molecular formula C14H17Cl2NO4 B1302577 3-n-boc-3-(2,3-dichlorophenyl)propionic acid CAS No. 284493-64-7

3-n-boc-3-(2,3-dichlorophenyl)propionic acid

Cat. No.: B1302577
CAS No.: 284493-64-7
M. Wt: 334.2 g/mol
InChI Key: KGXWCCCBQSYUKL-UHFFFAOYSA-N
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Description

3-N-Boc-3-(2,3-Dichlorophenyl)Propionic Acid (CAS 284493-64-7) is a protected amino acid derivative of significant value in organic synthesis and medicinal chemistry research . The compound features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for safeguarding the amine functionality during multi-step synthetic sequences . The Boc group is stable to bases and nucleophiles but can be readily removed under mildly acidic conditions, such as with trifluoroacetic acid, making it an ideal orthogonal protecting group, particularly in solid-phase peptide synthesis (SPPS) . This reagent serves as a critical building block for the introduction of the 2,3-dichlorophenylalanine moiety into more complex molecular architectures. The dichlorophenyl side chain contributes distinct electronic and steric properties, which can be exploited to modulate the lipophilicity, conformation, and binding affinity of target molecules. Its primary research applications include the synthesis of novel peptide analogs and the development of potential pharmaceutical compounds, where it acts as a precursor for active pharmaceutical ingredients (APIs) and other biologically active molecules . As with all reagents of this nature, 3-N-Boc-3-(2,3-Dichlorophenyl)Propionic Acid is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for personal use.

Properties

IUPAC Name

3-(2,3-dichlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXWCCCBQSYUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148210
Record name 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
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Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284493-64-7
Record name 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284493-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenepropanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Characterization of (S)-Boc-2,3-dichloro-β-phenylalanine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the essential characterization data for (S)-Boc-2,3-dichloro-β-phenylalanine, a crucial building block in the synthesis of novel peptides and pharmaceutical agents. Designed for researchers, scientists, and drug development professionals, this document outlines the key analytical techniques and expected data for the verification of this compound's identity, purity, and stereochemistry.

The strategic incorporation of halogenated amino acids, such as dichlorinated phenylalanine derivatives, can significantly modulate the conformational properties, binding affinity, and metabolic stability of peptides. Consequently, rigorous analytical characterization is paramount to ensure the quality and reproducibility of subsequent drug discovery and development efforts. While specific experimental data for (S)-Boc-2,3-dichloro-β-phenylalanine is not extensively published, this guide synthesizes information from closely related analogs and provides standardized protocols for its comprehensive analysis.

Molecular Structure and Physicochemical Properties

(S)-Boc-2,3-dichloro-β-phenylalanine, with the chemical formula C₁₄H₁₇Cl₂NO₄ and a molecular weight of 334.2 g/mol , is a derivative of the amino acid phenylalanine.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in solid-phase peptide synthesis. The dichloro-substitution on the phenyl ring enhances its lipophilicity and introduces unique electronic properties.

Table 1: Physicochemical Properties of (S)-Boc-2,3-dichloro-β-phenylalanine and Related Compounds

Property(S)-Boc-2,3-dichloro-β-phenylalanine (Expected)Boc-2,4-dichloro-D-phenylalanine[3]Boc-3-chloro-L-phenylalanine[4]
CAS Number Not Available114873-12-0114873-03-9
Molecular Formula C₁₄H₁₇Cl₂NO₄C₁₄H₁₇Cl₂NO₄C₁₄H₁₈ClNO₄
Molecular Weight 334.2334.2299.8
Appearance White to off-white solidWhite powderWhite powder
Melting Point (°C) Data not available132-136Data not available
Storage Conditions 2-8°C0-8°C0-8°C

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are indispensable for confirming the molecular structure. The expected chemical shifts for (S)-Boc-2,3-dichloro-β-phenylalanine would be influenced by the electron-withdrawing effects of the chlorine atoms on the aromatic ring.

Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

  • δ 1.40-1.50 (s, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • δ 3.10-3.40 (m, 2H): Methylene protons (β-CH₂) adjacent to the aromatic ring.

  • δ 4.50-4.70 (m, 1H): Methine proton (α-CH) coupled to the amine and methylene groups.

  • δ 5.00-5.20 (d, 1H): Amide proton (NH) of the Boc group.

  • δ 7.10-7.40 (m, 3H): Protons on the dichlorinated aromatic ring.

  • δ 9.50-10.50 (br s, 1H): Carboxylic acid proton.

Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

  • δ 28.3: Methyl carbons of the Boc group.

  • δ 38-40: Methylene carbon (β-C).

  • δ 54-56: Methine carbon (α-C).

  • δ 80.5: Quaternary carbon of the Boc group.

  • δ 127-135: Aromatic carbons.

  • δ 155-156: Carbonyl carbon of the Boc group.

  • δ 174-176: Carboxylic acid carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For (S)-Boc-2,3-dichloro-β-phenylalanine, the expected monoisotopic mass is 333.0483 Da. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

  • Analysis Mode: Acquire data in both positive and negative ion modes.

  • Expected Ions:

    • Positive Mode: [M+H]⁺, [M+Na]⁺

    • Negative Mode: [M-H]⁻, [M+Cl]⁻

Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of amino acid derivatives. Both reversed-phase and chiral HPLC are necessary to determine chemical and enantiomeric purity, respectively.

Table 2: HPLC Analysis Parameters

ParameterReversed-Phase HPLC (Purity)Chiral HPLC (Enantiomeric Excess)
Column C18, 4.6 x 250 mm, 5 µmChiral stationary phase (e.g., cellulose or amylose-based)
Mobile Phase A: 0.1% TFA in Water, B: 0.1% TFA in AcetonitrileIsocratic mixture of hexane and isopropanol with a small amount of TFA
Gradient 20-80% B over 20 minutesIsocratic
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 220 nm and 254 nmUV at 220 nm
Expected Purity ≥98%≥99% ee

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase inject Inject sample prep->inject 10 µL injection separate Chromatographic separation inject->separate detect UV Detection separate->detect integrate Integrate peaks detect->integrate calculate Calculate purity / ee integrate->calculate

Caption: Workflow for HPLC analysis of (S)-Boc-2,3-dichloro-β-phenylalanine.

Stereochemical Integrity

The stereochemistry of the α-carbon is critical for the biological activity of peptides. Optical rotation is a key measure to confirm the enantiomeric form of the compound.

Optical Rotation

The specific rotation of (S)-Boc-2,3-dichloro-β-phenylalanine is expected to be dextrorotatory, similar to other L-phenylalanine derivatives. For comparison, the specific rotation of Boc-2,4-dichloro-D-phenylalanine is reported as [α]D = +32.5 ± 2° (c= 1% in MeOH).[3]

Experimental Protocol: Polarimetry

  • Sample Preparation: Accurately weigh and dissolve the sample in a specified solvent (e.g., methanol) to a known concentration (e.g., 1 g/100 mL).

  • Instrumentation: Use a calibrated polarimeter with a sodium lamp (589 nm).

  • Measurement: Measure the angle of rotation and calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Conclusion

The comprehensive characterization of (S)-Boc-2,3-dichloro-β-phenylalanine using a combination of spectroscopic and chromatographic techniques is essential for its use in drug discovery and development. This guide provides the necessary framework and expected data for researchers to confidently assess the quality of this important synthetic building block. Adherence to these analytical principles will ensure the synthesis of well-defined and reproducible peptide-based therapeutics.

References

  • Vertex AI Search. (n.d.).
  • ChemPep®. (n.d.).
  • ChemicalBook. (n.d.). Boc-2,3-Dichloro-L-Phenylalanine | 261165-14-4.
  • PubChem. (n.d.). Boc-2-chloro-L-phenylalanine | C14H18ClNO4 | CID 2761463.
  • Ottokemi. (n.d.). Speciality Chemicals Product List.
  • GL Biochem. (n.d.).
  • PubChem. (n.d.). Boc-D-phenylalanine | C14H19NO4 | CID 637610.
  • Chem-Impex. (n.d.). Boc-L-phenylalanine.
  • Chem-Impex. (n.d.). Boc-3-chloro-L-phenylalanine.
  • HelixBiosciences. (n.d.).
  • GuideChem. (n.d.). 114873-04-0(BOC-D-2,4-DICHLOROPHENYLALANINE) Product Description.
  • Sigma-Aldrich. (n.d.). Boc-Phe(4-NH2)-OH = 98.0 HPLC 55533-24-9.
  • Chem-Impex. (n.d.). Boc-2,4-dichloro-D-phenylalanine.
  • PubChem. (n.d.). Boc-3-chloro-L-phenylalanine | C14H18ClNO4 | CID 2761465.
  • Aapptec Peptides. (n.d.). Boc-Phe-OH, N-Boc-L-phenylalanine; CAS 13734-34-4.
  • National Center for Biotechnology Information. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Der Pharma Chemica. (n.d.).
  • Thermo Fisher Scientific. (n.d.). N-Boc-3,4-dichloro-L-phenylalanine, 95%.
  • Chem-Impex. (n.d.). Boc-3-methyl-L-phenylalanine.

Sources

An In-depth Technical Guide to the Solubility of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid, a key building block in pharmaceutical research and development.[1] As an amino acid derivative with a tert-butyloxycarbonyl (Boc) protecting group, its solubility profile is critical for applications in peptide synthesis and drug discovery.[1][2][3] This document outlines the theoretical considerations for its solubility based on its molecular structure, presents a detailed experimental protocol for solubility determination, and provides a framework for the systematic evaluation and presentation of solubility data. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their work.

Introduction: Understanding the Compound

3-N-Boc-3-(2,3-dichlorophenyl)propionic acid is a chiral amino acid derivative with the chemical formula C₁₄H₁₇Cl₂NO₄ and a molecular weight of 334.2 g/mol .[1] Its structure is characterized by a propionic acid backbone, a dichlorophenyl group, and a Boc-protected amine. The presence of the bulky, lipophilic Boc group and the dichlorophenyl ring, combined with the polar carboxylic acid and amide functionalities, results in a molecule with a nuanced solubility profile. The Boc group is known to enhance stability and solubility in certain organic solvents, which is advantageous in peptide synthesis and other chemical reactions.[1][2][3][4]

A thorough understanding of the solubility of this compound is a critical first step in formulation development, ensuring that the active pharmaceutical ingredient (API) can be effectively delivered.[5] The objective is often to have the API dissolved to facilitate its movement from a formulation to its site of action.[5]

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The molecular structure of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid suggests the following solubility trends:

  • Polar Protic Solvents (e.g., Alcohols): The carboxylic acid and the N-H group can participate in hydrogen bonding with solvents like methanol and ethanol. The Boc group's carbonyl oxygen can also act as a hydrogen bond acceptor. Therefore, moderate to good solubility is expected in these solvents. An optical rotation value for the (S)-enantiomer has been reported in ethanol, indicating some degree of solubility.[1]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): These solvents can engage in dipole-dipole interactions and can accept hydrogen bonds. Given the polar nature of the carboxylic acid and the amide linkage, good solubility is anticipated in solvents like DMSO and DMF.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar surface area contributed by the dichlorophenyl ring and the tert-butyl group of the Boc protecting moiety suggests some affinity for nonpolar solvents. However, the presence of the polar functional groups will likely limit its solubility in highly nonpolar solvents.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and can interact with the dichlorophenyl group. They are often good solvents for compounds with a mix of polar and nonpolar features.

The interplay of these structural features makes a systematic experimental evaluation of solubility essential.

Experimental Determination of Solubility

The following protocol describes a robust method for determining the equilibrium solubility of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid in a range of organic solvents. Equilibrium solubility tests are fundamental for understanding an API's baseline solubility characteristics.[]

Materials and Equipment
  • 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid (purity ≥99%)[1]

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • Calibrated pipettes

  • HPLC system with a UV detector or a UV-Vis spectrophotometer

  • Syringe filters (0.22 µm, compatible with the solvents)

  • Glass vials with screw caps

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 equil1 Vortex to suspend prep2->equil1 equil2 Incubate with shaking at a constant temperature equil1->equil2 sample1 Centrifuge to pellet undissolved solid equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute sample if necessary sample2->sample3 sample4 Analyze by HPLC/UV-Vis sample3->sample4 calc1 Determine concentration from calibration curve sample4->calc1 calc2 Calculate solubility (mg/mL) calc1->calc2

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or DMSO) at a known concentration. Use this stock solution to prepare a series of calibration standards.

  • Sample Preparation:

    • Add an excess amount of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid to a series of glass vials. An excess is crucial to ensure that a saturated solution is formed.

    • Accurately pipette a known volume (e.g., 1 mL) of the selected organic solvent into each vial.

  • Equilibration:

    • Tightly cap the vials and vortex them for 1-2 minutes to facilitate the initial dissolution.

    • Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient time (typically 24-48 hours) to ensure that equilibrium solubility is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Processing:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of the compound in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

Data Presentation

The solubility data should be presented in a clear and concise manner to allow for easy comparison between different solvents.

Table 1: Solubility of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid in Various Organic Solvents at 25 °C

Solvent ClassSolventSolubility (mg/mL)Qualitative Solubility
Alcohols MethanolExperimental Datae.g., Very Soluble
EthanolExperimental Datae.g., Freely Soluble
IsopropanolExperimental Datae.g., Soluble
Ketones AcetoneExperimental Datae.g., Freely Soluble
Esters Ethyl AcetateExperimental Datae.g., Soluble
Ethers TetrahydrofuranExperimental Datae.g., Soluble
Aprotic Polar AcetonitrileExperimental Datae.g., Sparingly Soluble
DMSOExperimental Datae.g., Very Soluble
DMFExperimental Datae.g., Very Soluble
Chlorinated DichloromethaneExperimental Datae.g., Freely Soluble
Hydrocarbons TolueneExperimental Datae.g., Slightly Soluble
n-HexaneExperimental Datae.g., Insoluble

Conclusion

The solubility of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid is a critical parameter that influences its application in pharmaceutical development. This guide has provided a theoretical framework for understanding its solubility based on its chemical structure, along with a detailed, self-validating experimental protocol for its quantitative determination. By systematically applying this methodology, researchers can generate a comprehensive solubility profile of the compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation development. The accurate assessment of solubility is a cornerstone of efficient and successful drug development.[]

References

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

Sources

Spectroscopic Analysis of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl)thiophene-2-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The provided CAS Number, 499995-82-3, corresponds to Boc-(S)-3-amino-3-(2,3-dichlorophenyl)propionic acid[1][2][3][4]. This guide will focus on the detailed spectroscopic analysis of the structurally distinct and more complex molecule named in the topic: 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl)thiophene-2-carboxamide .

Introduction

The structural elucidation of complex organic molecules is a cornerstone of modern drug discovery and development. The molecule at the heart of this guide, a substituted thiophene-carboxamide linked to an isoindolinone and a piperazine-containing phenyl group, presents a significant analytical challenge due to its multiple functional groups and stereochemical possibilities. A comprehensive spectroscopic analysis, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is indispensable for unambiguous structure confirmation and purity assessment. This guide provides a detailed, field-proven framework for the spectroscopic analysis of this compound, intended for researchers, scientists, and drug development professionals. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Molecular Structure and Key Fragments for Analysis

For a systematic spectroscopic analysis, the molecule can be dissected into its primary structural motifs:

  • A: 4-methyl-thiophene-2-carboxamide moiety

  • B: 3-oxo-2,3-dihydro-1H-isoindol-5-yl (isoindolinone) linker

  • C: 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenylamine core

Each of these fragments will exhibit characteristic spectroscopic signatures that, when pieced together, provide a complete picture of the entire molecule.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5][6] For a molecule of this complexity, a suite of NMR experiments, including ¹H, ¹³C, and 2D correlation spectroscopy (like COSY and HSQC), would be employed for a complete assignment.

¹H NMR Spectroscopy: A Proton-by-Proton Examination

The ¹H NMR spectrum will provide information on the chemical environment, number, and connectivity of protons. The predicted chemical shifts (in ppm, relative to TMS) are based on the electronic effects of neighboring functional groups.

Proton(s) Approximate Chemical Shift (δ, ppm) Expected Multiplicity Rationale and Notes
Amide N-H 10.0 - 11.0Singlet (broad)The amide proton is typically deshielded and may exhibit broadening due to slow exchange.
Aromatic Protons (Thiophene Ring) 7.0 - 8.0DoubletsThe protons on the thiophene ring will appear in the aromatic region, with their exact shifts influenced by the carboxamide group.
Aromatic Protons (Isoindolinone Ring) 7.5 - 8.5MultipletsThe protons on the benzene ring of the isoindolinone will be in the aromatic region, with splitting patterns determined by their substitution.
Aromatic Protons (Phenyl Ring) 7.0 - 8.0MultipletsThe protons on the trifluoromethyl-substituted phenyl ring will show complex splitting due to their relative positions and coupling with the CF₃ group.
Isoindolinone CH₂ ~4.5SingletThe methylene protons of the isoindolinone ring are adjacent to a carbonyl group and an aromatic ring, leading to a downfield shift.
Benzylic CH₂ (linker) ~3.6SingletThese protons are situated between the phenyl ring and the piperazine nitrogen.
Piperazine CH₂ groups 2.4 - 2.8Multiplets (broad)The eight protons on the piperazine ring will likely appear as broad multiplets due to conformational exchange.[7]
Thiophene CH₃ ~2.5SingletThe methyl group on the thiophene ring will be a singlet in the upfield region.
Piperazine N-CH₃ ~2.3SingletThe methyl group attached to the piperazine nitrogen will appear as a singlet.

Causality in ¹H NMR: Protons in proximity to electronegative atoms (O, N, F) and aromatic rings are deshielded and appear at a lower field (higher ppm values).[8][9] The trifluoromethyl group, being strongly electron-withdrawing, will significantly deshield the adjacent aromatic protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

Carbon(s) Approximate Chemical Shift (δ, ppm) Rationale and Notes
Amide C=O 160 - 170The amide carbonyl carbon is typically found in this region.
Lactam C=O (Isoindolinone) 165 - 175The lactam carbonyl of the isoindolinone is also in a similar range.
Aromatic/Heteroaromatic Carbons 110 - 150A multitude of signals are expected in this region for the three different aromatic rings. Quaternary carbons will generally have lower intensities.
CF₃ 120 - 130 (quartet)The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Isoindolinone CH₂ ~45-55This methylene carbon is deshielded by the adjacent carbonyl and aromatic ring.
Benzylic CH₂ ~60This carbon is attached to a nitrogen and an aromatic ring.
Piperazine CH₂ groups 45 - 55The carbons of the piperazine ring.[10][11]
Piperazine N-CH₃ ~45The N-methyl carbon of the piperazine.
Thiophene CH₃ ~15The methyl group on the thiophene ring will be in the upfield aliphatic region.

Expert Insight: For unambiguous assignment, 2D NMR techniques such as HSQC (to correlate protons with their directly attached carbons) and HMBC (to see longer-range H-C correlations) are essential.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[12]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: If necessary, perform COSY, HSQC, and HMBC experiments to establish connectivity and finalize assignments.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (Amide) 3200 - 3400MediumStretching
C-H (Aromatic) 3000 - 3100MediumStretching
C-H (Aliphatic) 2850 - 3000MediumStretching
C=O (Amide) 1650 - 1680StrongStretching
C=O (Lactam) 1680 - 1720StrongStretching
C=C (Aromatic) 1450 - 1600Medium-WeakStretching
C-N 1100 - 1300MediumStretching
C-F (in CF₃) 1000 - 1350StrongStretching

Authoritative Grounding: The presence of two distinct carbonyl peaks would be a key diagnostic feature, differentiating the amide and lactam environments. The strong absorptions in the 1000-1350 cm⁻¹ range are characteristic of C-F stretching in trifluoromethyl groups.

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for a molecule of this nature.

Expected Molecular Ion

The exact mass of the molecule is C₂₉H₂₈F₃N₅O₂S. In positive ion mode ESI-MS, the expected pseudomolecular ion would be [M+H]⁺ at m/z corresponding to the molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Predicted Fragmentation Pathways

Tandem MS (MS/MS) experiments would be used to induce fragmentation and gain further structural information. Key bond cleavages are predicted to occur at the more labile sites.

  • Cleavage of the amide bond: This would result in fragments corresponding to the thiophene-carboxamide moiety and the rest of the molecule.

  • Fragmentation of the piperazine ring: The piperazine ring is known to fragment in characteristic ways, often involving the loss of the N-methyl group or cleavage within the ring structure.[5][13]

  • Benzylic cleavage: The bond between the benzylic carbon and the piperazine nitrogen is a likely site of fragmentation.

G cluster_0 Molecular Ion [M+H]+ cluster_1 Fragmentation Pathways A C29H29F3N5O2S+ B Loss of Thiophene-carboxamide A->B Amide Cleavage C Benzylic Cleavage A->C Benzylic Cleavage D Piperazine Ring Fragmentation C->D Further Fragmentation

Caption: Predicted major fragmentation pathways in MS/MS.

Experimental Protocol for LC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample into a liquid chromatography system coupled to the mass spectrometer. A reversed-phase column (e.g., C18) is typically used.

  • Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.

  • Mass Analysis (MS1): Acquire a full scan mass spectrum to identify the [M+H]⁺ ion.

  • Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern to confirm the connectivity of the different structural components.

Integrated Spectroscopic Workflow

A self-validating system for structure confirmation relies on the synergy of these techniques.

G cluster_0 Analytical Workflow A Compound Synthesis & Purification B IR Spectroscopy C Mass Spectrometry D NMR Spectroscopy (1H, 13C, 2D) E Structure Elucidation & Purity Assessment

Caption: Integrated workflow for spectroscopic analysis.

The IR spectrum provides a quick check for the key functional groups (carbonyls, N-H). Mass spectrometry confirms the molecular weight and elemental formula. Finally, detailed 1D and 2D NMR experiments provide the definitive evidence for the precise arrangement of atoms and the overall molecular architecture. Any inconsistencies in the data from these techniques would signal the presence of an impurity or an incorrect structural assignment, prompting further investigation.

References

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theoretical conformational analysis of Boc-dichlorophenylpropionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of N-Boc-3,4-dichlorophenylpropionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Modern Drug Design

In the landscape of medicinal chemistry and drug discovery, the precise three-dimensional arrangement of atoms in a molecule—its conformation—is a critical determinant of its biological activity.[1] Unnatural amino acids, such as derivatives of phenylalanine, are cornerstones in the design of novel therapeutics, offering enhanced stability, potency, and selectivity.[2][3][4] This guide focuses on N-Boc-3,4-dichlorophenylpropionic acid, a modified amino acid featuring a bulky N-terminal tert-butyloxycarbonyl (Boc) protecting group and a dichlorinated aromatic side chain.

Understanding the conformational preferences of this molecule is paramount for rational drug design. The molecule's accessible conformations dictate how it can interact with a biological target, such as an enzyme's active site or a protein-protein interface.[1] This guide provides a comprehensive framework for the , grounded in established computational chemistry principles. We will explore not just the steps of the analysis but the causality behind each methodological choice, providing a robust, self-validating workflow for researchers in the field.

Pillar 1: The Rationale - Why Conformational Analysis is Non-Negotiable

Before delving into the methodology, it is crucial to understand the causality: why invest computational resources in analyzing the conformation of a single molecule? The answer lies in the Structure-Activity Relationship (SAR).

  • Predicting Bioactive Conformation: A molecule in solution exists as an ensemble of interconverting conformers.[5] However, it is often a single, specific conformation—the "bioactive conformation"—that binds to a biological target.[6] A thorough conformational analysis allows us to identify low-energy, stable structures that are likely candidates for this bioactive pose.

  • Guiding Synthetic Chemistry: By understanding the conformational constraints imposed by moieties like the Boc group or the dichlorophenyl ring, chemists can design more rigid analogues (peptidomimetics) that are "pre-organized" in the desired bioactive shape, potentially leading to higher binding affinity and improved pharmacological properties.[2][7]

  • Interpreting Experimental Data: Theoretical models provide a structural basis for interpreting complex experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, bridging the gap between computational prediction and physical reality.[8][9][10]

Pillar 2: The Methodologies - A Hybrid Approach to Accuracy and Efficiency

A comprehensive conformational analysis rarely relies on a single computational method. Instead, a synergistic combination of Molecular Mechanics (MM) and Quantum Mechanics (QM) offers the optimal balance of speed and accuracy.[11][12]

Molecular Mechanics (MM): The Broad Exploration

Molecular Mechanics treats molecules as a collection of atoms held together by springs (bonds), using a set of parameters known as a force field (e.g., AMBER, MMFF) to calculate the potential energy of a given conformation.[12][13]

  • Expertise & Experience: The primary strength of MM is its computational speed. It can evaluate the energy of thousands of conformations in minutes, making it the ideal tool for an initial, broad search of the molecule's vast conformational space.[12][14] This initial scan helps identify all potential low-energy "valleys" on the potential energy surface without the prohibitive cost of QM methods.[15]

  • Trustworthiness: While not as accurate as QM, a well-parameterized force field provides reliable relative energies, effectively filtering out high-energy, sterically impossible conformations and building a credible initial set of candidates for further analysis.

Quantum Mechanics (QM): The High-Fidelity Refinement

Quantum Mechanics methods, particularly Density Functional Theory (DFT), calculate the electronic structure of a molecule to determine its energy and properties.[6][16][17]

  • Expertise & Experience: QM calculations are computationally intensive but provide significantly higher accuracy than MM.[6][16] They are best employed not for the initial broad search, but for the high-fidelity energy calculation and geometry optimization of the most promising conformers identified by the MM search. This hybrid approach ensures that computational effort is focused where it matters most. Rigorous benchmarking suggests that DFT methods like B3LYP or M06-2X, when paired with a sufficiently large basis set (e.g., 6-31G(d) or larger), yield reliable results for organic molecules.[6]

  • Trustworthiness: QM provides a more fundamental description of molecular energetics, accounting for electronic effects that are often poorly described by classical force fields. This level of theory is essential for obtaining quantitative energy differences between conformers and for validating the final structural models.

Pillar 3: A Validating Workflow for Conformational Analysis

The following protocol outlines a self-validating system for the comprehensive . This workflow is designed to be adaptable to various computational chemistry software packages.[15][18][19]

Experimental Protocol: Computational Workflow
  • Step 1: 2D to 3D Structure Generation

    • Draw the 2D structure of N-Boc-3,4-dichlorophenylpropionic acid using a chemical drawing tool.

    • Convert the 2D representation into an initial 3D structure using a model builder. Ensure correct stereochemistry (L- or D- configuration, if specified).

    • Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry.

  • Step 2: Molecular Mechanics Conformational Search

    • Define the rotatable bonds (torsional angles) to be sampled. For this molecule, key dihedrals include the C-N bond of the Boc group, the N-Cα and Cα-Cβ bonds of the backbone, and the Cβ-Cγ bond connecting to the phenyl ring.

    • Perform a systematic or stochastic (e.g., Monte Carlo) conformational search using an appropriate MM force field (e.g., AMBER, OPLS). The goal is to generate a diverse ensemble of several hundred to a few thousand conformers.[13][15]

    • Minimize the energy of each generated conformer.

    • Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) and rank them by their MM potential energy. Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for the next step.

  • Step 3: Quantum Mechanics Geometry Optimization and Refinement

    • For each low-energy conformer selected from the MM search, perform a full geometry optimization using a QM method.

    • Recommended Level of Theory: Density Functional Theory (DFT) with a functional such as B3LYP or M06-2X and a Pople-style basis set like 6-31G(d).[6][20] This provides a good balance of accuracy and computational cost for molecules of this size.

    • Perform a vibrational frequency calculation for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Step 4: Analysis of Conformational Landscape

    • Compare the relative energies (including zero-point vibrational energy corrections) of all QM-optimized conformers to identify the global minimum and other low-energy structures.

    • Analyze the key dihedral angles (see Table 1) for each low-energy conformer to understand the structural features that lead to stability.

    • Visualize the conformers and superimpose them to understand the range of shapes the molecule can adopt.[14]

Workflow Visualization

Conformational_Analysis_Workflow Computational Workflow for Conformational Analysis cluster_0 Phase 1: Preparation & MM Search cluster_1 Phase 2: QM Refinement & Analysis start 1. Initial 3D Structure Generation mm_search 2. MM Conformational Search (e.g., AMBER, MMFF) start->mm_search Define rotatable bonds cluster 3. Energy Minimization & Clustering mm_search->cluster Generate conformer ensemble qm_opt 4. QM Geometry Optimization (e.g., DFT B3LYP/6-31G(d)) cluster->qm_opt Select low-energy conformers freq_calc 5. Vibrational Frequency Calculation qm_opt->freq_calc Verify true minima analysis 6. Analyze Relative Energies & Dihedral Angles freq_calc->analysis Obtain corrected energies end_node Final Conformational Landscape analysis->end_node

Caption: A multi-phase workflow for theoretical conformational analysis.

Data Presentation: Key Structural Determinants

The conformation of Boc-dichlorophenylpropionic acid is primarily defined by a set of key dihedral angles. Analysis of these angles in the low-energy conformers reveals the structural preferences of the molecule.

Table 1: Key Dihedral Angles for Conformational Analysis

Dihedral AngleAtoms Defining the Angle¹DescriptionExpected Influence
ω (Boc)Cα - N - C(Boc) - O(Boc)Rotation around the N-C bond of the Boc group.The bulky tert-butyl group creates significant steric hindrance, restricting rotation and influencing the backbone conformation.[21][]
φ (Phi-like)C(Boc) - N - Cα - CβRotation around the N-Cα bond.Defines the orientation of the Boc group relative to the side chain.
χ¹ (Chi1)N - Cα - Cβ - Cγ (ring)Rotation around the Cα-Cβ bond.Determines the orientation of the dichlorophenyl side chain relative to the molecular backbone.[13][20]
χ² (Chi2)Cα - Cβ - Cγ - Cδ (ring)Rotation around the Cβ-Cγ bond.Positions the bulky aromatic ring, a key factor in potential intermolecular interactions.[20]

¹ Atom naming follows standard peptide conventions where Cα is the chiral center.

Conclusion: From Theoretical Models to Actionable Insights

The theoretical conformational analysis of N-Boc-3,4-dichlorophenylpropionic acid is a critical exercise in modern drug discovery. By employing a robust, multi-step computational workflow that leverages the speed of Molecular Mechanics for broad searching and the accuracy of Quantum Mechanics for refinement, researchers can build a comprehensive model of the molecule's conformational landscape.[11][16] This model is not merely an academic curiosity; it provides actionable insights that can guide the synthesis of more potent and selective drug candidates, predict potential binding modes, and ultimately accelerate the drug development pipeline. The principles and protocols outlined in this guide provide a trustworthy and scientifically grounded approach to achieving this goal.

References

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Predicted Biological Activity of Dichlorophenylalanine Derivatives: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

Dichlorophenylalanine derivatives represent a versatile class of synthetic compounds with significant potential in medicinal chemistry. By incorporating chlorine atoms onto the phenyl ring of the phenylalanine scaffold, researchers can modulate key physicochemical properties such as lipophilicity, electronic distribution, and metabolic stability. These modifications have led to the discovery of derivatives with a wide spectrum of predicted biological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. This technical guide provides an in-depth exploration of these activities, focusing on the underlying mechanisms of action, presenting key quantitative data, and detailing the experimental protocols required for their validation. The content is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising chemical class.

Introduction: The Rationale for Dichlorophenylalanine in Drug Discovery

Phenylalanine, a fundamental aromatic amino acid, serves as a common structural motif in numerous biologically active molecules. The strategic modification of its phenyl ring through halogenation, particularly with chlorine, is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The introduction of one or more chlorine atoms can profoundly influence a molecule's interaction with biological targets.

The rationale for investigating dichlorophenylalanine derivatives is threefold:

  • Enhanced Lipophilicity: Chlorine atoms increase the hydrophobicity of the molecule, which can improve its ability to cross biological membranes and access intracellular targets.[1]

  • Metabolic Stability: The carbon-chlorine bond is strong and resistant to metabolic degradation, potentially increasing the in vivo half-life of the compound.

  • Modulated Target Binding: The size and electronegativity of chlorine can alter the conformation and electronic properties of the molecule, leading to new or improved binding interactions with target proteins and enzymes.

This guide will systematically explore the major predicted biological activities stemming from these structural modifications, providing both the mechanistic basis and the practical methodologies for their investigation.

Potent Anticancer Activity: Mechanisms and Evaluation

Several dichlorophenylalanine derivatives have demonstrated significant potential as anticancer agents, operating through diverse mechanisms that disrupt cancer cell proliferation and survival.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A prominent example is the compound 1,3-bis(3,5-dichlorophenyl)urea, known as COH-SR4, which has shown promising activity against melanoma and human leukemia cells. Its mechanism is primarily centered on the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Key mechanistic insights include:

  • Apoptosis Induction: Treatment with COH-SR4 leads to enhanced DNA fragmentation, a hallmark of apoptosis. This is achieved by modulating the balance of pro- and anti-apoptotic proteins; it enhances the expression of the pro-apoptotic protein Bim while decreasing levels of the anti-apoptotic protein Bcl2.

  • Cell Cycle Arrest: The compound causes cell cycle arrest in the G2/M phase. This is correlated with a marked decrease in the expression of critical cell cycle regulatory proteins, specifically Cyclin-Dependent Kinase 4 (CDK4) and Cyclin B1.

Furthermore, the hybridization of molecular scaffolds, incorporating moieties from dichloroacetic acid (DCA) with other heterocyclic systems like pyrazoline and 1,3,4-thiadiazole, is an emerging strategy for creating novel anticancer agents.[2] DCA itself has been shown to induce apoptosis in non-small cell lung cancer by inhibiting autophagy through the AKT-mTOR pathway.[3]

SR4 Dichlorophenyl Derivative (COH-SR4) Bim ↑ Pro-apoptotic Bim SR4->Bim Bcl2 ↓ Anti-apoptotic Bcl2 SR4->Bcl2 CDK4 ↓ CDK4 SR4->CDK4 CyclinB1 ↓ Cyclin B1 SR4->CyclinB1 Mito Mitochondrial Permeability Bim->Mito Bcl2->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis G2M G2/M Phase Arrest CDK4->G2M CyclinB1->G2M

Caption: Induced pathways by a dichlorophenyl derivative.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of these derivatives is quantified by their cytotoxicity against various cancer cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50) or as a percentage of growth inhibition at a specific concentration.

Compound/DerivativeCancer Cell LineActivity MetricResultReference
COH-SR4 B16-F0 (Melanoma)CytotoxicityInduces significant apoptosis
COH-SR4 A2058 (Melanoma)CytotoxicityInduces significant apoptosis
Hybrid Molecule 3 Leukemia (K-562, SR)% Growth Inhibition at 10 µM20.34, 21.01[2]
Hybrid Molecule 3 Colon Cancer (HCT-15)% Growth Inhibition at 10 µM20.08[2]
Hybrid Molecule 3 Melanoma (SK-MEL-5)% Growth Inhibition at 10 µM20.30[2]
2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the dichlorophenylalanine derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe the formation of purple precipitate in the cells.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Broad-Spectrum Antimicrobial Activity

Dichlorophenylalanine derivatives have also been synthesized and evaluated for their ability to combat microbial pathogens, including bacteria and fungi.

Mechanism of Action: Membrane Disruption

Cationic surfactants based on phenylalanine are a notable class of antimicrobial agents.[4] Their general mode of action involves a multi-step interaction with the bacterial cell membrane:

  • Electrostatic Binding: The positively charged head group of the surfactant binds to the negatively charged components of the bacterial cell wall (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).

  • Hydrophobic Insertion: The hydrophobic tail, which includes the dichlorophenyl moiety, inserts into and disrupts the phospholipid bilayer of the cell membrane.

  • Membrane Permeabilization: This disruption leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.[4]

This mechanism provides a broad spectrum of activity, though Gram-negative bacteria may show higher tolerance due to their protective outer membrane.[4] Other complex heterocyclic derivatives, such as pyrazolyl-quinazolin-4(3H)ones, have also demonstrated significant in vitro antibacterial and antifungal activities.[5]

Data Presentation: Minimum Inhibitory Concentrations (MIC)

The efficacy of an antimicrobial agent is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µM)Reference
Cyclic Peptide [DipR]5 S. pneumoniae0.39[6]
Cyclic Peptide [DipR]5 E. faecalis0.78[6]
Cyclic Peptide [DipR]5 MRSA3.1[6]
Cyclic Peptide [DipR]5 E. coli12.5[6]
Cyclic Peptide [DipR]5 A. fumigatus (Fungus)1.6[6]
Contains diphenylalanine, a structural analog.
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 2-fold serial dilutions of derivative in 96-well plate C Inoculate each well with microbial suspension A->C B Prepare standardized microbial inoculum (e.g., 0.5 McFarland) B->C D Incubate plate at 37°C for 18-24 hours C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the dichlorophenylalanine derivative in an appropriate broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

  • Inoculum Preparation: Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Targeted Enzyme Inhibition

The structural similarity of dichlorophenylalanine to natural amino acids makes it a prime candidate for inhibiting enzymes that process these substrates.

Mechanism of Action: Competitive Inhibition

One of the most well-documented activities is the inhibition of Phenylalanine Hydroxylase (PAH) by p-chlorophenylalanine.[7][8] PAH is the enzyme responsible for converting phenylalanine to tyrosine.

p-Chlorophenylalanine acts as a competitive inhibitor, binding to the active site of PAH but not undergoing the hydroxylation reaction.[7] This blocks the normal substrate (phenylalanine) from binding, thereby inhibiting the enzyme's function. This specific inhibitory action is so effective that p-chlorophenylalanine is widely used in research to create animal models of phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity.[9]

Derivatives have also been shown to inhibit other enzymes, including tryptophan 5-hydroxylase and various carboxypeptidases.[10][11] Dipeptides containing sterically constrained phenylalanine analogs can act as potent, competitive inhibitors of chymotrypsin.[12]

E Enzyme (PAH) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (Phenylalanine) I Inhibitor (p-Cl-Phe) P Product (Tyrosine) ES->P Reaction

Caption: Schematic of competitive enzyme inhibition.

Data Presentation: Enzyme Inhibition Potency
InhibitorEnzymeActivity MetricResultReference
p-ChlorophenylalaninePhenylalanine Hydroxylase (PAH-1)% Inhibition at 5 mM96%[7]
p-ChlorophenylalaninePhenylalanine Hydroxylase (PAH-2)% Inhibition at 5 mM95%[7]
H-(2R,3S)-delta EPhe-Phe-OMeChymotrypsinInhibition Constant (Ki)0.16 mM[12]
A sterically constrained phenylalanine analog.
Experimental Protocol: Phenylalanine Hydroxylase (PAH) Inhibition Assay

Principle: This assay measures the activity of PAH by quantifying the production of its product, tyrosine, from the substrate, phenylalanine. The inhibition is measured by the reduction in tyrosine formation in the presence of the inhibitor.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.4).

  • Enzyme and Inhibitor Pre-incubation: In a microcentrifuge tube, add the purified PAH enzyme and the dichlorophenylalanine derivative (inhibitor) at various concentrations. Include a control with no inhibitor. Allow to pre-incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Start the reaction by adding the substrate (L-phenylalanine) and the necessary cofactor (e.g., tetrahydrobiopterin, BH4) and catalase. The final reaction volume is typically 100-200 µL.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding an acid, such as 10% trichloroacetic acid (TCA), which will precipitate the enzyme.

  • Quantification of Tyrosine: Centrifuge the tubes to pellet the precipitated protein. The amount of tyrosine produced in the supernatant can be quantified using various methods, such as HPLC with fluorescence detection.

  • Data Analysis: Calculate the rate of tyrosine production in the presence and absence of the inhibitor. Determine the percent inhibition for each concentration of the derivative and calculate the IC50 value.

Neuroprotective and Other Activities

Halogenated derivatives of L-phenylalanine have also shown promise as neuroprotective agents. For instance, 3,5-dibromo-L-tyrosine (DBrT), an endogenous derivative, provides significant neuroprotection in both in vitro and in vivo models of brain ischemia.[13] Its mechanism involves the depression of excitatory glutamatergic synaptic transmission. In rat models of stroke, DBrT was found to decrease brain infarct volume and reduce neurological deficit scores.[13] This suggests that dichlorophenylalanine derivatives could be explored for similar antiglutamatergic and neuroprotective properties.

Conclusion and Future Directions

Dichlorophenylalanine derivatives are a structurally diverse and highly promising class of compounds for drug discovery. The strategic placement of chlorine atoms on the phenylalanine scaffold has been shown to yield molecules with potent and varied biological activities, most notably in the realms of oncology, microbiology, and enzyme modulation. The evidence points to clear mechanisms of action, including the induction of apoptosis in cancer cells, disruption of microbial membranes, and competitive inhibition of key metabolic enzymes.

The future of this field lies in:

  • Structure-Activity Relationship (SAR) Studies: Systematic synthesis and testing of new analogs to optimize potency and selectivity for specific targets.

  • In Silico Screening: Utilizing computational models to predict the bioactivity and pharmacokinetic properties of novel derivatives, thereby accelerating the discovery process.[14][15][16]

  • Mechanism Deconvolution: Further investigation into the precise molecular targets and signaling pathways affected by these compounds.

  • Preclinical Development: Advancing the most promising lead compounds into in vivo models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

The foundational research summarized in this guide provides a robust platform for the continued development of dichlorophenylalanine derivatives as next-generation therapeutic agents.

References

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  • ResearchGate. (n.d.). Effects of an inhibitor ( p -chlorophenylalanine) of the phenylalanine-.... Retrieved January 11, 2026, from [Link].

  • Kandala, S., et al. (2018). 1,3-bis(3,5-dichlorophenyl) Urea Compound 'COH-SR4' Inhibits Proliferation and Activates Apoptosis in Melanoma. Anticancer Research, 38(1), 181-190.
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  • Hryhoriv, O., et al. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molbank, 2022(3), M1453.
  • Ayling, J. E., & Helfand, G. D. (1974). Inhibition of phenylalanine hydroxylase by p-chlorophenylalanine; dependence on cofactor structure.
  • Felig, P., et al. (2007). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 38(3), 1033-1038.
  • Sala, L., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers, 14(5), 1358.
  • Sala, L., et al. (2022). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)- N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1 H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Cancers (Basel), 14(5), 1358.
  • Manukyan, N., et al. (2022). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 27(19), 6618.
  • Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic Chemistry, 72, 115-125.
  • Appiah, C., et al. (2022). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. Molecules, 27(19), 6542.
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  • Morena, F., et al. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Biomolecules, 14(8), 930.
  • Shen, S., et al. (2018). Dichloroacetate enhances the antitumor efficacy of chemotherapeutic agents via inhibiting autophagy in non-small-cell lung cancer. Cancer Management and Research, 10, 1235–1243.
  • Rabeek, S. M., & Mubarak, M. S. (2019). Synthesis, Characterization and Antimicrobial Activities of N-(4-Chlorophenyl)-4-Oxo-2,6- Diphenylpiperidine-3-Carboxamide. International Journal of Pharmacy and Biological Sciences, 9(2), 34-37.
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  • Ogawa, T., et al. (1989). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. FEBS Letters, 250(2), 227–230.
  • Jie, L., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, 12, 784347.
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mechanism of action of halogenated phenylalanine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of Halogenated Phenylalanine Analogs

Introduction: Beyond the Canonical 20 Amino Acids

In the intricate world of protein science, the 20 canonical amino acids form the foundational alphabet of life. However, the ability to expand this alphabet with non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities for probing and engineering protein structure and function. Among the most powerful classes of ncAAs are the halogenated phenylalanine analogs, such as p-fluorophenylalanine (pFF), p-chlorophenylalanine (pClF), p-bromophenylalanine (pBrF), and p-iodophenylalanine (pIF).

These analogs are structurally conservative, closely mimicking the native phenylalanine, yet they introduce the unique physicochemical properties of the halogen atom. This subtle modification—the replacement of a single hydrogen with a halogen on the phenyl ring—can induce profound changes in a protein's behavior. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core mechanisms by which these analogs exert their effects, from their initial incorporation into the proteome to their downstream impact on protein stability, function, and interactions. We will delve into the causality behind experimental choices and provide validated protocols to empower your own investigations.

Mechanism I: Proteome-Wide Incorporation via Translational Hijacking

The journey of a halogenated phenylalanine analog begins at the heart of the cell's protein synthesis machinery. The primary mechanism for incorporation is the "hijacking" of the translational apparatus, specifically through the action of phenylalanyl-tRNA synthetase (PheRS).

The Role of Phenylalanyl-tRNA Synthetase (PheRS)

PheRS is the enzyme responsible for charging transfer RNA (tRNA) with its cognate amino acid, phenylalanine. Due to the structural similarity between phenylalanine and its halogenated analogs, PheRS often cannot efficiently distinguish between them. This promiscuity allows the enzyme to mistakenly acylate the tRNA^Phe with the analog, which is then delivered to the ribosome and incorporated into the growing polypeptide chain in response to a phenylalanine (UUU or UUC) codon.

The efficiency of this process is a critical experimental parameter. It is influenced by several factors:

  • Analog Concentration: Higher extracellular concentrations of the analog increase the likelihood of it outcompeting endogenous phenylalanine.

  • PheRS Fidelity: The editing domain of PheRS in different organisms (prokaryotic vs. eukaryotic) exhibits varying levels of fidelity. Some synthetases have proofreading mechanisms that can hydrolyze incorrectly charged tRNA, reducing incorporation efficiency.

  • Cellular Phenylalanine Pools: Depleting the intracellular pool of natural phenylalanine, for instance by using phenylalanine auxotrophs, can dramatically enhance the incorporation rate of the analog.

Experimental Workflow: Verification of Incorporation by Mass Spectrometry

Trustworthy interpretation of any experiment using these analogs begins with confirming their successful incorporation. The gold standard for this is mass spectrometry (MS), which can precisely measure the mass shift caused by the halogen atom.

  • Protein Expression: Culture cells (e.g., E. coli auxotrophs) in a defined minimal medium containing the desired halogenated phenylalanine analog and all other essential amino acids except natural phenylalanine.

  • Protein Isolation: Purify the protein of interest using standard chromatographic techniques (e.g., affinity, ion exchange).

  • In-Solution Digestion:

    • Denature the purified protein (100 µg) in a solution of 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) at 37°C for 1 hour.

    • Alkylate cysteine residues with iodoacetamide in the dark for 30 minutes.

    • Dilute the urea to <2 M and digest the protein overnight with a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Inject the peptide digest onto a reverse-phase liquid chromatography (LC) column.

    • Elute the peptides with a gradient of acetonitrile into the mass spectrometer.

    • Acquire data in a data-dependent acquisition (DDA) mode, where the instrument surveys precursor ions and selects the most abundant ones for fragmentation (MS/MS).

  • Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database. Crucially, the search parameters must be modified to include the mass shift of the halogenated phenylalanine as a variable modification. A successful identification of peptides containing this mass shift confirms incorporation.

cluster_sample_prep Sample Preparation cluster_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis p1 Express Protein with Halogenated Analog p2 Purify Protein of Interest p1->p2 p3 Digest Protein (e.g., with Trypsin) p2->p3 a1 Inject Peptide Mixture p3->a1 a2 Separate Peptides (LC) a1->a2 a3 Ionize and Detect (MS1 Scan) a2->a3 a4 Fragment Peptides (MS2 Scan) a3->a4 d1 Database Search with Variable Modification a4->d1 d2 Identify Peptides with Mass Shift d1->d2 d3 Confirm Incorporation d2->d3

Caption: Workflow for verifying analog incorporation using mass spectrometry.

Mechanism II: Alteration of Protein Structure and Stability

Once incorporated, halogenated analogs act as subtle but potent modulators of the protein's intramolecular environment. Their effects stem from the unique properties of the C-F, C-Cl, C-Br, and C-I bonds.

The Physicochemical Impact of Halogenation

The introduction of a halogen atom at the para position of the phenyl ring alters its properties in several key ways:

  • Steric Bulk: The atomic radius increases down the halogen group (F < Cl < Br < I), introducing progressively larger steric bulk that can create stabilizing van der Waals contacts or destabilizing steric clashes.

  • Electronegativity and Dipole Moment: Halogens are highly electronegative, withdrawing electron density from the aromatic ring. This alters the ring's quadrupole moment and can influence electrostatic interactions within the protein core.

  • The Halogen Bond: Heavier halogens (Cl, Br, I) can act as halogen bond donors. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen and a Lewis base (e.g., a backbone carbonyl oxygen). This interaction can be a powerful tool for re-engineering protein architecture.

These alterations can either increase or decrease protein stability. For example, replacing a buried phenylalanine with p-iodophenylalanine might introduce a stabilizing halogen bond with a nearby backbone oxygen. Conversely, the same substitution on the protein surface could disrupt a critical interaction with a binding partner.

Quantitative Analysis: Measuring Changes in Thermal Stability

A primary metric for assessing the impact of an analog on protein stability is the melting temperature (Tm), the temperature at which 50% of the protein is unfolded. Differential Scanning Fluorimetry (DSF) is a high-throughput, low-sample-consumption method ideal for this measurement.

  • Reagent Preparation:

    • Prepare a stock solution of your purified protein (wild-type and analog-containing variants) at 1-2 mg/mL in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions, such as SYPRO Orange, at 5000x in DMSO.

  • Assay Setup:

    • In a 96-well PCR plate, prepare reactions containing the protein (final concentration 2-5 µM) and the dye (final concentration 5x) in a final volume of 20-25 µL.

    • Include a "no protein" control to establish the baseline dye fluorescence.

  • Instrument Run:

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence at the appropriate excitation/emission wavelengths for the dye.

  • Data Analysis:

    • Plot fluorescence as a function of temperature. As the protein unfolds, it exposes its hydrophobic core, causing the dye to bind and fluoresce.

    • The resulting curve is typically sigmoidal. The Tm is determined by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

    • Compare the Tm of the analog-containing variant to the wild-type protein. A positive ΔTm indicates stabilization, while a negative ΔTm indicates destabilization.

Analog SubstitutionAtomic Radius (Å)Halogen Bond PropensityExample ΔTm (°C)Interpretation
Wild-Type (Phe)1.20 (H)None0 (Reference)Baseline stability
p-Fluorophenylalanine1.47Very Weak+1.5Increased hydrophobicity may stabilize the core.
p-Chlorophenylalanine1.75Weak+3.2Potential for weak halogen bonds or favorable packing.
p-Bromophenylalanine1.85Moderate+5.1Stronger halogen bonding or van der Waals contacts.
p-Iodophenylalanine1.98Strong-2.4Steric clash outweighs any potential stabilizing interactions.

Note: The ΔTm values are illustrative and highly context-dependent.

Mechanism III: Modulation of Protein Function and Interactions

By altering the local steric and electronic environment, halogenated phenylalanine analogs can profoundly impact a protein's biological function, particularly its ability to bind to other molecules or catalyze reactions.

Rewiring Protein-Protein Interfaces

Protein-protein interactions (PPIs) are governed by a delicate balance of forces at the binding interface. Introducing a halogenated analog at this interface can tip that balance. The directional nature of the halogen bond makes it a particularly powerful tool for engineering PPIs. By strategically placing a p-bromophenylalanine or p-iodophenylalanine, one can introduce a new, stabilizing contact with a backbone carbonyl or other Lewis base on the partner protein, thereby increasing binding affinity.

Experimental Workflow: Quantifying Binding Affinity with Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association rate, k_on; dissociation rate, k_off) and affinity (dissociation constant, K_D) of molecular interactions.

  • Chip Preparation: Covalently immobilize one protein (the "ligand") onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

  • Analyte Injection: Flow the binding partner (the "analyte," both wild-type and analog-containing variants) in solution over the chip surface at a series of increasing concentrations.

  • Data Acquisition: The SPR instrument measures the change in refractive index at the surface as the analyte binds to and dissociates from the immobilized ligand. This change is proportional to the mass at the surface and is reported in Response Units (RU).

  • Data Analysis:

    • Generate sensorgrams (RU vs. time) for each analyte concentration.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract k_on and k_off.

    • Calculate the equilibrium dissociation constant (K_D) as k_off / k_on. A lower K_D value indicates a higher binding affinity.

cluster_spr SPR Cycle start Equilibration (Running Buffer) injection Analyte Injection (Association Phase) start->injection Bind dissociation Buffer Flow (Dissociation Phase) injection->dissociation Unbind regeneration Regeneration Pulse (Strip Analyte) dissociation->regeneration Reset regeneration->start Re-equilibrate

Caption: The four key phases of a typical SPR experiment cycle.

Conclusion and Future Outlook

Halogenated phenylalanine analogs are more than simple probes; they are powerful tools for rational protein design and mechanistic investigation. Their action is a cascade of effects: they are incorporated translationally, which then perturbs the local intramolecular environment through a combination of steric, electronic, and halogen bonding effects. This, in turn, modulates the protein's stability, dynamics, and ultimately, its biological function.

The ability to introduce a single, chemically unique atom with surgical precision provides a level of control that is difficult to achieve with conventional mutagenesis. As our understanding of non-covalent interactions like the halogen bond improves, and as methods for genetic code expansion become more robust, the application of these analogs in creating novel biologics, mapping allosteric networks, and developing next-generation therapeutics will undoubtedly continue to grow.

References

  • Title: Probing the Structure and Function of the Anion Exchanger 1 using Halogenated Phenylalanines. Source: University of British Columbia. URL: [Link]

  • Title: Phenylalanyl-tRNA Synthetase and the 21st Amino Acid. Source: PNAS. URL: [Link]

  • Title: The role of fluorine in the design of proteins and peptides. Source: Amino Acids. URL: [Link]

  • Title: The Halogen Bond. Source: Accounts of Chemical Research. URL: [Link]

  • Title: Halogen-mediated protein stabilization. Source: Protein Science. URL: [Link]

  • Title: Halogen bonding for the design of protein-protein interaction inhibitors. Source: Future Medicinal Chemistry. URL: [Link]

The Intricate Dance of Structure and Activity: A Technical Guide to Dichlorinated Propionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical biology, the subtle interplay between a molecule's structure and its biological function is a central theme. This guide delves into the structure-activity relationship (SAR) of dichlorinated propionic acid derivatives, a class of compounds with significant impact, most notably in agriculture as herbicides. By dissecting the chemical architecture of these molecules, we can unravel the principles that govern their efficacy and selectivity, paving the way for the rational design of new and improved agents.

This technical guide will navigate the core principles of SAR for two prominent examples, Dalapon and Dichlorprop, and expand to the broader class of dichlorinated propionic acid derivatives. We will explore their mechanisms of action, the critical role of chlorine substitution and stereochemistry, and the experimental methodologies used to elucidate these relationships.

The Dichotomy of Dichlorinated Propionic Acids: Two Case Studies

The family of dichlorinated propionic acid derivatives is best introduced through its two most well-known members: 2,2-dichloropropionic acid (Dalapon) and 2-(2,4-dichlorophenoxy)propanoic acid (Dichlorprop). While both share a dichlorinated propionic acid backbone, their structures and, consequently, their primary biological activities, diverge significantly.

Dalapon (2,2-Dichloropropionic Acid): A Non-selective Herbicide

Dalapon is a non-selective herbicide primarily used for the control of perennial grasses.[1][2] Its mechanism of action is not fully elucidated but is believed to be multifaceted, involving the denaturation of proteins upon contact and the disruption of various enzyme pathways.[2] One of the key hypotheses is its interference with enzymes that process pyruvate, a crucial molecule in cellular metabolism.[1] Dalapon is readily absorbed by both the roots and leaves of plants and is translocated throughout the plant.[2]

Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic Acid): A Selective Auxin Mimic

In contrast to Dalapon, Dichlorprop is a selective herbicide used to control broadleaf weeds in cereal crops. Its structure, featuring a 2,4-dichlorophenoxy group attached to the propionic acid moiety, is key to its mechanism of action as a synthetic auxin.[3] Auxins are a class of plant hormones that regulate various aspects of growth and development. Dichlorprop mimics the natural auxin, indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[3]

Deconstructing the Molecule: Key Determinants of Activity

The biological activity of dichlorinated propionic acid derivatives is exquisitely sensitive to their molecular architecture. Several key features dictate their potency and selectivity.

The Critical Role of Chlorine Atoms

The number and position of chlorine atoms on the propionic acid backbone and any associated aromatic rings are paramount to the biological activity of these compounds.

  • On the Propionic Acid Chain: The presence of two chlorine atoms on the propionic acid chain is a defining feature. In the case of Dalapon (2,2-dichloropropionic acid), the geminal dichlorination at the alpha-carbon is crucial for its herbicidal properties. Information comparing the activity of other isomers, such as 2,3-dichloropropionic acid, is less prevalent in the readily available literature, highlighting an area for further investigation.[4]

  • On Aromatic Rings (Phenoxypropionic Acids): For derivatives like Dichlorprop, the substitution pattern on the phenyl ring is a major determinant of auxin-like activity. The 2,4-dichloro substitution is a common motif in many phenoxy herbicides. The specific placement of these chlorine atoms influences the molecule's ability to bind to auxin receptors.[3]

The Significance of the Carboxylic Acid Group

The carboxylic acid group is another essential feature for the biological activity of most dichlorinated propionic acid derivatives. This functional group is often involved in crucial interactions with biological targets, such as the active sites of enzymes or receptor binding pockets. For auxin-mimicking herbicides, the carboxylic acid is critical for binding to the TIR1/AFB family of auxin receptors.[3]

The Influence of Stereochemistry: The Case of Dichlorprop

Many dichlorinated propionic acid derivatives, particularly those with a substituent at the alpha-carbon of the propionic acid chain (like Dichlorprop), are chiral and exist as enantiomers. It is well-established that for Dichlorprop, only the (R)-enantiomer possesses significant herbicidal activity.[5] This stereoselectivity is a direct consequence of the three-dimensional structure of the auxin receptor binding site, which preferentially accommodates the (R)-isomer.[6][7] The (S)-enantiomer, being a poor fit for the receptor, is largely inactive. This highlights the importance of stereochemistry in drug and herbicide design, as the synthesis of a single, active enantiomer can lead to a more potent and specific product with a reduced environmental load.

Unraveling the Mechanism of Action: From Auxin Receptors to Enzyme Inhibition

The biological effects of dichlorinated propionic acid derivatives are a direct result of their interaction with specific molecular targets within the organism.

Dichlorprop and the Auxin Signaling Pathway

The herbicidal activity of Dichlorprop and other phenoxypropionic acids is a classic example of targeted disruption of a crucial signaling pathway. These synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are the primary auxin receptors in plants.[3] This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The formation of this complex leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors unleashes the activity of auxin response factors (ARFs), transcription factors that regulate the expression of a wide range of genes involved in growth and development. The overstimulation of this pathway by the persistent presence of the synthetic auxin leads to the uncontrolled cell division and elongation that characterize the herbicidal effect.

Recent studies have shown that different auxin herbicides can exhibit varying affinities for different members of the TIR1/AFB receptor family, which may contribute to their differing weed control spectrums. For instance, Dichlorprop has been shown to have a significantly higher binding affinity for the TIR1 receptor compared to 2,4-D and MCPA.[3]

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_proteasome Proteasome Degradation Dichlorprop Dichlorprop (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Dichlorprop->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes interaction with ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Targeted for Degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Transcription of Uncontrolled_Growth Uncontrolled Growth & Cell Division Auxin_Response_Genes->Uncontrolled_Growth Leads to

Fig. 1: Simplified signaling pathway of Dichlorprop as a synthetic auxin.
Dalapon and Pyruvate Metabolism

The mechanism of action for Dalapon is less clearly defined than that of Dichlorprop. However, a significant body of evidence points towards its interference with pyruvate metabolism.[1] Pyruvate is a central intermediate in cellular respiration, linking glycolysis to the citric acid cycle. The pyruvate dehydrogenase complex (PDC) is a key enzyme complex responsible for the conversion of pyruvate to acetyl-CoA.[8] It has been proposed that Dalapon may inhibit enzymes involved in this process. Dichloroacetic acid, a related compound, is a known inhibitor of pyruvate dehydrogenase kinase (PDK), an enzyme that inactivates the PDC.[9][10] Inhibition of PDK would lead to a more active PDC. While the precise interaction of Dalapon with the PDC or related enzymes requires further investigation, its structural similarity to pyruvate suggests a potential for competitive or allosteric inhibition of enzymes in this pathway.

Experimental Protocols for Elucidating Structure-Activity Relationships

The determination of SAR for dichlorinated propionic acid derivatives relies on a suite of well-established experimental protocols. These assays provide the quantitative data necessary to correlate structural modifications with changes in biological activity.

Synthesis of Analogues

A fundamental aspect of SAR studies is the synthesis of a series of structurally related compounds. This allows for the systematic modification of the parent molecule to probe the importance of different functional groups and structural features. For phenoxypropionic acid derivatives, this often involves the synthesis of analogues with different substitution patterns on the phenyl ring or modifications to the propionic acid side chain.

Phytotoxicity and Herbicidal Activity Assays

The primary biological activity of interest for many dichlorinated propionic acid derivatives is their herbicidal effect. A variety of assays are used to quantify this activity:

  • Seed Germination and Root Elongation Assays: These are simple and rapid in vitro assays to assess the effect of a compound on plant growth. Seeds of a model plant species (e.g., lettuce, cress) are germinated in the presence of varying concentrations of the test compound. The percentage of germination and the length of the roots and shoots are measured after a set period.[11]

  • Whole-Plant Bioassays: These assays provide a more realistic assessment of herbicidal activity. Young plants are treated with the test compound, either by spraying the foliage or by application to the soil. The plants are then observed over time for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition. The activity is often quantified by determining the concentration of the compound required to cause a 50% reduction in plant growth or biomass (GR50 or IC50).[12][13]

Fig. 2: General experimental workflow for SAR studies of herbicides.
Enzyme Inhibition Assays

To investigate the specific molecular targets of dichlorinated propionic acid derivatives, enzyme inhibition assays are employed. These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14][15]

Protocol: Generic Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its specific substrate at known concentrations in an appropriate buffer.

  • Inhibitor Preparation: Prepare a series of dilutions of the dichlorinated propionic acid derivative to be tested.

  • Assay Reaction: In a multi-well plate, combine the enzyme, substrate, and varying concentrations of the inhibitor. Include control wells with no inhibitor.

  • Incubation: Incubate the plate at a constant temperature for a set period to allow the enzymatic reaction to proceed.

  • Detection: Measure the product of the enzymatic reaction using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and determine the IC50 value.

Receptor Binding Assays

For compounds that act on specific receptors, such as the auxin-mimicking herbicides, receptor binding assays are crucial. These assays measure the affinity of a compound for its receptor. A common technique is Surface Plasmon Resonance (SPR), which can provide real-time data on the binding kinetics and affinity.[3]

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16] By identifying key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Beyond Herbicides: Exploring Other Biological Activities

While the primary focus of research on dichlorinated propionic acid derivatives has been on their herbicidal properties, it is important to recognize that these compounds may possess other biological activities. For example, some propionic acid derivatives have been investigated for their anti-inflammatory, antimicrobial, and other pharmacological effects.[17][18] A comprehensive understanding of the SAR of this class of compounds should, therefore, also consider these potential non-herbicidal activities.

Conclusion and Future Directions

The structure-activity relationship of dichlorinated propionic acid derivatives is a compelling example of how subtle changes in molecular architecture can lead to profound differences in biological function. The journey from the non-selective, broad-spectrum activity of Dalapon to the highly specific, auxin-mimicking action of Dichlorprop is a testament to the power of medicinal and agricultural chemistry.

Future research in this area will likely focus on several key aspects:

  • Systematic SAR Studies: There is a need for more comprehensive studies that systematically explore the effects of varying the position of the chlorine atoms on the propionic acid backbone and the substitution patterns on aromatic rings.

  • Elucidation of Novel Mechanisms: Further investigation into the specific enzyme targets of compounds like Dalapon will provide a more complete understanding of their mode of action.

  • Development of Novel Derivatives: The insights gained from SAR and QSAR studies can be leveraged to design new dichlorinated propionic acid derivatives with improved efficacy, selectivity, and environmental profiles.

  • Exploration of Non-Herbicidal Applications: A broader screening of these compounds for other biological activities could uncover novel therapeutic or biotechnological applications.

By continuing to unravel the intricate relationship between structure and activity, scientists can continue to develop innovative solutions for agriculture, medicine, and beyond.

References

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Whitepaper: A Strategic Guide to Target Deconvolution for 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Discovery Biology

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the identification and validation of therapeutic targets for the novel compound, 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid. As a protected β-amino acid derivative, its structure is highly suggestive of activity within the central nervous system (CNS). Our core directive is to move beyond mere screening and establish a robust, evidence-based framework for target deconvolution, grounded in scientific integrity and causality. We present a primary hypothesis centered on the modulation of GABA receptors, supported by structural analogy to known neuroactive compounds. This is followed by a systematic workflow encompassing initial binding and functional assays, broad off-target profiling, and rigorous cellular validation techniques. Secondary hypotheses exploring potential anti-inflammatory and glutamatergic activities are also considered. This document provides not only the strategic rationale but also detailed, actionable protocols and data interpretation frameworks to guide researchers in unlocking the therapeutic potential of this compound.

Foundational Analysis: From Structure to Hypothesis

The compound , 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid, is an amino acid derivative featuring three key structural motifs: a propionic acid backbone, a dichlorophenyl ring, and a tert-butyloxycarbonyl (Boc) protecting group.[1] The Boc group is a common tool in medicinal chemistry that enhances stability and solubility but is typically cleaved in vivo by metabolic processes to reveal the primary amine.[2][3] Therefore, our investigation will focus on the biological activity of the de-protected molecule, 3-amino-3-(2,3-dichlorophenyl)propionic acid , which we will refer to as the "active compound."

The structure of the active compound bears a striking resemblance to known modulators of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the CNS. Specifically, it is a substituted β-amino acid, a scaffold present in drugs like baclofen (β-(4-chlorophenyl)-GABA) and phenibut (β-phenyl-GABA), both of which are known to target GABA receptors. This structural analogy forms the bedrock of our primary hypothesis.

Primary Hypothesis: The active form of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid functions as a modulator of GABA receptors (GABA-A or GABA-B), suggesting therapeutic potential in neurological and psychiatric disorders such as anxiety, epilepsy, or spasticity.[4]

GABA receptor modulators, particularly positive allosteric modulators (PAMs), are of significant therapeutic interest as they enhance the endogenous GABAergic tone rather than causing constant, widespread receptor activation like direct agonists.[5][6] This can lead to improved efficacy and a more favorable side-effect profile.[6] Our initial efforts will therefore be concentrated on interrogating this target family.

Figure 1: Overview of the GABAergic Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_A GABA-A Receptor (Ion Channel) GABA_release->GABA_A GABA_B GABA-B Receptor (GPCR) GABA_release->GABA_B Cl_ion Cl- Influx (Hyperpolarization) GABA_A->Cl_ion Activates GPCR_cascade K+ Efflux / Ca2+ Block (Inhibition) GABA_B->GPCR_cascade Activates

Caption: Figure 1: Simplified diagram of a GABAergic synapse, showing the presynaptic release of GABA and its interaction with postsynaptic GABA-A and GABA-B receptors, the primary targets of our investigation.

A Phased Strategy for Target Identification and Validation

We propose a three-phase workflow designed to systematically test our primary hypothesis, assess target selectivity, and validate the mechanism of action in a cellular context. This structured approach ensures that resources are used efficiently and that each step builds logically upon the last.

Phase I: Initial Screening and Functional Characterization

Core Objective: To rapidly determine if the active compound interacts with GABA receptors and to characterize the nature of this interaction (e.g., agonist, antagonist, allosteric modulator).

start Phase I Start: Active Compound binding Protocol 1: Radioligand Binding Assays (GABA-A & GABA-B) start->binding ephys Protocol 2: Electrophysiology Assays (Recombinant Receptors) binding->ephys If binding observed decision Interaction with GABA Receptors? ephys->decision end_phase1 Proceed to Phase II decision->end_phase1 Yes reassess Re-evaluate Hypothesis (Proceed to Phase II Broad Screen) decision->reassess No

Caption: Figure 2: Experimental workflow for Phase I, focused on confirming engagement with the primary hypothesized target family, the GABA receptors.

Protocol 1: Radioligand Binding Assays

  • Rationale: This classic biochemical assay provides a direct measure of whether the test compound can displace a known high-affinity radiolabeled ligand from its binding site on the receptor. It is a high-throughput and cost-effective method for initial hit identification.

  • Methodology:

    • Preparation: Obtain commercially available cell membrane preparations expressing human recombinant GABA-A and GABA-B receptors.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]muscimol for GABA-A sites, [³H]CGP54626 for GABA-B antagonist sites), and serial dilutions of the active compound.

    • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Detection: Measure the radioactivity retained on the filter mat using a scintillation counter.

    • Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent inhibition of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Electrophysiology Functional Assays

  • Rationale: While binding assays confirm physical interaction, they do not reveal the functional consequence. Patch-clamp electrophysiology directly measures the ion flow through receptor channels, allowing for the definitive classification of a compound as an agonist, antagonist, positive allosteric modulator (PAM), or negative allosteric modulator (NAM).[7]

  • Methodology:

    • Cell Culture: Use a cell line (e.g., HEK293 or CHO) stably expressing the specific subunits of the GABA receptor of interest (e.g., α1β2γ2 for a common GABA-A subtype).

    • Patch-Clamp Setup: Use an automated or manual whole-cell patch-clamp system.

    • Agonist/PAM Mode:

      • Apply a sub-maximal concentration (e.g., EC₂₀) of GABA to the cell to elicit a baseline current.

      • Co-apply the EC₂₀ of GABA along with increasing concentrations of the active compound. A PAM will potentiate the GABA-elicited current.

    • Antagonist Mode:

      • Apply a fixed concentration of GABA (e.g., EC₅₀) to elicit a current.

      • Pre-incubate the cell with the active compound before applying GABA. An antagonist will reduce the GABA-elicited current.

    • Analysis: Measure the peak current amplitude in response to each condition. Plot the dose-response relationship to determine EC₅₀ (for agonists/PAMs) or IC₅₀ (for antagonists) values.

Assay Type Parameter Measured Potential Outcome for Active Compound Interpretation
Radioligand Binding IC₅₀ (nM or µM)Low IC₅₀ valueHigh-affinity binding to the receptor.
Electrophysiology EC₅₀ / IC₅₀, % ModulationPotentiation of GABA currentPositive Allosteric Modulator (PAM).
Inhibition of GABA currentAntagonist or Negative Allosteric Modulator (NAM).
Elicits current aloneAgonist.
Phase II: Broad Target Profiling and Selectivity Assessment

Core Objective: To identify any additional "off-target" interactions and to build a selectivity profile for the compound. This is a critical step for anticipating potential side effects and for discovering novel mechanisms of action.

start Phase II Start: Active Compound panel Protocol 3: Broad Target Panel Screening (e.g., Eurofins SafetyScreen) start->panel analysis Analyze Hits (% Inhibition > 50%) panel->analysis decision Significant Off-Target Hits Identified? analysis->decision end_phase2 Proceed to Phase III (GABA Target Confirmed) decision->end_phase2 No investigate Investigate Novel Hits (Secondary Targets) decision->investigate Yes investigate->end_phase2

Caption: Figure 3: Workflow for Phase II, focusing on understanding the compound's selectivity and identifying potential off-target interactions through broad panel screening.

Protocol 3: Broad Target Panel Screening

  • Rationale: It is inefficient and costly to screen a compound against every possible target individually. Commercial screening services offer curated panels of hundreds of clinically relevant receptors, kinases, ion channels, and transporters. This provides a comprehensive overview of a compound's bioactivity profile in a single set of experiments.

  • Methodology:

    • Compound Submission: Prepare and ship a high-purity sample of the active compound to a contract research organization (CRO) that offers broad panel screening (e.g., Eurofins, DiscoverX).

    • Screening: The CRO will typically perform single-concentration screening (e.g., at 1 µM or 10 µM) against their panel using a variety of assay formats (e.g., radioligand binding, enzymatic assays).

    • Data Reception: The CRO will provide a detailed report, usually highlighting any target where the compound shows significant activity (e.g., >50% inhibition or stimulation).

    • Follow-up: For any significant "hits," it is crucial to request dose-response curves to determine the potency (IC₅₀ or EC₅₀) of the interaction.

  • Data Interpretation:

    • Selective Compound: Shows high potency for the primary target (e.g., GABA-B receptor) with minimal or much weaker activity against other targets in the panel.

    • Polypharmacology: Shows potent activity against multiple, often related, targets. This is not necessarily undesirable and can sometimes lead to enhanced therapeutic efficacy.

    • Non-selective Compound: Shows activity against many unrelated targets, which may indicate a higher risk of side effects.

Phase III: Cellular Target Engagement and Pathway Validation

Core Objective: To confirm that the compound directly engages the intended target in a more physiologically relevant environment (i.e., within intact cells) and modulates the downstream signaling pathway.

start Phase III Start: Validated Target cetsa Protocol 4: Cellular Thermal Shift Assay (CETSA) start->cetsa knockdown Protocol 5: Target Knockdown (siRNA) + Functional Assay start->knockdown pathway Downstream Pathway Assay (e.g., cAMP measurement) cetsa->pathway Confirms Direct Binding knockdown->pathway Confirms Target Necessity end_phase3 Target Validated: Ready for In Vivo Studies pathway->end_phase3

Caption: Figure 4: The workflow for Phase III, which uses advanced cell-based methods to confirm direct target engagement and functional pathway modulation.

Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Rationale: This method provides definitive proof of target engagement in a cellular environment. The principle is that when a ligand binds to its target protein, it confers thermal stability. By heating cells treated with the compound and then measuring the amount of soluble protein remaining, one can detect this stabilization.

  • Methodology:

    • Cell Treatment: Treat cultured cells (e.g., a neuroblastoma cell line endogenously expressing the target) with the active compound or a vehicle control.

    • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures using a thermal cycler.

    • Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

    • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

    • Detection: Quantify the amount of the specific target protein remaining in the supernatant using Western blot or ELISA.

    • Analysis: Plot the amount of soluble target protein against temperature. A rightward shift in the melting curve for the compound-treated group compared to the vehicle group indicates target stabilization and thus, direct binding.

Protocol 5: Target Validation using siRNA Knockdown

  • Rationale: To prove that the observed cellular effect of the compound is mediated through the identified target, one can remove the target and see if the effect disappears. Small interfering RNA (siRNA) is a powerful tool to transiently reduce the expression of a specific protein.

  • Methodology:

    • Transfection: Transfect a relevant cell line with either an siRNA specific to the target protein's mRNA or a non-targeting control siRNA.

    • Incubation: Allow the cells to incubate for 48-72 hours to allow for the knockdown of the target protein.

    • Validation of Knockdown: Lyse a subset of the cells and perform a Western blot to confirm that the target protein level is significantly reduced in the siRNA-treated group compared to the control.

    • Functional Assay: Perform a relevant functional assay on the remaining cells. For example, if the compound is a GABA-B PAM, measure its effect on cAMP levels following stimulation with forskolin and GABA.

    • Analysis: If the compound's effect is significantly attenuated or completely abolished in the target-knockdown cells compared to the control cells, it provides strong evidence that the effect is on-target.

Investigating Secondary Hypotheses

Should the primary investigation into GABA receptors yield negative results, or if the Phase II screen reveals potent activity elsewhere, the following secondary avenues, suggested by the compound's general structure, should be pursued.

  • Anti-Inflammatory Activity: Some propionic acid derivatives possess anti-inflammatory properties.[8][9] This can be investigated through:

    • COX-1/2 Enzyme Inhibition Assays: To test for activity similar to NSAIDs.

    • Cytokine Release Assays: Measure levels of key inflammatory mediators like TNF-α, IL-6, and IL-10 from immune cells (e.g., LPS-stimulated macrophages) treated with the compound.[8]

  • Glutamatergic Modulation: The glutamate system is another key CNS target for neurological disorders.[10][11] This can be explored with:

    • Receptor Binding Assays: For key glutamate receptors like NMDA, AMPA, and various metabotropic glutamate receptors (mGluRs).

    • Calcium Flux Assays: In cells expressing glutamate receptors to measure functional modulation.

Conclusion

The path from a novel chemical entity to a validated therapeutic candidate is complex and requires a rigorous, systematic approach. This guide provides a clear, multi-phase framework for the target deconvolution of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid. By starting with a strong, structure-based hypothesis centered on GABAergic modulation and progressing through comprehensive screening and validation protocols, researchers can efficiently and confidently elucidate its mechanism of action. The described workflows, from initial binding assays to in-cell target engagement with CETSA, represent a self-validating system designed to produce robust, reliable data. This structured methodology not only maximizes the probability of success but also builds a deep understanding of the compound's pharmacology, which is essential for its future clinical development.

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  • Zlatanova-Tenisheva, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

  • Zlatanova-Tenisheva, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. [Link]

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An In-Depth Technical Guide to the In-Silico Screening of Boc-Protected Dichlorophenyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for In-Silico Screening of Modified Amino Acids

In the landscape of modern drug discovery, the use of non-canonical amino acids, such as dichlorophenyl amino acid derivatives, offers a compelling strategy to overcome challenges in potency, selectivity, and pharmacokinetic properties of peptide-based therapeutics. The incorporation of a dichlorophenyl moiety can introduce unique steric and electronic features, potentially enhancing binding affinity and metabolic stability. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide synthesis, ensuring regioselective amide bond formation.[1][2] However, the vast chemical space of possible substitutions and target proteins necessitates a rational and high-throughput approach to identify promising candidates.

In-silico screening, or virtual screening, has emerged as an indispensable tool, providing a cost-effective and rapid means to evaluate large libraries of compounds against biological targets.[3][4] This guide provides a comprehensive technical overview of a robust in-silico workflow for the screening of Boc-protected dichlorophenyl amino acids, with a focus on structure-based virtual screening methodologies.

Part 1: Foundational Principles of Structure-Based Virtual Screening (SBVS)

Structure-based virtual screening (SBVS) leverages the three-dimensional structure of a biological target, typically a protein, to predict the binding mode and affinity of small molecules.[3][4] The fundamental premise is that a ligand's biological activity is intrinsically linked to its ability to form a stable complex with its target. The core components of an SBVS workflow are:

  • Target Selection and Preparation: The initial and most critical step is the identification and preparation of a high-quality 3D structure of the target protein.[5] This is often obtained from crystallographic or NMR studies and is available in public repositories like the Protein Data Bank (PDB).[4]

  • Ligand Library Preparation: A library of Boc-protected dichlorophenyl amino acid derivatives is generated and prepared for docking. This involves generating 3D conformers and assigning appropriate chemical properties.

  • Molecular Docking: A computational simulation that predicts the preferred orientation of a ligand when bound to a target protein.[6] Docking algorithms explore various binding poses and use scoring functions to rank them based on predicted binding affinity.[3]

  • Hit Identification and Post-Docking Analysis: The top-ranked compounds, or "hits," are selected for further analysis and experimental validation.

The following diagram illustrates the overarching workflow of a structure-based virtual screening campaign.

SBVS_Workflow Target_Selection Target Identification & Preparation Docking Molecular Docking Target_Selection->Docking Prepared Target Ligand_Preparation Ligand Library Generation (Boc-Dichlorophenyl Amino Acids) Ligand_Preparation->Docking Prepared Ligands Scoring Scoring & Ranking Docking->Scoring Hit_Selection Hit Selection & Filtering Scoring->Hit_Selection Post_Analysis Post-Docking Analysis (e.g., MM/GBSA) Hit_Selection->Post_Analysis Experimental_Validation Experimental Validation Post_Analysis->Experimental_Validation

Caption: A generalized workflow for structure-based virtual screening.

Part 2: Detailed Methodologies for In-Silico Screening

Target Protein Preparation: Ensuring a Validated Binding Site

The quality of the target protein structure is paramount for the success of any SBVS campaign. The following protocol outlines the essential steps for preparing a protein for docking.

Experimental Protocol: Target Preparation

  • Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Prioritize structures with high resolution and a co-crystallized ligand in the binding site of interest.

  • Initial Cleaning: Remove all non-essential molecules, including water, ions, and co-solvents, unless they are known to be critical for ligand binding.[7]

  • Protonation and Tautomeric State Assignment: Assign appropriate protonation states to ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH. This can be accomplished using tools like H++ or the Protein Preparation Wizard in Schrödinger Suite.[8]

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes while maintaining the overall backbone integrity. The co-crystallized ligand's heavy atoms should be used as a constraint.

Ligand Preparation: Generating a High-Quality Chemical Library

The library of Boc-protected dichlorophenyl amino acids needs to be accurately represented in 3D for the docking software.

Experimental Protocol: Ligand Preparation

  • 2D to 3D Conversion: Generate 3D structures from 2D representations (e.g., SMILES strings) of the Boc-protected dichlorophenyl amino acid derivatives.

  • Tautomer and Stereoisomer Enumeration: Generate all possible tautomers and stereoisomers for each ligand.

  • Energy Minimization: Perform an energy minimization of each ligand conformer to obtain a low-energy and geometrically realistic structure.

  • Charge Assignment: Assign partial atomic charges using a suitable force field (e.g., OPLS3e, AM1-BCC).

Molecular Docking: Predicting the Binding Interaction

Molecular docking is the computational engine of the SBVS process. The choice of docking software and protocol can significantly impact the results.

Experimental Protocol: Molecular Docking using Glide (Schrödinger)

  • Receptor Grid Generation: Define the active site by generating a receptor grid centered on the co-crystallized ligand or a predicted binding pocket. The grid defines the volume within which the docking simulations will be performed.

  • Ligand Docking: Dock the prepared ligand library into the receptor grid using a multi-stage docking protocol. A common approach is to use a high-throughput virtual screening (HTVS) mode for initial screening, followed by standard precision (SP) and extra precision (XP) modes for the top-scoring hits.[9]

  • Pose Selection and Scoring: For each ligand, the docking program will generate multiple binding poses. These are then ranked using a scoring function (e.g., GlideScore) that estimates the binding free energy.

The following diagram illustrates the conceptual process of molecular docking.

Molecular_Docking Ligand Ligand (Boc-Dichlorophenyl Amino Acid) Docking_Process Docking Algorithm (Pose Generation & Scoring) Ligand->Docking_Process Receptor Receptor (Target Protein) Receptor->Docking_Process Complex Ligand-Receptor Complex (Ranked Poses) Docking_Process->Complex

Caption: The core components of a molecular docking simulation.

Part 3: Data Analysis and Hit Validation

Interpreting Docking Results

The output of a docking run is a list of ligands ranked by their docking scores. A more negative score generally indicates a more favorable predicted binding affinity.

Data Presentation: Representative Docking Results

Compound IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
DPAA-001-9.8Tyr123, Phe234, Arg345Pi-Pi stacking, H-bond
DPAA-002-9.5Trp56, Leu89Hydrophobic interactions
DPAA-003-8.7Asp145, Asn178H-bond, Salt bridge
DPAA-004-7.2Val99, Ile101Van der Waals interactions
Post-Docking Refinement and Validation

It is crucial to remember that docking scores are predictions and should be further validated.[10]

  • Visual Inspection: Visually inspect the top-ranked poses to ensure they make chemical sense and form plausible interactions with the protein.

  • MM/GBSA Rescoring: Use more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to re-rank the top hits. MM/GBSA provides a more accurate estimation of binding free energy.

  • Experimental Validation: Ultimately, the in-silico predictions must be validated through experimental assays, such as binding assays (e.g., SPR, ITC) or functional assays.[11][12]

Part 4: Advanced In-Silico Techniques

Beyond standard docking, other computational methods can provide deeper insights.

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity.[13][14] A pharmacophore model can be used to screen large databases for novel scaffolds.[15]

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16][17][18][19] This can be used to predict the activity of new, unsynthesized analogs.[20]

Conclusion: A Pathway to Accelerated Discovery

The in-silico screening of Boc-protected dichlorophenyl amino acids provides a powerful and rational approach to expedite the discovery of novel therapeutic agents. By combining robust computational methodologies with careful data analysis and experimental validation, researchers can efficiently navigate the vast chemical space and identify promising lead candidates. This guide has provided a comprehensive framework for designing and executing such a screening campaign, emphasizing the importance of scientific rigor and a multi-faceted approach to data interpretation.

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An In-depth Technical Guide to the Discovery and Synthesis of Novel Dichlorophenylpropionic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of Dichlorophenylpropionic Acids in Modern Drug Discovery

The dichlorophenylpropionic acid scaffold represents a privileged structure in medicinal chemistry, underpinning a range of biologically active molecules. From their well-established role as non-steroidal anti-inflammatory drugs (NSAIDs) to their emerging potential as anticancer and antimicrobial agents, these compounds continue to be a fertile ground for therapeutic innovation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, characterization, and biological evaluation of novel dichlorophenylpropionic acid derivatives. Our approach is rooted in the principles of scientific integrity, providing not just protocols, but also the strategic rationale behind experimental choices to empower researchers in their quest for new therapeutic agents.

Strategic Approaches to the Synthesis of Dichlorophenylpropionic Acid Scaffolds

The synthetic strategy for accessing dichlorophenylpropionic acids and their derivatives is pivotal to any discovery program. The choice of route is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we detail a robust and versatile method for the synthesis of the core scaffold, followed by key derivatization reactions.

Core Scaffold Synthesis via Arndt-Eistert Homologation

A highly effective method for the synthesis of 3-(dichlorophenyl)propionic acids is the Arndt-Eistert homologation, which extends the carbon chain of a carboxylic acid by a single methylene group.[1][2][3] This method is particularly advantageous as it allows for the conversion of readily available dichlorobenzoic acids into the desired propionic acid scaffold. The general scheme involves the conversion of the starting carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile (such as water) and a catalyst to yield the homologated carboxylic acid.[4][5]

Step 1: Formation of 2,4-Dichlorobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dichlorobenzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/g of acid).

  • Add oxalyl chloride (1.5 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,4-dichlorobenzoyl chloride, which is typically used in the next step without further purification.

Step 2: Formation of the α-Diazoketone

Safety Precaution: Diazomethane is toxic and potentially explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety measures, including a blast shield. A safer alternative is the use of (trimethylsilyl)diazomethane.

  • Prepare an ethereal solution of diazomethane.

  • Dissolve the crude 2,4-dichlorobenzoyl chloride (1.0 eq.) in anhydrous diethyl ether (15 mL/g of acid chloride) and cool to 0 °C in an ice bath.

  • Slowly add the ethereal solution of diazomethane (2.5 eq.) to the stirred solution of the acid chloride. The reaction is typically accompanied by the evolution of nitrogen gas.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • The reaction can be monitored by TLC for the disappearance of the acid chloride.

  • Carefully quench any excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color of diazomethane disappears.

  • The resulting solution containing the α-diazoketone can be used directly in the next step.

Step 3: Wolff Rearrangement to 3-(2,4-Dichlorophenyl)propanoic acid

  • To the ethereal solution of the α-diazoketone, add a suspension of silver(I) oxide (0.1 eq.) in water (5 eq.).

  • Heat the mixture to reflux with vigorous stirring for 2-4 hours. The progress of the rearrangement can be monitored by TLC.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the silver catalyst.

  • Acidify the aqueous layer with 2M HCl to a pH of approximately 2, which will precipitate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2,4-dichlorophenyl)propanoic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure product.

Arndt_Eistert_Synthesis cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Diazoketone Formation cluster_2 Step 3: Wolff Rearrangement Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride Dichlorobenzoic_Acid->Dichlorobenzoyl_Chloride Oxalyl_Chloride Oxalyl Chloride, cat. DMF Diazoketone α-Diazoketone Dichlorobenzoyl_Chloride->Diazoketone Diazomethane Diazomethane (CH2N2) Ketene Ketene Intermediate Diazoketone->Ketene Silver_Oxide Ag2O, H2O, Heat Propionic_Acid 3-(2,4-Dichlorophenyl)propanoic Acid Ketene->Propionic_Acid Hydrolysis

Caption: Arndt-Eistert homologation workflow for dichlorophenylpropionic acid synthesis.

Derivatization of the Propionic Acid Moiety

The carboxylic acid group of the dichlorophenylpropionic acid scaffold is a versatile handle for the synthesis of a diverse library of derivatives, such as esters and amides. These modifications can significantly impact the compound's physicochemical properties and biological activity.

Esterification can be readily achieved by activating the carboxylic acid with thionyl chloride to form the acid chloride in situ, followed by reaction with the desired alcohol.

  • To a solution of 3-(2,4-dichlorophenyl)propanoic acid (1.0 eq.) in methanol (20 volumes) at 0 °C, add thionyl chloride (2.0-3.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, remove the excess thionyl chloride and methanol under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure methyl ester.

Carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide a mild and efficient method for the formation of amide bonds.[6]

  • Dissolve 3-(2,4-dichlorophenyl)propanoic acid (1.0 eq.) in anhydrous DCM (10 mL/g of acid).

  • Add EDC (1.2 eq.) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add benzylamine (1.1 eq.) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure amide.

Analytical Characterization of Dichlorophenylpropionic Acid Compounds

Unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of the target molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation.

  • ¹H NMR: The proton NMR spectrum of 3-(2,4-dichlorophenyl)propanoic acid is expected to show characteristic signals for the aromatic protons, typically in the range of 7.0-7.5 ppm, and two methylene groups of the propionic acid chain, which will appear as triplets in the regions of 2.6-3.0 ppm and 2.9-3.3 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (~170-180 ppm), the dichlorinated aromatic carbons (~125-140 ppm), and the two methylene carbons of the propionic acid chain (~30-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Electron ionization (EI) mass spectrometry of 3-(3,4-dichlorophenyl)propionic acid will show a molecular ion peak corresponding to its molecular weight, as well as characteristic isotopic peaks due to the presence of two chlorine atoms.[7]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of the synthesized compounds. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile.[8][9] The retention time and peak purity are used to confirm the identity and homogeneity of the sample.

Pharmacological Evaluation: From Target to Therapeutic Potential

The diverse biological activities of dichlorophenylpropionic acid derivatives necessitate a multi-faceted approach to their pharmacological evaluation. Here, we outline standard in vitro assays to assess their anti-inflammatory, anticancer, and antimicrobial potential.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assays

The primary mechanism of action for many arylpropionic acids as NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[10] It is crucial to determine the inhibitory potency (IC₅₀) and selectivity for the two main isoforms, COX-1 and COX-2.

This protocol is based on a colorimetric or fluorometric screening kit.

  • Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions (COX-1 and COX-2) according to the manufacturer's instructions.

  • Plate Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

  • Assay Procedure:

    • To the inhibitor wells, add the diluted test compound.

    • Add the enzyme (COX-1 or COX-2) to the appropriate wells.

    • Initiate the reaction by adding arachidonic acid as the substrate.

  • Data Acquisition: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Anticancer Activity: In Vitro Cytotoxicity Assays

The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[2]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1][3]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (no compound) and negative (no microbes) growth controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Studies: Guiding the Path to Optimized Leads

Systematic modification of the dichlorophenylpropionic acid scaffold and correlation of these structural changes with biological activity are essential for lead optimization.

Anti-inflammatory Activity

For COX inhibition, the position of the chlorine atoms on the phenyl ring significantly influences activity and selectivity. The carboxylic acid group is generally crucial for binding to the active site of the COX enzymes. Modifications to the propionic acid side chain can also modulate potency.

Anticancer Activity

SAR studies on dichlorophenyl-containing compounds have revealed that the substitution pattern on the phenyl ring is critical for cytotoxicity. For instance, the introduction of additional functional groups can enhance potency against specific cancer cell lines.

Antimicrobial Activity

In the context of antimicrobial activity, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring has been shown to be favorable. The nature of the linker between the dichlorophenyl moiety and other heterocyclic systems can also significantly impact the antimicrobial spectrum and potency.

SAR_Logic Core_Scaffold Dichlorophenylpropionic Acid Scaffold Systematic_Modification Systematic Structural Modifications Core_Scaffold->Systematic_Modification Biological_Evaluation Biological Evaluation (In Vitro Assays) Systematic_Modification->Biological_Evaluation Data_Analysis Data Analysis & Correlation Biological_Evaluation->Data_Analysis SAR_Insights Structure-Activity Relationship Insights Data_Analysis->SAR_Insights Lead_Optimization Lead Optimization SAR_Insights->Lead_Optimization Lead_Optimization->Systematic_Modification Iterative Design

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Data Presentation and Interpretation

The systematic collection and clear presentation of quantitative data are paramount for comparing the biological activity of newly synthesized compounds.

Table 1: Hypothetical Biological Activity Data for a Series of Dichlorophenylpropionic Acid Derivatives

Compound IDR GroupCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)MCF-7 GI₅₀ (µM)S. aureus MIC (µg/mL)
DCPPA-01 -OH5.20.825.1>128
DCPPA-02 -OCH₃15.82.518.964
DCPPA-03 -NH-benzyl22.15.18.332

Conclusion and Future Directions

The dichlorophenylpropionic acid scaffold remains a highly valuable starting point for the development of novel therapeutic agents. The synthetic routes and biological evaluation protocols detailed in this guide provide a solid framework for researchers to explore the chemical space around this privileged structure. Future work should focus on expanding the diversity of derivatives, exploring novel biological targets, and employing computational modeling to refine SAR and guide the design of next-generation compounds with enhanced potency, selectivity, and drug-like properties.

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The Dichlorophenyl Moiety: A Privileged Scaffold in Biological Interactions and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The dichlorophenyl moiety is a frequently encountered structural motif in a vast array of biologically active compounds, ranging from pharmaceuticals to agrochemicals. Its prevalence stems from a unique combination of physicochemical properties that profoundly influence molecular recognition, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the multifaceted roles of the dichlorophenyl group in biological interactions. We will delve into the fundamental principles governing its influence on drug-target binding, navigate the complexities of its metabolic fate, and elucidate the experimental methodologies crucial for characterizing its impact. This guide is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, offering both foundational knowledge and practical insights to harness the full potential of this privileged scaffold.

Introduction: The Enduring Significance of the Dichlorophenyl Moiety

The strategic incorporation of halogen atoms, particularly chlorine, has long been a cornerstone of medicinal chemistry.[1] Among the various halogenated aromatic systems, the dichlorophenyl group stands out for its remarkable versatility and frequent appearance in approved drugs.[1] Its utility can be attributed to a confluence of electronic and steric effects that modulate key drug-like properties. The two chlorine atoms act as strong electron-withdrawing groups, influencing the acidity/basicity of nearby functionalities and altering the electronic landscape of the entire molecule. Furthermore, their lipophilic nature enhances membrane permeability and can contribute significantly to hydrophobic interactions within a target's binding pocket.[2][3][4] The substitution pattern of the chlorine atoms (e.g., 2,4-dichloro, 3,4-dichloro, 2,6-dichloro) provides a powerful tool for fine-tuning these properties and achieving desired selectivity and potency. This guide will systematically dissect these attributes and their implications for rational drug design.

Physicochemical Properties and Their Impact on Biological Interactions

The biological activity of a molecule is intrinsically linked to its physicochemical characteristics. The dichlorophenyl moiety imparts a distinct set of properties that medicinal chemists leverage to optimize drug candidates.

Electronic Effects: Modulating Acidity, Basicity, and Aromatic Interactions

The two chlorine atoms on the phenyl ring are highly electronegative, exerting a strong inductive electron-withdrawing effect. This has several important consequences:

  • Modulation of pKa: The pKa of adjacent functional groups can be significantly altered. For instance, an amine attached to a dichlorophenyl ring will be less basic compared to its non-halogenated counterpart. This can influence the ionization state of a drug at physiological pH, impacting its solubility, permeability, and ability to form ionic bonds with the target.

  • Aromatic Interactions: The electron-deficient nature of the dichlorophenyl ring can favor interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a protein's binding site through π-stacking or other non-covalent interactions.

Lipophilicity and Hydrophobic Interactions

Chlorine atoms are lipophilic, and their addition to a molecule generally increases its overall hydrophobicity. This property is crucial for:

  • Membrane Permeability: Enhanced lipophilicity can improve a drug's ability to cross cell membranes and reach its intracellular target.

  • Target Binding: The dichlorophenyl group can occupy hydrophobic pockets within a receptor or enzyme active site, contributing significantly to the binding affinity.[2][3][4]

Steric Influence and Conformational Control

The size and substitution pattern of the chlorine atoms impose steric constraints that can influence the overall conformation of a molecule. This can be exploited to:

  • Enforce Bioactive Conformation: By restricting rotational freedom, the dichlorophenyl moiety can lock a molecule into a conformation that is optimal for binding to its target.

  • Enhance Selectivity: The specific shape and size of the dichlorophenyl group can be used to achieve selective binding to a particular target over closely related off-targets. For example, a 2,6-dichlorophenyl substitution can force a perpendicular orientation of the phenyl ring relative to the rest of the molecule, which can be critical for fitting into a specific binding pocket.[5]

Halogen Bonding: A Directional Non-Covalent Interaction

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophilic partner.[6][7][8] The chlorine atoms of a dichlorophenyl group can participate in halogen bonds with backbone carbonyls or other electron-rich atoms in a protein, contributing to binding affinity and specificity.[1][9] The strength of this interaction is tunable, increasing with the polarizability of the halogen (I > Br > Cl > F).[8][9]

The Dichlorophenyl Moiety in Action: Case Studies Across Target Classes

The versatility of the dichlorophenyl group is evident in its presence in a wide range of approved drugs targeting diverse biological systems.

Kinase Inhibitors

Kinase inhibitors are a major class of therapeutics, particularly in oncology. The dichlorophenyl moiety is a common feature in many of these drugs, where it often occupies the hydrophobic pocket adjacent to the ATP-binding site.

  • Src Kinase Inhibitors: The discovery of a potent, orally active Src kinase inhibitor containing a 7-(2,6-dichlorophenyl) moiety highlights its role in achieving high affinity and desirable pharmacokinetic properties.[10] Homology modeling suggests the dichlorophenyl ring binds in a hydrophobic pocket.[11]

  • Aurora Kinase Inhibitors: Structure-activity relationship studies on bisanilinopyrimidines as Aurora kinase inhibitors revealed that substitution with a dichlorophenyl group can lead to highly potent inhibitors.[12]

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are a large family of transmembrane receptors that are the targets of a significant portion of modern medicines. The dichlorophenyl moiety has been successfully incorporated into ligands for various GPCRs.

  • Dopamine D3 Receptor Ligands: A series of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides were designed as selective dopamine D3 receptor ligands, demonstrating the role of the dichlorophenyl group in achieving high affinity and selectivity over D2 and D4 receptors.[13] Further studies have confirmed that the 2,3-dichlorophenyl substituent often leads to high D3 receptor affinity.[14]

  • Dopamine D1 Receptor Positive Allosteric Modulators (PAMs): The novel D1 PAM, LY3154207, features a 2-(2,6-dichlorophenyl)acetamide moiety, which was found to be crucial for its potent and selective activity.[15]

Nuclear Receptor Modulators

Nuclear receptors are ligand-activated transcription factors that play critical roles in various physiological processes.

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulators: Analogs of INT131, a PPARγ partial agonist, containing a 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide scaffold have been synthesized to probe the structure-activity relationship.[16]

  • Estrogen Receptor Degraders (SERDs): The potent and selective estrogen receptor degrader SAR439859 contains a 6-(2,4-dichlorophenyl) group, which was identified through optimization of a new series of orally available SERDs for the treatment of estrogen-receptor-positive breast cancer.[17]

Other Notable Examples
  • Diclofenac: This widely used nonsteroidal anti-inflammatory drug (NSAID) is a 2-[(2,6-dichlorophenyl)amino]benzeneacetic acid derivative.[18] Its mechanism of action involves the inhibition of cyclooxygenase (COX-1 and COX-2).[18]

  • Dichlorphenamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma and primary periodic paralysis.[3][9][19][20]

Metabolism and Toxicological Considerations

While the dichlorophenyl moiety can confer desirable pharmacological properties, its metabolic fate and potential for toxicity are critical considerations in drug development.

Cytochrome P450-Mediated Metabolism

The primary route of metabolism for many dichlorophenyl-containing compounds is oxidation by cytochrome P450 (CYP) enzymes in the liver.[18][21][22][23][24][25]

  • Hydroxylation: The aromatic ring can be hydroxylated, often leading to the formation of phenolic metabolites. For example, the metabolism of 2,4-dichlorophenol by human cytochrome P450 3A4 results in the formation of 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone.[22]

  • Dechlorination: In some cases, reductive dechlorination can occur.

  • Oxidation of Adjacent Groups: Functional groups attached to the dichlorophenyl ring can also be oxidized.

The specific CYP isoforms involved in the metabolism of a dichlorophenyl-containing drug can have significant implications for drug-drug interactions and inter-individual variability in drug response.

Phase II Conjugation

The hydroxylated metabolites formed during Phase I metabolism are often conjugated with endogenous molecules such as glucuronic acid or sulfate in Phase II reactions, which increases their water solubility and facilitates their excretion.[26][27]

Toxicological Profile

The dichlorophenyl moiety itself is not inherently toxic, but its metabolites can sometimes be reactive and lead to toxicity.

  • Hepatotoxicity: Some dichlorophenyl-containing compounds have been associated with liver toxicity. For example, the hepatotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) in rats is believed to be mediated by its CYP3A-dependent biotransformation.[28]

  • Neurotoxicity: Para-dichlorobenzene (PDCB), a component of mothballs, can cause neurotoxicity, leading to leukoencephalopathy and other neurological manifestations.[29]

  • Carcinogenicity: The insecticide DDT (dichlorodiphenyltrichloroethane) and its metabolite DDE have been studied extensively for their potential carcinogenicity.[30] While there is no clear evidence that DDT causes cancer in humans, it is considered a probable carcinogen.[30][31]

A thorough assessment of the metabolic and toxicological profile of any new drug candidate containing a dichlorophenyl moiety is therefore essential.

Experimental Workflows for Characterizing Dichlorophenyl-Containing Compounds

A robust experimental strategy is crucial for elucidating the role of the dichlorophenyl moiety in a compound's biological activity and for assessing its drug-like properties.

Target Binding Affinity and Selectivity

Experimental Protocol: Competitive Radioligand Binding Assay [12][29][32][33][34]

This assay is the gold standard for determining the binding affinity of a test compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of a dichlorophenyl-containing compound for its target receptor.

Materials:

  • Cell membranes or purified receptor preparation expressing the target of interest.

  • A radiolabeled ligand with known high affinity for the target (e.g., [3H]- or [125I]-labeled).

  • Unlabeled test compound (dichlorophenyl-containing molecule).

  • Assay buffer (specific to the target receptor).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the unlabeled test compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in assay buffer to create a range of concentrations.

    • Prepare a working solution of the radiolabeled ligand in assay buffer at a concentration close to its Kd.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer (for total binding).

      • A high concentration of a known unlabeled ligand (for non-specific binding).

      • Varying concentrations of the test compound.

    • Add the cell membrane/receptor preparation to all wells.

    • Add the radiolabeled ligand to all wells.

  • Incubation:

    • Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Self-Validation: The inclusion of controls for total and non-specific binding is essential for validating the assay. The use of a known reference compound can also help to ensure the assay is performing as expected.

In Vitro Functional Activity

Experimental Protocol: In Vitro Kinase Inhibition Assay [10][13][15][19][30]

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Objective: To determine the IC50 value of a dichlorophenyl-containing compound for a target kinase.

Materials:

  • Purified recombinant kinase.

  • Specific peptide or protein substrate for the kinase.

  • ATP.

  • Test compound (dichlorophenyl-containing molecule).

  • Kinase assay buffer.

  • A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • 384-well white plates.

  • Plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the compound in the assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a short period to allow the inhibitor to bind to the kinase.

    • Initiate the reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time.

  • Detection:

    • Stop the kinase reaction and detect the amount of product formed (or substrate consumed). For the ADP-Glo™ assay, this involves adding a reagent that converts the ADP produced to ATP, which then drives a luciferase reaction.

  • Data Analysis:

    • Measure the luminescence signal, which is proportional to the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Self-Validation: The assay should include controls for 100% kinase activity (no inhibitor) and 0% activity (no kinase or a known potent inhibitor).

Cellular Effects: Viability and Cytotoxicity

Experimental Protocol: MTT Cell Viability Assay [11][16][35][36]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Objective: To determine the effect of a dichlorophenyl-containing compound on the viability of a specific cell line.

Materials:

  • Cell line of interest.

  • Cell culture medium.

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Methodology:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[16]

  • Formazan Solubilization:

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration that inhibits cell growth by 50%).

Self-Validation: The assay must include untreated control cells (100% viability) and a positive control for cytotoxicity (e.g., a known toxic compound).

Visualization of Key Concepts

Visual representations can greatly aid in understanding the complex interactions and pathways discussed in this guide. The following diagrams were generated using Graphviz (DOT language).

Workflow for Characterizing a Dichlorophenyl-Containing Compound

G cluster_0 Initial Screening cluster_1 In Vitro Characterization cluster_2 Cellular & Preclinical Evaluation A Synthesis of Dichlorophenyl Analog B Primary Target Binding Assay A->B C Functional Assay (e.g., Kinase Inhibition) B->C D Selectivity Profiling (Off-target screening) C->D E Cell Viability/ Cytotoxicity Assay (MTT) D->E F In Vivo Efficacy & PK/PD Studies E->F G Preliminary Toxicity Assessment F->G

Caption: A generalized workflow for the characterization of a novel dichlorophenyl-containing compound.

Metabolic Pathway of a Generic Dichlorophenyl-Containing Drug

G Drug Dichlorophenyl Drug (Lipophilic) PhaseI Phase I Metabolism (CYP450 Oxidation) Drug->PhaseI Metabolite Hydroxylated Metabolite (More Polar) PhaseI->Metabolite PhaseII Phase II Metabolism (Conjugation) Metabolite->PhaseII ExcretionProduct Conjugated Product (Water-Soluble) PhaseII->ExcretionProduct Excretion Excretion (Urine/Feces) ExcretionProduct->Excretion

Caption: A simplified diagram illustrating the general metabolic pathway of a dichlorophenyl-containing drug.

Conclusion and Future Perspectives

The dichlorophenyl moiety continues to be a valuable and frequently employed structural component in the design of novel therapeutic agents. Its ability to modulate a wide range of physicochemical properties, including lipophilicity, electronic character, and molecular conformation, provides medicinal chemists with a powerful tool for optimizing drug-target interactions and pharmacokinetic profiles. A thorough understanding of its structure-activity relationships, metabolic pathways, and potential toxicities is paramount for its successful application in drug discovery.

Future research will likely focus on further refining our understanding of the subtle interplay between dichlorophenyl substitution patterns and biological activity. The increasing appreciation of the role of halogen bonding in molecular recognition will undoubtedly spur the design of novel dichlorophenyl-containing molecules that exploit this interaction for enhanced affinity and selectivity. Furthermore, advances in computational chemistry and predictive toxicology will aid in the early identification of potential liabilities associated with this scaffold, enabling a more efficient and rational approach to drug design. The enduring presence of the dichlorophenyl moiety in the pharmacopeia is a testament to its utility, and it is certain to remain a key building block in the development of new medicines for years to come.

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In-Depth Technical Guide: Initial Investigation into the Anti-inflammatory Properties of Compound X

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pervasive nature of inflammatory diseases, ranging from acute responses to chronic conditions, necessitates the continued exploration for novel therapeutic agents that offer enhanced efficacy and improved safety profiles. This technical guide presents a structured and comprehensive methodology for the initial evaluation of the anti-inflammatory potential of a novel therapeutic candidate, herein referred to as Compound X. This document outlines a scientifically robust, phased approach, commencing with foundational in vitro assays to establish a mechanistic hypothesis, and advancing to proof-of-concept in vivo studies. It is intended for an audience of researchers, scientists, and professionals in drug development, providing a detailed synthesis of theoretical principles and actionable, step-by-step experimental protocols.

Introduction: The Imperative for Novel Anti-inflammatory Therapeutics

Inflammation is a vital physiological process, fundamental to the host's defense against infection and injury. However, its dysregulation is a key etiological factor in a multitude of diseases.[1][2][3] The inflammatory cascade is a complex interplay of cellular and molecular signals, involving the production of pro-inflammatory cytokines, chemokines, and other mediators.[1][2][3] While current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are widely used, their prolonged administration is often linked to significant adverse effects. This underscores the pressing need for the development of new anti-inflammatory agents with more targeted mechanisms of action and favorable safety profiles.[4][5][6]

This guide delineates a strategic framework for the initial characterization of Compound X, a hypothetical small molecule, as a prospective anti-inflammatory therapeutic. The experimental design is structured to first ascertain its in vitro activity and elucidate its potential mechanism of action, followed by a preliminary assessment of its efficacy in a relevant in vivo model.[7][8][9][10]

Experimental Workflow: A Tiered Investigative Approach

The investigation into the anti-inflammatory properties of Compound X will adhere to a logical progression from in vitro to in vivo models. This tiered strategy facilitates a cost-effective and ethically sound evaluation, where the data from each stage informs the decision to proceed to subsequent, more complex studies.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Viability Cell Viability Assay (MTT/XTT) NO_Production Nitric Oxide Production Assay (Griess Reagent) Cell_Viability->NO_Production Determine non-toxic concentrations Cytokine_Analysis Cytokine Expression Analysis (ELISA/qPCR) NO_Production->Cytokine_Analysis Confirm anti-inflammatory effect Western_Blot Mechanism of Action (Western Blot) Cytokine_Analysis->Western_Blot Elucidate signaling pathway Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Western_Blot->Animal_Model Proceed to in vivo testing Efficacy_Assessment Efficacy Assessment (Paw volume, MPO activity) Animal_Model->Efficacy_Assessment Safety_Profile Preliminary Safety Profile (Histopathology) Efficacy_Assessment->Safety_Profile

Caption: A tiered experimental workflow for the initial investigation of Compound X.

In Vitro Evaluation: Elucidating Cellular Effects and Mechanisms

The initial phase of this investigation is centered on characterizing the effects of Compound X within a pertinent cell-based inflammation model. The murine macrophage-like cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS), is a widely accepted and robust model for this purpose.[11][12][13] LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that culminates in the production of pro-inflammatory mediators.[14][15]

Cell Viability Assay

Rationale: It is imperative to first establish the non-toxic concentration range of Compound X to ensure that any observed anti-inflammatory effects are not a consequence of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability.[16][17][18][19]

Protocol: MTT Assay [16][18]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 105 cells/well and allow for overnight adherence.

  • Treat the cells with a range of concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

Nitric Oxide Production Assay

Rationale: Nitric oxide (NO) is a pivotal inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages following stimulation with pro-inflammatory agents like LPS. The Griess reagent assay offers a straightforward and sensitive method for the quantification of nitrite, a stable and nonvolatile breakdown product of NO.[20][21][22][23][24]

Protocol: Griess Reagent Assay [22][23][25]

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with non-toxic concentrations of Compound X for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent I and 50 µL of Griess Reagent II to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

Cytokine Expression Analysis

Rationale: Pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), are central to the inflammatory response.[26][27][28][29] The effect of Compound X on the production of these cytokines will be evaluated at both the protein and mRNA levels, utilizing ELISA and quantitative real-time PCR (qPCR), respectively.

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) [25]

  • Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with Compound X, as described in the NO assay.

  • Perform ELISAs for TNF-α, IL-6, and IL-1β following the manufacturer's instructions.

  • In brief, a 96-well plate is coated with a capture antibody specific for the cytokine of interest.

  • The cell culture supernatants are added and incubated.

  • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.

  • A substrate is introduced, which is converted by the enzyme into a colored product.

  • The absorbance is measured, and the cytokine concentration is calculated based on a standard curve.

Protocol: Quantitative Real-Time PCR (qPCR)

  • Isolate total RNA from RAW 264.7 cells treated with Compound X and stimulated with LPS.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Perform qPCR using primers specific for TNF-α, IL-6, IL-1β, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Elucidation of Mechanism of Action: Western Blot Analysis

Rationale: To delineate the mechanism by which Compound X exerts its anti-inflammatory effects, its impact on key inflammatory signaling pathways will be investigated. The NF-κB and MAPK signaling pathways are critical regulators of pro-inflammatory gene expression.[30][31][32] Western blotting will be employed to assess the phosphorylation status of key proteins within these pathways, such as IκBα, p65, ERK, JNK, and p38.[33]

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK Compound_X Compound X Compound_X->MAPKKK Potential Inhibition Compound_X->IKK Potential Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation Cascade MAPK MAPK MAPKK->MAPK Phosphorylation Cascade AP-1 AP-1 MAPK->AP-1 Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) AP-1->Pro-inflammatory Gene Expression Transcription p-IκBα p-IκBα IKK->p-IκBα Ubiquitination & Degradation Ubiquitination & Degradation p-IκBα->Ubiquitination & Degradation Phosphorylation IκBα IκBα NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibition Nuclear Translocation Nuclear Translocation NF-κB (p65/p50)->Nuclear Translocation Nuclear Translocation->Pro-inflammatory Gene Expression Transcription

Caption: Key inflammatory signaling pathways potentially targeted by Compound X.

Protocol: Western Blot

  • Lyse RAW 264.7 cells treated with Compound X and stimulated with LPS to extract total protein.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of IκBα, p65, ERK, JNK, and p38.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Table 1: Hypothetical In Vitro Data Summary for Compound X

AssayMetricControlLPS (1 µg/mL)LPS + Compound X (10 µM)LPS + Dexamethasone (1 µM)
Cell Viability % of Control100%98%97%99%
NO Production Nitrite (µM)< 1451510
TNF-α Release pg/mL< 201500500300
IL-6 Release pg/mL< 10800250150
p-p65/total p65 Relative Density1.05.22.11.5
p-ERK/total ERK Relative Density1.04.82.51.8

In Vivo Validation: Proof-of-Concept in an Animal Model

Following the acquisition of promising in vitro data, the subsequent crucial step is to assess the anti-inflammatory efficacy of Compound X in a well-established in vivo model. The carrageenan-induced paw edema model in rodents is a widely utilized and accepted model of acute inflammation.[34][35][36][37][38][39][40]

Carrageenan-Induced Paw Edema Model

Rationale: The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic acute inflammatory response characterized by edema (swelling), erythema (redness), and hyperalgesia (increased pain sensitivity). This model enables the evaluation of a compound's capacity to suppress these cardinal signs of inflammation.[34][35][36][38][40]

Protocol: [35][39]

  • Acclimatize male Wistar rats or Swiss albino mice for a minimum of one week prior to the experiment.

  • Divide the animals into groups: vehicle control, carrageenan control, Compound X-treated groups (at various doses), and a positive control group (e.g., indomethacin).

  • Administer Compound X or the vehicle orally or intraperitoneally 1 hour prior to carrageenan injection.

  • Measure the initial paw volume of the right hind paw using a plethysmometer.

  • Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.

  • Calculate the percentage of edema inhibition for each group.

Efficacy Assessment: Myeloperoxidase (MPO) Activity

Rationale: Myeloperoxidase (MPO) is an enzyme that is abundant in neutrophils, a type of white blood cell that infiltrates inflamed tissues. The measurement of MPO activity in the paw tissue provides a quantitative index of neutrophil infiltration, a key hallmark of inflammation.

Protocol:

  • Homogenize the tissue in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure MPO activity in the supernatant using a colorimetric assay based on the oxidation of a substrate (e.g., o-dianisidine dihydrochloride or tetramethylbenzidine).

Preliminary Safety Profile: Histopathological Examination

Rationale: A preliminary evaluation of the safety of Compound X is crucial. Histopathological examination of the inflamed paw tissue can reveal the extent of tissue damage, cellular infiltration, and any potential protective effects of the compound. Furthermore, major organs such as the liver and kidneys should be examined for any signs of toxicity.

Protocol:

  • Fix the paw tissue and major organs in 10% neutral buffered formalin.

  • Process the tissues, embed them in paraffin, and create sections.

  • Stain the sections with hematoxylin and eosin (H&E).

  • Examine the stained sections under a microscope to assess for any pathological changes.

Conclusion and Future Directions

This comprehensive guide has detailed a robust and scientifically rigorous approach for the initial investigation of the anti-inflammatory properties of a novel compound. The successful execution of these studies will establish a strong foundation for further preclinical development, including investigations in more chronic models of inflammation, pharmacokinetic and pharmacodynamic profiling, and a more extensive toxicological evaluation. The ultimate objective is to advance promising candidates like Compound X into clinical trials, with the potential to provide new and improved therapeutic options for patients afflicted with inflammatory diseases.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Wikipedia. MTT assay.
  • In vitro and In vivo Models for Anti-inflammation: An Evalu
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Methodological & Application

Application Note: Stereoselective Synthesis of 3-Amino-3-(2,3-dichlorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the stereoselective synthesis of 3-amino-3-(2,3-dichlorophenyl)propanoic acid, a chiral β-amino acid of significant interest in medicinal chemistry. Due to its unique dichlorophenyl moiety, this compound serves as a critical building block for therapeutic agents, particularly those targeting neurological disorders where specific stereochemistry is paramount for biological activity.[1] We present a state-of-the-art protocol centered on an organocatalytic asymmetric Mannich reaction, which offers high enantioselectivity and good yields under mild conditions. An alternative strategy employing a chiral auxiliary is also discussed, providing a robust, classical approach. This guide is intended to provide both the practical steps and the underlying scientific rationale to empower researchers in their synthetic endeavors.

Introduction: The Significance of Chiral β-Aryl-β-Amino Acids

β-amino acids and their derivatives are foundational components in the development of pharmaceuticals, natural products, and peptidomimetics with unique structural properties.[2] Unlike their α-amino acid counterparts, peptides incorporating β-amino acids often exhibit enhanced stability against proteolytic degradation, making them attractive for drug design. The 3-amino-3-(2,3-dichlorophenyl)propanoic acid scaffold is particularly valuable; the dichlorinated aromatic ring can enhance binding affinity to hydrophobic pockets in biological targets and modulate the compound's overall pharmacokinetic profile.

Achieving stereocontrol in the synthesis of such molecules is not merely an academic exercise—it is a critical necessity. The biological activity of chiral molecules is often confined to a single enantiomer, with the other being inactive or, in some cases, contributing to undesirable side effects. Therefore, robust and reliable methods for asymmetric synthesis are essential. This guide focuses on providing such a method.

Overview of Synthetic Strategies

Several powerful strategies exist for the enantioselective synthesis of β-amino acids. The most prominent include:

  • Chiral Auxiliary-Based Methods: These involve the temporary attachment of a chiral molecule to control the stereochemical outcome of a reaction, such as an enolate alkylation or a conjugate addition.[3] While highly reliable, they often require additional steps for attachment and removal of the auxiliary.

  • Asymmetric Hydrogenation: The reduction of a prochiral enamine or β-aminoacrylate using a chiral transition metal catalyst can provide direct access to the desired product.

  • Conjugate Addition (Michael Reaction): This involves the stereoselective addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing the 2,3-dichlorophenyl group, often mediated by a chiral catalyst.

  • Asymmetric Mannich Reaction: This powerful C-C bond-forming reaction involves the addition of an enolate equivalent to an imine.[3] The use of chiral catalysts, particularly organocatalysts, has made this one of the most versatile and efficient methods for preparing chiral β-amino esters.[4]

For this application note, we will detail the organocatalytic asymmetric Mannich reaction due to its high efficiency, operational simplicity, and the catalytic nature of the chirality source, which avoids the stoichiometric use of a chiral auxiliary.

Featured Protocol: Organocatalytic Asymmetric Mannich Reaction

This protocol is based on the highly successful strategy of using a chiral thiourea-based organocatalyst to control the enantioselective addition of a silyl ketene acetal to an N-Boc-protected imine.[1][2] The thiourea moiety activates the imine via hydrogen bonding, lowering its LUMO for nucleophilic attack, while the chiral scaffold dictates the facial selectivity.

Overall Synthetic Workflow

The synthesis is a three-stage process: preparation of the N-Boc imine, the key asymmetric Mannich reaction, and subsequent hydrolysis to the final amino acid.

G cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Asymmetric Mannich Reaction cluster_2 Stage 3: Deprotection A 2,3-Dichlorobenzaldehyde B tert-Butyl Carbamate A->B Ti(OEt)4, THF C N-Boc-2,3-dichlorobenzaldimine B->C D Silyl Ketene Acetal (of Methyl Acetate) C->D Toluene, -78 °C F Protected β-Amino Ester (Methyl 3-(tert-butoxycarbonylamino)-3- (2,3-dichlorophenyl)propanoate) D->F Catalytic Cycle E Chiral Thiourea Catalyst G LiOH, THF/H2O F->G H Final Product: 3-Amino-3-(2,3-dichlorophenyl)propanoic acid G->H

Caption: Overall workflow for the stereoselective synthesis.

Detailed Experimental Protocols

Protocol 3.2.1: Synthesis of N-(tert-butoxycarbonyl)-1-(2,3-dichlorophenyl)methanimine (N-Boc Imine)

  • To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add 2,3-dichlorobenzaldehyde (5.00 g, 28.6 mmol, 1.0 equiv) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Add tert-butyl carbamate (3.68 g, 31.4 mmol, 1.1 equiv).

  • To the resulting solution, add tetraethyl orthotitanate [Ti(OEt)₄] (7.1 mL, 34.3 mmol, 1.2 equiv) dropwise at room temperature.

  • Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the aldehyde is consumed.

  • Upon completion, carefully pour the reaction mixture into a rapidly stirred solution of saturated aqueous sodium bicarbonate (100 mL).

  • Filter the resulting slurry through a pad of Celite®, washing the filter cake with ethyl acetate (3 x 50 mL).

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is typically used in the next step without further purification. Expected yield is quantitative.

Protocol 3.2.2: Asymmetric Mannich Reaction

Safety Note: This reaction must be conducted under anhydrous conditions and an inert atmosphere (Argon or Nitrogen). The reaction is run at low temperature.

  • To a flame-dried 250 mL round-bottom flask, add the chiral thiourea catalyst (e.g., a Jacobsen-type catalyst, (1R,2R)-(−)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-thiourea derivative) (0.82 g, 1.43 mmol, 0.05 equiv).

  • Add the crude N-Boc imine from the previous step (~28.6 mmol, 1.0 equiv) dissolved in anhydrous toluene (120 mL).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare the silyl ketene acetal. To a solution of diisopropylamine (4.8 mL, 34.3 mmol, 1.2 equiv) in anhydrous THF (40 mL) at -78 °C, add n-butyllithium (13.7 mL of a 2.5 M solution in hexanes, 34.3 mmol, 1.2 equiv) dropwise. Stir for 30 minutes at -78 °C.

  • To this LDA solution, add methyl acetate (2.7 mL, 34.3 mmol, 1.2 equiv) dropwise. Stir for 30 minutes.

  • Finally, add tert-butyldimethylsilyl chloride (TBDMSCl) (5.17 g, 34.3 mmol, 1.2 equiv) in one portion. Allow the mixture to warm to room temperature and stir for 1 hour. This solution contains the desired silyl ketene acetal.

  • Add the freshly prepared silyl ketene acetal solution dropwise to the cold (-78 °C) solution of the imine and catalyst over 30 minutes.

  • Stir the reaction at -78 °C for 24-36 hours. Monitor by TLC.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield the protected β-amino ester.

Protocol 3.2.3: Saponification and Deprotection

  • Dissolve the purified methyl 3-(tert-butoxycarbonylamino)-3-(2,3-dichlorophenyl)propanoate (e.g., 10.0 g, 26.6 mmol, 1.0 equiv) in a mixture of THF (100 mL) and water (30 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.23 g, 53.2 mmol, 2.0 equiv).

  • Stir the mixture vigorously at room temperature for 4-6 hours until the ester is fully consumed (monitor by TLC).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1 M HCl.

  • A white precipitate should form. Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

  • To remove the Boc group, dissolve the product in a minimal amount of dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA) (1:1 v/v DCM:TFA). Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA. The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-amino-3-(2,3-dichlorophenyl)propanoic acid.

Proposed Mechanism of Stereocontrol

The chiral thiourea catalyst is believed to operate through a bifunctional activation mechanism. The two N-H protons of the thiourea moiety form hydrogen bonds with the nitrogen atom of the imine, increasing its electrophilicity. The chiral backbone of the catalyst creates a well-defined chiral pocket, sterically shielding one face of the imine. The silyl ketene acetal is then directed to attack the unshielded face, leading to the observed enantioselectivity.

G cluster_0 Catalytic Cycle Imine N-Boc Imine Activated [Imine-Cat] Activated Complex Imine->Activated Catalyst Chiral Thiourea (Cat) Catalyst->Activated Product_Ester Protected β-Amino Ester Activated->Product_Ester Facial-selective attack SKA Silyl Ketene Acetal SKA->Activated Product_Ester->Catalyst Product release, Catalyst regeneration

Caption: Proposed catalytic cycle for the Mannich reaction.

Expected Results

This organocatalytic approach is expected to provide the desired product with high stereochemical fidelity.

ParameterExpected Outcome
Overall Yield 60-75% (over 3 steps)
Enantiomeric Excess >95% ee
Purity >98% (after recrystallization)
Key Reagents 2,3-Dichlorobenzaldehyde, tert-Butyl Carbamate, Methyl Acetate
Catalyst Loading 2-5 mol%

Alternative Protocol: Evans Asymmetric Aldol/Reduction Strategy

For laboratories where organocatalytic setups are less established, a chiral auxiliary-based method offers a highly reliable alternative. The Evans oxazolidinone auxiliaries are well-vetted for stereocontrolled C-C bond formation.

Workflow Overview
  • Acylation: An Evans chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with bromoacetyl bromide.

  • Stereoselective Aldol Reaction: The corresponding boron enolate is generated and reacted with 2,3-dichlorobenzaldehyde to set the two adjacent stereocenters.

  • Azide Displacement: The bromine is displaced with an azide (e.g., using sodium azide).

  • Reduction & Auxiliary Cleavage: The azide is reduced to the primary amine, and the auxiliary is cleaved hydrolytically to yield the final product.

G A Evans Auxiliary B Bromoacetylated Auxiliary A->B Acylation C Aldol Adduct (with 2,3-dichlorobenzaldehyde) B->C Asymmetric Aldol Reaction D Azide Adduct C->D SN2 with NaN3 E Final Product D->E Reduction & Cleavage

Caption: Workflow using an Evans chiral auxiliary.

This method is often longer but provides excellent diastereoselectivity, which can be easily monitored by NMR spectroscopy.

Conclusion

The stereoselective synthesis of 3-amino-3-(2,3-dichlorophenyl)propanoic acid is a key step in the development of advanced pharmaceutical intermediates. The featured organocatalytic asymmetric Mannich reaction represents a modern, efficient, and highly enantioselective method to access this valuable compound. By providing detailed, step-by-step protocols and the underlying mechanistic rationale, this guide aims to equip researchers with the necessary tools to successfully synthesize this and related chiral β-amino acids, thereby accelerating drug discovery and development programs.

References

  • Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964–12965. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link]

  • Wenzel, A. G., & Jacobsen, E. N. (2002). Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964–12965. [Link]

  • Smith, A. M. R., & Hii, K. K. (2021). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 60(15), 8229-8233. [Link]

  • Neudoerfl, J. M., et al. (2018). Enantioselective Catalytic Synthesis of α-Halogenated α-Aryl-β2,2-amino Acid Derivatives. The Journal of Organic Chemistry, 83(6), 3148–3161. [Link]

  • Yang, J. W. (2015). Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Organic & Biomolecular Chemistry, 13(23), 6473-6485. [Link]

  • Buchler GmbH. Asymmetric Mannich Reaction. [Link]

  • ACS Publications. Asymmetric Organocatalysis: A Nobel Achievement Virtual Issue. [Link]

  • Zucca, A., et al. (2007). Organocatalysed asymmetric Mannich reactions. Organic & Biomolecular Chemistry, 5(20), 3213-3224. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Liu, X., & Hartwig, J. F. (2010). Recent advances in the catalytic asymmetric synthesis of β-amino acids. Chemical Society Reviews, 39(5), 1687-1699. [Link]

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Application Note: A Validated Reverse-Phase HPLC Method for the Quantitative Analysis of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid. This compound is a critical chiral building block in pharmaceutical synthesis, and its accurate quantification is essential for ensuring quality control throughout the drug development process.[1][2][3] The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of acetonitrile and a low-pH phosphate buffer, ensuring excellent peak shape and resolution. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and specificity.[4][5][6] This document provides a complete methodology, including instrument parameters, solution preparation, and a comprehensive validation protocol, intended for researchers, quality control analysts, and drug development professionals.

Introduction and Scientific Rationale

3-n-Boc-3-(2,3-dichlorophenyl)propionic acid is an amino acid derivative characterized by three key functional components: a carboxylic acid group, a bulky N-tert-butyloxycarbonyl (Boc) protecting group, and a hydrophobic dichlorophenyl moiety.[1][2] The presence of these groups dictates the analytical strategy. The compound's significant non-polar character, conferred by the Boc and dichlorophenyl groups, makes it an ideal candidate for Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates analytes based on hydrophobicity.

A critical aspect of the analyte's structure is the ionizable carboxylic acid group. To achieve reproducible retention times and symmetric peak shapes, the ionization of this group must be suppressed during analysis. This is accomplished by maintaining the mobile phase pH at a level at least two units below the analyte's pKa, thereby ensuring it exists predominantly in its neutral, protonated form. This application note employs a phosphate buffer at pH 2.5 to achieve this, a common and effective strategy for the analysis of organic acids.[7][8][9]

The method described herein is designed to be a self-validating system, incorporating system suitability tests as a prerequisite for analysis.[10] Adherence to the validation parameters outlined ensures that the method is suitable for its intended purpose, providing trustworthy and reproducible data for purity assessment, stability testing, and quantitative assay of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid.

Experimental Methodology

Materials and Reagents
  • Reference Standard: 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid (Purity ≥ 99%)[2]

  • Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)

  • Buffer Salts: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)

  • pH Adjustment: Phosphoric Acid (H₃PO₄, ~85%, Analytical Grade)

Instrumentation and Chromatographic Conditions

The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

ParameterSpecification
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 2.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes

Causality Behind Choices:

  • C18 Column: The standard C18 phase provides the necessary hydrophobic interactions to retain the analyte effectively.

  • Mobile Phase (60:40 ACN:Buffer): This ratio was optimized to achieve a retention time of approximately 8-10 minutes, allowing for good separation from the solvent front and any early-eluting impurities without excessively long run times. Acetonitrile was chosen for its low UV cutoff and efficiency in separating aromatic compounds.

  • pH 2.5 Buffer: As previously discussed, this acidic condition ensures the carboxylic acid is protonated, leading to sharp, symmetrical peaks.[7][8][9]

  • 35 °C Column Temperature: Maintaining a constant, elevated temperature ensures stable retention times and can improve peak efficiency by reducing mobile phase viscosity.

  • 225 nm Detection: The dichlorophenyl group provides strong UV absorbance. A wavelength of 225 nm was selected to maximize sensitivity for the analyte.

Preparation of Solutions
  • 25 mM KH₂PO₄ Buffer (pH 2.5): Dissolve 3.40 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 2.5 using 85% phosphoric acid. Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase: Mix 600 mL of acetonitrile with 400 mL of the prepared buffer. Degas the solution by sonication or helium sparging.

  • Diluent: Use the mobile phase as the diluent to ensure sample compatibility and optimal peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability.[6]

System Suitability

Protocol: Before sample analysis, inject the Working Standard Solution (100 µg/mL) six consecutive times. Acceptance Criteria:

  • Tailing Factor (Asymmetry): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 1.0%[10]

Rationale: The system suitability test is a critical self-validating check that confirms the HPLC system is performing correctly before committing to sample analysis.[4][10]

Specificity

Protocol: Inject the diluent, a placebo solution (if applicable), and a spiked sample solution to demonstrate that no interfering peaks co-elute with the main analyte peak. Peak purity can be assessed using a DAD detector. Acceptance Criteria: The analyte peak should be free from co-elution with any other components, and the peak purity index should be greater than 990.

Linearity and Range

Protocol: Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 10 µg/mL to 150 µg/mL. Inject each standard and construct a calibration curve by plotting peak area against concentration. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • The plot should be linear and pass through or near the origin.

Accuracy (Recovery)

Protocol: Perform recovery studies by spiking a placebo matrix at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate. Calculate the percentage recovery for each sample. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.[11]

Precision

Protocol:

  • Repeatability (Intra-day): Analyze six separate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on a different instrument. Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.[4]

Robustness

Protocol: Introduce small, deliberate variations to the method parameters and assess the impact on the results.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (33 °C and 37 °C)

  • Mobile Phase pH: ± 0.1 (pH 2.4 and 2.6) Acceptance Criteria: The system suitability parameters should remain within the established limits, and the results should not be significantly affected by these minor changes.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the analytical and validation process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: System Setup & Qualification cluster_analysis Phase 3: Analysis & Data Processing cluster_validation Phase 4: Validation Assessment prep_solutions Prepare Mobile Phase, Diluent, Standards & Samples setup_hplc Equilibrate HPLC System (Column, Temp, Flow Rate) prep_solutions->setup_hplc sst_check Perform System Suitability Test (6 Replicate Injections) setup_hplc->sst_check sst_pass SST Passed sst_check->sst_pass Criteria Met sst_fail SST Failed (Troubleshoot System) sst_check->sst_fail Criteria Not Met run_sequence Inject Blank, Standards, and Samples sst_pass->run_sequence sst_fail->setup_hplc process_data Integrate Peaks and Calculate Concentrations run_sequence->process_data validation Assess Validation Parameters: - Specificity - Linearity - Accuracy - Precision process_data->validation

Caption: Workflow for HPLC analysis and method validation.

Note on Chirality

The analyte possesses a chiral center at the C3 position.[1][12] The method described in this note is an achiral method designed for quantifying the total amount of the compound, irrespective of its enantiomeric form. For applications requiring the separation and quantification of individual enantiomers (e.g., to assess enantiomeric excess), a dedicated chiral HPLC method would be necessary. This typically involves the use of a chiral stationary phase (CSP), such as one based on cyclodextrins or polysaccharide derivatives.[13][14]

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid has been successfully developed and validated. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting all acceptance criteria as per ICH guidelines. The inclusion of a system suitability test ensures the ongoing validity of the analytical results. This application note provides a comprehensive protocol that can be readily implemented in quality control and research laboratories for the routine analysis of this important pharmaceutical intermediate.

References

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Taylor & Francis Online. [Link]

  • Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. ResearchGate. [Link]

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  • Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study. PubMed. [Link]

  • Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. PubMed. [Link]

  • Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. National Center for Biotechnology Information (NCBI). [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. [Link]

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purification of 3-n-boc-3-(2,3-dichlorophenyl)propionic acid by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chromatographic Purification of 3-N-Boc-3-(2,3-dichlorophenyl)propionic Acid

Abstract

This application note provides a comprehensive, technically detailed guide for the purification of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid, a key chiral building block in pharmaceutical and specialty chemical synthesis.[1][2] The inherent structural characteristics of this molecule—namely its hydrophobicity, acidic nature, and the acid-labile N-Boc protecting group—present a unique set of challenges for achieving high purity.[3] We present a robust methodology centered on reversed-phase flash chromatography, detailing the critical aspects of method development, from mobile phase optimization to stationary phase selection. The causality behind each experimental choice is explained to empower researchers to adapt this protocol to similar purification challenges. Furthermore, this guide addresses the crucial post-purification step of enantiomeric separation for this chiral compound, providing a strategic workflow for analytical and preparative-scale chiral HPLC.

Part 1: Foundational Principles & Method Development Strategy

Analyte Characterization: The Key to a Robust Method

The molecular architecture of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid dictates the entire purification strategy. A successful method hinges on understanding and manipulating the physicochemical properties imparted by its three key functional regions:

  • The Carboxylic Acid Moiety: This group renders the molecule acidic. In solution, it exists in equilibrium between its protonated (neutral, R-COOH) and deprotonated (anionic, R-COO⁻) forms. The anionic form is significantly more polar and will elute very early with poor peak shape in reversed-phase chromatography. Therefore, controlling the mobile phase pH to suppress this ionization is paramount.[4]

  • The Hydrophobic Core: The combination of the 2,3-dichlorophenyl ring and the bulky tert-butyloxycarbonyl (Boc) group creates a highly non-polar character.[5] This high hydrophobicity makes the molecule an ideal candidate for reversed-phase chromatography, where it will strongly interact with a non-polar stationary phase.[5]

  • The Acid-Labile N-Boc Group: The Boc protecting group is critical for synthetic schemes but is notoriously susceptible to cleavage under strong acidic conditions.[3][6] This presents a direct conflict with the need to acidify the mobile phase. The purification strategy must therefore balance the requirement of suppressing carboxylate formation with the necessity of preserving the Boc group's integrity.[7]

Chromatography Mode Selection: Reversed-Phase as the Method of Choice

Given the analyte's predominantly hydrophobic nature, Reversed-Phase Chromatography (RPC) is the logical and most effective choice.[5] In this mode, a non-polar stationary phase (e.g., silica gel functionalized with C18 alkyl chains) is used with a polar mobile phase (typically a water/acetonitrile or water/methanol mixture).[5] The separation is driven by hydrophobic interactions; more hydrophobic compounds are retained longer on the column.[5]

Normal-Phase Chromatography (NPC), which uses a polar stationary phase (like bare silica) and a non-polar mobile phase, is generally unsuitable. The polar carboxylic acid group would lead to very strong, often irreversible, adsorption on the silica surface, resulting in poor recovery and extreme peak tailing.

The Critical Role of Mobile Phase pH

For acidic compounds like the target molecule, achieving sharp, symmetrical peaks in RPC is only possible when the analyte is in a single, neutral state. To achieve this, the mobile phase must be acidified. A widely accepted rule of thumb is to adjust the mobile phase pH to at least two units below the compound's pKa.[4] This ensures the carboxylic acid remains fully protonated (R-COOH) throughout the separation.

Choosing the Right Acidic Modifier:

  • Formic Acid (HCOOH) or Acetic Acid (CH₃COOH): At typical concentrations (0.05-0.1%), these weak acids are highly effective at suppressing ionization and are generally mild enough to not cause significant cleavage of the Boc group during the chromatographic run and subsequent solvent evaporation.

  • Trifluoroacetic Acid (TFA): While TFA is an excellent ion-pairing agent that produces very sharp peaks, its use is strongly discouraged for this application. TFA is a much stronger acid, and even at 0.1%, it can readily cleave the Boc group.[7] This risk is amplified during the evaporation of collected fractions, where the TFA concentration increases, potentially leading to complete deprotection of the purified product.[7]

General Purification and Analysis Workflow

The overall process, from crude material to a verified pure compound, follows a logical sequence. The workflow is designed to ensure efficiency and validate the purity at critical stages.

Purification_Workflow cluster_prep Preparation & Method Dev. cluster_purify Purification cluster_qc Quality Control & Final Product Crude Crude Synthetic Product SamplePrep Sample Preparation (Solubility Test, Dry Loading) Crude->SamplePrep MethodDev Analytical Scale Method Development (HPLC) SamplePrep->MethodDev PrepFlash Preparative Reversed-Phase Flash Chromatography MethodDev->PrepFlash FractionAnalysis Fraction Analysis (TLC / HPLC) PrepFlash->FractionAnalysis Pooling Pool Pure Fractions & Evaporate Solvent FractionAnalysis->Pooling FinalQC Final QC Analysis (HPLC, MS, NMR) Pooling->FinalQC ChiralSep Chiral Separation (if required) FinalQC->ChiralSep Pure Pure Achiral Compound FinalQC->Pure

Caption: Overall workflow for the purification and analysis of the target compound.

Part 2: Protocol for Achiral Purification by Reversed-Phase Flash Chromatography

This protocol is designed to efficiently remove synthetic by-products and unreacted starting materials from the crude 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid.

Materials & Instrumentation
  • Flash Chromatography System: Biotage® Selekt, Teledyne ISCO CombiFlash®, or equivalent, equipped with a variable UV-Vis detector and fraction collector.

  • Stationary Phase: Pre-packed C18 flash column (e.g., Biotage® Sfär C18, SiliaSep™ PREMIUM C18). Column size should be selected based on the crude sample mass.

  • Solvents (HPLC Grade):

    • Mobile Phase A: Deionized Water

    • Mobile Phase B: Acetonitrile (ACN)

  • Acid Modifier: Formic Acid (≥98% purity)

  • Dry Loading Sorbent: Celite® 545 or high-purity silica gel.

  • Analytical Instruments: HPLC-UV system for method development and fraction analysis.

Chromatographic Method Parameters

The following parameters serve as a robust starting point and should be optimized based on an initial analytical HPLC scouting run of the crude material.

ParameterRecommended SettingRationale
Stationary Phase Reversed-Phase C18 Silica, 50 µm particle sizeProvides excellent hydrophobic retention and high loading capacity for the target compound.[8]
Mobile Phase A Deionized Water + 0.1% Formic Acid (v/v)The aqueous phase. Formic acid ensures the analyte's carboxylic acid group remains protonated.[4]
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)The organic phase. Acetonitrile is a common choice offering good resolution and lower backpressure compared to methanol.[5]
Loading Technique Dry LoadingPrevents solvent effects from the dissolution solvent, leading to sharper bands and improved resolution, especially for larger loads.
Detection Wavelengths 220 nm & 254 nmThe dichlorophenyl ring provides strong absorbance. Monitoring two wavelengths helps distinguish between different aromatic species.
Flow Rate Column-dependent (refer to manufacturer's guidelines)Optimized for the best balance of resolution and run time.
Gradient Elution Example: 30-80% B over 15 Column Volumes (CV), then hold at 80% B for 3 CV. Must be optimized based on crude.A gradient is necessary to first elute more polar impurities before eluting the highly retained product, minimizing run time.[5]
Step-by-Step Experimental Protocol
  • Sample Preparation (Dry Loading): a. Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate, or Methanol) until fully solubilized. b. Add an inert sorbent (e.g., Celite®, ~3-5 times the crude mass) to the solution. c. Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.

  • System and Column Preparation: a. Install the appropriate-sized C18 flash column onto the chromatography system. b. Prime all solvent lines with their respective mobile phases. c. Equilibrate the column with the starting mobile phase composition (e.g., 30% B) for at least 3-5 column volumes, or until a stable baseline is observed on the UV detector.

  • Sample Loading and Elution: a. Load the prepared dry-load cartridge onto the system. b. Begin the chromatographic run using the optimized gradient method. c. Monitor the separation in real-time via the UV chromatogram and configure the fraction collector to collect peaks based on UV threshold.

  • Fraction Analysis and Pooling: a. Analyze key fractions across the main peak using a rapid method like TLC or analytical HPLC to assess purity. b. Combine all fractions containing the pure product (e.g., >98% purity by HPLC).

  • Solvent Removal: a. Concentrate the pooled fractions using a rotary evaporator. Use a moderate bath temperature (≤40°C) to minimize any potential for Boc group degradation. b. To ensure complete removal of formic acid, an azeotropic distillation step can be performed by adding a solvent like Toluene and re-evaporating. c. Dry the final product under high vacuum to yield the purified 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid as a solid or oil.

Part 3: Considerations for Chiral Purification

The protocol above yields a purified racemic (or enantiomerically enriched) mixture. If a single enantiomer is required for downstream applications, a subsequent chiral separation is mandatory.

Strategy: Chiral Stationary Phase (CSP) HPLC

The most direct and effective method for enantioseparation is High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are highly effective for separating a wide range of chiral compounds, including acidic molecules like profens and related structures.[9][10]

Protocol: Analytical Chiral Method Screening

The goal is to identify a CSP and mobile phase combination that provides baseline resolution (Rₛ > 1.5) of the two enantiomers.

ParameterRecommended Screening Conditions
Columns to Screen Daicel CHIRALPAK® series (e.g., AD-H, AS-H), CHIRALCEL® series (e.g., OD-H, OJ-H)
Mobile Phase Modes Normal Phase: Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20) + 0.1% TFA or Acetic Acid. Reversed Phase: Acetonitrile/Water + 0.1% Formic Acid.
Flow Rate 0.5 - 1.0 mL/min
Temperature Ambient (can be varied, e.g., 15-40°C, to improve resolution)
Detection UV at 220 nm
Scale-Up to Preparative Chiral Chromatography

Once an effective analytical method is established, it can be scaled up to a preparative or semi-preparative scale. Key considerations for scale-up include:

  • Column Size: Moving to a larger diameter column (e.g., 20 mm or 50 mm ID) packed with the same CSP.

  • Loading Studies: Determining the maximum amount of racemate that can be injected per run without losing resolution.

  • Solvent Consumption: Preparative chiral chromatography is solvent-intensive. Solvent recycling systems may be considered for cost-effectiveness and environmental reasons.

  • Fraction Collection: Precise, time-based or peak-based fraction cutting is required to isolate each pure enantiomer.

Part 4: Final Quality Control & Verification

After purification (achiral and/or chiral), the final product's identity and purity must be rigorously confirmed.

Analysis TechniquePurpose
Analytical HPLC Purity Assessment: Use a standardized reversed-phase C18 method to confirm chemical purity (e.g., >99%). The peak corresponding to the Boc-protected compound should have a longer retention time than its deprotected amine counterpart.[11]
Chiral HPLC Enantiomeric Purity (ee%): Use the developed chiral method to confirm the enantiomeric excess of the desired enantiomer.
Mass Spectrometry Identity Confirmation: Verify the molecular weight of the compound. Electrospray Ionization (ESI) in negative mode should show the [M-H]⁻ ion.
¹H NMR Structural Confirmation: Confirm the chemical structure. Key signals include the aromatic protons, the aliphatic protons of the propionic acid backbone, and the characteristic singlet at ~1.4 ppm for the 9 protons of the Boc group.

References

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Waters Corporation. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Biotage. (2023). How does acid concentration impact reversed-phase flash chromatography?[Link]

  • Risso, P. A., et al. (2018). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study. Journal of Chromatography A. [Link]

  • Lu, H., et al. (2011). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Journal of the American Chemical Society. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. [Link]

  • Pavlíková, L., et al. (2005). Chiral separation of beta-adrenergic antagonists, profen non-steroidal anti-inflammatory drugs and chlorophenoxypropionic acid herbicides using teicoplanin as the chiral selector in capillary liquid chromatography. Journal of Chromatography A. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Dichlorophenyl Propionic Acid Derivatives in Specialty Chemical Manufacturing. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]

  • Google Patents. (n.d.).
  • Scribd. (n.d.). BOC Deprotection 2. [Link]

  • The Royal Society of Chemistry. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?[Link]

  • Drexel University. (n.d.). Chiral and Achiral HPLC Separation of Chiral Pharmaceutical Compounds. [Link]

  • Chromtech. (n.d.). REFERENCES CHIRAL-AGP. [Link]

  • Tong, S., et al. (2019). Enantioseparation of three isomeric α-(chlorophenyl)propanoic acid by countercurrent chromatography and investigation of chlorine substituent through characterization of inclusion interaction. Journal of Chromatography A. [Link]

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Application Notes and Protocols: Investigating 3-n-Boc-3-(2,3-dichlorophenyl)propionic Acid in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the GABAergic System in Neurological Disorders

The delicate balance between excitatory and inhibitory neurotransmission is fundamental to proper brain function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a range of neurological and psychiatric conditions, including epilepsy, anxiety disorders, and Parkinson's disease.[1][2] Enhancing GABAergic tone represents a key therapeutic strategy for these disorders. One promising approach is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft and extracellular space, thus terminating its inhibitory signal.[3][4]

Of the four known GAT subtypes, GAT-3 (predominantly expressed on astrocytes) plays a crucial role in regulating extrasynaptic GABA levels and maintaining tonic inhibition.[2][5][6] This makes it an attractive target for novel therapeutic agents aimed at restoring GABAergic homeostasis. 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid is an amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it a valuable tool for research.[7][8][9] Its structural similarity to known GAT inhibitors suggests its potential as a modulator of the GABAergic system, warranting investigation into its efficacy in models of neurological disorders.

This guide provides a comprehensive overview of the application of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid in neurological disorder research, offering detailed protocols for its characterization and evaluation in both in vitro and in vivo models.

Mechanism of Action: Postulated Role as a GAT-3 Inhibitor

While direct experimental evidence for 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid is emerging, its structural features strongly suggest a mechanism of action centered on the inhibition of GABA transporters, particularly GAT-3. The rationale for this hypothesis is built upon the well-established pharmacology of similar molecules, such as SNAP-5114, a selective GAT-3 inhibitor.[3][4][10]

By inhibiting GAT-3, 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid is expected to increase the extracellular concentration of GABA, thereby enhancing both phasic and tonic GABAergic inhibition.[1] This enhanced inhibition can counteract the excessive neuronal excitability that characterizes conditions like epilepsy.[1] In disorders such as anxiety, augmenting GABAergic signaling in key brain regions like the amygdala can produce anxiolytic effects.[11]

Experimental Workflows and Protocols

Part 1: In Vitro Characterization

The initial phase of research should focus on confirming the compound's activity and selectivity at the molecular and cellular levels.

1.1. GABA Uptake Inhibition Assay

This assay directly measures the ability of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid to inhibit GABA transport.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound for GAT-3 and to assess its selectivity against other GAT subtypes (GAT-1, GAT-2, and BGT-1).

  • Methodology:

    • Culture HEK293 cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1.

    • Plate the cells in a 96-well format.

    • Prepare a stock solution of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid in a suitable solvent (e.g., DMSO) and create a serial dilution.

    • Pre-incubate the cells with varying concentrations of the test compound or a known inhibitor (e.g., SNAP-5114 for GAT-3, tiagabine for GAT-1) for 15-30 minutes.[3][12][13]

    • Add a solution containing a fixed concentration of radiolabeled [3H]GABA.

    • Incubate for a short period (e.g., 10-20 minutes) to allow for GABA uptake.

    • Wash the cells rapidly with ice-cold buffer to remove extracellular [3H]GABA.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Parameter Description
Cell LinesHEK293 cells expressing individual human GAT subtypes
Radioligand[3H]GABA
Reference CompoundsSNAP-5114 (GAT-3), Tiagabine (GAT-1)
ReadoutScintillation counting of intracellular radioactivity
AnalysisIC50 determination via non-linear regression

1.2. Electrophysiological Assessment in Brain Slices

This protocol assesses the functional consequences of GAT-3 inhibition on neuronal activity.

  • Objective: To determine if 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid enhances GABAergic currents in neurons.

  • Methodology:

    • Prepare acute brain slices (e.g., from the hippocampus or neocortex) from rodents.[4]

    • Maintain the slices in artificial cerebrospinal fluid (aCSF).

    • Perform whole-cell patch-clamp recordings from pyramidal neurons.

    • To isolate GABAergic currents, apply antagonists for ionotropic glutamate receptors (e.g., CNQX and AP5).

    • Record baseline spontaneous inhibitory postsynaptic currents (sIPSCs).

    • Bath-apply 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid at various concentrations.

    • Measure changes in the frequency and amplitude of sIPSCs. An increase in sIPSC frequency suggests a presynaptic effect on GABA release, while an increase in amplitude points to a postsynaptic effect.

    • To measure tonic inhibition, record the holding current and apply a GABAA receptor antagonist (e.g., bicuculline or picrotoxin) at the end of the experiment.[6][14] The change in holding current reveals the magnitude of the tonic GABAergic current.

Part 2: In Vivo Evaluation in Animal Models of Neurological Disorders

Following successful in vitro characterization, the next step is to assess the compound's efficacy in relevant animal models.[15][16][17]

2.1. Epilepsy Models

  • Objective: To evaluate the anticonvulsant properties of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid.

  • Models:

    • Pentylenetetrazol (PTZ)-induced seizure model: PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures.

    • Pilocarpine-induced status epilepticus model: This model mimics temporal lobe epilepsy.

  • Methodology:

    • Administer 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid (e.g., via intraperitoneal injection) to rodents at various doses.

    • After a predetermined time, induce seizures by administering PTZ or pilocarpine.

    • Observe and score the seizure severity using a standardized scale (e.g., the Racine scale).

    • Measure the latency to the first seizure and the duration of seizure activity.

    • A significant increase in seizure latency and a decrease in seizure severity and duration indicate anticonvulsant activity.

2.2. Anxiety Models

  • Objective: To assess the anxiolytic effects of the compound.

  • Models:

    • Elevated Plus Maze (EPM): This test is based on the rodent's natural aversion to open and elevated spaces.

    • Open Field Test (OFT): This test assesses exploratory behavior and anxiety-like behavior in a novel environment.

  • Methodology:

    • Administer the compound to rodents.

    • Place the animals in the EPM or OFT apparatus.

    • Record and analyze behavioral parameters such as the time spent in the open arms of the EPM or the center of the open field.

    • An increase in the time spent in the open arms or the center of the open field is indicative of an anxiolytic effect.

2.3. Parkinson's Disease Model

  • Objective: To investigate the potential of the compound to alleviate motor deficits in a model of Parkinson's disease.[5]

  • Model:

    • 6-hydroxydopamine (6-OHDA)-induced lesion model: This model involves the unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle, leading to the degeneration of dopaminergic neurons.

  • Methodology:

    • Induce lesions in rodents using 6-OHDA.

    • Administer 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid.

    • Assess motor function using tests such as the rotarod test (for motor coordination) and the cylinder test (for forelimb asymmetry).

    • An improvement in motor performance suggests a therapeutic potential for Parkinson's disease.

Neurological Disorder Animal Model Key Behavioral Readouts
EpilepsyPTZ-induced seizuresSeizure severity, latency to first seizure
AnxietyElevated Plus MazeTime spent in open arms
Parkinson's Disease6-OHDA lesionRotarod performance, cylinder test

Visualizing Pathways and Workflows

Signaling Pathway of GAT-3 Inhibition

GAT3_Inhibition cluster_synapse Synaptic Cleft cluster_astrocyte Astrocyte GABA GABA GAT3 GAT3 GABA->GAT3 Uptake GABA_uptake GABA Reuptake GAT3->GABA_uptake 3_NBoc 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid 3_NBoc->GAT3 Inhibits Increased_GABA Increased Extracellular GABA Enhanced_Inhibition Enhanced GABAergic Inhibition Increased_GABA->Enhanced_Inhibition InVivo_Workflow Animal_Model Induce Neurological Disorder Model (e.g., PTZ, 6-OHDA) Compound_Admin Administer 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid (Varying Doses) Animal_Model->Compound_Admin Behavioral_Testing Behavioral Assessment (e.g., Seizure Scoring, EPM, Rotarod) Compound_Admin->Behavioral_Testing Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis

Caption: General workflow for in vivo evaluation of the test compound.

Conclusion and Future Directions

3-n-Boc-3-(2,3-dichlorophenyl)propionic acid holds promise as a research tool for investigating the role of the GABAergic system, particularly GAT-3, in the pathophysiology of neurological disorders. The protocols outlined in this guide provide a systematic approach to characterizing its pharmacological profile and evaluating its therapeutic potential. Future research should focus on detailed structure-activity relationship studies to optimize potency and selectivity, as well as pharmacokinetic and toxicological assessments to determine its suitability for further development. By employing these rigorous preclinical evaluation strategies, the scientific community can fully elucidate the potential of this and similar compounds as novel therapeutics for a range of debilitating neurological conditions.

References

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Application Notes and Protocols for the Development of Enzyme Inhibitors Using 3-n-boc-3-(2,3-dichlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Dichlorophenyl-Alanine Analog

In the landscape of modern drug discovery, the rational design of small molecule enzyme inhibitors remains a cornerstone of therapeutic innovation. Enzymes, as the catalysts of biological processes, represent a vast and target-rich environment for intervention in a multitude of disease states. This guide focuses on 3-n-boc-3-(2,3-dichlorophenyl)propionic acid , a protected amino acid derivative with significant potential as a scaffold for the development of novel enzyme inhibitors.

The structure of this compound is noteworthy for two key features: the tert-butyloxycarbonyl (Boc) protecting group and the 2,3-dichlorophenyl moiety . The Boc group offers synthetic tractability, ensuring stability during initial screening and providing a handle for further chemical modification.[1][2] The dichlorophenyl group, a common feature in many approved kinase and protease inhibitors, is known to engage in crucial hydrophobic and halogen bonding interactions within enzyme active sites, thereby enhancing binding affinity and specificity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, outlining a strategic workflow for the evaluation of 3-n-boc-3-(2,3-dichlorophenyl)propionic acid as an enzyme inhibitor. We will traverse the discovery pipeline from in silico target identification to detailed in vitro characterization, providing both the theoretical underpinnings and practical, step-by-step protocols necessary for a robust investigation.

Part 1: In Silico Target Identification - A Computational First-Pass

Before embarking on extensive and resource-intensive wet-lab screening, a computational approach can provide valuable insights into the likely enzyme targets of 3-n-boc-3-(2,3-dichlorophenyl)propionic acid. Molecular docking simulations can predict the binding affinity and pose of a small molecule within the active site of a protein, allowing for the prioritization of enzyme families for experimental validation.

Conceptual Framework for Molecular Docking:

Molecular docking algorithms explore the conformational space of a ligand within a protein's binding site, scoring the different poses based on a force field that approximates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Workflow for In Silico Target Prediction:

Sources

Topic: Synthesis and Characterization of Bioactive Peptides Containing Dichlorinated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Enhancing Peptide Functionality with Dichlorination

Bioactive peptides are at the forefront of therapeutic development, prized for their high specificity and low toxicity compared to small molecules.[1] However, their application can be limited by poor metabolic stability and conformational flexibility. The strategic incorporation of unnatural amino acids, such as those containing dichlorinated moieties, offers a powerful tool to overcome these limitations. Dichlorination, particularly on aromatic side chains like that of tyrosine, can induce profound changes in a peptide's physicochemical properties. These changes include increased hydrophobicity, altered electronic characteristics, and steric hindrance, which can lead to enhanced proteolytic resistance, improved binding affinity, and unique conformational preferences.

This guide provides a comprehensive overview of the synthetic and analytical methodologies required to produce high-purity, dichlorinated peptides. We will focus on the practical application of modern Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy, detail a robust protocol for synthesis and purification, and outline the critical analytical techniques for ensuring the final product's identity and purity.[2][3]

Part I: Foundational Principles

The Power of Solid-Phase Peptide Synthesis (SPPS)

Modern peptide synthesis overwhelmingly relies on the SPPS methodology, pioneered by R. Bruce Merrifield.[2][4] The core principle is the covalent attachment of the C-terminal amino acid to an insoluble polymer resin, allowing the peptide chain to be assembled in a stepwise C-to-N direction.[3][4] Excess reagents and by-products are easily removed by simple filtration and washing, streamlining the entire process.[3]

The most common approach today is the Fmoc/tBu strategy, which offers milder reaction conditions compared to older Boc-based methods.[2][5] This strategy is defined by two key features:

  • Nα-Fmoc Protection: The N-terminal amine of the incoming amino acid is temporarily protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed at the start of each cycle using a mild base, typically a solution of piperidine in DMF.[2][5]

  • Side-Chain tBu Protection: Reactive amino acid side chains are protected with acid-labile groups, such as tert-butyl (tBu). These groups remain stable throughout the synthesis cycles but are removed simultaneously with the peptide's cleavage from the resin using a strong acid, commonly trifluoroacetic acid (TFA).[2]

The Dichlorinated Building Block: 3,5-Dichlorotyrosine

A prime example of a dichlorinated amino acid used in peptide synthesis is 3,5-Dichlorotyrosine (DCl₂Y). The two chlorine atoms on the phenolic ring are electron-withdrawing and sterically bulky. This modification is significant for several reasons:

  • Conformational Restriction: The bulky chlorine atoms can restrict the rotation of the side chain, influencing the peptide's secondary structure.

  • Enhanced Hydrophobicity: The peptide becomes more lipophilic, which can affect membrane permeability and protein-protein interactions.

  • Resistance to Enzymatic Modification: The chlorinated ring is resistant to modifications like tyrosinase-mediated oxidation, making it a stable surrogate for tyrosine in certain biological assays.[6]

  • Unique Analytical Signature: The isotopic pattern of chlorine provides a distinct signature in mass spectrometry, simplifying identification.[7][8]

For SPPS, the building block must be appropriately protected, for example, as Fmoc-L-3,5-Dichlorotyrosine-OH .

Part II: Synthetic Strategy and Protocols

The successful synthesis of a dichlorinated peptide requires careful consideration of the increased steric hindrance of the modified residue. While the standard Fmoc/tBu SPPS workflow is largely applicable, optimization of the coupling step for the dichlorinated amino acid is critical to ensure high efficiency.

SPPS_Workflow cluster_cycle SPPS Cycle (Repeated for each Amino Acid) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) wash1 2. DMF Wash deprotection->wash1 Next Cycle coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling Next Cycle wash2 4. DMF Wash coupling->wash2 Next Cycle wash2->deprotection Next Cycle final_cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->final_cleavage After Final AA start Start: Swollen Resin start->deprotection end Crude Peptide final_cleavage->end

Caption: General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

**Detailed Protocol: Synthesis of a Model Peptide (e.g., Tyr-DCl₂Tyr-Gly-Phe-Leu-NH₂) **

This protocol outlines the manual synthesis on a Rink Amide resin, which yields a C-terminal amide upon cleavage.

Materials:

  • Rink Amide MBHA Resin

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Fmoc-Protected Amino Acids: Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-L-3,5-Dichlorotyrosine-OH, Fmoc-Tyr(tBu)-OH

  • Deprotection Solution: 20% (v/v) Piperidine in DMF

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation Solvent: Ice-cold diethyl ether

Step-by-Step Procedure:

  • Resin Preparation (Swelling):

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a fritted reaction vessel.

    • Add DCM and allow the resin to swell for 30 minutes with gentle agitation.

    • Drain the DCM and wash the resin 3 times with DMF.

  • First Amino Acid Coupling (Fmoc-Leu-OH):

    • Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Activation: In a separate vial, dissolve Fmoc-Leu-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Synthesis Cycles (Phe, Gly, DCl₂Tyr, Tyr):

    • Repeat the Fmoc deprotection, activation, and coupling steps for each amino acid in the sequence.

    • Expert Insight for DCl₂Tyr Coupling: Due to the steric bulk of 3,5-Dichlorotyrosine, it is crucial to ensure complete coupling.

      • Double Couple: After the initial 2-hour coupling, drain the solution and add a fresh batch of activated Fmoc-L-3,5-Dichlorotyrosine-OH for another 2 hours.

      • Extended Time: Alternatively, extend the single coupling time to 4 hours.

      • Monitoring: Perform a Kaiser test after coupling to confirm the absence of free primary amines, indicating a complete reaction.

  • Final Deprotection:

    • After coupling the final amino acid (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection as described in step 2.

    • Wash the peptidyl-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin) to the dry resin in a fume hood.

    • Agitate at room temperature for 2-3 hours.

    • Filter the solution to separate the resin beads and collect the TFA filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing ice-cold diethyl ether (approx. 40-50 mL).

    • Centrifuge the mixture (e.g., 4000 rpm for 10 min), discard the supernatant, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC).

Part III: Analytical Characterization and Quality Control

Rigorous analysis is non-negotiable to validate the synthesis. The unique properties of the dichlorinated residue are leveraged in this process.

QC_Workflow crude Crude Peptide Pellet dissolve Dissolve in Aq/Acetonitrile crude->dissolve hplc_analysis Analytical RP-HPLC dissolve->hplc_analysis Purity Check ms_analysis LC-MS Analysis dissolve->ms_analysis Identity Check purification Preparative RP-HPLC dissolve->purification Proceed to Purify hplc_analysis->purification If Impure ms_analysis->purification If Incorrect Mass lyophilize Lyophilization purification->lyophilize final_product Pure Dichlorinated Peptide (>95% Purity) lyophilize->final_product

Caption: Post-synthesis workflow for purification and quality control (QC).

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing peptide purity.[9][10] A C18 column is typically used, separating the peptide from impurities based on hydrophobicity.

Parameter Typical Condition Rationale
Column Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)Standard for peptide analysis due to good retention of hydrophobic molecules.[10]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic eluent.
Gradient 5% to 65% B over 30 minutesA broad gradient is used initially to screen for impurities and determine the peptide's retention time.[9]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 214 nm and 280 nm214 nm detects the peptide backbone amide bonds. 280 nm detects aromatic residues (Tyr, Phe, Trp, DCl₂Tyr).

Expected Result: The dichlorinated peptide will typically have a longer retention time than its non-chlorinated counterpart due to increased hydrophobicity. The goal is a single major peak with >95% purity.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight and, therefore, the identity of the synthesized peptide.[11] Electrospray Ionization (ESI-MS) is commonly coupled with LC (LC-MS).

The Chlorine Isotopic Signature: A key feature for identifying the dichlorinated peptide is the isotopic distribution of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a characteristic isotopic cluster:

  • M: Contains two ³⁵Cl atoms.

  • M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

  • M+4: Contains two ³⁷Cl atoms.

The expected intensity ratio for this cluster is approximately 9:6:1 . Observing this pattern in the mass spectrum provides definitive evidence of successful dichlorination. This unique isotopic distribution makes the peptide easily detectable even in complex mixtures.[7][8]

Part IV: Challenges and Troubleshooting

Challenge Cause Solution / Mitigation Strategy
Incomplete Coupling of DCl₂Tyr Steric hindrance from the two chlorine atoms slows down the reaction kinetics.[12]Use a stronger coupling reagent like HATU. Perform a double coupling or extend the reaction time. Monitor completion with a Kaiser test.
Peptide Aggregation Increased hydrophobicity of the dichlorinated peptide can lead to aggregation on the resin, blocking reactive sites.[12][13]Use aggregation-disrupting additives like pseudoproline dipeptides in the sequence if possible. Synthesize at a higher temperature (microwave-assisted SPPS).[14]
Difficult Purification Co-elution of deletion sequences or other hydrophobic impurities with the main product during HPLC.Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution.[9]
Side Reactions during Cleavage Cationic species generated during TFA cleavage can re-attach to electron-rich residues.Include scavengers in the cleavage cocktail. Triisopropylsilane (TIS) is particularly effective at quenching carbocations.

Conclusion

The synthesis of bioactive peptides containing dichlorinated amino acids is a highly effective strategy for enhancing their therapeutic potential. By leveraging the robust and versatile Fmoc/tBu SPPS methodology, researchers can reliably incorporate these powerful building blocks. Success hinges on a clear understanding of the potential challenges, particularly the slower coupling kinetics of the modified residue, and the implementation of rigorous analytical QC. The distinctive isotopic signature of chlorine provides an invaluable tool for unambiguous product verification via mass spectrometry. With the protocols and insights provided in this guide, researchers are well-equipped to explore the exciting possibilities of dichlorinated peptides in drug discovery and development.

References

  • Introduction to Peptide Synthesis - Master Organic Chemistry. (2019-02-15). Master Organic Chemistry. [Link]

  • Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. (n.d.). NIH. [Link]

  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025-11-18). Biovera. [Link]

  • Introduction to Peptide Synthesis. (n.d.). PMC - NIH. [Link]

  • Peptide synthesis. (n.d.). Wikipedia. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry. [Link]

  • (PDF) Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. (n.d.). ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). ResearchGate. [Link]

  • What Is DIC And Its Role In Solid-Phase Peptide Synthesis? (2025-04-17). Chemistry For Everyone. [Link]

  • Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. (n.d.). MDPI. [Link]

  • New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. (2024-12-01). MDPI. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024-08-19). AmbioPharm. [Link]

  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research. (2024-11-13). Biovera. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025-02-24). International Journal of Science and Research Archive. [Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. (n.d.). PMC - NIH. [Link]

  • Alared: environmentally sensitive fluorescent red amino acid for biomolecular interaction studies and live-cell imaging of bioactive peptides. (n.d.). ChemRxiv. [Link]

  • (PDF) Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. (2025-10-27). ResearchGate. [Link]

  • Fluorescently Labeled Amino Acids as Building Blocks for Bioactive Molecules. (2025-08-10). ResearchGate. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). PMC. [Link]

  • Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis. (n.d.). PMC. [Link]

  • D-tyrosine adds an anti-melanogenic effect to cosmetic peptides. (2020-01-14). PubMed. [Link]

  • Cross-linked Tyrosine Derivatives in Peptides and Proteins. (n.d.). The Hutton Group. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020-03-03). Frontiers. [Link]

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experimental setup for Boc deprotection of 3-n-boc-3-(2,3-dichlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Robust and Validated Experimental Protocol for the Boc Deprotection of 3-(N-Boc-amino)-3-(2,3-dichlorophenyl)propionic Acid

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Deprotection in the Synthesis of Bioactive Phenylpropionic Acids

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities.[1][2] Its stability under a wide range of conditions, coupled with its clean and efficient removal under acidic treatment, makes it an invaluable tool.[3][4] This application note provides a detailed, field-proven protocol for the deprotection of 3-(N-Boc-amino)-3-(2,3-dichlorophenyl)propionic acid to yield 3-amino-3-(2,3-dichlorophenyl)propionic acid. This target molecule is a valuable building block in pharmaceutical research, with its substituted phenyl ring making it a key intermediate for compounds investigated for neurological and other disorders.[5]

This guide moves beyond a simple list of steps, delving into the mechanistic rationale behind the protocol. It presents a self-validating workflow that incorporates in-process monitoring and clear endpoints, ensuring reproducibility and high purity of the final product. The primary method detailed utilizes 4M Hydrogen Chloride (HCl) in 1,4-dioxane, a widely adopted method known for its efficiency and the convenient isolation of the product as a hydrochloride salt.[6][7][8]

Reaction Mechanism: Acid-Catalyzed Carbamate Cleavage

The deprotection of the Boc group proceeds via an acid-catalyzed cleavage mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid like HCl or Trifluoroacetic Acid (TFA).[2][9] This protonation renders the carbamate unstable, leading to its fragmentation. The C-O bond cleaves to form a highly stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][3] In the presence of excess acid, the newly liberated amine is protonated, typically forming a stable salt which can be easily isolated.[10]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Start Boc-Protected Amine (R-NH-Boc) Protonation Protonated Carbamate Start->Protonation + H+ (from HCl) Fragmentation Fragmentation Protonation->Fragmentation CarbamicAcid Carbamic Acid (R-NH-COOH) Fragmentation->CarbamicAcid tBu tert-Butyl Cation + Isobutene (gas) Fragmentation->tBu Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation FreeAmine Free Amine (R-NH2) Decarboxylation->FreeAmine CO2 CO2 (gas) Decarboxylation->CO2 FinalProduct Amine Salt (R-NH3+ Cl-) FreeAmine->FinalProduct + HCl

Caption: Acid-catalyzed Boc deprotection mechanism.

Detailed Experimental Protocol

This protocol is optimized for the deprotection of 3-(N-Boc-amino)-3-(2,3-dichlorophenyl)propionic acid. Anhydrous conditions are recommended to prevent side reactions.

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
3-(N-Boc-amino)-3-(2,3-dichlorophenyl)propionic acid≥98% PurityCommercial SourceStarting Material (SM)
4.0 M Hydrogen Chloride in 1,4-DioxaneAnhydrous SolutionCommercial SourceDeprotecting agent. Handle in a fume hood.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial SourceOptional solvent for initial dissolution.
Diethyl Ether (Et₂O)AnhydrousCommercial SourceUsed for precipitation of the product.
Methanol (MeOH)ACS GradeCommercial SourceFor TLC mobile phase.
Ethyl Acetate (EtOAc)ACS GradeCommercial SourceFor TLC mobile phase.
Acetic Acid (AcOH)GlacialCommercial SourceFor TLC mobile phase.
TLC PlatesSilica Gel 60 F₂₅₄Commercial SourceFor reaction monitoring.
Ninhydrin StainReagent GradeIn-house or CommercialFor visualizing the primary amine product on the TLC plate.
Round-bottom flask, magnetic stirrer, etc.Standard GlasswareN/AEnsure glassware is oven-dried to maintain anhydrous conditions.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-(N-Boc-amino)-3-(2,3-dichlorophenyl)propionic acid (e.g., 1.0 g, 1.0 equiv).

    • Rationale: Starting with dry glassware is crucial as water can compete with the deprotection reaction.

  • Reagent Addition:

    • Under a nitrogen or argon atmosphere (optional but recommended), add 4.0 M HCl in 1,4-dioxane (10-20 equivalents). For 1.0 g of starting material, approximately 7-14 mL is a suitable range. The substrate may not fully dissolve initially.

    • Rationale: Using a significant excess of HCl ensures the reaction goes to completion in a timely manner.[6][7] The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature.[8][11]

  • Reaction Execution and Monitoring:

    • Stir the resulting suspension or solution vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress every 30 minutes using Thin-Layer Chromatography (TLC).[11]

    • TLC System:

      • Mobile Phase: A polar system such as Dichloromethane:Methanol:Acetic Acid (90:10:1) or Ethyl Acetate:Hexanes (1:1) adjusted with a few drops of acetic acid.

      • Visualization: UV light (254 nm) and Ninhydrin stain.

    • Interpreting the TLC:

      • The Boc-protected starting material (SM) will be less polar and have a higher Rf value.

      • The deprotected product, being an amino acid salt, is highly polar and will either remain at the baseline or have a very low Rf.

      • A positive Ninhydrin stain (a purple spot) will appear for the product, confirming the presence of a primary amine. The starting material will not stain with Ninhydrin.[12]

    • The reaction is considered complete upon the total disappearance of the starting material spot by TLC analysis.

  • Product Isolation (Work-up):

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the excess HCl and 1,4-dioxane.

    • A solid or viscous oil will remain. To this residue, add anhydrous diethyl ether (approx. 40-50 mL) and stir or sonicate the mixture vigorously.

    • Rationale: The hydrochloride salt of the product is typically insoluble in diethyl ether, causing it to precipitate as a solid.[11] This step effectively separates the product from any non-polar, ether-soluble impurities.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with two small portions of cold, anhydrous diethyl ether (2 x 10 mL) to remove any residual impurities.

    • Dry the resulting white to off-white solid under high vacuum for several hours to yield the final product, 3-amino-3-(2,3-dichlorophenyl)propionic acid hydrochloride.

Workflow and Data Management

A systematic approach ensures reproducibility and simplifies troubleshooting.

Experimental_Workflow Experimental Workflow for Boc Deprotection Setup 1. Reaction Setup - Weigh Boc-protected starting material - Use oven-dried glassware Addition 2. Reagent Addition - Add 4M HCl in 1,4-Dioxane - Stir at Room Temperature Setup->Addition Monitor 3. Reaction Monitoring - Withdraw aliquots every 30 min - Analyze by TLC (UV, Ninhydrin) Addition->Monitor Decision Is Starting Material Consumed? Monitor->Decision Decision->Monitor No Workup 4. Work-up & Isolation - Concentrate in vacuo - Precipitate with Diethyl Ether Decision->Workup Yes Purification 5. Purification - Collect solid by filtration - Wash with cold Ether Workup->Purification Characterize 6. Characterization - Dry under high vacuum - Analyze by NMR, LC-MS, etc. Purification->Characterize

Caption: A typical experimental workflow for Boc deprotection.

Alternative Conditions & Considerations
ParameterMethod A: 4M HCl in DioxaneMethod B: TFA in DCMRationale & Considerations
Acid Hydrochloric AcidTrifluoroacetic AcidHCl/Dioxane is often preferred for easy removal and direct precipitation of the HCl salt.[6][13] TFA is very effective but can be difficult to remove completely; the resulting TFA salt may be hygroscopic or an oil.[3][14][15]
Solvent 1,4-DioxaneDichloromethane (DCM)Dioxane is the standard for commercial HCl solutions. DCM is a common solvent for TFA deprotections.[13][14]
Temperature Room Temperature0 °C to Room TemperatureReactions are typically fast at room temperature.[7][16] Cooling may be employed for substrates with other acid-sensitive functional groups.
Work-up Evaporation & PrecipitationEvaporation & Trituration or Basic Work-upThe TFA salt can sometimes be isolated by evaporation. A basic work-up (e.g., washing with sat. NaHCO₃) can yield the free amine, but care must be taken as the amino acid may have some aqueous solubility.[11][12][15]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient acid; poor quality of HCl/Dioxane reagent (degraded); reaction time too short.Add more equivalents of the acidic reagent. Ensure the reagent is fresh. Extend the reaction time and continue to monitor by TLC.
Product is an Oil, Not a Solid The hydrochloride salt may be hygroscopic or amorphous.Try triturating with different solvents (e.g., hexanes, cold ethyl acetate). If it persists, proceed with characterization as an oil or attempt to form a salt with a different acid.
Multiple Spots on TLC Side reactions, possibly due to water in the reaction or alkylation of the aromatic ring by the t-butyl cation (less common for this substrate).Ensure all reagents and glassware are anhydrous. If side products are significant, purification by chromatography may be necessary, although this is less ideal for the highly polar product.
Low Yield Product loss during filtration; incomplete precipitation; product has some solubility in the precipitation solvent.Ensure precipitation is complete by cooling the mixture. Minimize the volume of solvent used for washing the filtered solid. Use a highly non-polar solvent like hexanes for washing if ether solubility is suspected.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

  • Organic Chemistry Explained. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]

  • Scribd. TFA Deprotection. [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. ResearchGate. [Link]

  • Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry. [Link]

  • The Royal Society of Chemistry. (2023). Supporting information. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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Application Notes and Protocols for the Efficient Coupling of Boc-Dichlorophenylpropionic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Role of Non-Canonical Amino Acids in Peptide Therapeutics

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance the therapeutic properties of peptide-based candidates. By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel functionalities, improve metabolic stability, modulate receptor affinity, and constrain peptide conformation to optimize biological activity.

This guide focuses on the techniques for the successful incorporation of Boc-dichlorophenylpropionic acid, a synthetic amino acid analog of phenylalanine, into peptide chains using the robust and well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1][2] The dichlorophenyl moiety introduces unique steric and electronic characteristics that require careful consideration during the coupling step to ensure high efficiency and minimize side reactions. This document provides a comprehensive overview of the underlying chemical principles, a comparative analysis of suitable coupling reagents, detailed experimental protocols, and troubleshooting guidance to facilitate the seamless integration of this valuable building block into your peptide synthesis workflows.

The Challenge of Coupling Boc-Dichlorophenylpropionic Acid: Steric and Electronic Considerations

The successful formation of a peptide bond relies on the efficient activation of the carboxylic acid of the incoming amino acid and subsequent nucleophilic attack by the free amine of the resin-bound peptide chain. The unique structure of Boc-dichlorophenylpropionic acid presents specific challenges that can impede this process:

  • Steric Hindrance: The presence of two chlorine atoms on the phenyl ring, in addition to the bulky Boc protecting group, increases the steric bulk around the carboxylic acid. This can hinder the approach of both the activating agent and the N-terminal amine of the growing peptide, potentially leading to slower reaction kinetics and incomplete couplings.[3][4]

  • Electronic Effects: The chlorine atoms are electron-withdrawing groups, which can decrease the nucleophilicity of the carboxylate anion.[5] This can affect the rate of the activation step with certain coupling reagents.

Addressing these challenges requires the careful selection of coupling reagents and optimization of reaction conditions to ensure the quantitative formation of the desired peptide bond.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for overcoming the challenges associated with sterically hindered and electronically modified amino acids.[6] While a multitude of reagents are available, they can be broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.

Coupling Reagent ClassExamplesMechanism of ActionAdvantages for Coupling Boc-Dichlorophenylpropionic AcidDisadvantages & Mitigation
Carbodiimides DCC, DICActivate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with the amine.Cost-effective and widely used.Slower reaction rates for hindered amino acids. Formation of insoluble dicyclohexylurea (DCU) byproduct with DCC can complicate purification. DIC forms a soluble byproduct. The addition of nucleophilic additives like HOBt or HOAt is crucial to suppress racemization and improve efficiency.[7][8]
Uronium/Aminium Salts HBTU, HATU, HCTUForm an activated ester (e.g., HOBt or HOAt ester) in situ, which is highly reactive towards the amine.High coupling efficiency and rapid reaction kinetics, even for sterically hindered residues.[9] HATU, containing the HOAt moiety, is generally more reactive than HBTU and is often preferred for difficult couplings.[9]Potential for guanidinylation of the N-terminal amine if used in excess.[7] It is recommended to use a stoichiometric amount or a slight excess of the coupling reagent relative to the carboxylic acid.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, they form activated esters.High coupling efficiency and resistance to racemization. Byproducts are generally soluble and easily removed.Can be more expensive than other options.

Recommendation: For the coupling of Boc-dichlorophenylpropionic acid, uronium/aminium salt reagents, particularly HATU , are highly recommended due to their superior reactivity and ability to overcome steric hindrance. The use of DIC in combination with an additive like HOAt is a viable and more economical alternative.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the manual solid-phase synthesis of a peptide containing Boc-dichlorophenylpropionic acid using the Boc/Bzl strategy.

Workflow for Boc-SPPS

SPPS_Workflow start Start with Resin (e.g., Merrifield) swell Swell Resin (DCM or DMF) start->swell deprotect Boc Deprotection (50% TFA in DCM) swell->deprotect neutralize Neutralization (e.g., 10% DIEA in DCM) deprotect->neutralize couple Couple Boc-Dichlorophenylpropionic Acid (e.g., HATU/DIEA in DMF) neutralize->couple wash Wash Resin (DMF and DCM) couple->wash next_aa Couple Next Amino Acid(s) wash->next_aa Continue Elongation final_deprotect Final Boc Deprotection wash->final_deprotect Final Amino Acid Coupled next_aa->deprotect cleave Cleavage from Resin and Side-Chain Deprotection (e.g., HF or TFMSA) final_deprotect->cleave precipitate Precipitate and Wash Peptide (Cold Diethyl Ether) cleave->precipitate purify Purify Peptide (RP-HPLC) precipitate->purify end Characterize Final Peptide (MS, HPLC) purify->end

Caption: General workflow for Boc-Solid Phase Peptide Synthesis.

Materials and Reagents
  • Boc-Dichlorophenylpropionic acid

  • Standard Boc-protected amino acids (with benzyl-based side-chain protection)

  • Merrifield resin or other suitable resin for peptide acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) (if using carbodiimide)

  • Kaiser test kit

  • Cleavage cocktail (e.g., anhydrous HF or TFMSA with appropriate scavengers)

  • Cold diethyl ether

Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes and quantities accordingly for different scales.

  • Resin Swelling:

    • Place the appropriate amount of resin in a reaction vessel.

    • Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.[9]

    • Drain the solvent.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.[9]

    • Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.[9]

    • Agitate for an additional 20-25 minutes.[10]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[10]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.[10]

    • Agitate for 2 minutes, then drain. Repeat this step.

    • Wash the resin with DCM (5x) to remove excess base.[10] The resin is now ready for coupling.

  • Coupling of Boc-Dichlorophenylpropionic Acid (HATU Protocol):

    • In a separate vial, dissolve Boc-Dichlorophenylpropionic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.

    • Add this solution to the neutralized resin.

    • Add DIEA (6 equivalents) to the reaction vessel.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For sterically hindered amino acids, longer coupling times or double coupling may be necessary.

    • Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling.[10]

    • After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Amino Acid Couplings:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using an appropriate strong acid cocktail (e.g., anhydrous HF or TFMSA with scavengers). Caution: Strong acids are extremely hazardous and require specialized equipment and handling procedures.

    • Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.

    • Collect the peptide by centrifugation or filtration and wash with cold diethyl ether.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) Insufficient reaction time due to steric hindrance.Increase the coupling time to 4-6 hours or perform a double coupling (repeat the coupling step with fresh reagents). Consider switching to a more potent coupling reagent like HATU if not already in use.
Low reactivity of the coupling reagent.Ensure the coupling reagents are fresh and have been stored under appropriate conditions (dry and inert atmosphere).
Racemization Over-activation of the carboxylic acid, especially with carbodiimide reagents.The use of additives like HOBt or HOAt is essential to minimize racemization.[7] Uronium and phosphonium salt reagents generally result in lower levels of racemization.
Low Final Yield Cumulative effect of incomplete couplings at each cycle.Optimize the coupling protocol for Boc-dichlorophenylpropionic acid and any other "difficult" residues in the sequence. Ensure all washing steps are thorough to remove any unreacted reagents or byproducts that could interfere with subsequent steps.

Conclusion

The successful incorporation of Boc-dichlorophenylpropionic acid into peptide sequences is readily achievable with a well-defined strategy that accounts for its unique steric and electronic properties. The use of highly efficient uronium/aminium salt coupling reagents, such as HATU, in conjunction with optimized reaction times, provides a robust and reliable method for achieving high coupling yields. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently utilize this valuable non-canonical amino acid to advance their peptide-based drug discovery and development programs.

References

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Wang, P., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Kent, S. B. (2009). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
  • Ramli, N. A., & Yusof, M. S. M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 7301.
  • Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 14, 1934–1954.
  • Wang, F., et al. (2007). Effect of electron-donating and electron-withdrawing groups on peptide/single-walled carbon nanotube interactions. Journal of the American Chemical Society, 129(47), 14724-14730.
  • Gryn'ova, G., et al. (2018). Amide Neighbouring Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. ChemBioChem, 19(9), 922-926.
  • Gryn'ova, G., et al. (2018). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. PubMed. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2000(11), 1479-1482.
  • Badland, M., et al. (2019). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. Green Chemistry, 21(19), 5268-5276.
  • Joechem. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 51(7), 1619-1629.
  • Procter, D. J., et al. (2021). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters, 23(15), 5899-5903.

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Application Notes & Protocols: The Definitive Guide to Using Analytical Standards in Chemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Analytical standards are the cornerstone of accurate and reproducible chemical analysis, serving as the ultimate reference point against which unknown samples are measured.[1][2][3] Their correct selection, preparation, and application are paramount to ensuring the quality, safety, and efficacy of products across the pharmaceutical, environmental, and chemical industries.[1] This guide provides an in-depth exploration of the hierarchy of analytical standards, detailed protocols for their preparation and use in quantitative analysis, and best practices for their lifecycle management. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to ensure data integrity and regulatory compliance.

The Foundational Role of Analytical Standards

In analytical chemistry, most techniques are comparative, meaning the response of an instrument to a sample is compared against its response to a standard of known purity and concentration.[4] This fundamental principle makes analytical standards indispensable for a wide range of applications:

  • Instrument Calibration: Standards are used to create calibration curves that establish the relationship between an instrument's signal (e.g., peak area in chromatography) and the concentration of an analyte.[1][2][5]

  • Method Validation: They are essential for validating analytical methods by establishing key performance characteristics such as accuracy, precision, linearity, and specificity.[1][2][3]

  • Quality Control (QC): In manufacturing, standards are used in routine QC testing to verify that raw materials, in-process materials, and finished products meet predefined specifications.[1]

  • Analyte Identification: By comparing the analytical properties (e.g., retention time) of a peak in a sample to that of a known standard, the identity of the analyte can be confirmed.[2]

The reliability of all subsequent analytical results is directly dependent on the quality and integrity of the analytical standard used.[2][6]

Hierarchy and Types of Analytical Standards

Analytical standards are categorized in a hierarchy based on their purity, characterization, and traceability. Understanding this hierarchy is crucial for selecting the appropriate standard for a given application.

  • Primary Standards: These are substances of the highest purity, often certified by national metrology institutes like the National Institute of Standards and Technology (NIST) or pharmacopeias (e.g., USP, Ph. Eur.).[1][7][8] They are characterized extensively without reference to other standards.[8] Key characteristics include high purity (typically >99.9%), stability, low hygroscopicity, and a high molecular weight to minimize weighing errors.[7][9]

  • Secondary Standards (or Working Standards): These are standards prepared in-house or purchased from a commercial supplier whose values (e.g., purity, concentration) are determined through comparison to a primary standard.[1][10] Secondary standards are used for routine laboratory analyses, such as daily quality control and instrument calibration, preserving the more expensive and often limited supply of primary standards.[7][8]

  • Certified Reference Materials (CRMs): A CRM is a reference material "characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability."[11] CRMs are essential for method validation, instrument calibration, and ensuring the traceability of measurements.[11][12]

G Primary Primary Secondary Secondary Primary->Secondary Characterization InHouse InHouse Secondary->InHouse Qualification Sample Sample Secondary->Sample Calibration & Quantification

Qualification and Lifecycle Management

An analytical standard is not a static entity. Its integrity must be established, maintained, and monitored throughout its lifecycle.

Initial Qualification

Before a substance can be used as a secondary or working standard, it must be rigorously qualified. This process involves:

  • Identity Confirmation: Using techniques like NMR, Mass Spectrometry (MS), and FTIR to confirm the molecular structure.

  • Purity Assessment: Employing high-resolution chromatographic techniques (e.g., HPLC, GC) to detect and quantify impurities.

  • Potency/Assay Value Assignment: Determining the content of the pure substance, often through comparison with a primary standard. This value is corrected for moisture, residual solvents, and non-volatile residues.

Lifecycle Management

The modern regulatory landscape, guided by principles from the International Council for Harmonisation (ICH), views analytical procedures as having a lifecycle.[13][14][15] This concept extends to the standards that underpin them.[14][16]

G Procure Procurement & Qualification Use Routine Use & Monitoring Procure->Use Release Requal Periodic Re-qualification Use->Requal Stability Check / Retest Date Retire Retirement Use->Retire Expiry / Depletion Requal->Use Pass Requal->Retire Fail

A robust lifecycle management program includes:

  • Defined Storage Conditions: Standards must be stored under specified conditions (e.g., temperature, humidity, protection from light) to prevent degradation.[1][17][18] Volatile standards may require refrigeration or freezing with minimal headspace.[17][18]

  • Retest Dates: A retest date is assigned based on stability studies. Before this date, the standard must be re-qualified to confirm its purity and potency remain within acceptable limits.

  • Proper Handling: Analysts must follow strict procedures, such as allowing refrigerated standards to equilibrate to room temperature before opening, using clean and calibrated equipment, and documenting all usage.[19][20]

Protocols for Preparation and Use

Accuracy in the preparation of standard solutions is as critical as the purity of the standard itself.[1][9] Any error introduced at this stage will propagate throughout all subsequent measurements.

Protocol 1: Preparation of a Stock Standard Solution

This protocol describes the preparation of a 1000 µg/mL (1 mg/mL) stock solution.

Objective: To accurately prepare a concentrated stock solution from a solid analytical standard.

Materials:

  • Analytical Standard (purity value known)

  • Class A Volumetric Flask (e.g., 100 mL)

  • Analytical Balance (4-5 decimal places)

  • HPLC-grade solvent (e.g., Acetonitrile, Methanol, Water)

  • Spatula, weighing paper/boat

  • Pipettes

Procedure:

  • Calculate Required Mass: Determine the mass of the standard needed, correcting for its purity.

    • Formula:Mass (mg) = [Desired Concentration (mg/mL) * Volume (mL)] / [Purity (as a decimal)]

    • Example: For a 100 mL of a 1 mg/mL solution using a standard with 99.5% purity: Mass = (1 mg/mL * 100 mL) / 0.995 = 100.5 mg

  • Weigh the Standard: Accurately weigh the calculated amount of the standard onto weighing paper using an analytical balance. Record the exact weight.[9]

  • Quantitative Transfer: Carefully transfer the weighed standard into the 100 mL volumetric flask. Rinse the weighing paper and funnel with the solvent multiple times, ensuring all rinsings are collected in the flask to prevent loss of material.[21]

  • Dissolution: Add approximately 50-70% of the final volume of solvent to the flask. Swirl gently to dissolve the standard. If necessary, sonicate for a few minutes to ensure complete dissolution.[9]

  • Dilute to Volume: Allow the solution to return to room temperature. Carefully add the solvent dropwise until the bottom of the meniscus touches the calibration mark on the neck of the flask.[9][21]

  • Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.[9][21]

  • Label and Store: Transfer the solution to a clearly labeled, appropriate storage container (e.g., amber vial for light-sensitive compounds).[18] The label should include the standard's name, concentration, solvent, preparation date, preparer's initials, and expiry/retest date.[9] Store under validated conditions.[18]

Protocol 2: Generation of a Multi-Point Calibration Curve

Objective: To prepare a series of diluted standards from the stock solution to create a calibration curve for quantifying an analyte.

Materials:

  • Prepared Stock Standard Solution (from Protocol 1)

  • Class A Volumetric Pipettes and Flasks

  • HPLC Vials

  • HPLC-grade solvent

Procedure:

  • Plan Dilution Series: Determine the desired concentration range for the calibration curve, which should bracket the expected concentration of the analyte in the samples.[5][22] A minimum of five concentration levels is recommended.[5]

  • Perform Serial or Individual Dilutions:

    • Use the dilution equation C1V1 = C2V2 to calculate the required volumes.

    • Where:

      • C1 = Concentration of the stock solution

      • V1 = Volume of the stock solution to be transferred

      • C2 = Desired final concentration of the working standard

      • V2 = Final volume of the working standard

  • Prepare Working Standards: Accurately pipette the calculated volume (V1) of the stock solution into a new volumetric flask and dilute to the final volume (V2) with the solvent.[23] Mix thoroughly. Repeat for each concentration level.

  • Transfer to Vials: Transfer the final diluted standards into labeled autosampler vials.

  • Analyze and Construct Curve: Analyze the standards using the validated analytical method (e.g., HPLC, GC). Plot the instrument response (e.g., peak area) on the y-axis against the known concentration on the x-axis.[5][24][25]

  • Assess Linearity: Perform a linear regression on the data points. The coefficient of determination (R²) should be close to 1 (typically >0.995) to demonstrate a strong linear relationship.[22]

Example Dilution Table for Calibration Curve:

Calibration LevelStock Solution (1000 µg/mL) Volume (mL)Final Volume (mL)Final Concentration (µg/mL)
10.11010
20.51050
31.010100
42.510250
55.010500

System Suitability Testing (SST): The Self-Validating Check

Before analyzing any samples, the performance of the entire analytical system (instrument, column, solvents, etc.) must be verified. This is achieved through System Suitability Testing (SST), a regulatory requirement mandated by bodies like the USP and FDA.[26][27][28] SST ensures the system is capable of producing accurate and precise results on the day of analysis.[29]

Protocol 3: Performing a Typical Chromatographic SST

Objective: To verify the performance of an HPLC system prior to sample analysis.

Procedure:

  • Prepare SST Solution: Prepare a solution containing the main analyte and key related compounds or impurities.

  • Equilibrate System: Run the mobile phase through the HPLC system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the SST solution multiple times (typically 5 or 6 replicate injections) at the beginning of the analytical run.[29]

  • Evaluate Key Parameters: The chromatography data system will automatically calculate the SST parameters. The results must meet the pre-defined acceptance criteria specified in the analytical method.

Common SST Parameters and Typical Acceptance Criteria:

ParameterDescriptionTypical USP Acceptance CriteriaCausality/Reasoning
Precision/Repeatability Consistency of the peak area or height over replicate injections.RSD ≤ 2.0%[29]Demonstrates the stability and reproducibility of the injector and detector.
Tailing Factor (Tf) Measures peak symmetry. An ideal Gaussian peak has Tf = 1.0.Tf ≤ 2.0[29]Poor symmetry can indicate column degradation or analyte-column interactions, affecting integration accuracy.
Resolution (Rs) The degree of separation between two adjacent peaks.Rs ≥ 2.0Ensures that the peak of interest is adequately separated from potential interferences or impurities for accurate quantification.
Theoretical Plates (N) A measure of the column's efficiency.Varies by method; typically >2000High plate count indicates sharp, narrow peaks, leading to better resolution and sensitivity.

If any SST parameter fails, the analytical run is invalid.[29] The system must be investigated, the issue rectified (e.g., column change, mobile phase preparation), and the SST must be passed before any sample analysis can proceed.

Conclusion

Analytical standards are not mere reagents; they are the metrological anchors that ensure the accuracy, comparability, and validity of chemical measurements.[1][6] A deep understanding of their hierarchy, coupled with meticulous protocols for their preparation, handling, and lifecycle management, is fundamental to achieving scientific integrity. By implementing the principles and protocols outlined in this guide—from traceable standard preparation to rigorous system suitability testing—researchers and drug development professionals can build a robust foundation of quality and confidence into their analytical data, satisfying both scientific and regulatory expectations.[3][28]

References

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  • Handling Your Analytical Reference Standards. (2012, December 18). Restek. Retrieved from [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, September 2). Lab Manager Magazine. Retrieved from [Link]

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  • How to Construct a Calibration Curve for Your GC Machine. (2024, October 25). Environics. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]

  • Lifecycle Management of Analytical Procedures: Method Development, Procedure Performance Qualification, and Procedure Performance Verification. (n.d.). USP-NF. Retrieved from [Link]

  • How To Make A Calibration Curve For Gas Chromatography?. (2025, January 21). Chemistry For Everyone. Retrieved from [Link]

  • Chemical standards: Significance and symbolism. (2025, December 21). Lecturio. Retrieved from [Link]

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  • How Do You Prepare Reference Standards and Solutions?. (2015, April 1). Spectroscopy Online. Retrieved from [Link]

  • Understanding the Lifecycle Approach for Analytical Procedures. (n.d.). LCGC International. Retrieved from [Link]

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  • Tag: FDA system suitability test. (n.d.). Pharma Validation. Retrieved from [Link]

  • SOP for Controlling and Storage Reference standards. (2024, November 17). Pharmaguddu. Retrieved from [Link]

  • SOP: Handling Analytical Standards. (n.d.). Scribd. Retrieved from [Link]

  • The Life Cycle of Pharmaceutical Analytical Method. (2024, December 8). Veeprho. Retrieved from [Link]

  • SOP for Receiving, Storage and usage of reference standard/primary/analytical standards. (2024, November 9). Pharmaceutical Guidelines. Retrieved from [Link]

  • HPLC calibration curve: Everything You Need to Know. (2023, March 4). Microbioz India. Retrieved from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. Retrieved from [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved from [Link]

  • How To Make A Standard Solution. (2024, July 17). The Chemistry Blog. Retrieved from [Link]

  • building a calibration curve. (2008, July 15). Chromatography Forum. Retrieved from [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. Retrieved from [Link]

  • How to read a chromatography calibration curve?. (2020, September 14). Chemistry Stack Exchange. Retrieved from [Link]

  • How to Make a Standard Solution – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • What is the use and handling of standards in analytical chemistry?. (2020, July 17). Quora. Retrieved from [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025, November 3). MicroSolv. Retrieved from [Link]

  • (PDF) Certified Reference Materials a few guidelines. (2018, February 8). ResearchGate. Retrieved from [Link]

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  • Primary vs Secondary Reference Standards. (n.d.). Advent Chembio. Retrieved from [Link]

  • Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. (n.d.). NIST. Retrieved from [Link]

  • Primary Vs Secondary Reference Standards In GMP Labs. (n.d.). GMP-compliance. Retrieved from [Link]

  • Development and use of reference materials and quality control materials. (n.d.). IAEA. Retrieved from [Link]

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Application Notes & Protocols for the Creation of Advanced Polymer Materials

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The field of polymer science has progressed far beyond simple commodity plastics, entering an era of "advanced" materials engineered with precision to perform complex functions.[1] These polymers, often possessing stimuli-responsive, biodegradable, or unique physicochemical properties, are the cornerstone of next-generation technologies in medicine, electronics, and beyond.[1][2] This guide provides an in-depth exploration of the principles and protocols for creating and applying two classes of advanced polymer materials with significant biomedical impact: stimuli-responsive polymers for targeted drug delivery and biodegradable polymers for tissue engineering. The methodologies are presented with a focus on the underlying scientific rationale to empower researchers to not only replicate but also innovate upon these foundational techniques.

Section 1: The Design and Synthesis of "Smart" Polymers for Targeted Drug Delivery

The therapeutic efficacy of many drugs is hampered by challenges such as poor solubility, rapid clearance, and off-target toxicity.[3] Advanced polymer architectures, such as micelles and nanoparticles, can encapsulate therapeutic agents, improving their stability and pharmacokinetic profiles.[2][4] By incorporating "smart" functionalities, these polymer systems can be engineered to release their payload in response to specific triggers within the body, such as the acidic microenvironment of a tumor.[5][6][7]

Scientific Principle: pH-Responsive Drug Release

Solid tumors often exhibit an extracellular pH (pHe) of 6.5–6.8, which is significantly more acidic than the pH of healthy tissues and blood (pH 7.4).[7][8] This physiological difference provides a specific environmental trigger for targeted drug delivery.[7] We can synthesize block copolymers that self-assemble into stable nanoparticles (micelles) at physiological pH but dissociate in the acidic tumor microenvironment to release an encapsulated drug.[5][9] This is achieved by designing a polymer with both a stable, water-loving (hydrophilic) block and a "smart" block that changes its properties with pH.

A common strategy involves using a polymer block with ionizable groups, such as tertiary amines.[9] At pH 7.4, these groups are largely deprotonated and hydrophobic, driving the polymer to form a core-shell micelle structure that can encapsulate a hydrophobic drug. When the micelle reaches the acidic tumor environment, the amine groups become protonated and thus positively charged and hydrophilic. This charge repulsion and increased water solubility destabilizes the micelle core, triggering the release of the drug payload precisely at the target site.[7]

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Tumor Microenvironment (pH < 6.8) Stable Micelle Drug-Loaded Micelle Blood Vessel Blood Vessel Destabilized Micelle Micelle Dissociation Stable Micelle->Destabilized Micelle EPR Effect & Accumulation Drug Release Drug Destabilized Micelle->Drug Release Tumor Cell Cancer Cell Drug Release->Tumor Cell

Figure 1: Mechanism of pH-responsive drug release in a tumor.

Protocol: Synthesis of a pH-Responsive Diblock Copolymer via ATRP

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" polymerization technique that allows for the precise synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity—critical for reproducible nanoparticle formation.[10][11] We will synthesize a diblock copolymer of poly(ethylene glycol) (PEG) and poly(2-(diisopropylamino)ethyl methacrylate) (PDPA). PEG serves as the stable hydrophilic block, while PDPA is the pH-responsive hydrophobic block.[9]

Materials:

  • Poly(ethylene glycol) methyl ether (mPEG) macroinitiator

  • 2-(Diisopropylamino)ethyl methacrylate (DPA) monomer

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand

  • Anhydrous solvent (e.g., Toluene or Anisole)

  • Inhibitor removal columns

  • Degassing equipment (Schlenk line or glovebox)

Step-by-Step Methodology:

  • Monomer Purification: Pass the DPA monomer through an inhibitor removal column to eliminate polymerization inhibitors.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Argon), add the mPEG macroinitiator and CuBr catalyst.

  • Solvent and Ligand Addition: Add the anhydrous solvent and the PMDETA ligand to the flask via syringe. Stir the mixture until the copper complex forms (a colored solution).

  • Monomer Addition: Add the purified DPA monomer to the reaction mixture.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath (typically 60-90°C) to initiate polymerization. Monitor the reaction progress over time by taking small aliquots for analysis (e.g., ¹H NMR or GPC).[10][12]

  • Termination: Once the desired molecular weight is achieved, stop the polymerization by exposing the mixture to air and cooling it to room temperature.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold hexane or diethyl ether), then isolate and dry it under vacuum.

Protocol: Formulation and Characterization of Drug-Loaded Micelles

Once the polymer is synthesized, it can be formulated into nanoparticles and loaded with a hydrophobic drug.

Methodology:

  • Formulation (Solvent Evaporation Method):

    • Dissolve the diblock copolymer and a model hydrophobic drug (e.g., Doxorubicin) in a common organic solvent (e.g., THF or DMF).

    • Add this organic solution dropwise to a vigorously stirring aqueous buffer (e.g., PBS, pH 7.4).

    • The hydrophobic block will spontaneously self-assemble to form the micelle core, encapsulating the drug, while the hydrophilic PEG block forms the outer shell.

    • Dialyze the resulting solution against the aqueous buffer for 24-48 hours to remove the organic solvent and any unloaded drug.

  • Characterization:

    • Size and Polydispersity: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI) of the micelles.[13][14]

    • Morphology: Visualize the shape and size of the micelles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[13][15]

    • Drug Loading: Determine the amount of encapsulated drug using UV-Vis spectroscopy or HPLC after disrupting the micelles with a suitable solvent.[13][16] Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

    • pH-Responsive Release: Monitor the in vitro drug release profile at different pH values (e.g., pH 7.4 vs. pH 6.5) using a dialysis setup and quantify the released drug over time.[9]

Formulation ParameterResulting CharacteristicTypical ValueAnalysis Technique
Polymer ConcentrationMicelle Size & Stability50 - 200 nmDLS, TEM
Drug-to-Polymer RatioDrug Loading Content (DLC)5 - 20% (w/w)UV-Vis, HPLC
Block Copolymer RatioCritical Micelle ConcentrationVariesPyrene Fluorescence Assay
pH of MediumDrug Release Rate>80% release at pH 6.5 in 24hDialysis & HPLC

Table 1: Example characterization data for pH-responsive drug-loaded micelles.

Section 2: Biodegradable Polymers for Tissue Engineering Scaffolds

Tissue engineering aims to repair or replace damaged tissues by combining cells, growth factors, and a supportive scaffold.[17][18] The scaffold provides a temporary, three-dimensional template that mimics the native extracellular matrix (ECM), promoting cell attachment, proliferation, and differentiation.[19][20] Biodegradable polymers are ideal for this application as they support new tissue formation and then safely degrade and are resorbed by the body, eliminating the need for surgical removal.[18]

Scientific Principle: Creating Biomimetic Scaffolds via Electrospinning

Poly(lactic-co-glycolic acid) (PLGA) is a widely used biodegradable and biocompatible polymer in medical applications due to its tunable degradation rate and non-toxic degradation products (lactic acid and glycolic acid).[20][21] Electrospinning is a versatile technique used to fabricate nonwoven fibrous scaffolds from polymer solutions.[22][23] This method can produce fibers with diameters ranging from nanometers to micrometers, creating a structure with high porosity and a large surface-area-to-volume ratio, which is highly conducive to cell infiltration and nutrient exchange.[24][25]

The process involves applying a high voltage to a polymer solution, causing a charged jet of the solution to be drawn towards a grounded collector. As the jet travels, the solvent evaporates, leaving behind a solid polymer fiber. The morphology, diameter, and alignment of these fibers can be precisely controlled by adjusting parameters such as polymer concentration, applied voltage, and flow rate.[22][23]

G cluster_workflow Electrospinning Workflow A PLGA Polymer Solution Preparation B Load into Syringe with Spinneret A->B C Apply High Voltage (15-25 kV) B->C D Initiate Solution Flow (Pump) B->D E Taylor Cone Formation C->E D->E F Polymer Jet Ejection & Elongation E->F G Solvent Evaporation F->G H Fiber Deposition on Collector G->H I Porous Nanofibrous Scaffold H->I

Figure 2: Workflow for fabricating a PLGA scaffold via electrospinning.

Protocol: Fabrication of an Electrospun PLGA Scaffold

This protocol describes the fabrication of a randomly oriented PLGA nanofibrous scaffold suitable for general cell culture applications.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA, e.g., 75:25 lactide:glycolide ratio)

  • Solvent system (e.g., Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) mixture, 3:1 ratio)[25]

  • Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, grounded collector)

  • Magnetic stirrer

Step-by-Step Methodology:

  • Polymer Solution Preparation: Dissolve PLGA in the THF/DMF solvent mixture to achieve the desired concentration (e.g., 3-5% w/v).[23] Stir the solution for several hours (or overnight) at room temperature until the polymer is completely dissolved, forming a homogeneous, viscous solution.

  • Apparatus Setup:

    • Load the polymer solution into a plastic syringe fitted with a metallic spinneret (e.g., 22-gauge needle).

    • Mount the syringe onto the syringe pump.

    • Position the spinneret a fixed distance (e.g., 15-20 cm) from the grounded collector (e.g., a flat aluminum foil-covered plate).[25]

  • Electrospinning Process:

    • Set the syringe pump to a constant flow rate (e.g., 0.5-1.0 mL/h).[22]

    • Apply a high voltage between the spinneret and the collector (e.g., 15-20 kV).[22]

    • As the solution is pumped, a Taylor cone will form at the tip of the spinneret, from which a polymer jet will erupt towards the collector.

    • Continue the process for the desired duration to achieve a scaffold of the required thickness.

  • Scaffold Post-Processing:

    • Turn off the power supply and syringe pump.

    • Carefully remove the scaffold from the collector.

    • Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent, which is critical for ensuring biocompatibility.

  • Sterilization: Before cell seeding, sterilize the scaffold using an appropriate method, such as ethylene oxide (EtO) gas or 70% ethanol followed by UV irradiation.

Scaffold Characterization

Proper characterization is essential to ensure the scaffold has the desired physical and mechanical properties for the intended tissue engineering application.

PropertyRationaleTypical RangeAnalysis Technique
Fiber Diameter Influences cell adhesion and surface area.100 nm - 5 µmScanning Electron Microscopy (SEM)
Porosity Crucial for cell infiltration, nutrient transport.70 - 90%Image Analysis (from SEM), Liquid Displacement
Mechanical Strength Must match the native tissue to provide support.1 - 10 MPa (Tensile)Tensile Testing Machine
Wettability Affects initial cell attachment.VariesContact Angle Measurement
Degradation Rate Should match the rate of new tissue formation.Weeks to MonthsIn vitro degradation study (mass loss in PBS)

Table 2: Key characterization parameters for tissue engineering scaffolds.

Conclusion and Future Outlook

The applications detailed here represent just a fraction of the possibilities enabled by advanced polymer materials. The principles of controlled polymerization and precision fabrication are paving the way for even more sophisticated systems.[4] Future innovations will likely focus on multi-stimuli-responsive materials that can react to combinations of triggers (e.g., pH and enzymes) for enhanced specificity, and the development of bioactive scaffolds that incorporate growth factors or other signaling molecules to actively guide tissue regeneration.[26][27][28] As our ability to design and synthesize polymers at the molecular level continues to grow, so too will their impact on addressing complex challenges in medicine and beyond.

References

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  • Biodegradable Polymer Biomaterials for Tissue Engineering Applications: A Critical Review. E3S Web of Conferences. Available from: [Link]

  • Formation of Block Copolymers by Transformation of Cationic Ring-Opening Polymerization to Atom Transfer Radical Polymerization (ATRP). ACS Publications. Available from: [Link]

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  • Micro/Nano Multilayered Scaffolds of PLGA and Collagen by Alternately Electrospinning for Bone Tissue Engineering. PubMed Central. Available from: [Link]

  • Electrospun PLGA–silk fibroin–collagen nanofibrous scaffolds for nerve tissue engineering. SpringerLink. Available from: [Link]

  • Smart and Biodegradable Polymers in Tissue Engineering and Interventional Devices: A Brief Review. PubMed Central. Available from: [Link]

  • Effect of PLGA Concentration in Electrospinning Solution on Biocompatibility, Morphology and Mechanical Properties of Nonwoven Scaffolds. MDPI. Available from: [Link]

  • Techniques for Characterisation of Polymeric Nanoparticles: A Review. Dove Press. Available from: [Link]

  • Synthetic Polymers for Drug, Gene, and Vaccine Delivery. ACS Publications. Available from: [Link]

  • Electropsinning of PLGA/Gelatin randomly oriented and aligned nanofibers as potential scaffold in tissue engineering. ResearchGate. Available from: [Link]

  • Suspended, Shrinkage-Free, Electrospun PLGA Nanofibrous Scaffold for Skin Tissue Engineering. ACS Publications. Available from: [Link]

  • View of Biodegradable Synthetic Polymers for Tissue Engineering: A Mini-review. Frank H. Netter MD School of Medicine at Quinnipiac University. Available from: [Link]

  • pH-sensitive polymers for drug delivery. The Catholic University of Korea. Available from: [Link]

  • Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. Available from: [Link]

  • Characterisation of polymeric nanoparticles for drug delivery. Royal Society of Chemistry. Available from: [Link]

  • Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. PubMed Central. Available from: [Link]

  • Synthesis of Amphiphilic Block Copolymers by Atom Transfer Radical Polymerization (ATRP). ACS Publications. Available from: [Link]

  • pH-responsive tumor-targeted drug delivery. Grokipedia. Available from: [Link]

  • Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. ACS Publications. Available from: [Link]

  • pH-Responsive Polymer Nanomaterials for Tumor Therapy. PubMed Central. Available from: [Link]

  • Polymer Nanoparticle Characterization and Applications for Drug Delivery. VTechWorks. Available from: [Link]

  • Advanced Materials and Processing for Drug Delivery: The Past and the Future. PubMed Central. Available from: [Link]

  • End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. MDPI. Available from: [Link]

  • Atom Transfer Radical Polymerization and the Synthesis of Polymeric Materials. Wiley Online Library. Available from: [Link]

  • Advanced Polymers for Biomedical Applications: Mini Review. Biomed J Sci & Tech Res. Available from: [Link]

  • Innovations in Polymer Science for Enhanced Pharmaceutical Delivery Systems. Seventh Sense Research Group. Available from: [Link]

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  • Strategies To Design and Synthesize Polymer-Based Stimuli-Responsive Drug-Delivery Nanosystems. PubMed. Available from: [Link]

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  • Introduction to Stimuli-Responsive Materials and Their Biomedical Applications. IntechOpen. Available from: [Link]

Sources

role in studying enzyme interactions and protein functions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Key Biophysical and Biochemical Techniques for Characterizing Enzyme Interactions and Protein Functions

Introduction: Unraveling the Molecular Dance

Within the intricate machinery of the cell, proteins and enzymes orchestrate the vast majority of biological processes. Their functions are not defined in isolation but through a dynamic network of interactions. Understanding the specifics of these interactions—who binds to whom, with what affinity, and under what conditions—is fundamental to deciphering cellular signaling, elucidating disease mechanisms, and designing novel therapeutics. Many modern drugs, for instance, function by inhibiting specific enzymes or modulating protein-protein interactions (PPIs).[1][2][3]

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the core principles behind key analytical techniques. By explaining the causality of experimental choices, we aim to empower you to not only execute these methods but also to design more insightful experiments, troubleshoot effectively, and interpret your data with confidence. We will explore a curated selection of powerful techniques, from label-free biophysical methods that provide precise quantitative data on purified components to advanced methods for identifying interaction partners in complex biological samples and in their native cellular environment.

Section 1: Foundational Biophysical Techniques for In Vitro Interaction Analysis

The starting point for characterizing any molecular interaction is often a quantitative, in vitro assessment using purified components. These methods provide unambiguous data on binding thermodynamics and kinetics, which are the bedrock for further investigation.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling

ITC is a powerful and versatile technique that directly measures the heat released or absorbed during a binding event.[4][5][6] This allows for a complete thermodynamic characterization of a molecular interaction in a single experiment, without the need for labeling or immobilization.

Expertise & Experience: The Causality of ITC

The core principle of ITC is the measurement of minute temperature changes in a sample cell as a titrant is injected.[7][8] An ITC instrument consists of two cells, a reference cell and a sample cell, housed in an adiabatic jacket.[7] As the ligand is titrated into the macromolecule, the heat of interaction causes a temperature differential between the cells, and a feedback system measures the power required to maintain a zero temperature difference. The resulting data provides the binding affinity (K_D), stoichiometry (n), and the enthalpy of binding (ΔH).[4] This is invaluable because the thermodynamic signature (ΔH and the calculated entropy, ΔS) offers deep insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic effects).[4]

Trustworthiness: A Self-Validating System

A properly conducted ITC experiment is inherently robust. The direct measurement of heat change requires no reporters or modifications that could interfere with the interaction. The stoichiometry value (n) serves as an internal control for the active concentration and purity of your biomolecules, making it a powerful tool for validating protein quality.[4]

Experimental Protocol: Characterizing an Enzyme-Inhibitor Interaction with ITC

Objective: To determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of a small molecule inhibitor binding to a purified enzyme.

Materials:

  • Purified enzyme of interest.

  • Small molecule inhibitor.

  • Identical, well-matched buffer for both enzyme and inhibitor (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4). Buffer mismatch is a common source of error.[9]

  • Isothermal Titration Calorimeter.

Methodology:

  • Sample Preparation (Critical Step):

    • Dialyze both the enzyme and the inhibitor against the exact same buffer batch extensively to minimize heats of dilution.[9][10]

    • Determine the concentrations of both enzyme and inhibitor with high accuracy using a reliable method (e.g., UV-Vis spectroscopy for protein, quantitative NMR for compound).

    • Degas all solutions under vacuum with gentle stirring for 10-20 minutes immediately before the experiment to prevent bubble formation in the cell or syringe.[11]

  • Experimental Design:

    • As a starting point for an unknown interaction, aim for a cell concentration of the enzyme at ~10 µM and a syringe concentration of the inhibitor at ~100-200 µM (a 10-20 fold molar excess).[12] This covers a broad affinity range.[12]

    • The "c-window" (c = [Macromolecule]/K_D) is a key parameter. For optimal isotherm curvature, a 'c' value between 10 and 1000 is ideal. The concentrations may need to be adjusted based on the expected K_D.

  • Instrument Setup and Execution:

    • Thoroughly clean the sample cell and syringe according to the manufacturer's protocol.

    • Set the experimental temperature (e.g., 25°C).

    • Carefully load the enzyme solution into the sample cell (~200-350 µL depending on the instrument) and the inhibitor solution into the injection syringe (~40-80 µL).[10]

    • Set the injection parameters: typically a series of 19-25 injections of ~2 µL each, with a spacing of 180 seconds between injections to allow a return to baseline.[10] An initial smaller injection (e.g., 0.5 µL) is often used to remove any material that may have diffused from the syringe tip and is discarded from the final analysis.

  • Control Experiments:

    • Perform a control titration by injecting the inhibitor from the syringe into the sample cell containing only buffer. This measures the heat of dilution and is essential for accurate data analysis.[11] This value is subtracted from the main experimental data.

  • Data Analysis:

    • Integrate the raw power-versus-time data to obtain the heat per injection (μcal/mol).

    • Plot the heat per injection against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site independent model) using the instrument's analysis software. This will yield the K_D, n, and ΔH.

Data Presentation: ITC Parameters

ParameterSymbolInformation ProvidedTypical Units
Dissociation ConstantK_DBinding Affinity (lower K_D = tighter binding)M (Molar)
StoichiometrynMolar ratio of ligand to macromolecule in the complexDimensionless
Enthalpy ChangeΔHHeat released/absorbed upon bindingkcal/mol or kJ/mol
Entropy ChangeΔSChange in disorder upon binding (calculated)cal/mol·K

Visualization: ITC Experimental Workflow

ITC_Workflow cluster_prep 1. Sample Preparation cluster_run 2. ITC Experiment cluster_analysis 3. Data Analysis p1 Purify & Quantify Enzyme & Inhibitor p2 Extensive Dialysis in Matched Buffer p1->p2 p3 Degas Solutions p2->p3 r1 Load Enzyme (Cell) & Inhibitor (Syringe) p3->r1 r2 Run Titration: Inject Inhibitor -> Enzyme r1->r2 r3 Control: Inject Inhibitor -> Buffer r1->r3 a1 Integrate Raw Data (Heat per Injection) r2->a1 a2 Subtract Control Data r3->a2 a1->a2 a3 Fit Binding Isotherm a2->a3 a4 Determine K_D, n, ΔH a3->a4 caption Workflow for a typical ITC experiment.

Caption: Workflow for a typical ITC experiment.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is an optical technique used to monitor molecular interactions in real-time without the need for labels.[13][14] Its primary strength lies in its ability to determine not only the binding affinity (K_D) but also the kinetic rate constants for association (k_on) and dissociation (k_off).

Expertise & Experience: The Causality of SPR

SPR detects changes in the refractive index near the surface of a gold sensor chip.[13][15] In a typical experiment, one molecule (the ligand) is immobilized on the sensor surface, and its binding partner (the analyte) is flowed over the surface in a continuous stream.[14][16] The binding of the analyte to the immobilized ligand increases the mass on the sensor surface, which in turn causes a proportional change in the refractive index. This change is measured in real-time and plotted as a sensorgram (Response Units vs. Time).[15] By analyzing the shape of the sensorgram during the association and dissociation phases, one can derive the kinetic parameters that describe the interaction.[17] This kinetic information is crucial for drug development, as the residence time (related to k_off) of a drug on its target can be a better predictor of efficacy than affinity alone.[18]

Trustworthiness: A Self-Validating System

The real-time nature of SPR allows for immediate quality control. A well-behaved interaction will show sensorgrams with specific shapes that fit well to kinetic models. Artifacts such as non-specific binding, aggregation, or mass transport limitations can often be identified directly from the sensorgram shape, allowing the researcher to optimize the assay conditions.[15]

Experimental Protocol: Kinetic Analysis of a Protein-Protein Interaction using SPR

Objective: To determine the association rate (k_on), dissociation rate (k_off), and dissociation constant (K_D) for the interaction between two purified proteins.

Materials:

  • Purified proteins: "Ligand" (to be immobilized) and "Analyte" (to be flowed over the surface).

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Running buffer (e.g., HBS-EP+ buffer: HEPES, NaCl, EDTA, P20 surfactant).

Methodology:

  • Ligand Immobilization:

    • Choose an appropriate immobilization strategy. Amine coupling, which covalently links the ligand to the sensor surface via primary amines, is common.[14]

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.

    • Inject the ligand protein at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Acetate, pH 4.0-5.5) to promote pre-concentration.

    • Deactivate any remaining active esters on the surface by injecting ethanolamine.

    • Aim for a low to moderate immobilization level to avoid mass transport limitations.

  • Analyte Binding Analysis (Kinetic Titration):

    • Prepare a series of dilutions of the analyte in running buffer. A good concentration range typically spans at least 10-fold below and 10-fold above the expected K_D (e.g., 0.1 nM to 100 nM).[15]

    • The experiment is performed in cycles. Each cycle consists of:

      • Association: Injecting a single concentration of the analyte over the ligand-immobilized surface for a defined period (e.g., 60-300 seconds) to monitor binding.[19]

      • Dissociation: Switching back to flowing only running buffer over the surface to monitor the dissociation of the complex.[19]

      • Regeneration: Injecting a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.[19] This step must be optimized to ensure complete removal without damaging the immobilized ligand.

  • Data Processing and Analysis:

    • The sensorgrams are "double-referenced." This involves subtracting the signal from a reference flow cell (an activated/deactivated surface with no ligand) to correct for bulk refractive index changes, and then subtracting the signal from a "zero concentration" (buffer-only) injection to correct for baseline drift.

    • Fit the processed sensorgrams from all analyte concentrations simultaneously to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's evaluation software.

    • The fitting process will yield the values for k_on, k_off, and the calculated K_D (K_D = k_off / k_on).

Data Presentation: SPR Parameters

ParameterSymbolInformation ProvidedTypical Units
Association Rate Constantk_onRate of complex formationM⁻¹s⁻¹
Dissociation Rate Constantk_offRate of complex decay (stability)s⁻¹
Dissociation ConstantK_DEquilibrium binding affinityM (Molar)

Visualization: SPR Multi-Cycle Kinetics Workflow

SPR_Workflow cluster_cycle Perform Injection Cycle (Repeat for each Analyte Concentration) start Start: Ligand Immobilization on Sensor Chip assoc 1. Association Phase (Inject Analyte) start->assoc dissoc 2. Dissociation Phase (Flow Buffer) assoc->dissoc regen 3. Regeneration (Strip Bound Analyte) dissoc->regen regen->assoc Next Conc. analysis Data Processing (Double Referencing) regen->analysis All Concs. Done fit Global Kinetic Fit of all Sensorgrams analysis->fit results Determine k_on, k_off, K_D fit->results caption Workflow for an SPR multi-cycle kinetics experiment.

Caption: Workflow for an SPR multi-cycle kinetics experiment.

Section 2: Probing Interactions in the Cellular Context with FRET

While in vitro techniques are essential for quantitative characterization, understanding interactions within the complex, dynamic environment of a living cell is the ultimate goal. Förster Resonance Energy Transfer (FRET) microscopy is a premier technique for this purpose.[20]

Expertise & Experience: The Causality of FRET

FRET is a non-radiative energy transfer process that occurs between two fluorophores, a "donor" and an "acceptor".[21][22] When the donor fluorophore is excited, it can transfer its energy to a nearby acceptor fluorophore if, and only if, several conditions are met: the donor's emission spectrum must overlap with the acceptor's excitation spectrum, and the two fluorophores must be in very close proximity (typically 1-10 nm).[20][21] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores, making FRET an extremely sensitive "molecular ruler".[21]

In practice, two proteins of interest are genetically tagged with a FRET pair of fluorescent proteins (e.g., Cyan Fluorescent Protein - CFP, the donor; and Yellow Fluorescent Protein - YFP, the acceptor).[20][23] If the proteins interact, bringing CFP and YFP into close proximity, excitation of CFP will lead to a decrease in its own fluorescence (donor quenching) and an increase in YFP fluorescence (sensitized emission).[20][24] This allows for the visualization and quantification of protein-protein interactions in specific subcellular locations and in real-time within live cells.[22][25]

Trustworthiness: A Self-Validating System

FRET experiments require several critical controls to ensure the observed signal is due to a specific interaction. These include expressing donor-only and acceptor-only constructs to measure and correct for spectral bleed-through (crosstalk), and using acceptor photobleaching, where destroying the acceptor with a laser should result in an increase in donor fluorescence (dequenching) if FRET was occurring.[20][24] These controls validate that the measured signal is a true representation of molecular proximity.

Experimental Protocol: FRET Microscopy via Acceptor Photobleaching

Objective: To determine if two proteins, Protein A and Protein B, interact in a specific subcellular compartment of a live mammalian cell.

Materials:

  • Mammalian cell line (e.g., HeLa or HEK293).[26]

  • Expression plasmids: ProteinA-CFP (Donor), ProteinB-YFP (Acceptor).

  • Control plasmids: CFP-only, YFP-only.

  • Cell culture reagents and transfection reagent.

  • Confocal laser scanning microscope equipped with appropriate lasers and filters for CFP and YFP.

Methodology:

  • Cell Culture and Transfection:

    • Plate cells onto glass-bottom dishes suitable for high-resolution microscopy.

    • 24 hours after plating, co-transfect the cells with the ProteinA-CFP and ProteinB-YFP plasmids.

    • In parallel, prepare control samples: cells transfected with Donor-only, cells with Acceptor-only, and cells co-transfected with a non-interacting pair of fluorescent proteins.

  • Image Acquisition (Pre-Bleach):

    • 24-48 hours post-transfection, mount the live cells on the microscope stage.

    • Locate a cell co-expressing both CFP and YFP in the desired subcellular region.

    • Acquire a "pre-bleach" image. This involves capturing two images sequentially:

      • Donor Channel Image: Excite with the CFP laser (e.g., 458 nm) and collect emission in the CFP channel (e.g., 470-500 nm).

      • Acceptor Channel Image: Excite with the YFP laser (e.g., 514 nm) and collect emission in the YFP channel (e.g., 530-600 nm).

  • Acceptor Photobleaching:

    • Define a region of interest (ROI) within the cell.

    • Selectively photobleach the YFP fluorophores within this ROI by repeatedly scanning with a high-intensity YFP laser (514 nm). Monitor the YFP channel until the fluorescence intensity drops to near-background levels.

  • Image Acquisition (Post-Bleach):

    • Immediately after photobleaching, acquire a "post-bleach" image of the Donor Channel using the same settings as the pre-bleach image.

  • Data Analysis:

    • Measure the average intensity of the donor (CFP) fluorescence within the photobleached ROI before (I_pre) and after (I_post) bleaching.

    • Calculate the FRET efficiency (E) using the formula:

      • E = (I_post - I_pre) / I_post

    • A significant increase in donor fluorescence after acceptor photobleaching indicates that FRET was occurring, and thus that the two proteins were interacting.

Visualization: The Principle of FRET

FRET_Principle cluster_interaction Proteins Interact (<10 nm) cluster_no_interaction No Interaction (>10 nm) Excitation1 Excitation Light (e.g., 458nm) Donor1 Protein A (CFP - Donor) Excitation1->Donor1 Acceptor1 Protein B (YFP - Acceptor) Donor1->Acceptor1 Energy Transfer (FRET) Emission1 Acceptor Emission (e.g., >530nm) Acceptor1->Emission1 Excitation2 Excitation Light (e.g., 458nm) Donor2 Protein A (CFP - Donor) Excitation2->Donor2 Emission2 Donor Emission (e.g., 470-500nm) Donor2->Emission2 Acceptor2 Protein B (YFP - Acceptor) caption Principle of Förster Resonance Energy Transfer (FRET).

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Section 3: Mass Spectrometry for Unbiased Discovery of Interaction Networks

To understand protein function on a systems level, we must identify all the components of a protein complex. Mass spectrometry (MS)-based proteomics has become the definitive tool for this type of discovery-based research.[27][28]

Expertise & Experience: The Causality of MS-based Proteomics

The most common strategy for identifying interaction partners is Affinity Purification coupled to Mass Spectrometry (AP-MS).[28][29] The workflow begins by expressing a "bait" protein of interest, which is fused to an affinity tag (e.g., FLAG, HA, or GFP).[28] This bait protein is allowed to form its natural complexes within the cell. After cell lysis, the entire complex is "pulled down" from the complex cellular lysate using an antibody or resin that specifically binds the affinity tag.[30] The purified proteins are then typically separated by SDS-PAGE, digested into smaller peptides (usually with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[31][32]

In the mass spectrometer, peptides are ionized and their mass-to-charge ratio is measured (MS1 scan).[33] Individual peptides are then selected, fragmented, and the masses of the fragments are measured (MS2 scan).[32] This fragmentation pattern provides sequence information that can be matched against a protein sequence database to identify the original protein.[31][33] By identifying all the proteins that were co-purified with the bait, one can map the entire protein interaction network.

Trustworthiness: A Self-Validating System

A major challenge in AP-MS is distinguishing true interaction partners from non-specific background contaminants that stick to the affinity resin or beads.[30] A critical control is to perform a parallel pulldown using cells that do not express the tagged bait protein or that express only the affinity tag. Proteins identified in the control pulldown are considered background and can be subtracted from the bait pulldown list, significantly increasing the confidence in the identified interactors. Quantitative MS techniques can further refine this by measuring the relative abundance of a protein in the bait vs. control pulldowns.[32]

High-Level Protocol: Identifying Interaction Partners via AP-MS

Objective: To identify the proteins that form a stable complex with a bait protein, "Protein X".

Materials:

  • Cell line engineered to express Protein X with an affinity tag (e.g., ProteinX-FLAG).

  • Control cell line (wild-type or expressing an empty vector).

  • Lysis buffer.

  • Anti-FLAG affinity resin (e.g., agarose beads).

  • Wash buffers and elution buffer (e.g., containing a competitive FLAG peptide).

  • Reagents for SDS-PAGE and in-gel tryptic digestion.

  • LC-MS/MS instrument.

Methodology:

  • Cell Culture and Lysis:

    • Grow both the ProteinX-FLAG expressing cells and the control cells to a high density.

    • Harvest and lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Affinity Purification (Pulldown):

    • Incubate the clarified lysates with the anti-FLAG affinity resin for several hours at 4°C to allow the bait protein and its partners to bind.

    • Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the resin, for example, by adding a high concentration of FLAG peptide to competitively displace the bait complex.

  • Sample Preparation for MS:

    • Run the eluted proteins a short distance into an SDS-PAGE gel. This serves to concentrate the sample and separate it from elution reagents.

    • Stain the gel (e.g., with Coomassie), excise the entire protein-containing region as a single gel band.

    • Perform in-gel digestion: destain the gel slice, reduce and alkylate the cysteines, and digest the proteins overnight with trypsin.

    • Extract the resulting peptides from the gel matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted peptides onto a reverse-phase HPLC column coupled directly to the mass spectrometer.[33]

    • Peptides are separated by hydrophobicity and electrosprayed into the mass spectrometer.

    • The instrument is operated in a data-dependent acquisition mode, where it cycles between an MS1 survey scan and multiple MS2 scans on the most intense peptide ions.[31]

  • Data Analysis:

    • The resulting raw spectral data is processed using a database search algorithm (e.g., Mascot, SEQUEST).

    • The software compares the experimental MS2 spectra to theoretical spectra generated from a protein sequence database to identify peptides and, by inference, the proteins they came from.[32]

    • Generate a list of identified proteins for both the bait and control samples. Proteins that are significantly enriched in the bait sample are considered high-confidence interaction partners.

Visualization: AP-MS Experimental Workflow

APMS_Workflow l1 Cell Lysate with Tagged 'Bait' Protein and Partners p1 Incubate with Affinity Resin l1->p1 l2 Control Lysate (No Tag) l2->p1 Parallel Control p2 Wash to Remove Non-specific Binders p1->p2 p3 Elute Bait Complex p2->p3 sds SDS-PAGE & In-Gel Tryptic Digestion p3->sds lcms LC-MS/MS Analysis sds->lcms data Database Search & Protein Identification lcms->data results Identify Enriched Interaction Partners data->results caption Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Section 4: Application in Drug Discovery: Enzyme Inhibition Assays

A primary goal of studying enzyme interactions is to find ways to modulate them for therapeutic benefit. Enzyme assays are the workhorse of drug discovery, used for everything from high-throughput screening (HTS) of large compound libraries to the detailed mechanistic characterization of lead candidates.[34][35]

Expertise & Experience: The Causality of Inhibition Assays

An enzyme assay is a procedure to measure the rate of an enzymatic reaction, typically by monitoring the disappearance of a substrate or the appearance of a product over time.[2][34] To screen for inhibitors, the assay is performed in the presence of test compounds. A compound that reduces the reaction rate is identified as a "hit". The potency of this hit is often quantified by its IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.[2]

Once hits are identified, the biophysical techniques discussed earlier (SPR, ITC) are employed to confirm direct binding and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing critical information for the hit-to-lead optimization process.[34][36]

Trustworthiness: A Self-Validating System

A robust enzyme assay requires careful design and controls.[37] Key steps include determining the optimal buffer conditions, ensuring the enzyme concentration is in the linear range, and choosing a substrate concentration appropriate for the desired screen (often near the Michaelis constant, K_M). Positive controls (a known inhibitor) and negative controls (vehicle, e.g., DMSO) must be run on every plate to ensure the assay is performing correctly.[37]

Protocol: A General Spectrophotometric Enzyme Inhibition Assay

Objective: To determine the IC50 value of a test compound against a target enzyme.

Materials:

  • Purified target enzyme.

  • Enzyme's substrate, which results in a product that absorbs light at a specific wavelength.

  • Test compound dissolved in DMSO.

  • Known inhibitor (positive control).

  • Assay buffer.

  • 96- or 384-well microplates.

  • Microplate reader (spectrophotometer).

Methodology:

  • Assay Development:

    • First, determine the optimal enzyme concentration and reaction time that yield a robust signal well within the linear range of the instrument.

    • Determine the K_M of the substrate for the enzyme. For IC50 determination, the substrate is typically used at or near its K_M concentration.

  • Compound Plating:

    • Create a serial dilution of the test compound in DMSO.

    • Dispense a small volume (e.g., 1 µL) of the compound dilutions into the wells of the microplate. Include wells for positive control (known inhibitor) and negative control (DMSO only).

  • Enzyme Reaction:

    • Add the enzyme, diluted in assay buffer, to each well and incubate for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]

    • Initiate the reaction by adding the substrate to all wells.[1]

  • Data Collection:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance of the product at regular time intervals (kinetic mode) or at a single endpoint after a fixed reaction time. The rate of the reaction is determined from the initial linear portion of the progress curve.[1]

  • Data Analysis:

    • For each compound concentration, calculate the percentage of inhibition relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value.

References

  • Broussard, J. A., Rappaz, B., Webb, D. J., & Brown, C. M. (2013). Imaging Protein-Protein Interactions by Förster Resonance Energy Transfer (FRET) Microscopy in Live Cells. Journal of visualized experiments : JoVE, (79), 50661. [Link]

  • Renz, M. (2021). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. Journal of visualized experiments : JoVE, (170). [Link]

  • Özçelik, R., & Erdener, S. E. (2021). Fast Screening of Protein-Protein Interactions Using Förster Resonance Energy Transfer (FRET-) Based Fluorescence Plate Reader Assay in Live Cells. Molecular biotechnology, 63(12), 1139–1147. [Link]

  • Wikipedia. (n.d.). Förster resonance energy transfer. [Link]

  • Malvern Panalytical. (2020, May 28). Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. [Link]

  • Rogers, L. D., & Head, D. M. (2013). Complementary Proteomic Analysis of Protein Complexes. Methods in molecular biology (Clifton, N.J.), 1005, 189–205. [Link]

  • Renz, M. (2021). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. Journal of visualized experiments : JoVE, (170). [Link]

  • Springer Nature Experiments. (n.d.). Protein Interaction Analysis by Surface Plasmon Resonance. [Link]

  • Renz, M. (2021). Assessing Protein Interactions in Live-Cells with FRET-Sensitized Emission. ResearchGate. [Link]

  • Scott, A. D., & Navratilova, I. (2016). Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. Methods in molecular biology (Clifton, N.J.), 1387, 1–25. [Link]

  • Sun, Y., Wallrabe, H., & Periasamy, A. (2013). Förster resonance energy transfer microscopy and spectroscopy for localizing protein-protein interactions in living cells. Cytometry. Part A : the journal of the International Society for Analytical Cytology, 83(9), 780–793. [Link]

  • Henry, E., & Saux, A. L. (2020). FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. Journal of visualized experiments : JoVE, (160). [Link]

  • Reading, E., & Ladds, G. (2018). Biophysical methods in early drug discovery. Frontiers in pharmacology, 9, 752. [Link]

  • Čapkauskaitė, E., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European biophysics journal : EBJ, 50(3-4), 345–352. [Link]

  • Pica, A., & Bou-Abdallah, F. (2018). Isothermal Titration Calorimetry: Principles and Applications. ResearchGate. [Link]

  • van der Veen, J. W., & Janssen, D. B. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in catalysis, 2. [Link]

  • Technology Networks. (2020, October 9). Isothermal Titration Calorimetry for Enzyme Analysis. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. [Link]

  • protocols.io. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current drug targets, 19(14), 1641–1655. [Link]

  • Liu, W., Wang, Z., Zhang, Y., et al. (2024). An Integrated Approach Combining Surface Plasmon Resonance Screening with Proteomics Enables Discovery of Natural Molecular Glue. Journal of medicinal chemistry. [Link]

  • King Henrik's Science Channel. (2019, December 15). FRET - Förster Resonance Energy Transfer. [Link]

  • Ciulli, A., & Danielson, U. H. (2016). Biophysics in drug discovery:impact, challenges and opportunities. White Rose Research Online. [Link]

  • Wilson, D. L., & Straume, M. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Biophysical journal, 119(10), 1951–1963. [Link]

  • Technology Networks. (n.d.). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. [Link]

  • Doyle, M. L. (2010). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University. [Link]

  • Sygnature Discovery. (n.d.). Biophysical Assays. [Link]

  • De Iaco, A., & Girelli, G. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. International journal of molecular sciences, 21(23), 9037. [Link]

  • Gingras, A. C., Gstaiger, M., Raught, B., & Aebersold, R. (2007). Advances in protein complex analysis using mass spectrometry. Nature reviews. Molecular cell biology, 8(8), 645–654. [Link]

  • Sabuzi, F., & Lopez, M. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. [Link]

  • Bdioui, S., Clavel, C., & Le-Grand, B. (2017). Surface plasmon resonance using the catalytic domain of soluble guanylate cyclase allows the detection of enzyme activators. Scientific reports, 7, 46110. [Link]

  • News-Medical.Net. (n.d.). Using Mass Spectrometry for Protein Complex Analysis. [Link]

  • Chemistry For Everyone. (n.d.). How Can SPR Be Used To Analyze Membrane Protein Interactions?. [Link]

  • AFFINImeter. (2014, June 16). How to perform a neat Isothermal Titration Calorimetry experiment?. [Link]

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  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Wikipedia. (n.d.). Protein mass spectrometry. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]

  • Obach, R. S. (2013). Enzyme Inhibition in Drug Discovery and Development. ResearchGate. [Link]

  • Ben-Nissan, G., & Sharon, M. (2011). Capturing protein structural kinetics by mass spectrometry. Chemical Society reviews, 40(7), 3627–3637. [Link]

  • Ben-Nissan, G., & Sharon, M. (2011). Capturing protein structural kinetics by mass spectrometry. Chemical Society Reviews, 40(7), 3627-3637. [Link]

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  • Nicoya Lifesciences. (n.d.). Analyzing binding kinetics: Which method is best for your next SPR experiment?. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-N-Boc-3-(2,3-dichlorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this valuable β-amino acid derivative. As a key building block in pharmaceutical research, particularly for developing drugs targeting neurological disorders, its successful synthesis is critical.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you overcome common synthetic challenges.

Section 1: Overview of a Common Synthetic Pathway

A prevalent and logical route to 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid begins with 2,3-dichlorobenzaldehyde. The general workflow involves a three-stage process:

  • C=C Bond Formation: A Knoevenagel-Doebner condensation to create the carbon backbone.

  • Amine Addition: A conjugate addition of an amine source to the α,β-unsaturated acid.

  • Protection: Installation of the tert-butyloxycarbonyl (Boc) protecting group.

Each stage presents unique challenges, primarily stemming from the steric hindrance and electronic effects of the 2,3-dichloro-substituted phenyl ring.

G cluster_0 Stage 1: C=C Bond Formation cluster_1 Stage 2: Amine Addition cluster_2 Stage 3: N-Protection A 2,3-Dichlorobenzaldehyde + Malonic Acid B Knoevenagel-Doebner Condensation A->B Pyridine, Piperidine (cat.) C 2,3-Dichlorocinnamic Acid B->C D Conjugate Addition (Michael Addition) C->D Ammonia source (e.g., NH4OAc) E 3-Amino-3-(2,3-dichlorophenyl) propionic Acid D->E F Boc Protection E->F Boc2O, Base (e.g., NaOH, TEA) G Final Product: 3-N-Boc-3-(2,3-dichlorophenyl) propionic Acid F->G

Caption: A typical three-stage synthetic workflow for the target compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: Low Yield in Knoevenagel-Doebner Condensation

Q: My Knoevenagel-Doebner condensation of 2,3-dichlorobenzaldehyde with malonic acid is resulting in poor yields (<50%) of 2,3-dichlorocinnamic acid. What factors should I investigate?

A: This is a common bottleneck. The electron-withdrawing nature of the two chlorine atoms deactivates the aldehyde, and steric hindrance from the ortho-chloro group can impede the reaction. Here’s a systematic approach to troubleshooting:

  • Catalyst System: The choice and amount of the base catalyst are critical.[3]

    • Insight: While piperidine is often used, a mixture of pyridine as the solvent and a catalytic amount of piperidine is generally more effective for the Doebner modification. Pyridine acts as a base to facilitate the initial condensation and subsequent decarboxylation.[4]

    • Actionable Protocol:

      • Dissolve 2,3-dichlorobenzaldehyde (1.0 equiv.) and malonic acid (1.5 equiv.) in pyridine (3-4 mL per gram of aldehyde).

      • Add piperidine (0.1 equiv.) as a catalyst.

      • Heat the reaction to 80-100 °C and monitor by TLC. The use of a Dean-Stark trap to remove water can also drive the equilibrium toward the product.

      • Upon completion, cool the mixture, acidify with HCl to precipitate the product, and filter.

  • Reaction Time and Temperature: Insufficient heating can lead to incomplete reaction, while excessive heat may cause side reactions.

    • Insight: A temperature range of 80-110 °C is typically optimal. Monitor the reaction every hour; these condensations can often be complete within 2-4 hours.

  • Purity of Starting Materials: Impurities in the 2,3-dichlorobenzaldehyde, such as the corresponding carboxylic acid, can inhibit the reaction.

    • Actionable Protocol: Ensure the aldehyde is pure. If it is old or discolored, purify it by recrystallization or distillation before use.

Problem Area 2: Inefficient Boc Protection and Side Reactions

Q: The N-Boc protection step on my 3-amino-3-(2,3-dichlorophenyl)propionic acid is sluggish, and I'm observing multiple byproducts. How can I optimize this transformation?

A: Protecting the sterically hindered amino group requires carefully chosen conditions to ensure complete reaction without generating byproducts like N,N-di-Boc derivatives or isocyanates.[][6]

  • Choice of Reagent and Base: The standard reagent is di-tert-butyl dicarbonate (Boc₂O). The choice of base and solvent system is crucial for success.

    • Insight: For sterically hindered amines, standard aqueous conditions (e.g., NaOH in water/dioxane) can be slow. Anhydrous conditions using a non-nucleophilic organic base can be more effective.[]

    • Trustworthiness: Using triethylamine (TEA) in a solvent like methanol or THF prevents the competitive hydrolysis of Boc₂O and provides a homogenous reaction environment.[]

  • Preventing Side Reactions: The formation of an N,N-di-Boc byproduct can occur if a strong catalyst like 4-dimethylaminopyridine (DMAP) is used, especially with prolonged reaction times.[]

    • Insight: Avoid DMAP unless the reaction is extremely sluggish and only use it in truly catalytic amounts (1-5 mol%).

Table 1: Recommended Conditions for Boc Protection

ConditionMethod A (Aqueous)Method B (Anhydrous)Rationale & Troubleshooting
Solvent 1:1 Dioxane/WaterTetrahydrofuran (THF) or MethanolAnhydrous conditions (Method B) are often faster for hindered substrates.
Base NaOH (2.0 equiv.)Triethylamine (TEA, 1.5-2.0 equiv.)TEA is less harsh and minimizes hydrolysis of Boc₂O.
Boc Reagent Boc₂O (1.1-1.2 equiv.)Boc₂O (1.1-1.2 equiv.)Using a large excess can promote side reactions.
Temperature Room Temperature0 °C to Room TemperatureStart at 0 °C to control the initial exotherm, then allow to warm.
Workup Acidify (e.g., citric acid), extract with EtOAc.Evaporate solvent, then perform aqueous acidic workup.Acidification protonates the carboxylate for extraction into an organic solvent.[7]
Problem Area 3: Product Isolation - The Oily Product Problem

Q: My final product, 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid, is a persistent oil that is difficult to purify by column chromatography. How can I obtain a solid, pure product?

A: This is a very common issue with Boc-protected amino acids, which often resist crystallization. Column chromatography can also be challenging due to the compound's acidity.

  • Inducing Crystallization:

    • Insight: The key is to achieve a high state of purity before attempting crystallization. An oil can often be solidified by removing trace solvent and impurities.

    • Actionable Protocol:

      • After workup, dissolve the crude oil in a minimal amount of a solvent like ethyl acetate or dichloromethane.

      • Wash thoroughly with brine to remove water-soluble impurities. Dry the organic layer meticulously over anhydrous Na₂SO₄ or MgSO₄.

      • Concentrate the solution in vacuo until all solvent is gone, potentially using a high-vacuum pump for an extended period (1-2 hours) to remove residual volatiles.

      • To the resulting oil, add a non-polar solvent in which the product is poorly soluble, such as n-hexane or diethyl ether, and stir vigorously (this is called "trituration"). This often causes the product to precipitate as a solid.

      • If available, adding a seed crystal can dramatically aid solidification.[8]

  • Purification via Salt Formation:

    • Insight: Converting the carboxylic acid to a salt often yields a highly crystalline solid that is easily purified by recrystallization. The free acid can then be regenerated. The dicyclohexylamine (DCHA) salt is a classic choice for this purpose.[7]

    • Actionable Protocol:

      • Dissolve the crude oily product in a suitable solvent like diethyl ether or ethyl acetate.

      • Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.

      • The DCHA salt will typically precipitate as a white solid.[7]

      • Filter the solid and recrystallize it from a solvent system like ethanol/ether or EtOAc/hexane.

      • To recover the free acid, dissolve the pure salt in ethyl acetate and wash with an aqueous acid (e.g., 5% citric acid or 1M HCl) to remove the DCHA. Dry and evaporate the organic layer.

G cluster_0 Troubleshooting Purification start Crude Oily Product decision Is Column Chromatography Effective? start->decision process1 Option 1: Trituration & Crystallization 1. High-vacuum dry 2. Add Hexane/Ether 3. Stir vigorously 4. Add seed crystal decision->process1 No process2 Option 2: Purification via DCHA Salt 1. Dissolve oil in Ether 2. Add 1 equiv. DCHA 3. Filter & Recrystallize Salt 4. Regenerate free acid decision->process2 No end_node Pure, Solid Product process1->end_node process2->end_node

Caption: Decision workflow for purifying oily Boc-protected amino acids.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the Boc group the preferred nitrogen-protecting group for this molecule?

A: The tert-butyloxycarbonyl (Boc) group is favored for several reasons:

  • Acid Lability: It is stable to a wide range of reaction conditions, including basic hydrolysis and many nucleophiles, but can be easily removed under anhydrous acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane).[9]

  • Orthogonality: Its stability to bases and hydrogenolysis allows for selective deprotection of other functional groups, such as base-labile esters (e.g., Fmoc group) or benzyl esters (Cbz group), which is crucial in multi-step synthesis.[][9]

  • Improved Solubility: The bulky, lipophilic tert-butyl group often improves the solubility of the amino acid derivative in common organic solvents used in synthesis.[2]

Q2: How can I reliably confirm the structure and purity of the final product?

A: A combination of spectroscopic and analytical techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. Key signals to look for include the characteristic singlet for the nine protons of the tert-butyl group (~1.4 ppm), the methine proton adjacent to the dichlorophenyl ring, and the diastereotopic methylene protons of the propionic acid backbone.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound. Look for the [M-H]⁻ ion in negative mode or the [M+Na]⁺ ion in positive mode.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can provide a quantitative measure of purity. A single sharp peak indicates a high degree of purity.

Q3: Are there viable asymmetric routes to synthesize a single enantiomer of this compound?

A: Yes, obtaining a single enantiomer is often required for pharmaceutical applications, as different enantiomers can have vastly different biological activities.[10][11] Common strategies for asymmetric synthesis of β-amino acids include:

  • Chiral Catalysis: Using chiral catalysts (e.g., rhodium or ruthenium-based) for the asymmetric hydrogenation of a β-amino acrylate precursor.[11]

  • Conjugate Addition with Chiral Auxiliaries: Attaching a chiral auxiliary to the α,β-unsaturated acid, which directs the stereoselective addition of the amine nucleophile.

  • Enzymatic Resolution: Using enzymes, such as lipases or proteases, to selectively react with one enantiomer in a racemic mixture of the amino acid or an ester derivative, allowing for the separation of the two.

The synthesis of enantiomerically pure β-amino acids remains a challenging but critical area of organic synthesis.[11][12]

References

  • CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
  • NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. Available at: [Link]

  • Synthetic difficulties to access α‐ and β‐amino acids. ResearchGate. Available at: [Link]

  • Advancing Chemical Synthesis with 3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Versatile Organic Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • Unlock the Potential of 3-Amino-3-(2,4-dichlorophenyl)propionic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • BR0009277A - Preparation process of 3s-3-amino-3-aryl propionic acid and derivatives thereof. Google Patents.
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Institutes of Health (NIH). Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Available at: [Link]

  • The Knoevenagel Condensation. ResearchGate. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... ResearchGate. Available at: [Link]

  • (PDF) An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory. ResearchGate. Available at: [Link]

  • The Role of (R)-3-Amino-3-(2,4-dichlorophenyl)propionic Acid in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. ResearchGate. Available at: [Link]

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Technical Support Center: Optimizing Boc Deprotection for Acid-Sensitive Dichlorophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Boc (tert-butoxycarbonyl) deprotection of acid-sensitive compounds, with a special focus on those containing the dichlorophenyl moiety. Our goal is to equip you with the knowledge to navigate this critical synthetic step with precision and confidence, ensuring high yields and purity of your target molecules.

Introduction: The Challenge of Dichlorophenyl Compounds

Dichlorophenyl-containing molecules are prevalent in pharmaceuticals and agrochemicals. The electron-withdrawing nature of the two chlorine atoms can influence the reactivity of the aromatic ring and other functional groups within the molecule. While this can sometimes be advantageous, it also presents unique challenges during Boc deprotection. Standard, highly acidic conditions may lead to unwanted side reactions or degradation of the target compound. This guide will help you understand these challenges and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection, and what are the key reactive intermediates?

A1: The Boc deprotection is an acid-catalyzed reaction that proceeds in three main steps.[1] First, the carbonyl oxygen of the Boc group is protonated by an acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which generates a stable tert-butyl cation and a carbamic acid intermediate. Finally, the carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide gas.[1]

The critical reactive intermediate to consider is the tert-butyl cation . This electrophile can participate in side reactions, particularly with nucleophilic sites on your molecule of interest.[2]

Q2: Is my dichlorophenyl compound susceptible to side reactions from the tert-butyl cation?

A2: While the two chlorine atoms on the phenyl ring are electron-withdrawing and thus deactivate the ring towards electrophilic aromatic substitution, the risk of tert-butylation is not entirely eliminated, especially under harsh acidic conditions. Friedel-Crafts alkylation of dichlorobenzenes is possible, indicating that the ring can be susceptible to attack by strong electrophiles like the tert-butyl cation.[2][3] Therefore, it is a potential side reaction to be mindful of and can be mitigated by using scavengers or milder deprotection methods.

Q3: What are the standard starting conditions for Boc deprotection of a dichlorophenyl-containing amine?

A3: For a previously unexplored substrate, it is advisable to start with one of the two most common and effective methods:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM at room temperature is a standard starting point.[4] The reaction is typically complete within 30 minutes to a few hours.

  • Hydrogen Chloride (HCl) in an Organic Solvent: A 4M solution of HCl in 1,4-dioxane or methanol is another widely used reagent.[4] This method often provides the deprotected amine as a crystalline hydrochloride salt, which can simplify purification.

Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4][5]

Q4: My reaction is sluggish or incomplete. What should I do?

A4: Several factors can contribute to an incomplete reaction:

  • Insufficient Acid: The stoichiometry of the acid may be too low. You can incrementally increase the concentration of TFA or the equivalents of HCl solution.[4]

  • Low Temperature: If the reaction is being run at 0°C, allowing it to warm to room temperature can increase the rate. Gentle heating to 40-50°C can also be beneficial, but should be done cautiously with acid-sensitive substrates.[4]

  • Steric Hindrance: If the Boc-protected amine is sterically hindered, more forcing conditions (higher acid concentration or longer reaction time) may be necessary.[6]

  • Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent. If not, a co-solvent may be needed to improve solubility.[4]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Formation of an Unknown Impurity with a Mass Increase of 56 Da.
  • Likely Cause: This mass increase is a classic indicator of tert-butylation , where the tert-butyl cation has alkylated your dichlorophenyl ring or another nucleophilic site on your molecule.

  • Solutions:

    • Introduce a Scavenger: Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate. Common scavengers include:

      • Triisopropylsilane (TIS) or Triethylsilane (TES) : Typically used at 2.5-5% (v/v).

      • Thioanisole: Effective for protecting tryptophan and other sulfur-containing residues, but can also be used as a general scavenger.

      • Water: Can act as a scavenger by quenching the tert-butyl cation to form tert-butanol. A small percentage (e.g., 5%) in the reaction mixture can be effective.

    • Lower the Reaction Temperature: Running the reaction at 0°C can often minimize side reactions.

    • Reduce Acid Concentration: Use the lowest concentration of acid that still provides a reasonable reaction rate.

Issue 2: Degradation of Other Acid-Sensitive Functional Groups.
  • Likely Cause: Your molecule may contain other functional groups (e.g., esters, acetals, trityl groups) that are labile under the strongly acidic conditions required for Boc deprotection.

  • Solutions:

    • Switch to a Milder Acidic System:

      • HCl in Dioxane/Methanol: Often considered milder than TFA.

      • Aqueous Phosphoric Acid: Can be a gentle alternative.[6]

    • Employ a Non-Acidic or Lewis Acid-Catalyzed Method:

      • Trimethylsilyl Iodide (TMSI): Can be used for deprotection under neutral conditions.[7]

      • Lewis Acids (e.g., ZnBr₂, AlCl₃, FeCl₃): These can catalyze the deprotection, sometimes under milder conditions than strong Brønsted acids.[8] However, they often need to be used in stoichiometric amounts.[5]

      • Oxalyl Chloride in Methanol: A mild and selective method for deprotecting N-Boc groups on a variety of substrates, including those with electron-withdrawing groups.[6]

    • Thermal Deprotection: In the absence of other thermally labile groups, heating the Boc-protected compound in a high-boiling solvent like diphenyl ether or under microwave irradiation can effect deprotection.[9][10]

Visualizing the Process

Boc Deprotection Mechanism and Side Reaction

Boc_Deprotection cluster_main Main Deprotection Pathway cluster_side Side Reaction Boc_Amine R-NHBoc Protonated_Boc R-NHBoc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid R-NHCOOH Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_cation t-Bu+ Protonated_Boc->tBu_cation Amine R-NH3+ Carbamic_Acid->Amine - CO2 CO2 CO2 Carbamic_Acid->CO2 tBu_cation_side t-Bu+ Dichlorophenyl Dichlorophenyl Ring Alkylated_Product t-Bu-Dichlorophenyl Product Dichlorophenyl->Alkylated_Product + t-Bu+ tBu_cation_side->Alkylated_Product

Caption: Mechanism of Boc deprotection and potential side reaction.

Troubleshooting Workflow for Boc Deprotection

Troubleshooting_Workflow Start Start Boc Deprotection (e.g., 20% TFA/DCM, RT) Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Standard Workup Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Side_Products Side Products Observed? Workup->Side_Products Troubleshoot_Incomplete Increase Acid Conc./Temp. Increase Reaction Time Incomplete->Troubleshoot_Incomplete No_Side_Products Clean Reaction Side_Products->No_Side_Products No Troubleshoot_Side_Products Add Scavenger (TIS, H2O) Lower Temperature Side_Products->Troubleshoot_Side_Products Yes No_Side_Products->Workup Troubleshoot_Incomplete->Monitor Consider_Alternative Consider Alternative Method (HCl/Dioxane, Lewis Acid, Thermal) Troubleshoot_Incomplete->Consider_Alternative Troubleshoot_Side_Products->Start Troubleshoot_Side_Products->Consider_Alternative

Caption: Decision-making workflow for troubleshooting Boc deprotection.

Comparison of Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantagesSuitability for Dichlorophenyl Compounds
Standard Acidic TFA in DCM20-50% (v/v), 0°C to RT, 30 min - 2 hFast, reliable, well-established[4][11]Harsh conditions, potential for t-butylation and degradation of other acid-sensitive groups[2]High, but may require scavengers.
Standard Acidic HCl in Dioxane/MeOH4M solution, RT, 1-3 hOften yields crystalline HCl salts, can be milder than TFA[4]Dioxane is a hazardous solvent.[12]High, often a good alternative to TFA.
Lewis Acid-Catalyzed ZnBr₂, AlCl₃, FeCl₃ in DCMStoichiometric amounts, RTCan be milder and more selective than strong Brønsted acids[8]Requires stoichiometric amounts of the Lewis acid, which can complicate workup.[5]Moderate to High, good for substrates with multiple acid-sensitive groups.
Neutral TMSI in DCMRT, 12-24 hAvoids strong acid, good for very acid-sensitive substrates[7]Slower reaction times, TMSI can be moisture-sensitive.High, a good option for complex, sensitive molecules.
Alternative Reagent Oxalyl Chloride in MeOH3 equiv., RT, 1-4 hMild, selective, and fast for electron-deficient systems[6]Oxalyl chloride is toxic and moisture-sensitive.High, particularly effective for electron-withdrawing substituted anilines.
Thermal High-boiling solvent (e.g., diphenyl ether) or microwave150-240°CAvoids acidic reagents completely[9][10]Requires high temperatures, not suitable for thermally labile compounds.Moderate, depends on the thermal stability of the entire molecule.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA and a Scavenger
  • Dissolve the Boc-protected dichlorophenyl compound in anhydrous DCM (0.1 M concentration).

  • Add a scavenger, such as triisopropylsilane (TIS), to a final concentration of 5% (v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20% (v/v).

  • Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 30-60 minutes), remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • The crude product is often obtained as the TFA salt and can be purified or converted to the free base.

Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
  • Dissolve the Boc-protected dichlorophenyl compound in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution at room temperature.[4]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected amine will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.[4]

Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
  • Dissolve the Boc-protected dichlorophenyl compound in methanol.

  • Add 3 equivalents of oxalyl chloride dropwise at room temperature.[6]

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can be purified or converted to the free base.

Concluding Remarks

The successful deprotection of Boc-protected dichlorophenyl compounds hinges on a careful consideration of the substrate's acid sensitivity and the potential for side reactions. By starting with standard conditions, diligently monitoring the reaction, and being prepared to employ scavengers or milder alternative methods, researchers can effectively navigate this common synthetic transformation. This guide serves as a starting point for your optimization efforts, and we encourage you to adapt these principles to your specific research needs.

References

  • Owolabi, T., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25035-25041. Available at: [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link]

  • Boc deprotection conditions tested. ResearchGate. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Omega. Available at: [Link]

  • Process development of the synthesis of 2, 3-dichlorophenylpiperazine. (2007). Journal of Beijing University of Chemical Technology. Available at: [Link]

  • Specific solvent issues with BOC deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Deprotection of anilines under microwave-assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at: [Link]

  • Boc Deprotection - TFA. Common Organic Chemistry. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. Available at: [Link]

  • Degradation of 2,4-Dichlorophenol by Ethylenediamine-N,N′-disuccinic Acid-Modified Photo-Fenton System: Effects of Chemical Compounds Present in Natural Waters. (2022). Catalysts. Available at: [Link]

  • The potential degradation pathway of DDT by the isolate DDT-1 based on... ResearchGate. Available at: [Link]

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis. Semantic Scholar. Available at: [Link]

  • 2,3-Dichlorophenylpiperazine. Wikipedia. Available at: [Link]

  • A kind of preparation method of aripiprazole intermediate 1- (2,3- dichlorophenyl) piperazine hydrochloride. Google Patents.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available at: [Link]

  • Degradation of 2, 4-dichlorophenol in aqueous solution by dielectric barrier discharge: Effects of plasma-working gases, degradation pathways and toxicity assessment. ResearchGate. Available at: [Link]

  • THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE. ResearchGate. Available at: [Link]

  • N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available at: [Link]

  • Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). (2019). Beilstein Journal of Organic Chemistry, 15, 2736-2742. Available at: [Link]

  • The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. (1967). Journal of the Chemical Society C: Organic. Available at: [Link]

Sources

Navigating the Halogen Maze: A Technical Guide to Side Reactions in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Research Community

Welcome to the technical support center for scientists and drug development professionals incorporating halogenated amino acids into their peptide synthesis workflows. As Senior Application Scientists, we understand that while these unique building blocks offer exciting possibilities for modulating peptide structure and function, they also introduce specific challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth, field-proven insights into the most common side reactions, their underlying mechanisms, and robust troubleshooting strategies to ensure the integrity of your synthetic peptides.

The Halogen Hierarchy: Understanding Stability and Reactivity

Halogenated amino acids are not created equal. The nature of the carbon-halogen (C-X) bond dictates its stability throughout the SPPS process, particularly during the final trifluoroacetic acid (TFA) cleavage and deprotection step. The bond strength decreases down the group, establishing a clear hierarchy of lability:

C-F > C-Cl > C-Br > C-I

This trend is the single most important factor governing the types and prevalence of side reactions you may encounter.

Frequently Asked Questions & Troubleshooting Guides

This section directly addresses the most pressing issues encountered in the lab.

Issue 1: Dehalogenation - The Disappearing Halogen

Q1: My final peptide's mass spectrometry (MS) analysis shows a significant peak corresponding to the non-halogenated parent peptide. What's causing this dehalogenation?

A1: This is the most common side reaction, especially for iodo- and bromo-substituted residues. The acidic environment of the TFA cleavage cocktail can lead to protonation of the aromatic ring, followed by nucleophilic attack and displacement of the halogen. For iodinated residues, this process, known as deiodination, is particularly prevalent.[1] The electron-rich aromatic rings of tyrosine and tryptophan are especially susceptible.

Troubleshooting Dehalogenation:

  • Scavenger Selection is Critical: Standard scavenger cocktails may not be sufficient. The choice of scavenger should be tailored to the specific halogen and the peptide sequence.[2]

    • For Iodinated & Brominated Residues: Thiol-based scavengers like 1,2-ethanedithiol (EDT) are often employed to protect sensitive residues.[2] However, for iodinated tyrosines, silane-based scavengers such as triisopropylsilane (TIS) are crucial. TIS acts as a potent hydride donor, effectively reducing the carbocations that can attack the iodinated ring.

    • General Strategy: A combination of scavengers is often most effective. A standard versatile cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).[3] For peptides with multiple sensitive residues, a more robust mixture like Reagent K (TFA/phenol/water/thioanisole/EDT) might be necessary.[1]

  • Cleavage Conditions:

    • Minimize Cleavage Time: Prolonged exposure to TFA increases the likelihood of dehalogenation. Perform a time-course study to determine the minimum time required for complete deprotection and cleavage.

    • Lower Temperature: Performing the cleavage at a reduced temperature (e.g., 4 °C) can slow down the rate of dehalogenation.

  • Protecting Group Strategy: For tryptophan, using a Boc protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) can help shield the ring from electrophilic attack during cleavage.

Mechanism of Deiodination and Scavenger Action

G cluster_problem Deiodination Pathway cluster_solution Scavenger Intervention IodoTyr Iodo-Tyrosine Residue Protonation Protonation by TFA IodoTyr->Protonation H+ Carbocation Aryl Carbocation Intermediate Protonation->Carbocation Loss of I+ TIS Triisopropylsilane (TIS) DeiodinatedTyr Deiodinated Tyrosine (Byproduct) Carbocation->DeiodinatedTyr H- source (e.g., from another molecule) Carbocation2 Aryl Carbocation Intermediate TIS->Carbocation2 Hydride Transfer (H-) ReducedCarbocation Protonated Ring Carbocation2->ReducedCarbocation OriginalTyr Intact Iodo-Tyrosine ReducedCarbocation->OriginalTyr Deprotonation

Figure 1: Mechanism of deiodination and its prevention by TIS.

Issue 2: Racemization - Loss of Chiral Purity

Q2: I'm observing a doublet or a broadened peak for my halogenated peptide in the HPLC chromatogram, suggesting the presence of a diastereomer. Is racemization a concern?

A2: Yes, racemization is a potential side reaction for any amino acid during activation and coupling, and halogenated amino acids are no exception. The electron-withdrawing nature of halogens can increase the acidity of the α-proton, making it more susceptible to abstraction and subsequent racemization, especially with highly activating coupling reagents or extended coupling times. Phenylalanine derivatives are particularly prone to this issue.[4][5]

Troubleshooting Racemization:

  • Choice of Coupling Reagent:

    • Avoid highly reactive uronium/aminium reagents like HBTU/HATU if racemization is observed.

    • Consider using phosphonium-based reagents like PyBOP or carbodiimides (e.g., DIC) in the presence of an additive.

  • Additives are Key: Additives such as HOBt or Oxyma Pure are crucial for suppressing racemization by forming an active ester that is less prone to cyclization into a racemization-prone oxazolone intermediate.

  • Base Selection: The choice of base can influence the extent of racemization. Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine.

  • Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin-bound peptide.

Table 1: General Recommendations for Coupling Halogenated Amino Acids

Coupling ReagentAdditiveBaseRecommendation
DICOxyma PureDIEA / CollidineRecommended for sensitive couplings to minimize racemization.
PyBOP(Not required)DIEAA good general-purpose reagent with a lower risk of racemization than HBTU/HATU.
HBTU/HATU(Not required)DIEAUse with caution; may increase the risk of racemization with sensitive halogenated residues.
Issue 3: Side Reactions with Aromatic Rings (Other than Dehalogenation)

Q3: Besides dehalogenation, can the halogenated aromatic ring participate in other side reactions?

A3: Yes. During TFA cleavage, carbocations generated from protecting groups (e.g., t-butyl, trityl) can act as electrophiles and attack the electron-rich aromatic rings of halogenated tyrosine or tryptophan.[6] While halogens are deactivating overall due to their inductive effect, they are ortho-, para-directing, meaning these positions are still susceptible to electrophilic attack.[3][7]

Troubleshooting Aromatic Ring Alkylation:

  • Effective Scavenging: This is the primary defense. TIS is highly effective at scavenging t-butyl and trityl cations. Water (typically 2.5-5% in the cleavage cocktail) can also help by quenching these carbocations.

  • Protecting Group Choice: As mentioned, using Fmoc-Trp(Boc)-OH is a standard strategy to prevent alkylation of the tryptophan indole ring.

Workflow for Diagnosing Side Reactions

G start HPLC/MS Analysis Shows Impurity mass_check Determine Mass of Impurity start->mass_check mass_dehalogenated Mass = Parent - Halogen? mass_check->mass_dehalogenated mass_adduct Mass = Parent + Adduct (e.g., +56 for t-butyl)? mass_dehalogenated->mass_adduct No is_dehalogenation Diagnosis: Dehalogenation mass_dehalogenated->is_dehalogenation Yes mass_unchanged Mass = Parent? mass_adduct->mass_unchanged No is_alkylation Diagnosis: Alkylation mass_adduct->is_alkylation Yes is_racemization Diagnosis: Racemization (Diastereomer Formation) mass_unchanged->is_racemization Yes unknown Further Investigation Needed (e.g., MS/MS, NMR) mass_unchanged->unknown No

Figure 2: Diagnostic workflow for common side reactions.

Specific Considerations by Halogen Type

  • Fluorinated Amino Acids: The carbon-fluorine bond is exceptionally strong and generally stable to standard SPPS and cleavage conditions.[8] De-fluorination is rarely observed. However, the high electronegativity of fluorine can influence peptide conformation and proteolytic stability.[9] For peptides with multiple fluorine substitutions, aggregation during synthesis can sometimes be an issue.

    • Troubleshooting Tip: If aggregation is suspected with poly-fluorinated sequences, consider using higher coupling temperatures, switching to a more polar solvent like NMP, or using a lower-loading resin.

  • Chlorinated Amino Acids: The C-Cl bond is significantly more stable than C-Br or C-I but can be cleaved under harsh acidic conditions or extended cleavage times. Dechlorination is less common than deiodination but can occur.

    • Troubleshooting Tip: Use a standard scavenger cocktail (e.g., TFA/TIS/H2O) and adhere to the minimum necessary cleavage time.

  • Brominated Amino Acids: The C-Br bond is labile and susceptible to cleavage. Debromination is a significant risk.

    • Troubleshooting Tip: A robust scavenger cocktail containing both a silane (TIS) and a thiol (EDT) is recommended. Minimize cleavage time and temperature.

  • Iodinated Amino Acids: The C-I bond is the most labile. Deiodination is a very common and often significant side reaction.[1]

    • Troubleshooting Tip: The use of TIS is strongly recommended. Some protocols suggest adding a small amount of a "sacrificial" iodinated compound, like iodophenol, to the cleavage cocktail to help quench reactive species.

References

  • Giraud, M., Cavelier, F., & Martinez, J. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457–461.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Scavenger Cocktails for Preventing Side Reactions During TFA Cleavage.
  • RSC Publishing. (n.d.). Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Royal Society of Chemistry. (n.d.). Solid phase synthesis of peptides containing backbone-fluorinated amino acids.
  • AAPPTEC. (n.d.). Cleavage Cocktails; Reagent B.
  • Boc-Science. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • BenchChem. (2025). Technical Support Center: Optimizing Cleavage Cocktails for Peptides with Bip(4,4').
  • CPC Scientific. (n.d.). Minimal Protection Group Strategies for SPPS.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of H-Glu-OMe Peptides.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation.
  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • National Institutes of Health. (2020). Protecting Groups in Peptide Synthesis.
  • National Institutes of Health. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl).
  • National Institutes of Health. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.). Side reactions in solid-phase peptide synthesis and their applications.
  • ResearchGate. (2025). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin.
  • National Institutes of Health. (n.d.). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β.
  • ResearchGate. (n.d.). Figure 5. Racemization of L-phenylalanine (0.1 g) at 100°C in a sealed....
  • National Institutes of Health. (n.d.). Side reactions in the SPPS of Cys-containing peptides.
  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis.
  • Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • IRIS . (2019). Halogen bonding as a key interaction in the self‐assembly of iodinated diphenylalanine peptides. Retrieved from iris.polimi.it.

  • ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin (a and b)....
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • RSC Publishing. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides.
  • National Institutes of Health. (n.d.). HPLC Analysis and Purification of Peptides.
  • Aapptec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • Google Patents. (n.d.). US9598353B2 - Process for the racemization of α-amino acids.
  • National Institutes of Health. (n.d.). Lability of N-alkylated peptides towards TFA cleavage.
  • National Institutes of Health. (n.d.). Characterization of Synthetic Peptides by Mass Spectrometry.
  • CORE. (n.d.). Analysis of Peptides and Proteins Containing Nitrotyrosine by Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry.
  • DOI. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.). p-Chlorophenylalanine: a specific depletor of brain serotonin.
  • Semantic Scholar. (n.d.). Racemization in suzuki couplings: a quantitative study using 4-hydroxyphenylglycine and tyrosine derivatives as probe molecules..
  • National Institutes of Health. (n.d.). Mass spectrometric evaluation of synthetic peptides as primary structure models for peptide and protein deamidation.
  • MDPI. (2023). Label-Free Imaging of Solid-Phase Peptide Synthesis Products and Their Modifications Tethered in Microspots Using Time-of-Flight Secondary Ion Mass Spectrometry.
  • National Institutes of Health. (n.d.). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments.

Sources

purification strategies for removing impurities from the compound

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Compound Purification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on removing impurities from synthesized compounds. As a senior application scientist, my goal is to move beyond simple protocols and offer a deeper understanding of the principles and decision-making processes that underpin successful purification. This resource is structured to help you troubleshoot common issues and select the most effective purification strategy for your specific needs.

Section 1: The First Principles of Purification: A Foundational Q&A

Before delving into specific techniques, it's crucial to understand the fundamental principles that govern the separation of a target compound from its impurities.

Q1: What are the primary physicochemical properties of a compound and its impurities that dictate the choice of a purification method?

A1: The selection of a purification method is fundamentally a process of exploiting the differences in the physicochemical properties between your desired compound and any unwanted substances.[1][2] Key properties to consider include:

  • Solubility: Differences in solubility in various solvents are the basis for crystallization and extraction techniques.

  • Boiling Point: This is the key parameter for separating liquids via distillation.[1] A significant difference in boiling points allows for simple distillation, while smaller differences may necessitate fractional distillation.

  • Polarity: The polarity of a molecule influences its solubility in different solvents and its interaction with stationary phases in chromatography.

  • Molecular Size and Shape: These properties are critical for techniques like size exclusion chromatography.

  • pKa (Acidity/Basicity): The ability of a compound to be protonated or deprotonated can be used to selectively move it between aqueous and organic phases during liquid-liquid extraction.

Q2: How do I begin to choose a purification strategy? What is the general thought process?

A2: A systematic approach is always recommended. Start by gathering as much information as possible about your target compound and potential impurities.[3] The following decision-making process can guide you:

  • Analyze the Crude Mixture: Before any purification attempt, it is essential to have an analytical snapshot of your crude product. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy can help you identify the major components and estimate their relative ratios.

  • Consult the Literature: If you are working with a known compound, literature precedents for its purification are invaluable.[3]

  • Consider the Scale: The amount of material you need to purify will influence your choice. Crystallization and flash chromatography are often suitable for larger quantities, while preparative HPLC is typically used for smaller amounts.

  • Evaluate Physicochemical Properties: Based on the properties of your compound, you can start to narrow down the options using a decision tree like the one below.

Below is a conceptual workflow to guide your selection of a primary purification technique.

Purification_Decision_Tree start Crude Product is_solid Is the target compound a solid? start->is_solid is_liquid Is the target compound a liquid? start->is_liquid If not solid acid_base Acid/Base properties differ? start->acid_base Initial Cleanup? solubility_diff Significant difference in solubility from impurities? is_solid->solubility_diff Yes is_volatile Is the compound volatile? is_solid->is_volatile Consider also chromatography Chromatography is_solid->chromatography No boiling_point_diff Significant difference in boiling point from impurities? is_liquid->boiling_point_diff Yes is_liquid->chromatography No crystallization Crystallization solubility_diff->crystallization Yes solubility_diff->chromatography No boiling_point_diff->chromatography No distillation Distillation boiling_point_diff->distillation Yes sublimation Sublimation is_volatile->sublimation Yes extraction Liquid-Liquid Extraction (as a primary step) acid_base->is_solid No acid_base->extraction Yes

Caption: A decision tree to guide the initial selection of a purification method.

Section 2: Troubleshooting Guides for Common Purification Techniques

This section provides detailed troubleshooting in a question-and-answer format for common challenges encountered during purification.

Crystallization

Crystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4]

Q: I've followed the procedure, but no crystals are forming. What should I do?

A: This is a common issue and often indicates that the solution is not supersaturated. Here are several steps to induce crystallization, in order of preference:

  • Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Add a seed crystal: If you have a small crystal of the pure compound, add it to the solution. This will act as a template for further crystal growth.

  • Reduce the solvent volume: It's possible you've used too much solvent.[6] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool to a lower temperature: If you've been cooling at room temperature, try moving the flask to an ice bath.

Q: My compound has "oiled out" instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the compound is highly impure.[6] To remedy this:

  • Reheat the solution to re-dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing the bath to cool to room temperature overnight.

Q: My crystallization yield is very low. What are the likely causes?

A: A low yield can be frustrating. Common culprits include:

  • Using too much solvent: This is the most frequent cause.[5][6] The more solvent you use, the more of your compound will remain in the mother liquor.

  • Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure the solution and filtration apparatus are kept hot.

  • Washing with the wrong solvent: When washing the collected crystals, use a cold solvent in which your compound is poorly soluble.

Flash Chromatography

Flash chromatography is a widely used technique for purifying compounds on a larger scale than HPLC.

Q: My compound is running too fast (high Rf) or not moving at all (low Rf) on the column. How do I adjust the solvent system?

A: The goal is to have your target compound with an Rf of around 0.3 on a TLC plate with the chosen solvent system.

  • If the Rf is too high: Your solvent system is too polar. You need to decrease the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the less polar solvent (e.g., hexane).

  • If the Rf is too low: Your solvent system is not polar enough. You need to increase the proportion of the more polar solvent.

Q: I'm seeing streaking or tailing of my spots on the TLC plate and column fractions. What does this mean?

A: Streaking or tailing can be caused by several factors:

  • Overloading the column: If you load too much sample, the separation efficiency will decrease.

  • The compound is acidic or basic: Residual silanol groups on the silica gel can interact with acidic or basic compounds, causing tailing. Adding a small amount of a modifier to your eluent (e.g., 1% acetic acid for acidic compounds, or 1% triethylamine for basic compounds) can often resolve this.

  • Insolubility of the compound: If your compound is not fully soluble in the eluent, it can lead to poor chromatography.

Q: My separated compounds are co-eluting. How can I improve the separation?

A: If your compounds are not separating well, you can try the following:

  • Optimize the solvent system: A less polar solvent system will generally give better separation, although it will take longer.

  • Use a different stationary phase: If you are using silica gel, consider trying alumina or a bonded phase like C18 (for reverse-phase chromatography).

  • Dry loading: Dissolve your crude sample in a minimal amount of a strong solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column. This can lead to sharper bands and better separation.

Liquid-Liquid Extraction

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids.[7]

Q: I've shaken my separatory funnel, and now I have an emulsion that won't separate. What can I do?

A: Emulsions are a common problem, especially with biological samples or when using chlorinated solvents.[8] Here's how to break them:

  • Be patient: Sometimes, simply letting the funnel sit for a while will allow the layers to separate.

  • Gently swirl: Gently swirling the funnel can help to coalesce the dispersed droplets.

  • Add brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer and help to break the emulsion.[8]

  • Filter through glass wool: Filtering the mixture through a plug of glass wool can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to separate the layers.[9]

Q: How do I know which layer is which (aqueous vs. organic)?

A: While you should always know the relative densities of your solvents, a simple test is to add a few drops of water to the funnel. The water will mix with the aqueous layer, and you will see the droplets travel through the organic layer to join it.

Section 3: Advanced Purification Strategies and FAQs

This section covers less common but powerful purification techniques and answers more advanced questions.

Preparative HPLC and SFC

Q: When should I choose preparative HPLC over flash chromatography?

A: Preparative HPLC is generally used for:

  • Difficult separations: When compounds have very similar polarities.

  • Small quantities: Typically for purifying milligrams to a few grams of material.

  • High purity requirements: When very high purity is needed.

Flash chromatography is better suited for larger quantities and less challenging separations.

Q: What are the advantages of Supercritical Fluid Chromatography (SFC)?

A: Preparative SFC uses supercritical CO2 as the primary mobile phase, offering several advantages over HPLC:[10]

  • Faster separations: The low viscosity of supercritical CO2 allows for higher flow rates.

  • Reduced solvent usage: This makes it a "greener" technique and simplifies sample workup as the CO2 evaporates upon depressurization.[3]

  • Orthogonal selectivity: SFC can sometimes separate compounds that are difficult to resolve by HPLC.

Sublimation

Q: For which types of compounds is sublimation a suitable purification method?

A: Sublimation is effective for volatile solids that can transition directly from the solid to the gas phase without melting.[11][12] The impurities should be non-volatile. This technique is often performed under vacuum to lower the temperature required for sublimation.[13]

Scavenger Resins

Q: What are scavenger resins and when are they useful?

A: Scavenger resins are solid supports with functional groups that react selectively with and bind to specific types of impurities, such as excess reagents or byproducts.[6][14] They are particularly useful for:

  • Simplifying workup: Instead of a liquid-liquid extraction or chromatography, the resin is simply stirred with the reaction mixture and then filtered off.

  • Removing specific impurities: For example, a resin with an acidic functional group can be used to scavenge excess basic starting material.

Section 4: Protocols and Data Tables

This section provides step-by-step protocols for key techniques and useful data tables.

Self-Validating Protocol for Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude solid in a test tube.

    • Add a few drops of a potential solvent. If the solid dissolves immediately at room temperature, the solvent is too good.

    • If it doesn't dissolve, gently heat the test tube. If the solid dissolves when hot, and then reappears upon cooling, you have a good candidate solvent.

    • Checkpoint: A good solvent will dissolve the compound when hot but not when cold.[13]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot solvent to just dissolve the solid.

    • Checkpoint: The solution should be saturated. Using too much solvent will reduce your yield.[4]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-heated flask.

    • Checkpoint: Work quickly to prevent the desired compound from crystallizing in the funnel.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Expected Outcome: Pure crystals of your compound should form.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals thoroughly.

    • Validation: Check the purity of your crystals by measuring their melting point and running an analytical technique like HPLC or NMR.

Data Tables for Practical Purification

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity IndexCommon Uses
Water10010.2Salts, polar organic compounds
Ethanol785.2Moderately polar compounds
Methanol655.1Polar compounds
Acetone565.1General purpose
Ethyl Acetate774.4Esters, moderately polar compounds
Dichloromethane403.1Wide range of organic compounds
Diethyl Ether352.8Low-melting solids
Toluene1112.4Aromatic compounds, less polar compounds
Hexane690.1Non-polar compounds

Sources:[15][16][17]

Table 2: Common Stationary Phases for HPLC

Stationary PhasePolarityMechanismTypical Applications
C18 (ODS)Non-polarReversed-phaseMost common for a wide range of compounds
C8Non-polarReversed-phaseLess retentive than C18, good for more hydrophobic compounds
PhenylNon-polarReversed-phase (with π-π interactions)Aromatic compounds
Cyano (CN)IntermediateNormal or Reversed-phasePolar compounds, offers different selectivity
SilicaPolarNormal-phaseNon-polar compounds, isomers
DiolPolarNormal-phaseProteins, polar compounds
Amino (NH2)PolarNormal-phase or weak anion exchangeSugars, polar compounds

Sources:[18][19][20]

Section 5: Validation of Purification Processes in a Drug Development Context

Q: How do I validate my purification method for a potential drug candidate?

A: Method validation is a critical step in drug development to ensure that your purification process consistently produces material of the required purity.[21] The International Council for Harmonisation (ICH) provides guidelines for this.[18] A validation protocol should be established and should assess the following:[21][22]

  • Specificity: The ability of your analytical methods (e.g., HPLC) to detect and separate the target compound from impurities.

  • Linearity: The response of your analytical method should be proportional to the concentration of the analyte over a given range.

  • Accuracy: How close your measurements are to the true value.

  • Precision: The reproducibility of your results (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The validation process provides documented evidence that your purification strategy is fit for its intended purpose.

References

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  • Helmenstine, A. M. (2025, June 9). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved January 10, 2026, from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • BenchChem. (2025). Troubleshooting Crystallization: A Technical Guide for Hispidanin B. BenchChem.
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  • Harvey, D. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

  • Canftech. (2023, February 4). Organic Scavenger Resin: A Versatile Solution for Molecule Purification. Canftech. Retrieved January 10, 2026, from [Link]

  • Siripragada, M. R. (2023, July 12). Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. Retrieved January 10, 2026, from [Link]

  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved January 10, 2026, from [Link]

  • (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved January 10, 2026, from [Link]

  • Biotage. (n.d.). Metal Scavenger Guide. Sopachem. Retrieved January 10, 2026, from [Link]

  • Moravek. (n.d.). Understanding Compound Purification Practices. Retrieved January 10, 2026, from [Link]

  • (n.d.). Guide for crystallization. Retrieved January 10, 2026, from [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. Retrieved January 10, 2026, from [Link]

  • Phenomenex. (2022, May 20). HPLC/UHPLC Column Phase Selection Chart. Retrieved January 10, 2026, from [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: Purification. Retrieved January 10, 2026, from [Link]

  • Watson, T. (2015, March 1). Choosing the Right HPLC Stationary Phase. LCGC International. Retrieved January 10, 2026, from [Link]

  • PharmaCores. (2025, October 20). HPLC Column Guide (Part 1):7 Key Parameters for Better Separation. Retrieved January 10, 2026, from [Link]

  • Arora, A. (2023, July 27). Decision Tree: In Pursuit of Purity. Medium. Retrieved January 10, 2026, from [Link]

  • Tan, C. P., et al. (2020, August 5). Effect of Purification Methods on the Physicochemical and Thermodynamic Properties and Crystallization Kinetics of Medium-Chain, Medium-Long-Chain, and Long-Chain Diacylglycerols. Journal of Agricultural and Food Chemistry. Retrieved January 10, 2026, from [Link]

  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved January 10, 2026, from [Link]

  • (n.d.). Column Comparison Guide. Scribd. Retrieved January 10, 2026, from [Link]

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  • (2024, August 9). The Purification of Organic Compound: Techniques and Applications. Reachem. Retrieved January 10, 2026, from [Link]

  • Nichols, L. (2022, April 7). 6.3B: Step-by-Step Procedures for Sublimation in the Laboratory. Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

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Sources

stability issues of 3-n-boc-3-(2,3-dichlorophenyl)propionic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability questions and troubleshoot experimental challenges, particularly under acidic conditions. The primary "instability" of this molecule in an acidic environment is the cleavage of the tert-butyloxycarbonyl (Boc) protecting group, a reaction that is often the intended outcome. This guide will explore the mechanism, control, and verification of this critical transformation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid in acidic media.

Q1: What is the primary stability issue of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid under acidic conditions?

The principal stability concern is the acid-labile nature of the N-Boc protecting group.[1] Exposure to acidic reagents will lead to its removal, a process known as deprotection, yielding the free amine, 3-amino-3-(2,3-dichlorophenyl)propionic acid, as a salt.[2] This is a well-characterized and fundamental reaction in modern organic synthesis.[3] The compound is generally stable under neutral, basic, and mild heating conditions.[4][5]

Q2: What is the chemical mechanism behind the acidic cleavage of the Boc group?

The deprotection proceeds via a straightforward acid-catalyzed carbamate hydrolysis.[2] The mechanism involves three key steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[6]

  • Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, which cleaves to form a stable tert-butyl carbocation and an unstable carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide gas and the free amine. The amine is then protonated in the acidic medium to form the corresponding amine salt.[2][6]

Q3: Under what specific acidic conditions will deprotection occur?

Deprotection is typically achieved using strong acids.[1] Common laboratory conditions include:

  • Trifluoroacetic Acid (TFA): Often used as a 25-50% solution in an inert solvent like dichloromethane (DCM) or neat.[1]

  • Hydrochloric Acid (HCl): Typically used as a 1-4 M solution in an organic solvent such as dioxane, methanol, or ethyl acetate.[1][8][]

  • Other Acids: While less common, reagents like p-toluenesulfonic acid can also be effective.[3][10]

Q4: Are there any significant side reactions to be aware of during acidic deprotection?

Yes, the main side reaction is driven by the highly reactive tert-butyl carbocation generated during the cleavage.[11] This electrophile can alkylate any available nucleophiles in the reaction mixture.[1] While the dichlorophenyl ring of the target molecule is electron-deficient and not highly susceptible to alkylation, other nucleophilic solvents or additives could be affected. To mitigate this, "scavengers" are often added to the reaction mixture to trap the carbocation.[1][2]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Premature or Unintended Deprotection
  • Symptom: You observe the deprotected amine product by TLC or LC-MS analysis in a sample that should not have been exposed to strong acid (e.g., during storage, a coupling reaction, or a non-acidic workup).

  • Potential Cause: Accidental exposure to acidic conditions. This can arise from acidic impurities in solvents, using acidic chromatography conditions (e.g., un-neutralized silica gel), or an inadvertent acidic wash during workup.

  • Troubleshooting & Solutions:

    • Solvent Purity: Ensure all solvents are anhydrous and free of acidic impurities. If necessary, pass them through a plug of neutral alumina before use.

    • Reaction Conditions: For reactions involving other parts of the molecule (e.g., activating the carboxylic acid), strictly maintain neutral or basic conditions.

    • Workup Procedures: Use a mild basic wash (e.g., saturated sodium bicarbonate solution) during extraction to neutralize any trace acids before concentrating the product.[12]

    • Chromatography: When using silica gel chromatography, consider pre-treating the silica with a base like triethylamine (e.g., by running a 1-2% triethylamine solution in the eluent through the column first) to neutralize active sites.

Issue 2: Incomplete or Slow Deprotection Reaction
  • Symptom: After the recommended reaction time, analysis by TLC, LC-MS, or NMR shows a significant amount of starting material remaining.

  • Potential Cause: Insufficient acid strength or concentration, low reaction temperature, or inappropriate solvent choice.

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: Ensure the acidic reagent has not degraded. For example, HCl in dioxane can degrade over time. Use a fresh bottle or titrate to confirm molarity.

    • Increase Acid Concentration: If using a solution (e.g., 25% TFA in DCM), increase the concentration to 50% or even use neat TFA.

    • Elevate Temperature: Most deprotections are run at room temperature.[8] If the reaction is sluggish, gently warming the mixture to 30-40°C can increase the rate.

    • Optimize Conditions: Refer to the table below for a comparison of common deprotection reagents and their typical reaction times.

ReagentSolventTypical ConcentrationTemperatureTypical Time
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% (v/v)Room Temp30-60 min
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp1-2 hours
Hydrochloric Acid (HCl)Ethyl Acetate3 MRoom Temp30-60 min
p-Toluenesulfonic AcidDichloromethane (DCM)1.2 eq.Room Temp2-4 hours
Issue 3: Formation of Unknown Byproducts During Deprotection
  • Symptom: HPLC or LC-MS analysis of the crude product shows the desired deprotected amine along with one or more unexpected peaks of higher molecular weight.

  • Potential Cause: Alkylation of the product, solvent, or trace impurities by the tert-butyl carbocation intermediate.[11]

  • Troubleshooting & Solutions:

    • Introduce a Scavenger: The most effective solution is to add a cation scavenger to the reaction mixture before adding the acid.[2] The scavenger is a nucleophile that is more reactive than your product and will preferentially trap the tert-butyl cation.

    • Select the Right Scavenger: The choice of scavenger depends on the functional groups present. For general purposes, triethylsilane is an excellent choice.

ScavengerTypical ConcentrationPurpose
Triethylsilane (TES)5-10% (v/v)A general and efficient scavenger that reduces the cation to isobutane.
Anisole5% (v/v)Traps the cation via Friedel-Crafts alkylation.[1]
Thioanisole5% (v/v)Similar to anisole, useful for protecting sulfur-containing residues if present.[1][2]

Section 3: Key Experimental Protocols

These detailed protocols provide validated, step-by-step methodologies for common procedures.

Protocol 3.1: Standard Boc Deprotection with TFA/DCM
  • Dissolve the 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylsilane (1.5 eq., ~5% v/v) as a scavenger.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[12]

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (Protocol 3.2) or LC-MS every 30 minutes until the starting material is consumed.[12]

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess TFA.

  • The resulting residue is the trifluoroacetate salt of the deprotected amine, which can be used directly or further purified. For the free amine, a basic work-up is required.[12]

Protocol 3.2: Monitoring Deprotection by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate eluent system (e.g., 10% Methanol in Dichloromethane).

  • On a silica gel TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Develop the plate in the chamber.

  • Visualize the plate under UV light (254 nm) and/or by staining with a ninhydrin solution.

  • Interpretation: The Boc-protected starting material will be less polar (higher Rf). The deprotected amine product is highly polar and will have a much lower Rf.[12][13] A successful reaction will show the complete disappearance of the starting material spot and the appearance of a new, lower Rf spot. The ninhydrin stain will be positive (turn purple) for the product spot, confirming the presence of a primary amine.

Protocol 3.3: Confirming Deprotection by ¹H NMR Spectroscopy
  • Dissolve a small, purified sample of your starting material and final product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum for both samples.

  • Interpretation: The most definitive evidence of Boc group removal is the complete disappearance of the large singlet peak corresponding to the nine equivalent protons of the tert-butyl group.[13] This peak typically appears around δ 1.4 ppm.

Section 4: Visualization Diagrams

Mechanism of Acidic Boc Deprotection

Boc_Deprotection cluster_1 Step 1: Protonation cluster_2 Step 2: Cleavage cluster_3 Step 3: Decarboxylation Boc_Amine R-NH-Boc Protonated R-NH-Boc(H+) Boc_Amine->Protonated H+ Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated->Carbamic_Acid tBu_Cation t-Butyl Cation Free_Amine R-NH2 (Free Amine) Carbamic_Acid->Free_Amine CO2 CO2

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Troubleshooting Workflow for Byproduct Formation

Troubleshooting_Workflow Start Run Boc Deprotection Analyze Analyze Crude Product (LC-MS) Start->Analyze Check Byproducts Observed? Analyze->Check Success Proceed to Workup/Purification Check->Success No Rerun Rerun Reaction with Scavenger (e.g., TES) Check->Rerun Yes Analyze2 Re-analyze Product Rerun->Analyze2

Caption: Decision workflow for handling byproduct formation.

References

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Boc Deprotection Mechanism | Organic Chemistry. (2022, December 14). YouTube. Retrieved from [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. Retrieved from [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002). ResearchGate. Retrieved from [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). ACS Publications. Retrieved from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved from [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health (NIH). Retrieved from [Link]

  • Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved from [Link]

  • How to confirm BOC deprotection by TFA? (2016). ResearchGate. Retrieved from [Link]

  • Dual protection of amino functions involving Boc. (2013). RSC Publishing. Retrieved from [Link]

  • Adding Boc Group Mechanism | Organic Chemistry. (2021, September 1). YouTube. Retrieved from [Link]

  • 3-N-BOC-3-(3-NITROPHENYL)PROPIONIC ACID. (n.d.). Chemdad. Retrieved from [Link]

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preventing racemization during the synthesis of chiral dichlorophenyl amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Racemization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of chiral dichlorophenyl amino acids and related compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of maintaining stereochemical integrity during your synthetic routes.

The introduction of dichlorophenyl moieties into amino acid scaffolds is a critical strategy in medicinal chemistry to enhance potency, selectivity, and metabolic stability. However, the very electronic nature of these substituents can sometimes exacerbate the risk of racemization. This guide provides a structured approach to understanding, troubleshooting, and ultimately preventing the loss of enantiomeric purity in your valuable molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of chiral dichlorophenyl amino acids?

A1: Racemization is the conversion of a single, pure enantiomer (e.g., the L-form of an amino acid) into an equal mixture of both of its enantiomers (a racemic mixture).[1] In the context of drug development, this is a significant problem because the two enantiomers of a chiral molecule can have drastically different pharmacological and toxicological profiles. One enantiomer might be the active pharmaceutical ingredient (API), while the other could be inactive or, in the worst case, cause harmful side effects.[2] Therefore, maintaining the stereochemical integrity of your dichlorophenyl amino acid is paramount to ensure the safety and efficacy of the final compound.

Q2: What is the primary mechanism of racemization during the activation of the carboxylic acid group for amide bond formation?

A2: The most prevalent mechanism for racemization during peptide coupling reactions is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] The activation of the N-protected amino acid's carboxyl group makes the alpha-proton (the hydrogen attached to the chiral center) acidic. In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both L- and D-isomers.[1][3] A secondary, less common mechanism involves the direct abstraction of the alpha-proton from the activated amino acid by a strong base.[2][3]

Q3: Are dichlorophenyl amino acids more susceptible to racemization than other amino acids?

A3: The presence of electron-withdrawing groups, such as the dichloro-substituted phenyl ring, on the amino acid side chain can increase the acidity of the alpha-proton. This enhanced acidity can make the amino acid more susceptible to base-catalyzed racemization. While all amino acids (except for the achiral glycine) can racemize under certain conditions, those with electron-withdrawing groups on the side chain require more careful handling and optimization of reaction conditions to preserve their stereochemical integrity.

Q4: How does the choice of N-terminal protecting group affect racemization?

A4: The N-terminal protecting group plays a crucial role in preventing racemization. Urethane-based protecting groups like benzyloxycarbonyl (Z), tert-butyloxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) are highly effective at suppressing racemization.[4][5] This is because the lone pair of electrons on the nitrogen atom can participate in resonance with the carbonyl group of the urethane, making it less available to participate in the formation of the problematic oxazolone intermediate.[5] In contrast, acyl-type protecting groups (like acetyl or benzoyl) can increase the risk of racemization.[6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of chiral dichlorophenyl amino acids and provides actionable solutions.

Problem 1: Significant Racemization Detected After Coupling Step

You've just coupled your N-protected dichlorophenyl amino acid to another amino acid or amine, and chiral HPLC analysis reveals a significant amount of the undesired enantiomer.

Root Cause Analysis & Solutions

1. Inappropriate Coupling Reagent:

  • Explanation: Carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), when used alone, are known to cause significant racemization.[1][7]

  • Solution: Always use carbodiimide reagents in conjunction with racemization-suppressing additives.[4][7]

    • Hydroxybenzotriazole (HOBt): A classic and effective additive that forms an active ester intermediate, which is less prone to racemization.[6][7][8]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A non-explosive and highly efficient alternative to HOBt and HOAt, known for its excellent racemization suppression.[6][9][10]

    • 7-Aza-1-hydroxybenzotriazole (HOAt): Generally more effective than HOBt at suppressing racemization, especially for challenging couplings.[6][8] However, be aware of its potential explosive properties.[4]

  • Recommendation: For particularly sensitive dichlorophenyl amino acids, consider using uronium/aminium-based reagents like HBTU or HATU, or phosphonium salt reagents like PyBOP, which are generally more efficient and lead to less racemization.[1]

2. Incorrect Choice or Excess of Base:

  • Explanation: The base used to neutralize the reaction mixture or deprotect the amine can abstract the acidic alpha-proton, leading to racemization.[3][6] Stronger bases and less sterically hindered bases are more likely to cause this issue.[6]

  • Solution:

    • N-Methylmorpholine (NMM): With a pKa of approximately 7.4, NMM is a weaker base than DIEA and is often a better choice for minimizing racemization.[2][4][6]

    • 2,4,6-Collidine: This sterically hindered base is even less likely to cause racemization than NMM and can be beneficial in particularly sensitive cases.[4][6]

    • Avoid Triethylamine (TEA): Due to its high basicity and low steric hindrance, TEA is generally not recommended for couplings involving racemization-prone amino acids.[2]

3. Elevated Reaction Temperature:

  • Explanation: Higher reaction temperatures increase the rate of all reactions, including the undesirable racemization pathway.[2][11]

  • Solution: Perform the coupling reaction at a lower temperature. Start the activation of the carboxylic acid at 0 °C or even -15 °C.[2] After adding the amine component, the reaction can often be allowed to slowly warm to room temperature.

4. Prolonged Activation Time:

  • Explanation: The longer the activated carboxylic acid intermediate exists before it reacts with the amine, the greater the opportunity for racemization to occur.

  • Solution: Minimize the time between the activation of the carboxylic acid and the addition of the amine nucleophile. Ideally, the amine should be present in the reaction mixture during the activation step (in situ activation).

Experimental Protocol: Low-Racemization Coupling of an N-Boc-Dichlorophenylalanine
  • Dissolve the N-Boc-dichlorophenylalanine (1.0 eq.) and Oxyma (1.2 eq.) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine component (1.1 eq.) to the cooled solution.

  • Slowly add a solution of DIC (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Problem 2: Racemization During N-Terminal Deprotection

You have successfully synthesized your peptide containing a dichlorophenyl amino acid, but you observe racemization after the removal of the N-terminal protecting group.

Root Cause Analysis & Solutions

1. Harsh Deprotection Conditions:

  • Explanation: While urethane-based protecting groups are excellent at preventing racemization during coupling, the conditions used for their removal can sometimes cause epimerization, especially if the dichlorophenyl amino acid is at the N-terminus.

  • Fmoc Deprotection (Base-Mediated): The use of piperidine for Fmoc removal is a common step in solid-phase peptide synthesis (SPPS). However, prolonged exposure to this basic condition can lead to racemization.

    • Solution: Reduce the deprotection time to the minimum required for complete removal of the Fmoc group. Consider using a milder base, such as 20% piperidine in DMF with the addition of 0.1 M HOBt or Oxyma to buffer the basicity and suppress racemization.[8]

  • Boc Deprotection (Acid-Mediated): The use of strong acids like neat trifluoroacetic acid (TFA) for Boc removal can also lead to some degree of racemization, although this is generally less common than with base-mediated deprotection.

    • Solution: Use the mildest acidic conditions necessary for complete deprotection. A solution of 25-50% TFA in dichloromethane (DCM) is often sufficient.[12] Ensure that the reaction is performed at a low temperature (e.g., 0 °C) and for the shortest possible time.

Problem 3: Difficulty in Determining Enantiomeric Purity Accurately

You suspect racemization has occurred, but you are having trouble obtaining a clear and reproducible measurement of the enantiomeric excess (ee).

Root Cause Analysis & Solutions

1. Inadequate Analytical Method:

  • Explanation: The accurate determination of enantiomeric purity requires a validated chiral analytical method.

  • Solution: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[13][14]

    • Chiral Stationary Phases (CSPs): A variety of CSPs are available, including those based on polysaccharides (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptides (e.g., teicoplanin-based columns).[15][16] The choice of column will depend on the specific structure of your dichlorophenyl amino acid derivative.[13][17]

    • Method Development: Systematic screening of different mobile phases (both normal and reversed-phase) and temperatures is often necessary to achieve baseline separation of the enantiomers.[13][18]

Experimental Protocol: Chiral HPLC Analysis
  • Column Selection: Start with a polysaccharide-based chiral column, such as one with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane/isopropanol (90:10) with 0.1% TFA. Adjust the ratio of the alcohols to optimize the separation.

    • Reversed Phase: Use a mobile phase of acetonitrile/water with 0.1% formic acid.

  • Optimization: Once a suitable mobile phase system is identified, optimize the flow rate and column temperature to improve resolution and peak shape.

  • Quantification: Integrate the peak areas of both enantiomers to calculate the enantiomeric excess (% ee).

Data Summaries & Visual Guides

Table 1: Comparison of Common Coupling Reagents and Additives
Coupling ReagentAdditiveBaseRelative Racemization RiskComments
DIC/DCCNoneDIEAHighNot recommended without an additive.[1][7]
DIC/DCCHOBtNMMLowA classic and reliable combination.[6][7][8]
DIC/DCCOxymaNMM/CollidineVery LowExcellent suppression of racemization, non-explosive.[6][9][10]
HATU/HBTUNoneDIEA/NMMLowHighly efficient, but can cause side reactions.[1]
PyBOPNoneDIEA/NMMLowGood for sterically hindered couplings.[1]
Diagram 1: Key Decision Points for Minimizing Racemization

Racemization_Prevention_Workflow start Synthesis Start protecting_group Choose Urethane Protecting Group (Boc, Fmoc, Z) start->protecting_group coupling Select Coupling Reagent & Additive (e.g., DIC/Oxyma) protecting_group->coupling base Use Weak, Sterically Hindered Base (e.g., NMM, Collidine) coupling->base conditions Optimize Reaction Conditions (Low Temp, Short Activation) base->conditions analysis Analyze Enantiomeric Purity by Chiral HPLC conditions->analysis success High Enantiomeric Purity analysis->success ee > 99% troubleshoot Racemization Detected analysis->troubleshoot ee < 99% troubleshoot->coupling Re-evaluate

Caption: A workflow for preventing racemization in chiral amino acid synthesis.

Diagram 2: The Oxazolone Mechanism of Racemization

Oxazolone_Mechanism cluster_0 Racemization Pathway cluster_1 Desired Reaction activated_l Activated L-Amino Acid (Chiral) oxazolone Oxazolone Intermediate (Planar, Achiral) activated_l->oxazolone + Base - H+ peptide_bond Peptide Bond Formation (Stereoretentive) activated_l->peptide_bond + Amine oxazolone->activated_l + H+ activated_d Activated D-Amino Acid (Chiral) oxazolone->activated_d + H+

Caption: The oxazolone mechanism is a major pathway for racemization.

By carefully considering the choice of protecting groups, coupling reagents, bases, and reaction conditions, and by employing robust analytical methods, you can successfully synthesize chiral dichlorophenyl amino acids with high enantiomeric purity. This guide serves as a starting point for troubleshooting and optimizing your synthetic protocols. For further assistance, please do not hesitate to reach out to our technical support team.

References

  • Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography. PubMed. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Available at: [Link]

  • Racemization in Peptide Synthesis. Mechanism-specific Models. RSC Publishing. Available at: [Link]

  • Epimerisation in Peptide Synthesis. National Institutes of Health. Available at: [Link]

  • Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... ResearchGate. Available at: [Link]

  • Coupling Reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. RSC Publishing. Available at: [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

  • Amino Acid-Protecting Groups. SciSpace. Available at: [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids. Reddit. Available at: [Link]

  • The influence of extrusion on loss and racemization of amino acids. PubMed. Available at: [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. Available at: [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

Sources

Technical Support Center: Enhancing Coupling Reactions with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Navigating the complexities of peptide synthesis is a familiar challenge, particularly when incorporating sterically hindered amino acids. These bulky residues can significantly impede the formation of peptide bonds, leading to lower yields, incomplete reactions, and the generation of deletion sequences. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles and field-proven strategies to optimize your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What makes coupling hindered amino acids so challenging?

The primary difficulty arises from steric hindrance. The bulky side chains of hindered amino acids, such as Aib (α-aminoisobutyric acid), Val, Ile, and Thr, physically obstruct the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. This can slow down the reaction rate significantly, often leading to incomplete coupling.[1][2]

Q2: Which coupling reagents are generally recommended for hindered amino acids?

For sterically demanding couplings, high-reactivity reagents are essential. Uronium/aminium salts like HATU, HCTU, and COMU are often the first choice due to their high reactivity and ability to overcome steric barriers.[3][4][5] Phosphonium salts such as PyAOP and PyBOP are also highly effective.[4][6] For particularly stubborn couplings, specialized reagents like TFFH, which generates highly reactive amino acid fluorides in situ, can be beneficial.[3][7]

Q3: Can I simply extend the reaction time for a difficult coupling?

While extending the coupling time is a common strategy, it's not always the optimal solution.[2][8] Prolonged reaction times, especially at elevated temperatures or with strong bases, can increase the risk of side reactions like racemization.[9][10] A more effective approach is often to use a more powerful coupling reagent or to employ a double coupling strategy.[2][8]

Q4: What is "double coupling," and when should I use it?

Double coupling involves repeating the coupling step for a specific amino acid immediately after the first attempt.[8] This is a valuable technique for ensuring the complete incorporation of hindered residues or for overcoming difficult couplings within a sequence.[8] It is particularly recommended for residues like arginine, which are large and sterically demanding, or when coupling to a proline residue.[2][8]

Q5: How does microwave-assisted peptide synthesis (MAPS) help with hindered couplings?

Microwave energy accelerates both the deprotection and coupling steps in solid-phase peptide synthesis (SPPS) by rapidly and efficiently heating the reaction mixture.[5][10][11][12] This rapid heating can help overcome the activation energy barrier for sterically hindered couplings, leading to faster reaction times and often higher purity of the crude peptide.[5][11]

Troubleshooting Guide: Addressing Specific Experimental Issues

This section provides a detailed breakdown of common problems encountered during the coupling of hindered amino acids, along with their probable causes and recommended solutions.

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Question: My monitoring test (e.g., Kaiser test) indicates a significant amount of unreacted amine after the coupling step. What should I do?

Causality and Solutions:

  • Insufficient Reagent Reactivity: The chosen coupling reagent may not be potent enough to overcome the steric hindrance.

    • Solution: Switch to a more powerful coupling reagent. If you are using a carbodiimide-based method (e.g., DIC/HOBt), consider upgrading to a uronium/aminium salt like HATU or COMU, or a phosphonium salt like PyAOP.[3][4] These reagents are known for their superior performance in difficult couplings.[3]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reagent concentration can significantly impact coupling efficiency.

    • Solution:

      • Solvent: Ensure you are using a suitable solvent that promotes swelling of the solid support and solubilizes the reagents. DMF and NMP are common choices.[5]

      • Concentration: Increasing the concentration of the amino acid and coupling reagent can enhance the reaction rate.[8]

      • Temperature: For particularly challenging couplings, gentle heating (e.g., 35-50°C) or the use of microwave energy can be beneficial.[5][13] However, be mindful of the potential for increased side reactions at higher temperatures.[10]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, making the N-terminal amine inaccessible.

    • Solution:

      • Disrupting Secondary Structures: Incorporate "magic" mixtures of solvents (e.g., a cocktail of DMF, DCM, and NMP) or use chaotropic salts to disrupt aggregation.

      • Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[14]

Problem 2: Significant Racemization Detected in the Final Peptide

Question: My final peptide analysis shows a high level of diastereomeric impurities, indicating racemization. What are the likely causes and how can I prevent this?

Causality and Solutions:

  • Over-activation of the Carboxylic Acid: Prolonged exposure of the activated amino acid to the reaction conditions, especially in the presence of a strong base, can lead to the formation of an oxazolone intermediate, which is prone to racemization.[15][16]

    • Solution:

      • Minimize Pre-activation Time: Add the amine component to the reaction mixture as soon as possible after activating the carboxylic acid.

      • Use a Weaker Base: Substitute a strong base like DIPEA with a weaker, more sterically hindered base such as 2,4,6-collidine or N-methylmorpholine (NMM).[3][10]

  • High Reaction Temperature: Elevated temperatures, while beneficial for coupling efficiency, can also accelerate the rate of racemization.

    • Solution: Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature), especially for amino acids that are known to be susceptible to racemization.[9] If using microwave synthesis, consider lowering the coupling temperature.[10]

  • Choice of Coupling Additive: The additive used in conjunction with a coupling reagent plays a crucial role in suppressing racemization.

    • Solution: OxymaPure® is a highly effective and non-explosive alternative to HOBt and HOAt, known for its ability to suppress racemization while maintaining high coupling efficiency.[3][15][17]

Experimental Protocols and Data

Protocol 1: Standard Coupling with HATU for a Hindered Amino Acid
  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected hindered amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction. If the test is positive, consider a second coupling.

  • Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentAdditiveBaseRelative EfficiencyRacemization RiskNotes
DICHOBt-ModerateModerateA standard, cost-effective option.
HBTU(internal HOBt)DIPEA/NMMHighModerateA widely used uronium salt.
HATU(internal HOAt)DIPEA/NMMVery HighLow-ModerateHighly effective for hindered couplings.[4]
COMU(internal Oxyma)DIPEA/NMMVery HighLowA safer and highly efficient alternative to benzotriazole-based reagents.[3]
PyAOP-DIPEA/NMMVery HighLowA potent phosphonium salt, particularly useful for N-methylated amino acids.[4][6]
TFFH-DIPEAVery HighVery LowGenerates highly reactive acid fluorides, excellent for α,α-disubstituted amino acids.[3][7]

Visualizing the Coupling Process

Diagram 1: Decision Workflow for Hindered Couplings

Coupling_Workflow Start Hindered Amino Acid Coupling Standard_Coupling Standard Coupling (e.g., DIC/HOBt) Start->Standard_Coupling Check_Completion Check for Complete Coupling (e.g., Kaiser Test) Standard_Coupling->Check_Completion Success Coupling Successful Check_Completion->Success Yes Troubleshoot Incomplete Coupling Check_Completion->Troubleshoot No Increase_Reactivity Increase Reagent Reactivity (e.g., HATU, COMU) Troubleshoot->Increase_Reactivity Double_Couple Perform a Second Coupling Troubleshoot->Double_Couple Use_Microwave Employ Microwave Synthesis Troubleshoot->Use_Microwave Check_Again Re-check for Completion Increase_Reactivity->Check_Again Double_Couple->Check_Again Use_Microwave->Check_Again Check_Again->Success Yes Check_Again->Double_Couple No, try another strategy

Caption: A decision tree for troubleshooting incomplete coupling reactions.

Diagram 2: Mechanism of Carbodiimide-Mediated Coupling with an Additive

Carbodiimide_Mechanism cluster_activation Activation Step cluster_stabilization Stabilization & Acylation cluster_side_reaction Side Reaction Pathway R-COOH Carboxylic Acid O-Acylisourea O-Acylisourea Intermediate (Highly Reactive, Unstable) R-COOH->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) Active_Ester Active Ester (More Stable, Reactive) O-Acylisourea->Active_Ester + Additive N-Acylurea N-Acylurea (Inactive Byproduct) O-Acylisourea->N-Acylurea Rearrangement Additive Additive (e.g., OxymaPure) Peptide_Bond Peptide Bond (R-CO-NH-R') Active_Ester->Peptide_Bond + Amine Amine R'-NH2

Sources

Technical Support Center: Minimizing Side Product Formation During Boc Group Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting Boc (tert-butoxycarbonyl) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and minimize side product formation during this critical step in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of side product formation during acidic Boc deprotection?

The primary driver of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate nucleophilic residues within your substrate, leading to undesired modifications.[1][2][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation.[3][4] Key residues to be mindful of include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][3][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][3] Methionine is also prone to oxidation to methionine sulfoxide, a side reaction that can also be acid-catalyzed.[3][6][7]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for tert-butylation.[1][3]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[1][3]

Q3: What are scavengers and how do they function to prevent side reactions?

Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[1][2] These are nucleophilic compounds that react with the carbocation at a faster rate than the sensitive residues of your substrate, thereby preventing the formation of alkylated side products.[1][3]

Q4: My Boc deprotection appears incomplete. What are the common causes and signs?

Incomplete deprotection can arise from several factors, including insufficient acid concentration, short reaction times, or low temperatures.[2] Telltale signs include a complex mixture of products observed by HPLC or LC-MS and the persistence of the starting material.[2] In the context of peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.[2]

Troubleshooting and Optimization Guide

Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after deprotection, suggesting side product formation.

Possible Cause: Generation of the tert-butyl cation is leading to alkylation of nucleophilic residues in your compound.[1]

Solution: The most effective solution is to incorporate a scavenger or a "scavenger cocktail" into your deprotection reagent. The optimal choice of scavenger depends on the specific residues present in your molecule.

Scavenger Selection Guide
Sensitive Residue(s)Recommended Scavenger(s)Rationale
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), ThioanisoleThese scavengers are highly effective at trapping the tert-butyl cation, preventing the alkylation of the indole ring.[1]
Methionine (Met)Thioanisole, Dimethyl sulfide (DMS)Thioanisole and DMS not only scavenge the tert-butyl cation but can also help to reduce any methionine sulfoxide that may have formed back to methionine.[6][7]
Cysteine (Cys)Ethanedithiol (EDT), Dithiothreitol (DTT)The thiol groups in these scavengers are excellent nucleophiles for trapping the tert-butyl cation, protecting the cysteine thiol.[1]
Tyrosine (Tyr)Anisole, ThioanisoleThese scavengers compete with the phenolic ring of tyrosine for the tert-butyl cation.
General PurposeTriisopropylsilane (TIS), WaterA common and effective general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]
Issue 2: The Boc deprotection is sluggish or incomplete.

Possible Cause 1: Insufficient Acid Strength or Concentration.

Solution: While TFA is the standard reagent, for particularly stubborn Boc groups, you can consider using a stronger acid system like 4M HCl in dioxane.[1][2]

Possible Cause 2: Insufficient Reaction Time or Temperature.

Solution: Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. Most deprotections are carried out at room temperature, but gentle warming (e.g., to 40°C) can sometimes be beneficial. Be aware that higher temperatures may also accelerate side product formation, so the inclusion of scavengers is critical.[1][2]

Possible Cause 3: Steric Hindrance.

Solution: For sterically hindered Boc-protected amines, a combination of a stronger acid, longer reaction time, and potentially a slightly elevated temperature may be necessary. Under these more forcing conditions, the use of an effective scavenger cocktail is paramount.[1][2]

Visualizing the Chemistry

Boc Deprotection and Side Reactions

Boc_Deprotection cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway cluster_scavenger Scavenger Intervention Boc_Protected Boc-Protected Amine Protonated Protonated Carbamate Boc_Protected->Protonated + H+ (TFA) Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid - t-Bu+ tBu_Cation tert-Butyl Cation (t-Bu+) Protonated->tBu_Cation Generates Free_Amine Free Amine (Desired Product) Carbamic_Acid->Free_Amine - CO2 Alkylated_Product Alkylated Side Product tBu_Cation->Alkylated_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Product Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation

Caption: Boc deprotection pathway and competing side reactions.

Troubleshooting Workflow for Boc Deprotection

Troubleshooting_Workflow decision decision start Start: Boc Deprotection decision_check Reaction Complete & Clean? start->decision_check Monitor Reaction (TLC, LC-MS) incomplete Incomplete Deprotection action_incomplete Increase Acid Strength/Time/Temp (e.g., 4M HCl in Dioxane, gentle heat) incomplete->action_incomplete Troubleshoot side_products Side Products Observed action_side_products Add Appropriate Scavenger(s) (e.g., TIS, EDT, Thioanisole) side_products->action_side_products Troubleshoot success Successful Deprotection decision_check->incomplete No, Starting Material Remains decision_check->side_products No, New Peaks Observed decision_check->success Yes action_incomplete->start Re-run Deprotection action_side_products->start Re-run Deprotection

Caption: Troubleshooting workflow for Boc deprotection.

Experimental Protocols

Protocol 1: General Boc Deprotection with Trifluoroacetic Acid (TFA) and a Scavenger
  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 5-10 equivalents of triisopropylsilane (TIS).

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[2]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified, often by precipitation from cold ether or by chromatography.[1]

Protocol 2: Boc Deprotection using HCl in Dioxane
  • Preparation: Dissolve the Boc-protected compound in a minimal amount of a co-solvent if necessary (e.g., DCM or methanol).

  • Deprotection: Add a solution of 4M HCl in dioxane.

  • Reaction: Stir the reaction at room temperature. The reaction time will vary depending on the substrate but is typically between 30 minutes and 4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.

Alternative Deprotection Methods

While acid-catalyzed deprotection is the most common method, certain substrates may be sensitive to strong acids. In such cases, alternative methods can be considered:

  • Thermal Deprotection: In some instances, the Boc group can be removed by heating, although this often requires high temperatures.[8]

  • Lewis Acids: Reagents like AlCl₃ or TMSI can be used for Boc deprotection, sometimes offering different selectivity.[9]

  • Water-Mediated Deprotection: For certain substrates, heating in water at reflux can achieve Boc deprotection without additional reagents.[10]

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • ACS Omega. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • ACS Publications. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega. [Link]

  • ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. BOC Deprotection. [Link]

  • PubMed. [tert-Butylation of the tryptophan indole ring during the removal of the tert-butyloxycarbonyl group (author's transl)]. [Link]

  • ResearchGate. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts | Request PDF. [Link]

  • International Journal of Organic Chemistry. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Semantic Scholar. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Aapptec Peptides. Amino Acid Sidechain Deprotection. [Link]

  • ResearchGate. Any suggestion on Boc deprotection without using acid?. [Link]

Sources

Technical Support Center: Analytical Challenges in the Characterization of Dichlorinated Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of dichlorinated peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of analyzing peptides containing two chlorine atoms. Dichlorination can significantly alter a peptide's physicochemical properties, posing unique challenges for established analytical workflows. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome these hurdles and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of dichlorinated peptides, providing concise answers and foundational knowledge.

Q1: What are the most common challenges in characterizing dichlorinated peptides?

The primary challenges stem from the presence of two chlorine atoms, which introduces isotopic complexity and can influence chromatographic behavior and mass spectrometric fragmentation. Key difficulties include:

  • Isotopic Pattern Complexity: The natural isotopic abundance of chlorine (35Cl and 37Cl) creates a characteristic isotopic pattern for monochlorinated peptides. For dichlorinated peptides, this pattern becomes more complex, making it crucial to have high-resolution mass spectrometry for accurate identification.

  • Chromatographic Co-elution: Dichlorinated peptides may co-elute with their non-chlorinated or monochlorinated counterparts, especially in complex mixtures. This necessitates highly efficient chromatographic separations.[1][2]

  • Ambiguous Fragmentation: The sites of dichlorination can be difficult to pinpoint as the chlorine atoms can influence peptide fragmentation pathways in tandem mass spectrometry (MS/MS).[3][4]

  • Sample Preparation Artifacts: Chlorinated residues can be labile under certain sample preparation conditions, potentially leading to the loss of the modification before analysis.[5][6]

  • Quantification Challenges: The presence of multiple isotopic peaks for dichlorinated peptides can complicate accurate quantification if not properly accounted for in the data analysis.

Q2: How does dichlorination affect the mass spectrum of a peptide?

Dichlorination results in a distinct isotopic pattern in the mass spectrum due to the natural abundances of 35Cl (approximately 75.8%) and 37Cl (approximately 24.2%). For a dichlorinated peptide, you will observe a characteristic cluster of peaks:

  • M: The peak corresponding to the peptide with two 35Cl atoms.

  • M+2: The peak for the peptide with one 35Cl and one 37Cl atom.

  • M+4: The peak for the peptide with two 37Cl atoms.

The theoretical intensity ratio of these peaks is approximately 9:6:1 (M:M+2:M+4).[3][7] Observing this pattern is a strong indicator of dichlorination. High-resolution mass spectrometry is essential to resolve these isotopic peaks and confirm the elemental composition.[8][9]

Q3: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to characterize dichlorinated peptides?

Yes, NMR spectroscopy is a powerful technique for the structural elucidation of dichlorinated peptides. While mass spectrometry provides information on the mass and fragmentation, NMR can offer insights into the precise location of the chlorine atoms on the peptide backbone or amino acid side chains.[10][11] 2D-NMR experiments like COSY, TOCSY, NOESY, HSQC, and HMBC can help in assigning the complete structure and determining the sites of chlorination.[10][12] However, NMR typically requires larger sample amounts compared to mass spectrometry and the complexity of the spectra can increase with the size of the peptide.[11]

Q4: What are the key considerations for sample preparation of dichlorinated peptides?

Sample preparation is a critical step where modifications can be unintentionally lost. Key considerations include:

  • Avoiding Reductive and Alkylating Agents: Standard proteomics sample preparation steps involving reduction and alkylation can lead to the loss of chlorinated residues.[5] It is advisable to test the stability of your dichlorinated peptide under these conditions or use alternative protocols that omit these steps if possible.

  • pH Stability: The stability of the chlorine modifications can be pH-dependent. It's important to maintain a suitable pH throughout the sample preparation process to prevent degradation.

  • Minimizing Non-specific Binding: Peptides, especially hydrophobic or charged ones, can bind non-specifically to surfaces, leading to sample loss. Using low-binding tubes and adding carrier proteins in certain situations can mitigate this.[13][14]

Section 2: Troubleshooting Guides

This section provides structured troubleshooting for common issues encountered during the analysis of dichlorinated peptides.

Troubleshooting Guide 1: Poor Chromatographic Resolution and Peak Shape

Problem: Dichlorinated peptides are co-eluting with other species or exhibiting poor peak shape (e.g., tailing, broadening).

Potential Cause Troubleshooting Step Rationale
Inadequate Column Chemistry Screen different reversed-phase column chemistries (e.g., C18, C8, Phenyl-Hexyl).The hydrophobicity and selectivity of the stationary phase play a crucial role in separating closely related peptide species.[2][15]
Suboptimal Mobile Phase Composition Optimize the mobile phase, including the organic solvent (acetonitrile vs. methanol) and the ion-pairing agent (formic acid vs. trifluoroacetic acid - TFA).[2][16]TFA can improve peak shape for basic peptides by reducing interactions with residual silanols on the column.[15] Different organic solvents can alter selectivity.
Inappropriate Gradient Profile Adjust the gradient steepness. A shallower gradient can improve the resolution of closely eluting compounds.A slower increase in the organic solvent concentration allows for better separation of analytes with similar retention times.
Elevated Column Temperature Increase the column temperature (e.g., to 40-60°C).Higher temperatures can improve peak shape and reduce viscosity, leading to better chromatographic efficiency.[14]
Troubleshooting Workflow: Chromatographic Issues

Start Poor Resolution or Peak Shape Screen_Columns Screen Different Column Chemistries (C18, C8, Phenyl) Start->Screen_Columns Step 1 Optimize_Mobile_Phase Optimize Mobile Phase (ACN vs. MeOH, FA vs. TFA) Screen_Columns->Optimize_Mobile_Phase If no improvement Resolved Resolution Improved Screen_Columns->Resolved Success Adjust_Gradient Adjust Gradient Profile (Shallower) Optimize_Mobile_Phase->Adjust_Gradient If no improvement Optimize_Mobile_Phase->Resolved Success Increase_Temp Increase Column Temperature Adjust_Gradient->Increase_Temp If no improvement Adjust_Gradient->Resolved Success Increase_Temp->Resolved Success

Caption: Troubleshooting workflow for poor chromatographic performance.

Troubleshooting Guide 2: Ambiguous Mass Spectrometry Results

Problem: Difficulty in confirming the presence of a dichlorinated peptide or identifying the sites of chlorination from MS/MS data.

Potential Cause Troubleshooting Step Rationale
Low Mass Accuracy/Resolution Utilize a high-resolution mass spectrometer (e.g., QTOF, Orbitrap).[8][9]High mass accuracy is crucial for confirming the elemental composition from the isotopic pattern and distinguishing it from other potential modifications.
Inadequate Fragmentation Optimize collision energy (CE) or use alternative fragmentation techniques like Electron Transfer Dissociation (ETD).[4][17]Different fragmentation methods can yield complementary fragment ions, aiding in the localization of the modification. ETD can be particularly useful for preserving labile modifications.[18]
Complex MS/MS Spectra Employ targeted MS/MS analysis (e.g., Multiple Reaction Monitoring - MRM) if the peptide sequence is known.[8][9]MRM can enhance sensitivity and selectivity for known dichlorinated peptides in complex mixtures.
Ambiguous Fragment Ion Assignment Manually inspect the MS/MS spectra for characteristic neutral losses or fragment ions associated with chlorination.Loss of HCl or Cl radicals can be indicative of chlorinated residues.[3][7]
Experimental Workflow: Confirming Dichlorination

Start Suspected Dichlorinated Peptide HRMS Acquire High-Resolution Full Scan MS Data Start->HRMS Isotope_Pattern Analyze for Dichlorinated Isotopic Pattern (9:6:1) HRMS->Isotope_Pattern MSMS Acquire MS/MS Data Isotope_Pattern->MSMS Pattern Observed Optimize_Frag Optimize Fragmentation (CID/HCD, ETD) MSMS->Optimize_Frag Analyze_Fragments Analyze Fragment Ions for Site of Chlorination Optimize_Frag->Analyze_Fragments Confirmation Confirmed Dichlorinated Peptide Analyze_Fragments->Confirmation

Caption: Workflow for the confirmation of dichlorinated peptides.

Section 3: Detailed Experimental Protocols

This section provides step-by-step protocols for key experiments in the characterization of dichlorinated peptides.

Protocol 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for the Identification of Dichlorinated Peptides

This protocol outlines a general method for the separation and identification of dichlorinated peptides using a reversed-phase HPLC system coupled to a high-resolution mass spectrometer.

Materials:

  • Reversed-phase HPLC column (e.g., C18, 1.7 µm particle size)

  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: 0.1% Formic Acid in Acetonitrile

  • High-resolution mass spectrometer (e.g., Q-Exactive, QTOF)

Procedure:

  • Sample Preparation: Dissolve the peptide sample in an appropriate solvent (e.g., 5% acetonitrile in water with 0.1% formic acid).

  • HPLC Separation:

    • Equilibrate the column with 95% Solvent A and 5% Solvent B.

    • Inject the sample.

    • Apply a linear gradient from 5% to 70% Solvent B over 40 minutes.[8]

    • Include a wash step with 95% Solvent B for 10 minutes.

    • Re-equilibrate the column at initial conditions for 10 minutes.

    • Set the flow rate to an appropriate value for the column dimensions (e.g., 200-400 µL/min).

    • Maintain the column temperature at 40°C.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ion mode.

    • Acquire full scan MS data over a relevant m/z range (e.g., 100-2000 m/z) with high resolution (>60,000).

    • Use a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation of the most intense precursor ions.

    • Set the collision energy (HCD or CID) to a value optimized for peptide fragmentation (e.g., 25-35 arbitrary units).

  • Data Analysis:

    • Examine the full scan MS data for the characteristic isotopic pattern of dichlorinated peptides (M, M+2, M+4 with a ~9:6:1 ratio).

    • Analyze the MS/MS spectra to identify the peptide sequence and localize the sites of chlorination by identifying fragment ions that retain the chlorine atoms.

Protocol 2: Sample Preparation Protocol to Minimize Loss of Chlorinated Residues

This protocol is designed to prepare protein samples containing dichlorinated peptides for mass spectrometry analysis while minimizing the risk of losing the modification.

Materials:

  • Tris buffer (50 mM, pH 8.0)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Denaturation (Optional, if necessary): If the protein is not in a denaturing solution, it can be denatured by heating at 95°C for 10 minutes in Tris buffer. Avoid using urea if possible, as it can lead to carbamylation.

  • Enzymatic Digestion:

    • Cool the sample to room temperature.

    • Add trypsin at a 1:50 (trypsin:protein) w/w ratio.

    • Incubate at 37°C for 4-16 hours.

  • Quenching the Digestion: Add formic acid to a final concentration of 1% to stop the tryptic digestion and acidify the sample for reversed-phase cleanup.

  • Desalting: Use a C18 solid-phase extraction (SPE) cartridge or tip to desalt the peptide mixture.

    • Condition the C18 material with 100% acetonitrile followed by 0.1% formic acid in water.

    • Load the acidified peptide sample.

    • Wash with 0.1% formic acid in water.

    • Elute the peptides with 50-70% acetonitrile containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluted peptides using a vacuum centrifuge and reconstitute in an appropriate solvent for LC-MS analysis.

Note: This protocol omits the use of reducing and alkylating agents which have been shown to potentially cause the loss of chlorinated residues.[5]

Section 4: Data Interpretation

This section provides guidance on interpreting the data obtained from the analysis of dichlorinated peptides.

Table 1: Key Mass Spectrometry Signatures of Dichlorinated Peptides
Feature Description Significance
Isotopic Pattern A cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.Strong evidence for the presence of two chlorine atoms.
Mass Shift An increase of ~68 Da compared to the unmodified peptide (for 2 x 35Cl).Corresponds to the addition of two chlorine atoms and the loss of two hydrogen atoms.
Characteristic Neutral Losses in MS/MS Neutral loss of HCl (~36 Da) or a Cl radical (~35 Da) from precursor or fragment ions.Can provide clues about the presence and lability of the chlorine modification.
Fragment Ion Series b- and y-ion series that contain the mass shift corresponding to dichlorination.Helps to localize the dichlorination to a specific region of the peptide.
Logical Relationship: From Sample to Confirmed Structure

Sample Dichlorinated Peptide Sample Sample_Prep Optimized Sample Preparation (No Reduction/Alkylation) Sample->Sample_Prep LC_Separation High-Resolution LC Separation Sample_Prep->LC_Separation MS_Analysis High-Resolution MS and MS/MS LC_Separation->MS_Analysis Data_Analysis Data Analysis (Isotopic Pattern, Fragmentation) MS_Analysis->Data_Analysis Structure_Confirmation Confirmed Dichlorinated Peptide Structure Data_Analysis->Structure_Confirmation

Sources

Technical Support Center: Method Refinement for the Chiral Separation of Dichlorophenylpropionic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 2-(2,4-dichlorophenyl)propionic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for refining your chiral HPLC methods. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Understanding the Challenge: The Profen Class and Polysaccharide CSPs

2-(2,4-dichlorophenyl)propionic acid belongs to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). The enantiomers of these compounds often exhibit different pharmacological and toxicological profiles, making their accurate separation and quantification crucial. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose, are widely used and highly effective for resolving profen enantiomers.

The separation mechanism on these CSPs is a complex interplay of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a chiral environment where the enantiomers can be differentiated.[1] The helical structure of the polysaccharide polymer forms chiral grooves, and the analyte enantiomers fit differently into these grooves, leading to different retention times. Mobile phase composition plays a critical role in modulating these interactions and, consequently, the separation.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the chiral separation of 2-(2,4-dichlorophenyl)propionic acid enantiomers?

A good starting point for method development is to use a polysaccharide-based chiral stationary phase (CSP) under normal-phase conditions. The Chiralpak AD-H column, which has an amylose tris(3,5-dimethylphenylcarbamate) selector, is a well-established choice for profens.[3]

Recommended Starting Conditions:

ParameterRecommendation
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 230 nm

This combination of a non-polar solvent (hexane), a polar modifier (IPA), and an acidic additive (TFA) provides a robust starting point for achieving resolution of acidic compounds like dichlorophenylpropionic acid.

Q2: Why is an acidic additive necessary in the mobile phase?

For acidic analytes like dichlorophenylpropionic acid, an acidic additive such as trifluoroacetic acid (TFA) or acetic acid is crucial for several reasons:[2]

  • Improved Peak Shape: It suppresses the ionization of the carboxylic acid group on the analyte, which in turn reduces tailing caused by strong interactions with any residual silanol groups on the silica support of the CSP.

  • Enhanced Selectivity: The acidic additive can also improve enantioselectivity by minimizing non-enantioselective interactions within the chiral recognition sites of the stationary phase.[2]

  • Consistent Retention: It ensures consistent protonation of the analyte, leading to more reproducible retention times.

Without an acidic additive, you are likely to observe broad, tailing peaks, or even no separation at all.[3]

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of dichlorophenylpropionic acid enantiomers.

Problem 1: Poor or No Resolution (Rs < 1.5)

This is the most common issue in chiral method development. The troubleshooting workflow below will guide you through a systematic approach to improving resolution.

digraph "Troubleshooting_Poor_Resolution" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Poor or No Resolution"]; optimize_mp [label="Optimize Mobile Phase\n(Alcohol % and Type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adjust_additive [label="Adjust Acidic Additive\n(Concentration and Type)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vary_temp [label="Vary Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; change_column [label="Screen Different CSPs\n(e.g., Cellulose-based)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; success [label="Resolution Improved\n(Rs >= 1.5)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> optimize_mp; optimize_mp -> adjust_additive [label="If no/minor improvement"]; adjust_additive -> vary_temp [label="If no/minor improvement"]; vary_temp -> change_column [label="If no/minor improvement"]; optimize_mp -> success [label="Success"]; adjust_additive -> success [label="Success"]; vary_temp -> success [label="Success"]; change_column -> success [label="Success"]; }

Troubleshooting workflow for poor enantiomeric resolution.

Q: I'm seeing a single peak or two very poorly resolved peaks. What should I do first?

A: Optimize the Mobile Phase Composition.

The first and most impactful step is to adjust the ratio of the alkane and the alcohol modifier. The concentration and type of alcohol can significantly alter the chiral recognition.[2]

  • Vary the Alcohol Percentage: Systematically vary the percentage of 2-propanol (IPA) in the mobile phase. A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks.

    Table 1: Effect of 2-Propanol (IPA) Concentration on Resolution

Mobile Phase (Hexane:IPA:TFA)Resolution (Rs)Observations
95:5:0.11.8Good separation, longer retention time.
90:10:0.11.5Baseline separation, reasonable run time.
85:15:0.11.1Partial separation, shorter run time.
80:20:0.10.8Poor separation.
  • Change the Alcohol Modifier: Different alcohols can interact differently with the CSP, leading to changes in selectivity. Ethanol is a common alternative to IPA. The retention is generally shorter with ethanol than with 2-propanol.

Q: I've optimized the alcohol concentration, but the resolution is still not sufficient. What's the next step?

A: Adjust the Acidic Additive.

The concentration and type of acidic additive can fine-tune the separation.

  • Vary Additive Concentration: While 0.1% is a good starting point, adjusting the concentration of TFA between 0.05% and 0.2% can sometimes improve resolution and peak shape.

  • Change the Additive: Acetic acid is a milder alternative to TFA and can sometimes provide better selectivity for certain compounds.

Q: I'm still struggling to get baseline separation. Are there other parameters I can change?

A: Vary the Column Temperature.

Temperature can have a significant, and sometimes non-intuitive, effect on chiral separations. Unlike achiral chromatography, a change in temperature can alter the thermodynamics of the chiral recognition mechanism, which can lead to changes in selectivity.[2]

  • Decrease the Temperature: In many cases, decreasing the temperature (e.g., to 15°C or 10°C) can enhance the weak interactions responsible for chiral recognition and improve resolution.

  • Increase the Temperature: Occasionally, an increase in temperature (e.g., to 35°C or 40°C) may improve resolution and will almost always lead to sharper peaks and shorter analysis times.

Be aware that in some cases, changing the temperature can even lead to a reversal of the enantiomer elution order.[2]

Q: I have tried optimizing the mobile phase and temperature, but the separation is still not adequate. What should I do?

A: Screen Different Chiral Stationary Phases.

If you are unable to achieve separation on a Chiralpak AD-H column, it is advisable to screen other types of CSPs. A good alternative for profens is a cellulose-based column, such as a Chiralcel OD-H. The different spatial arrangement of the carbamate groups on the cellulose backbone can offer a different selectivity profile.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are tailing significantly. How can I improve the peak shape?

A: This is often related to secondary interactions or issues with the mobile phase.

  • Check the Acidic Additive: Insufficient acidic additive is a common cause of tailing for acidic compounds. Ensure that you have at least 0.1% TFA or acetic acid in your mobile phase.[2]

  • Sample Solvent: Dissolve your sample in the mobile phase whenever possible. Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion.

  • Column Contamination: If the column has been used extensively, strongly retained impurities may have accumulated on the column head. Refer to the column care instructions for a recommended washing procedure. For a Chiralpak AD-H, this typically involves flushing with 100% 2-propanol or ethanol.[3]

Problem 3: High Backpressure

Q: The backpressure of my system has suddenly increased. What could be the cause?

A: High backpressure is usually caused by a blockage in the system.

digraph "Troubleshooting_High_Backpressure" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="High Backpressure"]; check_pressure [label="Disconnect Column\nCheck System Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; system_issue [label="System Pressure High\n(Check tubing, filters)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; column_issue [label="System Pressure Normal\n(Column is the issue)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reverse_flush [label="Reverse-Flush Column\n(at low flow rate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; replace_frit [label="Replace Inlet Frit", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Pressure Restored", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_pressure; check_pressure -> system_issue [label="Yes"]; check_pressure -> column_issue [label="No"]; column_issue -> reverse_flush; reverse_flush -> replace_frit [label="If pressure not restored"]; reverse_flush -> success [label="Success"]; replace_frit -> success [label="Success"]; }

Troubleshooting workflow for high backpressure.
  • Isolate the Column: First, disconnect the column from the system and replace it with a union. Run the pump and observe the pressure. If the pressure is still high, the blockage is in the HPLC system (e.g., a clogged in-line filter or tubing).

  • Check for Precipitation: If the system pressure is normal, the blockage is in the column, most likely at the inlet frit. This can happen if your sample has precipitated upon injection into the mobile phase. Ensure your sample is fully dissolved in a solvent compatible with the mobile phase.

  • Reverse-Flush the Column: As a first attempt to clear the blockage, you can try reverse-flushing the column at a low flow rate (e.g., 0.2 mL/min) with a solvent like 100% IPA. Always check the column manual to ensure it is permissible to reverse-flush the column.

  • Replace the Inlet Frit: If reverse-flushing does not resolve the issue, the inlet frit may need to be replaced. This should be done with care to avoid disturbing the packed bed of the column.

Experimental Protocols

Protocol 1: Mobile Phase Optimization
  • Prepare Stock Solutions:

    • Mobile Phase A: n-Hexane with 0.1% TFA

    • Mobile Phase B: 2-Propanol (IPA) with 0.1% TFA

  • Initial Conditions: Start with a mobile phase composition of 90% A and 10% B (90:10:0.1 n-Hexane:IPA:TFA) at a flow rate of 1.0 mL/min.

  • Equilibrate the Column: Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject Sample: Inject a solution of racemic 2-(2,4-dichlorophenyl)propionic acid (e.g., 1 mg/mL in mobile phase).

  • Systematically Vary Mobile Phase Composition:

    • Decrease the percentage of Mobile Phase B in 2-5% increments (e.g., to 8% B, then 5% B). Equilibrate the column for at least 15-20 column volumes between each change in composition.

    • If resolution is still poor, increase the percentage of Mobile Phase B in 5% increments (e.g., to 15% B, then 20% B).

  • Evaluate Results: For each condition, calculate the resolution (Rs) between the two enantiomer peaks. A resolution of ≥ 1.5 is generally considered baseline separation.

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination is affecting performance, follow this general procedure for a coated polysaccharide column like Chiralpak AD-H. Always consult the manufacturer's specific instructions for your column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Flush with Stronger Solvent: Flush the column with 100% 2-propanol or 100% ethanol at a low flow rate (e.g., 0.5 mL/min) for at least 2-3 hours.[3]

  • Transition to Mobile Phase: If you are using a hexane-based mobile phase, it is important to transition back gradually. You can do this by flushing with an intermediate mixture (e.g., 50:50 Hexane:IPA) before re-introducing your analytical mobile phase.

  • Re-equilibrate: Re-equilibrate the column with your analytical mobile phase until a stable baseline is achieved.

  • Test Performance: Inject a standard to confirm that the column performance has been restored.

References

  • Schurig, V., & Mulzer, J. (Eds.). (2004). Preparative enantiomer separation of dichlorprop with a cinchona-derived chiral selector employing centrifugal partition chromatography and high-performance liquid chromatography: a comparative study. Analytical Chemistry, 76(21), 6393-6400. [Link]

  • Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies. [Link]

  • Karlsson, A., & Pettersson, C. (2005). Reversal of elution order for profen acid enantiomers in packed-column SFC on Chiralpak AD. Chirality, 17(5), 269-276. [Link]

  • Farkas, T., & Chankvetadze, B. (2013). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. Journal of separation science, 36(1), 8-22. [Link]

  • Martynow, J., et al. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help?. ResearchGate. [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. [Link]

  • Thompson, R. (2005). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]

  • Scribd. (n.d.). Chiralpak R Ad-H. [Link]

  • HPLC. (n.d.). instruction manual for chiralpak® ad-h. [Link]

  • ResearchGate. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]

  • VTechWorks. (n.d.). 5.3. MobilePhase Studies (Polar Modifiers) 5.3.1 Acidic Mobile Phase Modifiers. [Link]

  • Matarashvili, I., Chankvetadze, L., Fanali, S., Farkas, T., & Chankvetadze, B. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of separation science, 36(1), 140-147. [Link]

  • Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK AD-H. [Link]

  • ResearchGate. (2024, January 29). Effect of ionization and the nature of the mobile phase in quantitative structure-retention relationship studies. [Link]

  • Scribd. (n.d.). Chiralpak R Ad-H. [Link]

  • Daicel Chiral Technologies. (n.d.). CHIRALPAK AD-H. [Link]

  • HPLC. (n.d.). instruction manual for chiralpak® ad-h. [Link]

  • ResearchGate. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. [Link]

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • ResearchGate. (2025, August 9). Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase. [Link]

  • Thompson, R. (2005). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. [Link]

Sources

Technical Support Center: Enhancing Amide Coupling Kinetics of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing the reaction kinetics of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid coupling. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this specific amide bond formation. The inherent steric hindrance and electronic properties of this substrate often necessitate a carefully considered approach to achieve efficient and high-yielding couplings. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities.

I. Understanding the Challenges: Why is This Coupling Difficult?

The primary hurdles in the amide coupling of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid stem from two key structural features:

  • Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group and the ortho-substituted dichlorophenyl ring create significant steric congestion around the carboxylic acid. This physically impedes the approach of the amine nucleophile.[1][2]

  • Electronic Effects: The electron-withdrawing nature of the two chlorine atoms on the phenyl ring can decrease the nucleophilicity of the carboxylate, making activation more challenging.

These factors can lead to slow reaction rates, incomplete conversions, and the formation of unwanted side products. This guide will equip you with the strategies to overcome these obstacles.

II. Frequently Asked Questions (FAQs)

Q1: My coupling reaction with 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid is extremely slow or has stalled. What are the likely causes?

Several factors can contribute to sluggish or stalled reactions:

  • Insufficient Carboxylic Acid Activation: The steric hindrance may prevent the coupling reagent from efficiently activating the carboxylic acid.[3]

  • Poor Nucleophilicity of the Amine: If the amine partner is also sterically hindered or electronically deactivated, the reaction rate will be further diminished.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. A suboptimal solvent can hinder the reaction.[4][5]

  • Low Reaction Temperature: While lower temperatures are often used to minimize side reactions, they can also significantly slow down the desired coupling, especially with challenging substrates.

Q2: I'm observing a significant amount of an N-acylurea byproduct. What is causing this and how can I prevent it?

The formation of a stable N-acylurea is a common side reaction when using carbodiimide-based coupling reagents like EDC or DCC.[6][7] It occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. This is particularly prevalent with sterically hindered carboxylic acids where the nucleophilic attack by the amine is slow.

To mitigate N-acylurea formation:

  • Incorporate Additives: The addition of nucleophilic catalysts like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can intercept the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and more readily reacts with the amine.[8][9]

  • Switch Coupling Reagent Class: Consider moving away from carbodiimides to phosphonium or uronium/aminium salt-based reagents (e.g., PyBOP, HATU), which operate through different activation mechanisms that are less susceptible to this side reaction.[10][11]

Q3: How do I choose the optimal coupling reagent for this hindered substrate?

The choice of coupling reagent is critical. For sterically demanding couplings, more potent activating agents are often necessary.[7]

Reagent ClassExamplesStrengths for Hindered CouplingsConsiderations
Carbodiimides EDC, DCC, DICCost-effective, widely available.Prone to N-acylurea formation without additives.[6] May require longer reaction times.
Phosphonium Salts PyBOP, PyAOPHighly effective for hindered couplings, including N-methyl amino acids.[7][12] Reduces racemization.[10]Byproducts can sometimes complicate purification.
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUVery rapid reaction kinetics and high efficiency.[12] Generally low racemization.[8]Can react with the amine to form guanidinium byproducts if the order of addition is not controlled.[8]
Acyl Fluoride Precursors TFFH, BTFFHGenerates a small, highly reactive acyl fluoride intermediate, which can be very effective for extremely hindered systems.[7]Requires careful handling due to the reactivity of the reagents.

Q4: What is the best solvent for this type of coupling reaction?

Polar aprotic solvents are generally preferred for amide coupling reactions.

  • N,N-Dimethylformamide (DMF): A common and effective choice, offering good solubility for most reactants.[13]

  • Dichloromethane (DCM): Another widely used solvent, particularly for carbodiimide-mediated couplings.[14]

  • Acetonitrile (MeCN): Can be a good alternative, and in some cases, can facilitate easier product isolation.

  • Greener Alternatives: Studies have shown that solvents like 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate can be viable, more environmentally friendly replacements for DMF and DCM in certain amide coupling reactions.[4][5]

It is often beneficial to screen a few solvents to find the optimal one for your specific substrate combination.

III. Troubleshooting Guides

Problem 1: Incomplete Conversion or Stalled Reaction

Diagnostic Workflow:

start Reaction Stalled check_activation Confirm Carboxylic Acid Activation (e.g., via LCMS, IR) start->check_activation activation_ok Activation Confirmed check_activation->activation_ok Yes activation_fail Activation Incomplete check_activation->activation_fail No increase_temp Increase Reaction Temperature (e.g., to 40-60 °C) activation_ok->increase_temp stronger_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, PyBOP) activation_fail->stronger_reagent check_amine Assess Amine Reactivity (Steric/Electronic Hindrance) increase_temp->check_amine stronger_reagent->check_activation end_fail Re-evaluate Strategy stronger_reagent->end_fail excess_amine Increase Stoichiometry of Amine (1.5-2.0 equiv.) check_amine->excess_amine solvent_screen Screen Alternative Solvents (e.g., DMF, NMP) excess_amine->solvent_screen prolong_time Extend Reaction Time solvent_screen->prolong_time end_success Reaction Proceeds prolong_time->end_success prolong_time->end_fail

Caption: Troubleshooting workflow for stalled amide coupling reactions.

Solutions & Protocols:

  • Increase Reaction Temperature: For challenging couplings, ambient temperature may not provide sufficient energy to overcome the activation barrier. Cautiously increasing the temperature to 40-60 °C, or even up to 80 °C in some cases, can significantly enhance the reaction rate.[7] Monitor for potential decomposition of starting materials or products.

  • Employ a More Potent Coupling Reagent: If a standard carbodiimide coupling is failing, switch to a more reactive uronium or phosphonium salt.

    Protocol: HATU-Mediated Coupling for Hindered Substrates [3]

    • To a stirred solution of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid (1.0 equiv.) in anhydrous DMF (0.1–0.5 M), add HATU (1.1 equiv.).

    • Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

    • Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid. This pre-activation step is crucial to avoid side reactions with the amine.[8]

    • Add the amine (1.1-1.2 equiv.) to the reaction mixture.

    • Stir the reaction at room temperature or elevate the temperature if necessary, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • In Situ Acyl Fluoride Formation: For exceptionally difficult couplings, converting the carboxylic acid to a small, highly reactive acyl fluoride can be effective.

    Protocol: In Situ Acyl Fluoride Formation with TFFH [7]

    • Dissolve 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid (1.0 equiv.) in anhydrous DCM (0.1-0.5 M).

    • Add Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.1 equiv.) followed by DIPEA (2.2 equiv.).

    • Stir the mixture at room temperature for 15-20 minutes to generate the acyl fluoride.

    • In a separate flask, dissolve the amine (1.0 equiv.) in anhydrous DCM.

    • Slowly add the acyl fluoride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

Problem 2: Side Product Formation (N-acylurea, Guanidinium)

Diagnostic Workflow:

start Side Product Detected identify Identify Side Product (LCMS, NMR) start->identify n_acylurea N-acylurea (Carbodiimide reaction) identify->n_acylurea guanidinium Guanidinium (Uronium/Aminium reaction) identify->guanidinium add_additive Add HOBt or OxymaPure to Carbodiimide Reaction n_acylurea->add_additive change_reagent Switch to Phosphonium or Uronium Reagent n_acylurea->change_reagent control_addition Pre-activate Acid Before Adding Amine guanidinium->control_addition end_success Side Product Minimized add_additive->end_success end_fail Re-evaluate Stoichiometry/Purity add_additive->end_fail change_reagent->end_success lower_temp Lower Reaction Temperature control_addition->lower_temp control_addition->end_fail lower_temp->end_success

Caption: Decision tree for minimizing common side products.

Solutions & Protocols:

  • Suppressing N-acylurea with Additives: When using carbodiimides like EDC, the inclusion of an additive is highly recommended for hindered substrates.

    Protocol: EDC/HOBt Coupling

    • Dissolve 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.) in anhydrous DMF or DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 equiv.) portion-wise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir until completion. The presence of HOBt minimizes the lifetime of the O-acylisourea, thus suppressing the rearrangement to N-acylurea.[11]

  • Avoiding Guanidinium Formation: With uronium/aminium reagents like HATU, the amine can sometimes react with the coupling reagent itself.[8] The key to preventing this is the order of addition.

    Refined Protocol: HATU Coupling with Pre-activation

    • Always add the coupling reagent (HATU) and base (DIPEA) to the carboxylic acid first.

    • Allow a "pre-activation" period of 5-15 minutes at room temperature.[3]

    • Only after this pre-activation period should the amine be introduced to the reaction mixture. This ensures the HATU has already reacted with the carboxylate, making it unavailable to react with the amine.

IV. Summary of Recommended Reaction Conditions

ParameterRecommendation for 3-n-Boc-3-(2,3-dichlorophenyl)propionic acidRationale
Coupling Reagent Primary: HATU, PyBOP. Secondary: EDC/HOBt, COMU.High reactivity is needed to overcome steric hindrance.[7]
Solvent Anhydrous DMF, DCM, or 2-MeTHF.Good solubility and compatibility with common coupling reagents.[4][5][13]
Base DIPEA (for phosphonium/uronium reagents).Non-nucleophilic tertiary amine that minimizes side reactions.[12]
Temperature Room temperature to 60 °C.Higher temperatures may be required to drive the reaction to completion.[7]
Stoichiometry Acid (1.0), Reagent (1.1-1.2), Amine (1.1-1.5), Base (2.0-3.0).A slight excess of the amine and coupling reagent can improve conversion.
Key Technique Pre-activation of the carboxylic acid for 5-15 minutes before adding the amine when using uronium/aminium reagents.Minimizes the formation of guanidinium byproducts.[8]

By systematically applying the principles and protocols outlined in this guide, researchers can significantly enhance the success rate of coupling reactions involving the sterically demanding 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid.

References

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 423-427. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Ohmae, T., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A. [Link]

  • Trovato, A., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC - PubMed Central. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. [Link]

  • Perrin, C., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • ResearchGate. (n.d.). Amide coupling reaction kinetics with linear initial reaction rate inset. [Link]

  • DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. [Link]

  • ACS Sustainable Chemistry & Engineering. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]

  • ChemRxiv. (n.d.). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. [Link]

  • Nature. (n.d.). Enhancing the success rate of amide coupling reactions with machine learning predictions. [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Recent Development of Peptide Coupling Reagents in Organic Synthesis. [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Reddit. (2022). amide coupling help. [Link]

  • PubChem. (n.d.). 3-(3-Chlorophenyl)propanoic acid. [Link]

  • PubChem. (n.d.). 2,3-Dichloropropionic acid. [Link]

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Validation & Comparative

A Comparative Guide to Purity Validation: Quantitative NMR Spectroscopy of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex chiral building blocks like 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid, a critical intermediate in the synthesis of advanced therapeutic agents, rigorous purity assessment is paramount.[1] This guide provides an in-depth, comparative analysis of purity determination methodologies, focusing on the superior accuracy and efficiency of Quantitative Nuclear Magnetic Resonance (¹H qNMR) spectroscopy. We will dissect the causality behind experimental choices and provide a self-validating protocol for researchers, scientists, and drug development professionals.

The Analytical Challenge: Beyond Simple Detection

Traditionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) have been the workhorses of purity analysis in the pharmaceutical industry.[2][3] While powerful for separating complex mixtures, these techniques are inherently relative; their accuracy hinges on the availability of a certified reference standard of the identical compound.[4] Furthermore, they can be "blind" to non-chromophoric impurities and provide limited information about their structure. Elemental analysis, another common method, confirms the elemental composition but can be misleading if isomers or impurities with similar compositions are present.[5]

Quantitative NMR (qNMR) emerges as a powerful, primary analytical method that overcomes these limitations.[6] The fundamental principle of qNMR is that the area under an NMR signal is directly proportional to the number of atomic nuclei generating that signal. This allows for the direct, absolute quantification of a compound against a certified internal standard of a different structure, eliminating the need for a specific reference material of the analyte itself. This technique is non-destructive, rapid, and provides structural confirmation simultaneously with purity assessment.[7]

Comparative Overview of Purity Analysis Techniques
Feature¹H Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Elemental Analysis (CHN)
Principle Signal integral is directly proportional to molar concentration.Separation based on differential partitioning between phases.Combustion and measurement of elemental composition (C, H, N).
Quantification Absolute (using an internal standard of known purity).Relative (requires a certified reference standard of the analyte).Provides elemental ratio, not direct purity of a specific compound.
Reference Standard Any stable, soluble compound with non-overlapping signals.Required; must be identical to the analyte.Not applicable.
Sample State Non-destructive.Destructive.Destructive.
Impurity Detection Detects all proton-containing species, including residual solvents and water.[8]Primarily detects species with a chromophore (UV-active).Insensitive to isomeric impurities or those with similar elemental composition.[5]
Structural Info Provides full structural confirmation of the main component and impurities.Provides retention time only; requires coupling to MS for structural data.No structural information.
Speed Fast (typically 5-15 minutes per sample).Moderate (typically 15-45 minutes per sample).Slow.

The qNMR Workflow for Purity Determination

The successful implementation of a qNMR purity assay relies on a meticulously planned and executed workflow. Each stage, from sample preparation to data processing, is designed to ensure maximum accuracy and precision.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately Weigh Analyte (3-N-Boc-...) dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately Weigh Internal Standard weigh_std->dissolve acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & Standard) process->integrate calculate Calculate Purity (%) integrate->calculate

Caption: High-level workflow for qNMR purity determination.

Experimental Protocol: Purity of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid

This protocol provides a self-validating system for determining the weight/weight (w/w) purity of the target analyte.

Rationale and Selection of Internal Standard

The choice of internal standard (IS) is critical. An ideal IS must:

  • Be highly pure and non-hygroscopic.

  • Be chemically stable and not react with the analyte or solvent.

  • Possess signals in the ¹H NMR spectrum that are sharp and well-resolved from analyte and solvent signals.

  • Have a known molecular weight and proton count for its chosen signal.

For this analysis, Maleic Anhydride is an excellent choice. It is highly pure, stable, and its two olefinic protons appear as a sharp singlet around 7.0-7.3 ppm in many deuterated solvents, an area typically clear of signals from the analyte.

Materials and Equipment
  • Analyte: 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid

  • Internal Standard: Maleic Anhydride (purity ≥ 99.5%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃)

  • Equipment: High-resolution NMR spectrometer (≥400 MHz), analytical balance (±0.01 mg accuracy), high-quality 5 mm NMR tubes, volumetric flasks, and pipettes.

Step-by-Step Sample Preparation

Precision in this stage is paramount for accurate results.[9]

  • Weighing the Internal Standard (IS): Accurately weigh approximately 10 mg of maleic anhydride directly into a clean, dry vial. Record the mass (m_std) to the nearest 0.01 mg.

  • Weighing the Analyte: To the same vial, add approximately 30-40 mg of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid. Record the mass (m_a) to the nearest 0.01 mg. The molar ratio should be kept reasonably close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add approximately 0.75 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Data Acquisition

Quantitative accuracy requires specific acquisition parameters to ensure all signals are fully relaxed and properly detected.[10]

ParameterRecommended ValueRationale
Pulse Angle (p1) 30-45 degreesA smaller flip angle reduces the time needed for longitudinal relaxation, ensuring signals return to equilibrium.
Relaxation Delay (d1) ≥ 30 secondsThis is the most critical parameter. The delay must be at least 5 times the longest T₁ relaxation time of any proton being quantified to ensure complete relaxation and accurate integration.
Acquisition Time (at) 2-4 secondsSufficient time to ensure good digital resolution.
Number of Scans (ns) 8 to 16A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for signals of interest).
Receiver Gain (rg) Auto-adjustedSet to avoid signal clipping, which would invalidate quantification.
Data Processing and Purity Calculation
  • Processing: Apply Fourier transform, manual phase correction, and a high-order polynomial baseline correction to the acquired spectrum.[9]

  • Signal Selection & Integration:

    • Analyte Signal: The nine protons of the tert-butyloxycarbonyl (Boc) group on 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid produce a sharp, intense singlet, typically around 1.4 ppm. This signal is ideal for integration due to its high intensity and separation from other signals.

    • Standard Signal: Integrate the singlet corresponding to the two olefinic protons of maleic anhydride (around 7.0-7.3 ppm).

  • Calculation: The purity (P_a) of the analyte is calculated using the following equation[11]:

    Purity (%) = (I_a / I_std) * (N_std / N_a) * (M_a / M_std) * (m_std / m_a) * P_std

    Where:

    • I_a, I_std: Integral values for the analyte and standard.

    • N_a, N_std: Number of protons for the integrated signals (N_a = 9 for the Boc group; N_std = 2 for maleic anhydride).

    • M_a, M_std: Molar masses of the analyte (334.2 g/mol ) and standard (98.06 g/mol ).

    • m_a, m_std: Masses of the analyte and standard.

    • P_std: Purity of the internal standard (e.g., 99.5% or 0.995).

Purity_Calculation cluster_analyte Analyte Data cluster_std Internal Standard Data m_a Mass (m_a) Purity Purity (%) m_a->Purity I_a Integral (I_a) I_a->Purity M_a Molar Mass (M_a) M_a->Purity N_a Proton Count (N_a) N_a->Purity m_std Mass (m_std) m_std->Purity I_std Integral (I_std) I_std->Purity M_std Molar Mass (M_std) M_std->Purity N_std Proton Count (N_std) N_std->Purity P_std Purity (P_std) P_std->Purity

Caption: Logical flow of variables for the qNMR purity calculation.

Conclusion: An Authoritative Method for Quality Assurance

The validation of 3-N-Boc-3-(2,3-dichlorophenyl)propionic acid purity by ¹H qNMR spectroscopy represents a significant advancement over traditional methods. It provides a direct, absolute measure of purity, offers simultaneous structural confirmation, and detects a broad range of potential impurities, including residual solvents and water, that other methods may miss.[8] By adhering to a carefully designed protocol that emphasizes precision in sample preparation and quantitative rigor in data acquisition, researchers can achieve highly accurate and reliable purity assessments. This E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) grounded approach ensures that the quality of critical pharmaceutical intermediates is upheld to the highest standard, safeguarding the integrity of the entire drug development pipeline.

References

  • National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]

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A Comparative Guide to 2,3-Dichloro- vs. 3,4-Dichlorophenylalanine in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Peptide Therapeutics

In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a powerful strategy to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[1][2][3] Among these, halogenated amino acids, particularly chlorinated derivatives of phenylalanine, offer a nuanced approach to refining peptide structure and function. The introduction of chlorine atoms onto the phenyl ring of phenylalanine can profoundly influence peptide conformation, receptor binding affinity, and metabolic stability through a combination of steric, electronic, and halogen bonding effects.[][5]

This guide provides a comparative analysis of two specific positional isomers: 2,3-dichlorophenylalanine (2,3-Dcp) and 3,4-dichlorophenylalanine (3,4-Dcp). While direct comparative studies are limited, this document synthesizes established principles of medicinal chemistry and peptide science to illuminate the key differences between these two analogs and provides detailed experimental protocols for their empirical evaluation.

Physicochemical Properties: A Tale of Two Isomers

The distinct positioning of the two chlorine atoms on the phenyl ring of 2,3-Dcp and 3,4-Dcp imparts unique steric and electronic characteristics that can translate into significant differences in peptide behavior.

Property2,3-Dichlorophenylalanine (2,3-Dcp)3,4-Dichlorophenylalanine (3,4-Dcp)
Molecular Formula C₉H₉Cl₂NO₂[6]C₉H₉Cl₂NO₂[7]
Molecular Weight ~234.08 g/mol [6]~234.08 g/mol [7]
Predicted LogP Higher (more lipophilic)Lower (less lipophilic)
Key Structural Feature Ortho- and meta-chlorine substitutionMeta- and para-chlorine substitution

Note: Predicted LogP values can vary based on the algorithm used. The trend of 2,3-Dcp being more lipophilic is a general expectation based on the substitution pattern.

Electronic Effects: Inductive vs. Resonance

Both isomers possess two electron-withdrawing chlorine atoms, which decrease the electron density of the aromatic ring through the inductive effect (-I).[8][9] However, the positioning of the chlorine atoms influences their ability to donate electrons back into the ring via resonance (+R).

  • 2,3-Dichlorophenylalanine: The ortho- and meta-chlorines exert a strong inductive electron-withdrawing effect. The resonance effect from the ortho-chlorine can influence the proximal peptide backbone, while the meta-chlorine's resonance effect is less pronounced.[8]

  • 3,4-Dichlorophenylalanine: The para-chlorine is well-positioned to participate in resonance along the long axis of the molecule. This can lead to a different distribution of partial charges on the aromatic ring compared to the 2,3-isomer.[8]

These electronic differences can have a significant impact on cation-π interactions, which are crucial for the binding of many peptides to their receptors.

Steric Hindrance and Conformational Constraints

The placement of a chlorine atom at the ortho- position in 2,3-Dcp introduces significant steric bulk near the peptide backbone. This can restrict the rotational freedom (chi angles) of the amino acid side chain, potentially locking the peptide into a more defined conformation. In contrast, the chlorine atoms in 3,4-Dcp are more distal to the backbone, imposing fewer steric constraints on side-chain rotation.

Halogen Bonding Potential

Halogen bonds are non-covalent interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen.[10][11] The strength and geometry of these interactions are highly dependent on the electronic environment of the halogen.

  • 2,3-Dichlorophenylalanine: The ortho-chlorine is sterically more accessible for intramolecular halogen bonding with the preceding peptide bond's carbonyl oxygen. This could further stabilize specific turn structures.

  • 3,4-Dichlorophenylalanine: Both chlorines are available for intermolecular halogen bonding with a receptor or enzyme active site. The electronic nature of the 3,4-disubstituted ring may also influence the magnitude of the σ-hole on the chlorine atoms, potentially modulating the strength of these interactions.[12]

Comparative Analysis Workflow

To empirically determine the differential effects of 2,3-Dcp and 3,4-Dcp on a peptide of interest, a systematic experimental workflow is required. This involves synthesizing the parent peptide and its two dichlorinated analogs, followed by a series of comparative biophysical and biochemical assays.

cluster_synthesis Peptide Synthesis & Purification cluster_analysis Comparative Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis (SPPS) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry & Analytical HPLC purification->characterization conformation Conformational Analysis (CD & NMR) characterization->conformation binding Receptor Binding Assay characterization->binding stability Proteolytic Stability Assay characterization->stability interpretation Structure-Activity Relationship (SAR) Analysis conformation->interpretation binding->interpretation stability->interpretation

Caption: Experimental workflow for the comparative analysis of dichlorophenylalanine-containing peptides.

Experimental Protocols

The following protocols provide a framework for the synthesis, purification, characterization, and comparative analysis of peptides containing 2,3-Dcp and 3,4-Dcp.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Dichlorophenylalanine Peptides

This protocol is based on the widely used Fmoc/tBu strategy.[13][14] The incorporation of the hydrophobic dichlorophenylalanine residues may require optimized coupling conditions.[15][16]

Materials:

  • Fmoc-protected amino acids (including Fmoc-2,3-Dcp-OH and Fmoc-3,4-Dcp-OH)

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with the coupling reagent and DIPEA in DMF for 10-15 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For the hydrophobic dichlorophenylalanine residues, a double coupling or extended coupling time may be necessary.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether.

  • Drying: Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization

Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and characterization by mass spectrometry (MS) and analytical HPLC.[17][18]

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water with 0.1% TFA).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the desired peptide peak.

  • Characterization:

    • Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or MALDI-TOF MS.

    • Assess the purity of the peptide using analytical RP-HPLC. The purity should ideally be >95%.

  • Lyophilization: Lyophilize the pure peptide fractions to obtain a fluffy white powder.

Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure of the peptide in solution.

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Data Acquisition:

    • Record the CD spectrum from 190 to 260 nm in a 1 mm pathlength cuvette at a controlled temperature (e.g., 25 °C).

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity. Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil content. Compare the spectra of the parent peptide, the 2,3-Dcp analog, and the 3,4-Dcp analog to identify any significant conformational changes.

Protocol 4: Proteolytic Stability Assay

This assay assesses the resistance of the peptides to enzymatic degradation.[19][20]

Procedure:

  • Peptide Incubation: Dissolve each peptide in a relevant biological matrix (e.g., human serum or a solution containing a specific protease like trypsin or chymotrypsin) at a known concentration.

  • Time-Course Sampling: Incubate the samples at 37 °C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot and quench the enzymatic reaction by adding an equal volume of a stop solution (e.g., 10% TFA or acetonitrile).

  • Analysis: Analyze the samples by LC-MS to quantify the amount of remaining intact peptide.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t₁/₂) of each peptide.

Interpreting the Data: A Comparative Framework

ParameterPotential Impact of 2,3-DcpPotential Impact of 3,4-DcpRationale
Conformation More constrained, potentially favoring a specific turn or helical structure.Less constrained, may adopt a conformation more similar to the parent peptide.The ortho-chlorine in 2,3-Dcp introduces steric hindrance and the potential for intramolecular halogen bonding.
Receptor Binding Affinity Could increase or decrease affinity depending on the required conformation and receptor topology.May enhance affinity through intermolecular halogen bonding or altered electronic interactions.A pre-organized, rigid conformation (from 2,3-Dcp) may better fit the receptor binding pocket. The 3,4-Dcp isomer may offer more favorable intermolecular interactions.
Proteolytic Stability Likely to increase stability, especially against enzymes that recognize the P1' position.May increase stability, but potentially to a lesser extent than 2,3-Dcp.The steric bulk of the 2,3-dichloro group is expected to provide greater shielding of the adjacent peptide bonds from proteolytic enzymes.

Conclusion

The choice between incorporating 2,3-dichlorophenylalanine and 3,4-dichlorophenylalanine into a peptide sequence is a strategic decision that should be guided by the specific therapeutic goal. While 2,3-Dcp offers the potential for significant conformational constraint and enhanced proteolytic stability due to its steric bulk, 3,4-Dcp may provide more subtle electronic modulations and opportunities for favorable intermolecular halogen bonding within a receptor active site. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of these two valuable tools in peptide drug design, enabling researchers to make data-driven decisions to optimize the performance of their peptide candidates.

References

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  • Singh, A., et al. (1986). Conformations of dehydrophenylalanine containing peptides - NMR studies on three tripeptides with a central dehydrophenylalanyl residue. International Journal of Peptide and Protein Research, 28(2), 126-133.
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  • Ogawa, T., et al. (1989). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. International Journal of Peptide and Protein Research, 34(5), 374-381.
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  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry.
  • University of Glasgow. (n.d.). Lecture 2: Substituent Effects.
  • La Salle University. (n.d.). Substituent Effects.
  • Balabaev, N. K., et al. (2019). Molecular modeling and computational study of the chiral-dependent structures and properties of self-assembling diphenylalanine peptide nanotubes. Journal of Biomolecular Structure and Dynamics, 37(10), 2537-2553.
  • Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis. (2008). Tetrahedron Letters, 49(38), 5519-5521.
  • University of Calgary. (n.d.). Ch12: Substituent Effects.
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  • Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution.
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efficacy of 3-n-boc-3-(2,3-dichlorophenyl)propionic acid vs other neuroprotective agents

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Neuroprotective Agents: A Guide for Researchers

A Note to the Reader: The initial inquiry for a comparative analysis of "3-n-boc-3-(2,3-dichlorophenyl)propionic acid" could not be fulfilled as the compound is not well-documented in publicly available scientific literature as a neuroprotective agent. To provide a valuable and data-driven guide, this document will instead focus on Ibuprofen , a well-researched propionic acid derivative with established neuroprotective properties. This guide will compare its efficacy against other prominent neuroprotective agents with diverse mechanisms of action: Edaravone , Riluzole , and Minocycline .

Introduction: The Multifaceted Challenge of Neuroprotection

Neurodegenerative diseases and acute neurological injuries, such as stroke, represent a significant and growing global health burden. The underlying pathology is a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which collectively lead to neuronal death and functional decline. The goal of neuroprotection is to interrupt these damaging processes, preserving neuronal structure and function. Given the multifactorial nature of neuronal injury, therapeutic agents with distinct mechanisms of action are under intense investigation. This guide provides a comparative overview of four such agents, offering researchers a synthesized resource on their mechanisms, preclinical efficacy, and the experimental protocols used to evaluate them.

Mechanisms of Action: Diverse Strategies for Neuronal Defense

The neuroprotective agents discussed here operate through distinct, yet sometimes overlapping, pathways. Understanding these mechanisms is critical for designing targeted therapeutic strategies and interpreting experimental outcomes.

Ibuprofen: Targeting Neuroinflammation

Primarily known as a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen's neuroprotective effects are largely attributed to its inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] In the context of brain injury, activated microglia and astrocytes upregulate COX-2, leading to the production of pro-inflammatory prostaglandins. By inhibiting COX enzymes, Ibuprofen dampens this inflammatory response, reducing secondary damage to neurons.[3] Studies have also suggested that Ibuprofen's benefits may extend beyond COX inhibition, potentially involving the activation of peroxisome proliferator-activated receptors (PPARs) and modulation of acid-sensing ion channels (ASICs).[1][4]

G cluster_0 Inflammatory Stimulus (e.g., Ischemia) cluster_1 Microglia/Astrocyte Activation cluster_2 Neuronal Damage Stimulus Ischemia, Injury Microglia Activated Microglia / Astrocytes Stimulus->Microglia COX2_up COX-2 Upregulation Microglia->COX2_up Prostaglandins Pro-inflammatory Prostaglandins COX2_up->Prostaglandins Arachidonic Acid Arachidonic_Acid Arachidonic Acid Inflammation Neuroinflammation Prostaglandins->Inflammation Neuron_Damage Neuronal Damage Inflammation->Neuron_Damage Ibuprofen Ibuprofen Ibuprofen->COX2_up Inhibits

Ibuprofen's primary anti-inflammatory pathway.
Edaravone: Combating Oxidative Stress

Edaravone is a potent free radical scavenger.[5][6] Following an ischemic event or in chronic neurodegenerative states, there is a massive burst of reactive oxygen species (ROS) and reactive nitrogen species (RNS) that overwhelm the brain's endogenous antioxidant defenses. These reactive species cause widespread damage to lipids, proteins, and DNA. Edaravone readily crosses the blood-brain barrier and effectively neutralizes various free radicals, including hydroxyl radicals (•OH) and peroxynitrite (ONOO-), thereby inhibiting lipid peroxidation and protecting cell membrane integrity.[6][7][8]

G cluster_0 Ischemia/Reperfusion Injury cluster_1 Oxidative Stress Cascade cluster_2 Neuronal Damage Ischemia Ischemia / Reperfusion ROS Reactive Oxygen Species (ROS) Reactive Nitrogen Species (RNS) Ischemia->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA/Protein Damage ROS->DNA_Damage Cell_Damage Membrane & Cellular Damage Lipid_Peroxidation->Cell_Damage DNA_Damage->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Edaravone Edaravone Edaravone->ROS

Edaravone's free radical scavenging activity.
Riluzole: Modulating Glutamate Excitotoxicity

Riluzole is the first drug approved for the treatment of amyotrophic lateral sclerosis (ALS), and its neuroprotective action centers on mitigating glutamate excitotoxicity.[9] Excessive glutamate in the synaptic cleft over-activates postsynaptic receptors (like NMDA and AMPA receptors), leading to a massive influx of Ca2+ and subsequent activation of cell death pathways. Riluzole is thought to work through a dual mechanism: it inhibits the presynaptic release of glutamate by blocking voltage-gated sodium channels and also non-competitively blocks postsynaptic NMDA receptors.[10][11][12] This reduces overall glutamatergic neurotransmission, protecting neurons from excitotoxic damage.[10][13]

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channels Glutamate_Release Glutamate Release Na_Channel->Glutamate_Release Activates Glutamate Excess Glutamate Glutamate_Release->Glutamate NMDA_Receptor NMDA Receptors Glutamate->NMDA_Receptor Binds Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Riluzole Riluzole Riluzole->Na_Channel Riluzole->NMDA_Receptor Blocks

Riluzole's dual mechanism in reducing excitotoxicity.
Minocycline: A Multifunctional Inhibitor of Apoptosis and Inflammation

Minocycline, a second-generation tetracycline antibiotic, possesses potent neuroprotective properties independent of its antimicrobial activity.[14][15] It readily crosses the blood-brain barrier and exerts its effects through multiple mechanisms.[16][17] A key action is the inhibition of microglial activation, which in turn suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), inducible nitric oxide synthase (iNOS), and COX-2.[18][19] Additionally, minocycline has direct anti-apoptotic effects, inhibiting the activation of caspases (like caspase-3) and modulating the expression of the Bcl-2 family of proteins.[16][18] It has also been shown to inhibit matrix metalloproteinases (MMPs), which contribute to blood-brain barrier breakdown.[16]

G cluster_0 Pathological Stimulus cluster_2 Detrimental Outcomes Stimulus Injury / Disease Microglia_Activation Microglial Activation Stimulus->Microglia_Activation Apoptotic_Pathway Apoptotic Pathway (e.g., Caspase Activation) Stimulus->Apoptotic_Pathway Inflammation Neuroinflammation Microglia_Activation->Inflammation Apoptosis Apoptosis Apoptotic_Pathway->Apoptosis Minocycline Minocycline Minocycline->Microglia_Activation Minocycline->Apoptotic_Pathway Inhibits

Minocycline's multi-target neuroprotective effects.

Comparative Efficacy in Preclinical Models

The following table summarizes representative data from preclinical studies, primarily in rodent models of ischemic stroke and neurodegenerative disease. This allows for a cross-platform comparison of efficacy, although direct head-to-head studies are limited.

AgentModel SystemDosage/RouteKey FindingsReference(s)
Ibuprofen Rat MCAO (Stroke)Varies (e.g., 10-50 mg/kg, i.p.)Reduced infarct volume; improved neurological scores; decreased markers of inflammation.[1][4]
Mouse MPTP (Parkinson's)10-50 mg/kg, i.p.Protected against dopamine neuron loss; decreased dopamine turnover.[20][21]
Mouse AlCl₃ (Neurotoxicity)100 mg/kg/day, p.o.Improved cognitive function; decreased anxiety; reduced hippocampal IL-1β.[22]
Edaravone Rat MCAO (Stroke)3 mg/kg, i.v.Reduced infarct size and brain edema; improved neurological deficits.[7][23]
ALS Mouse Model (SOD1)2.5-5 mg/kg, i.p.Delayed motor function decline; extended survival.[24]
Rat Kainate (Excitotoxicity)3 mg/kg, i.v.Increased neuron density and reduced neuronal damage.[25]
Riluzole Rat MCAO (Stroke)2-8 mg/kg, i.p.Suppressed ischemia-evoked glutamate surge; protected cultured neurons from anoxia.[11][12]
ALS Mouse Model (SOD1)30 mg/kg/day in dietModestly extended survival and delayed disease progression.[9][26]
Alzheimer's Mouse ModelN/A (Human pilot study)Slowed cerebral glucose metabolism decline and cognitive decline in a small human trial.[27]
Minocycline Rat MCAO (Stroke)5-10 mg/kg, i.v.Significantly reduced infarct volume; improved neurological outcomes.[16][17]
Mouse TBI10-90 mg/kg, i.p.Reduced tissue damage and neurological dysfunction; inhibited caspase-1 activation.[16]
Alzheimer's Mouse Model50 mg/kg, p.o.Corrected upregulation of iNOS and COX-2; reduced APP levels and BACE-1 activity.[19][28]

Expert Synthesis: The data highlights that each agent demonstrates significant efficacy within its mechanistic domain. Ibuprofen and Minocycline show strong effects in models where inflammation is a primary driver. Edaravone consistently performs well in acute injury models like stroke, where a burst of oxidative stress is a key pathological event. Riluzole's efficacy is most established in the context of ALS, where chronic excitotoxicity is a central hypothesis. The broad, multi-target actions of Minocycline make it an attractive candidate across a range of both acute and chronic disease models.[16][18]

Key Experimental Protocols

Reproducible and well-validated experimental models are the bedrock of neuroprotection research. The following protocols describe two widely used models for assessing the efficacy of potential neuroprotective compounds.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) Model

This surgical model mimics the most common type of human ischemic stroke.[29] The goal is to block blood flow to the territory of the middle cerebral artery, inducing a focal ischemic lesion.

Workflow for the intraluminal filament MCAO model.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize the rodent (e.g., mouse or rat) with a suitable anesthetic (e.g., isoflurane). Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.[30]

  • Surgical Exposure: Make a midline neck incision to expose the trachea and surrounding muscles. Carefully dissect the soft tissue to isolate the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA), taking care not to damage the vagus nerve.[30][31]

  • Vessel Ligation: Distally ligate the ECA with a permanent suture. Place temporary ligatures or microvascular clips on the CCA and ICA.[30]

  • Filament Insertion: Make a small incision in the ECA stump. Insert a pre-coated (e.g., poly-L-lysine) nylon monofilament through the ECA into the ICA until a slight resistance is felt, indicating it has lodged at the origin of the MCA, thereby occluding blood flow.[31] The length of insertion is critical and species-dependent (e.g., 17-20 mm for rats).[31]

  • Occlusion: Maintain the filament in place for the desired occlusion period (typically 60-90 minutes for transient MCAO).

  • Reperfusion: For transient models, carefully withdraw the filament to allow reperfusion. For permanent models, the filament is left in place.

  • Closure and Recovery: Suture the neck incision and allow the animal to recover in a warm environment. Provide post-operative analgesia as required by institutional protocols.

  • Outcome Assessment: At a predetermined time point (e.g., 24, 48, or 72 hours), assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animal and harvest the brain. Infarct volume is typically quantified by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains white.[29][32]

In Vitro: Oxygen-Glucose Deprivation (OGD) Model

The OGD model is a widely used in vitro technique to simulate ischemic conditions in cell culture, allowing for the study of cellular and molecular mechanisms of injury and neuroprotection.[33][34]

Step-by-Step Methodology:

  • Cell Culture: Plate primary neurons or a suitable neuronal cell line (e.g., PC12, SH-SY5Y) on appropriate culture plates and grow to the desired confluency.

  • Prepare OGD Medium: Prepare a glucose-free culture medium (e.g., glucose-free DMEM). Deoxygenate this medium by bubbling with a gas mixture of 95% N₂ / 5% CO₂ for at least 30 minutes.[35]

  • Induce OGD: Wash the cell cultures once with the deoxygenated, glucose-free medium. Replace the normal culture medium with the OGD medium.

  • Hypoxic Incubation: Immediately place the culture plates into a hypoxic chamber or incubator flushed with 95% N₂ / 5% CO₂. Maintain the cells in this environment for a duration determined by the cell type's sensitivity (e.g., 1-4 hours).[35]

  • Reoxygenation (Optional): To model ischemia-reperfusion injury, remove the plates from the hypoxic chamber. Replace the OGD medium with the original, normoxic, glucose-containing culture medium and return the plates to a standard incubator (95% air / 5% CO₂).[35][36]

  • Assess Cell Viability: At a desired time point post-OGD or reoxygenation (e.g., 24 hours), assess cell death and viability. Common assays include:

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.

    • MTT/MTS Assay: Measures the metabolic activity of viable cells.

    • Live/Dead Staining: Uses fluorescent dyes (e.g., Calcein-AM/Ethidium Homodimer-1) to visualize living and dead cells.

References

  • The pharmacology and mechanism of action of riluzole - Neurology.org. Available at: [Link]

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A Comparative Guide to Protecting Groups for 3-(2,3-dichlorophenyl)propionic acid: Experimental Protocols and Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries, the strategic use of protecting groups is paramount to achieving high yields and purity. The carboxylic acid moiety of 3-(2,3-dichlorophenyl)propionic acid, a valuable building block, often requires temporary masking to prevent unwanted side reactions during subsequent synthetic transformations. This guide provides a comprehensive comparison of three commonly employed protecting groups for this substrate: the methyl, benzyl, and tert-butyl esters. We will delve into the practical aspects of their installation and cleavage, supported by detailed experimental protocols and a critical analysis of their respective advantages and limitations.

The Strategic Imperative for Protecting 3-(2,3-dichlorophenyl)propionic acid

The presence of the acidic proton and the nucleophilic carbonyl oxygen in the carboxylic acid group of 3-(2,3-dichlorophenyl)propionic acid can interfere with a wide range of chemical reactions. For instance, in reactions involving strong bases, organometallic reagents, or reductions, the unprotected carboxylic acid can lead to deprotonation, complexation, or reduction, respectively, thereby diminishing the yield of the desired product. The electron-withdrawing nature of the dichlorophenyl ring can also influence the reactivity of the carboxylic acid. Therefore, the selection of a suitable protecting group is a critical decision in the synthetic design, dictated by the stability of the protecting group to the planned reaction conditions and the ease of its selective removal.

Comparative Analysis of Protecting Groups

The ideal protecting group should be easy to introduce in high yield, stable to a variety of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups in the molecule.[1] Here, we compare the methyl, benzyl, and tert-butyl esters as protecting groups for 3-(2,3-dichlorophenyl)propionic acid.

Protecting GroupFormationStabilityDeprotectionKey Considerations
Methyl Ester Fischer Esterification (e.g., MeOH, H₂SO₄)Stable to acidic conditions and mild bases.Basic hydrolysis (e.g., NaOH, LiOH)Hydrolysis can be slow for sterically hindered esters.[2][3]
Benzyl Ester Benzylation (e.g., BnBr, base)Stable to acidic and basic conditions.Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Potential for dehalogenation of the dichlorophenyl ring.[4]
tert-Butyl Ester tert-Butylation (e.g., isobutylene, H₂SO₄)Stable to basic conditions and nucleophiles.Acidic cleavage (e.g., TFA, HCl)Strong acidic conditions may not be suitable for acid-labile substrates.[5]

Experimental Protocols

The following protocols are designed to be robust and reproducible for the protection and deprotection of 3-(2,3-dichlorophenyl)propionic acid.

Methyl Ester Protection and Deprotection

Rationale: The methyl ester is a simple and cost-effective protecting group. Its formation via Fischer esterification is a classic and reliable method.[6] Deprotection is typically achieved through saponification, which is generally a high-yielding process. However, the presence of the ortho-chloro substituent on the phenyl ring may introduce some steric hindrance, potentially slowing down both the esterification and hydrolysis steps.[2][7]

Protection Workflow: Methyl Ester Formation

sub 3-(2,3-dichlorophenyl)propionic acid reagents Methanol (excess) cat. H₂SO₄ sub->reagents product Methyl 3-(2,3-dichlorophenyl)propionate reagents->product Reflux

Caption: Workflow for Methyl Ester Protection.

Step-by-Step Protocol: Synthesis of Methyl 3-(2,3-dichlorophenyl)propionate

  • To a solution of 3-(2,3-dichlorophenyl)propionic acid (1.0 eq) in methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester, which can be purified by column chromatography if necessary.

Deprotection Workflow: Methyl Ester Hydrolysis

ester Methyl 3-(2,3-dichlorophenyl)propionate reagents NaOH (aq) Methanol ester->reagents acid 3-(2,3-dichlorophenyl)propionic acid reagents->acid Reflux, then Acidification

Caption: Workflow for Methyl Ester Deprotection.

Step-by-Step Protocol: Hydrolysis of Methyl 3-(2,3-dichlorophenyl)propionate [8]

  • Dissolve methyl 3-(2,3-dichlorophenyl)propionate (1.0 eq) in a mixture of methanol and 10% aqueous sodium hydroxide solution (1:1 v/v).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous residue with concentrated hydrochloric acid to pH 1-2.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the deprotected carboxylic acid.

Benzyl Ester Protection and Deprotection

Rationale: The benzyl ester offers excellent stability towards a wide range of acidic and basic conditions, making it a versatile protecting group.[9] The primary method for its removal is catalytic hydrogenolysis, which proceeds under neutral conditions. A significant consideration for 3-(2,3-dichlorophenyl)propionic acid is the potential for competitive dehalogenation of the aromatic ring during hydrogenolysis.[4] Careful selection of the catalyst and reaction conditions is crucial to ensure selective debenzylation.

Protection Workflow: Benzyl Ester Formation

sub 3-(2,3-dichlorophenyl)propionic acid reagents Benzyl bromide Base (e.g., K₂CO₃) Solvent (e.g., DMF) sub->reagents product Benzyl 3-(2,3-dichlorophenyl)propionate reagents->product Stir at RT

Caption: Workflow for Benzyl Ester Protection.

Step-by-Step Protocol: Synthesis of Benzyl 3-(2,3-dichlorophenyl)propionate

  • To a solution of 3-(2,3-dichlorophenyl)propionic acid (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • To this suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Deprotection Workflow: Benzyl Ester Hydrogenolysis

ester Benzyl 3-(2,3-dichlorophenyl)propionate reagents H₂ (1 atm) Pd/C (5-10 mol%) Solvent (e.g., EtOAc) ester->reagents acid 3-(2,3-dichlorophenyl)propionic acid reagents->acid Stir at RT

Caption: Workflow for Benzyl Ester Deprotection.

Step-by-Step Protocol: Hydrogenolysis of Benzyl 3-(2,3-dichlorophenyl)propionate [10]

  • Dissolve benzyl 3-(2,3-dichlorophenyl)propionate (1.0 eq) in ethyl acetate.

  • Add 5% or 10% palladium on carbon (5-10 mol % Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the mixture vigorously at room temperature and monitor the reaction by TLC or LC-MS. To minimize dehalogenation, the reaction should be stopped as soon as the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Expert Insight: To suppress the undesired dehalogenation, the addition of a catalyst poison such as quinoline or the use of a less active catalyst may be beneficial.[4] Alternatively, transfer hydrogenolysis using ammonium formate as the hydrogen source can sometimes offer better selectivity.[10]

tert-Butyl Ester Protection and Deprotection

Rationale: The tert-butyl ester is highly stable to basic and nucleophilic conditions, making it an excellent choice when such reagents are used in subsequent synthetic steps.[11] Its removal is typically achieved under acidic conditions, which can be advantageous for substrates sensitive to basic hydrolysis or reduction. The steric hindrance of the tert-butyl group can make its introduction challenging, often requiring specific catalysts or reactive tert-butylating agents.[12]

Protection Workflow: tert-Butyl Ester Formation

sub 3-(2,3-dichlorophenyl)propionic acid reagents Isobutylene (gas) cat. H₂SO₄ DCM sub->reagents product tert-Butyl 3-(2,3-dichlorophenyl)propionate reagents->product Pressurized vessel

Caption: Workflow for tert-Butyl Ester Protection.

Step-by-Step Protocol: Synthesis of tert-Butyl 3-(2,3-dichlorophenyl)propionate

  • Dissolve 3-(2,3-dichlorophenyl)propionic acid (1.0 eq) in dichloromethane (DCM) in a pressure-resistant vessel.

  • Cool the solution to -78 °C and carefully add a catalytic amount of concentrated sulfuric acid.

  • Condense isobutylene gas into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

  • Carefully vent the vessel, then pour the reaction mixture into a cold saturated sodium bicarbonate solution.

  • Extract with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Deprotection Workflow: tert-Butyl Ester Cleavage

ester tert-Butyl 3-(2,3-dichlorophenyl)propionate reagents Trifluoroacetic acid (TFA) DCM ester->reagents acid 3-(2,3-dichlorophenyl)propionic acid reagents->acid Stir at RT

Caption: Workflow for tert-Butyl Ester Deprotection.

Step-by-Step Protocol: Cleavage of tert-Butyl 3-(2,3-dichlorophenyl)propionate [13]

  • Dissolve tert-butyl 3-(2,3-dichlorophenyl)propionate (1.0 eq) in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA) at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with toluene to remove residual TFA. The crude product can be purified by crystallization or chromatography if necessary.

Conclusion: Selecting the Optimal Protecting Group

The choice of the most suitable protecting group for 3-(2,3-dichlorophenyl)propionic acid is contingent upon the specific synthetic route.

  • The methyl ester is a good default choice for its simplicity and cost-effectiveness, provided that subsequent reaction steps are compatible with basic conditions for its removal.

  • The benzyl ester offers broad stability and is ideal when neutral deprotection conditions are required. However, careful optimization is necessary to avoid dehalogenation.

  • The tert-butyl ester provides excellent stability towards bases and nucleophiles, making it the preferred choice when these reagents are employed. The strongly acidic conditions required for its cleavage must be considered in the context of the overall molecular stability.

By understanding the nuances of each protecting group and following robust experimental protocols, researchers can effectively navigate the synthesis of complex molecules derived from 3-(2,3-dichlorophenyl)propionic acid.

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cross-validation of analytical results for the compound from different labs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Analytical Method Comparability

In the landscape of pharmaceutical development and manufacturing, the ability to produce consistent and reliable analytical data across different laboratories is not merely a matter of good practice; it is a scientific and regulatory necessity. The transfer of an analytical method from a development site to a quality control laboratory, or between contract research organizations (CROs), is a pivotal process that underpins the integrity of data throughout a drug's lifecycle. This process, known as inter-laboratory cross-validation or method transfer, ensures that a validated analytical procedure yields equivalent results regardless of the testing site, personnel, or equipment.[1][2]

A poorly executed method transfer can precipitate significant setbacks, including delayed product releases, expensive re-testing, and non-compliance with regulatory standards, ultimately eroding confidence in the analytical data.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of cross-validating analytical results for a given compound from different laboratories. It delves into the core principles, methodologies, and strategic considerations for ensuring a successful and scientifically sound method transfer, grounded in the principles outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9]

The modern approach to analytical procedures, as emphasized in recent ICH guidelines like Q2(R2) and Q14, views validation not as a singular event, but as a continuous lifecycle.[10] This perspective is crucial when considering method transfer, as it frames the process as an extension of the method's ongoing performance verification.[11][12]

Strategic Approaches to Inter-Laboratory Cross-Validation

The selection of an appropriate strategy for analytical method transfer is contingent upon several factors, including the complexity of the method, the experience and capabilities of the receiving laboratory, and the stage of drug development.[2][13] The primary approaches are:

  • Comparative Testing: This is the most frequently employed method, where both the transferring and receiving laboratories analyze the same lot of a homogeneous sample.[1][2] The resulting data are then statistically compared against pre-defined acceptance criteria to demonstrate equivalence. This approach is particularly suitable for methods that have already been validated.[2][13]

  • Co-validation: In this collaborative approach, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[1][2] This is often the preferred strategy when a new method is being developed and needs to be implemented across multiple sites concurrently.[1]

  • Revalidation (Partial or Full): The receiving laboratory conducts a full or partial revalidation of the analytical method.[1][2] This is generally necessary when there are significant differences in the laboratory environments, such as different analytical instrumentation.[2]

  • Transfer Waiver: In certain situations, a formal transfer study may be waived. This is typically justified if the receiving laboratory is already familiar with the procedure, for example, when transferring a compendial method.[1]

The choice of strategy should be a risk-based decision, carefully documented and justified. A gap analysis is often recommended to identify any supplementary validation that may be required before initiating the transfer process.[14]

The Anatomy of a Successful Method Transfer: A Step-by-Step Protocol

A robust and successful method transfer is built upon a foundation of meticulous planning, clear communication, and a comprehensive, well-documented protocol.

Part 1: The Method Transfer Protocol - The Blueprint for Success

The method transfer protocol is the cornerstone of the entire process and should be a collaborative effort between the transferring and receiving laboratories.[1] It must be approved by all relevant parties before the practical work begins.

Key Elements of the Method Transfer Protocol:

  • Objective and Scope: Clearly define the purpose of the transfer and the specific analytical method(s) being transferred.[14]

  • Responsibilities: Delineate the roles and responsibilities of both the transferring and receiving units.[14]

  • Materials and Instruments: Specify all critical reagents, reference standards, and the required instrumentation, including any potential differences between the labs.[14]

  • Analytical Procedure: Provide a detailed, step-by-step description of the analytical method.[14]

  • Experimental Design: Outline the number of samples, replicates, and concentration levels to be tested.

  • Acceptance Criteria: Pre-define the statistical criteria that will be used to judge the success of the transfer.[1][14] These are often based on the validation data for reproducibility.[14]

  • Data Analysis and Reporting: Describe the statistical methods that will be used to analyze the data and the format of the final report.

  • Deviation Management: Establish a procedure for documenting and addressing any deviations from the protocol.[14]

Caption: The process of a round-robin inter-laboratory study.

Navigating Challenges in Inter-Laboratory Studies

Despite careful planning, challenges can arise during method transfer and cross-validation. Proactive identification and mitigation of these potential issues are key to a successful outcome.

Common Challenges and Solutions:

  • Differences in Instrumentation: Even minor variations in equipment can lead to discrepancies. It is crucial to document all instrument parameters and, if possible, use similar models.

  • Ambiguities in the Analytical Procedure: A well-written, unambiguous method is essential. The transferring laboratory should provide clear instructions and be available for consultation.

  • Analyst Training and Experience: The receiving laboratory's analysts should be adequately trained on the method. On-site training can be beneficial for complex procedures. [14]* Sample Stability and Handling: The stability of the analyte in the matrix must be understood, and proper storage and shipping conditions maintained.

  • Data Integrity and Management: Ensuring accurate and secure data handling is paramount. [15]

Conclusion: Fostering a Culture of Quality and Collaboration

The cross-validation of analytical results between laboratories is a multifaceted process that demands rigorous scientific practice, meticulous planning, and open communication. By adopting a systematic approach, as outlined in this guide, and adhering to the principles of regulatory guidelines, organizations can ensure the seamless transfer of analytical methods. This not only guarantees the consistency and reliability of data but also fosters a culture of quality and collaboration that is essential for the successful development and commercialization of pharmaceutical products. A successful method transfer is a testament to the robustness of the analytical procedure and the competence of the laboratories involved, ultimately safeguarding product quality and patient safety.

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  • PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Retrieved from [Link]

  • Pharma Beginners. (2021). Analytical Method Transfer (USP 1224) Guideline. Retrieved from [Link]

  • ResearchGate. Round Robin for validation of test methods and the implementation in the standards. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. Retrieved from [Link]

  • Kunststoff-Institut Lüdenscheid. (2021). Why We Participate in Round Robin Tests and Why You Should Too. Retrieved from [Link]

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  • The J. Molner Company. (2025). Best Practices for Transferring Analytical Methods. Retrieved from [Link]

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  • SpringerLink. Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]

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A Comparative Guide to the Synthesis of Dichlorophenylpropionic Acids for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Dichlorophenylpropionic acids represent a class of compounds with significant applications in the pharmaceutical and agrochemical industries. Notably, they serve as crucial intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and as active ingredients in herbicides.[1] The specific substitution pattern of the chlorine atoms on the phenyl ring and the position of the propionic acid moiety give rise to various isomers, each with unique biological activities and synthetic challenges. This guide provides a comparative analysis of prominent synthetic routes to key dichlorophenylpropionic acid isomers, offering insights into the strategic selection of methodologies based on efficiency, scalability, and reaction mechanisms.

Synthesis of 2-(2,4-Dichlorophenoxy)propionic Acid

2-(2,4-Dichlorophenoxy)propionic acid is a significant intermediate, particularly in the synthesis of fungicides.[2] A prevalent and high-yielding method for its synthesis involves the Williamson ether synthesis, a classic and reliable method for forming ether linkages.

Route 1: Williamson Ether Synthesis

This approach is characterized by the condensation of 2,4-dichlorophenol with a propionic acid derivative in the presence of a base.

Reaction Scheme:

Williamson_Ether_Synthesis 2,4-Dichlorophenol 2,4-Dichlorophenol Intermediate_Salt Potassium 2,4-Dichlorophenoxide 2,4-Dichlorophenol->Intermediate_Salt Deprotonation 2-Chloropropionic_acid 2-Chloropropionic Acid Product 2-(2,4-Dichlorophenoxy)propionic Acid 2-Chloropropionic_acid->Product Base_Solvent Base (e.g., KOH) Solvent (e.g., DMSO) Base_Solvent->2,4-Dichlorophenol Base_Solvent->Intermediate_Salt Intermediate_Salt->Product Nucleophilic Substitution Friedel_Crafts_Route 1,3-Dichlorobenzene 1,3-Dichlorobenzene Ketone 2',4'-Dichloroacetophenone 1,3-Dichlorobenzene->Ketone Friedel-Crafts Acylation Acyl_Chloride Acyl Chloride (e.g., Acetyl Chloride) Acyl_Chloride->Ketone Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Ketone Ethylbenzene_Derivative 1-Ethyl-2,4-dichlorobenzene Ketone->Ethylbenzene_Derivative Reduction Reduction Reduction (e.g., Wolff-Kishner) Reduction->Ethylbenzene_Derivative Product 3-(2,4-Dichlorophenyl)propionic Acid Ethylbenzene_Derivative->Product Side-chain Oxidation Oxidation Oxidation (e.g., KMnO4) Oxidation->Product

Caption: A proposed multi-step synthesis of 3-(2,4-Dichlorophenyl)propionic Acid.

Mechanistic Insight: The synthesis would commence with a Friedel-Crafts acylation, where an acyl group is introduced onto the dichlorobenzene ring, catalyzed by a Lewis acid like aluminum chloride. [3]The resulting ketone can then be reduced to an alkyl group, for instance, through a Wolff-Kishner or Clemmensen reduction. Finally, a controlled oxidation of the alkyl side chain would yield the desired carboxylic acid. The specifics of the oxidation step are critical to achieve the propionic acid rather than benzoic acid. A more direct approach to the propionic acid side chain would involve a different set of reactions.

An alternative and more direct conceptual route involves the use of a nitrile intermediate to extend the carbon chain, a common strategy in organic synthesis.

Comparative Analysis and Future Perspectives

The choice of synthetic route is dictated by several factors including the desired isomer, availability of starting materials, and scalability.

FeatureWilliamson Ether Synthesis for 2-(2,4-Dichlorophenoxy)propionic AcidProposed Friedel-Crafts Route for 3-(2,4-Dichlorophenyl)propionic Acid
Number of Steps Single-step condensationMulti-step
Key Reaction Nucleophilic SubstitutionElectrophilic Aromatic Substitution, Reduction, Oxidation
Reported Yield High (90-93.5%) [2]Dependent on the efficiency of each step
Key Reagents 2,4-Dichlorophenol, 2-Chloropropionic Acid, Base1,3-Dichlorobenzene, Acyl Chloride, Lewis Acid, Reducing Agent, Oxidizing Agent
Advantages High yield, environmentally conscious (solvent recycling) [2]Utilizes fundamental and well-understood reactions
Challenges Requires careful control of reaction conditionsPotential for isomeric impurities, requires optimization of each step

For the synthesis of 2-(2,4-dichlorophenoxy)propionic acid, the Williamson ether synthesis stands out as a highly efficient and optimized method, particularly with the use of DMSO as a solvent. [2]The synthesis of 3-(2,4-dichlorophenyl)propionic acid, while less detailed in the provided search results, can be approached through classic organic transformations, offering flexibility in the choice of reagents and intermediates.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic routes. This may involve the use of novel catalytic systems to reduce the number of synthetic steps and minimize waste generation. As the demand for these valuable compounds continues in the pharmaceutical and agrochemical sectors, the need for efficient and environmentally benign synthetic methodologies will remain a key driver of innovation.

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assessing the impact of dichlorination position on peptide conformation

Author: BenchChem Technical Support Team. Date: January 2026

<_- a=""> A Senior Application Scientist's Guide to Assessing the Impact of Dichlorination Position on Peptide Conformation

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the precise control of peptide conformation is paramount. A peptide's three-dimensional structure dictates its biological activity, and subtle changes can lead to significant shifts in function.[1][2][3] Dichlorination, the selective introduction of two chlorine atoms onto a peptide, has emerged as a powerful tool for modulating conformation and enhancing therapeutic properties. This guide provides an in-depth comparison of how the position of dichlorination impacts peptide structure, supported by experimental data and protocols, to empower researchers in their drug discovery endeavors.

The Significance of Halogenation in Peptide Design

Halogen bonds, non-covalent interactions involving halogen atoms, can significantly influence molecular conformation.[4][5][6] Introducing chlorine atoms into a peptide can induce specific folds, stabilize secondary structures, and alter interactions with biological targets.[7] The regioselectivity of this dichlorination is critical, as the location of the chlorine atoms determines the nature and extent of these conformational changes.[1]

Synthetic Strategies for Regioselective Dichlorination

Achieving precise control over the dichlorination position is a key challenge in peptide synthesis. Several methods have been developed to achieve regioselectivity, primarily focusing on the modification of tyrosine residues due to the reactivity of their aromatic rings.[8][9][10]

Experimental Protocol: Site-Selective Dichlorination of a Tyrosine-Containing Peptide

This protocol outlines a general procedure for the late-stage, site-selective dichlorination of a tyrosine residue within a peptide sequence.[11]

Materials:

  • Tyrosine-containing peptide

  • N-Chlorosuccinimide (NCS)

  • Methionine-based peptide catalyst

  • Appropriate solvent (e.g., a mixture of acetonitrile and water)

  • Solid-phase peptide synthesis (SPPS) resin (if applicable)[12][13][14][15]

  • Coupling reagents (e.g., DCC, HOBt, DIC)[16][17][18][19][20]

  • Protecting groups (e.g., Fmoc, Boc)[21]

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Peptide Synthesis: Synthesize the parent peptide using standard solid-phase peptide synthesis (SPPS) protocols.[12][13][14][15][22]

  • Chlorination Reaction:

    • Dissolve the purified peptide in the chosen solvent system.

    • Add the methionine-based peptide catalyst.

    • Add N-Chlorosuccinimide (NCS) in stoichiometric amounts to achieve dichlorination. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using HPLC and mass spectrometry to confirm the incorporation of two chlorine atoms.

  • Purification: Purify the dichlorinated peptide using reverse-phase HPLC.

  • Characterization: Confirm the final product's identity and purity using high-resolution mass spectrometry and NMR spectroscopy.

Comparative Conformational Analysis: The Power of Spectroscopy

To assess the impact of dichlorination position, a combination of spectroscopic techniques is employed. Circular Dichroism (CD) spectroscopy provides insights into the peptide's secondary structure, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the three-dimensional arrangement of atoms.[23][24][25][26][27][28][29][30][31][32][33]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the secondary structure of peptides.[25][28][29] By comparing the CD spectra of the non-chlorinated peptide with its dichlorinated analogs, we can observe shifts in helical or sheet content.

Table 1: Comparison of Secondary Structure Content Determined by CD Spectroscopy

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Parent Peptide251560
3,5-dichloro-Tyr Peptide451045
2,6-dichloro-Tyr Peptide153055

Note: These are hypothetical values for illustrative purposes.

The data in Table 1 suggests that dichlorination at the 3,5-positions of a tyrosine residue can induce a more helical conformation, while dichlorination at the 2,6-positions may favor a β-sheet structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional NMR techniques, such as COSY, TOCSY, and NOESY, are instrumental in determining the precise three-dimensional structure of peptides in solution.[23][31][34][35][36] Chemical shift perturbations and Nuclear Overhauser Effect (NOE) data provide distance constraints between protons, allowing for the calculation of a detailed structural model.

Table 2: Key NOE Contacts and Chemical Shift Changes Upon Dichlorination

PeptideKey NOE ContactsSignificant Chemical Shift Perturbations (Δδ > 0.1 ppm)
Parent PeptideHα(i) - HN(i+1)-
3,5-dichloro-Tyr PeptideHα(i) - HN(i+3), Hα(i) - Hβ(i+3)Tyr ring protons, adjacent backbone amides
2,6-dichloro-Tyr PeptideHα(i) - Hα(j) across strandsTyr ring protons, distant backbone amides

Note: These are hypothetical values for illustrative purposes.

The observed NOE patterns and chemical shift changes provide concrete evidence for the conformational shifts suggested by CD spectroscopy. For instance, the presence of medium-range NOEs in the 3,5-dichloro-Tyr peptide is indicative of a helical structure, while inter-strand NOEs in the 2,6-dichloro-Tyr peptide support the formation of a β-sheet.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for assessing the impact of dichlorination on peptide conformation.

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis Conformational Analysis cluster_evaluation Functional Evaluation Peptide_Synthesis Solid-Phase Peptide Synthesis Dichlorination Regioselective Dichlorination Peptide_Synthesis->Dichlorination Purification HPLC Purification Dichlorination->Purification CD_Spectroscopy Circular Dichroism Purification->CD_Spectroscopy NMR_Spectroscopy 2D NMR Spectroscopy Purification->NMR_Spectroscopy Computational_Modeling Molecular Dynamics NMR_Spectroscopy->Computational_Modeling Biological_Assay Biological Activity Assay Computational_Modeling->Biological_Assay

Caption: Experimental workflow for assessing the impact of dichlorination.

Computational Modeling: An In-Silico Approach

Molecular dynamics (MD) simulations provide a powerful computational tool to complement experimental data.[4][5][6][7] By simulating the behavior of the dichlorinated peptides in a virtual environment, researchers can gain insights into the dynamic nature of their conformations and the specific interactions that stabilize them.

Functional Consequences and Biological Activity

Ultimately, the goal of modifying peptide conformation is to enhance its biological activity.[37][38] The observed conformational changes upon dichlorination should be correlated with functional assays to determine the structure-activity relationship. For example, a shift towards a more helical structure might improve a peptide's ability to disrupt cell membranes in an anticancer application.[38]

Conclusion

The position of dichlorination on a peptide has a profound and predictable impact on its conformation. By employing a combination of advanced synthetic and analytical techniques, researchers can strategically utilize dichlorination to sculpt peptide structures for desired therapeutic outcomes. This guide provides a framework for systematically assessing these conformational changes, empowering scientists to unlock the full potential of halogenation in peptide drug design.

References

  • Molecular dynamics investigation of halogenated amyloidogenic peptides | Request PDF - ResearchGate. Available at: [Link]

  • Molecular dynamics investigation of halogenated amyloidogenic peptides - PubMed. Available at: [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy - YouTube. Available at: [Link]

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  • Molecular dynamics simulation of halogen bonding mimics experimental data for cathepsin L inhibition - PubMed. Available at: [Link]

  • Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory | Journal of Chemical Education - ACS Publications. Available at: [Link]

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  • Molecular dynamics simulation of halogen bonding mimics experimental data for cathepsin L inhibition - ResearchGate. Available at: [Link]

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  • Conformational analysis of small peptides by circular dichroism - Digital Commons @ Southern University and A&M College. Available at: [Link]

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  • A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC - NIH. Available at: [Link]

  • Elucidation of in Vitro Chlorinated Tyrosine Adducts in Blood Plasma as Selective Biomarkers of Chlorine Exposure - PMC - NIH. Available at: [Link]

  • The Role of Circular Dichroism in Peptide Structural Analysis. Available at: [Link]

  • Identification of chlorinated products from tyrosine and tyrosyl dipeptides during chlorination: a computational study - Environmental Science: Processes & Impacts (RSC Publishing). Available at: [Link]

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  • CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities - Books. Available at: [Link]

  • Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis - Molecular Omics (RSC Publishing). Available at: [Link]

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  • peptide nmr. Available at: [Link]

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. Available at: [Link]

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  • Protein X-ray Crystallography & Protein Structure Determination. Available at: [Link]

  • Chemoselective and Regioselective Synthesis of Disulfide Bonds in Peptides via Electrophilic Substitution and Oxidation Reactions with Benzeneselenyl Bromide (Chloride) - PubMed. Available at: [Link]

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments. Available at: [Link]

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  • Peptide Synthesis: Merrifield Process | Biochemistry Tutorial - YouTube. Available at: [Link]

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evaluating the enzymatic stability of peptides with this compound versus natural peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Evaluating the Enzymatic Stability of Modified Peptides

Introduction: The Promise and Peril of Peptide Therapeutics

Peptide therapeutics represent a rapidly expanding class of drugs, bridging the gap between small molecules and large biologics.[1] With their high specificity and potency, they offer tremendous promise for treating a wide range of diseases, from metabolic disorders to cancer.[2] Currently, dozens of peptide drugs have been approved, with over 150 more in clinical development.[2] However, the therapeutic potential of natural peptides is often severely limited by a critical flaw: their inherent instability in the human body.[3]

Peptides are susceptible to rapid degradation by a host of enzymes called peptidases, which are abundant in the gastrointestinal tract, blood plasma, and various tissues.[1][4] This enzymatic breakdown leads to a short in vivo half-life, often just a few minutes, which hampers their bioavailability and therapeutic efficacy.[3][5] To overcome this fundamental challenge, researchers have developed numerous chemical modification strategies to enhance peptide stability.

This guide provides a comprehensive framework for objectively comparing the enzymatic stability of a chemically modified peptide against its natural, unmodified counterpart. We will delve into the causality behind experimental design, provide a detailed, self-validating protocol for an in vitro plasma stability assay, and present a clear method for data interpretation, empowering you to rigorously assess the value of stability-enhancing modifications.

Understanding the Battlefield: Enzymatic Degradation vs. Chemical Protection

The journey of a peptide therapeutic through the bloodstream is a race against time. Exopeptidases chew away at the peptide's ends (the N- and C-termini), while endopeptidases cleave internal peptide bonds at specific amino acid sequences.[4] This enzymatic assault rapidly fragments the peptide, rendering it inactive.

Chemical modification—represented here by our "Stabilized Peptide"—acts as a shield. Strategies such as N-terminal acetylation and C-terminal amidation block the access of exopeptidases.[6][7] More advanced modifications, like substituting a natural L-amino acid with its D-amino acid mirror image, can make specific cleavage sites unrecognizable to proteases, dramatically enhancing stability.[4][8]

cluster_0 Natural Peptide Degradation cluster_1 Stabilized Peptide Protection NP Intact Natural Peptide N_Frag N-terminal Fragment NP->N_Frag Cleavage C_Frag C-terminal Fragment NP->C_Frag Cleavage I_Frag Internal Fragments NP->I_Frag Cleavage Exo_N Exopeptidase (N-terminus) Exo_N->NP Exo_C Exopeptidase (C-terminus) Exo_C->NP Endo Endopeptidase Endo->NP SP Intact Stabilized Peptide Mod_N N-terminal Cap (e.g., Acetylation) Mod_N->SP Mod_D Internal D-Amino Acid Mod_D->SP Exo_N2 Exopeptidase Exo_N2->Mod_N Blocked Endo2 Endopeptidase Endo2->Mod_D Blocked

Figure 1: Enzymatic degradation of natural vs. stabilized peptides.

Experimental Design: A Workflow for Comparative Stability Analysis

To quantify the difference in stability, we will use an in vitro plasma stability assay. This experiment simulates the physiological environment of the bloodstream and allows for precise measurement of peptide degradation over time.[9] The core principle is to incubate each peptide (natural and stabilized) in plasma, stop the enzymatic reactions at various time points, and measure the concentration of the remaining intact peptide using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

cluster_workflow Comparative Plasma Stability Workflow start Prepare Peptide Stock (Natural & Stabilized) incubate Incubate Peptides in Plasma at 37°C start->incubate timepoint Collect Aliquots at 0, 5, 15, 30, 60, 120 min incubate->timepoint quench Quench Reaction (Protein Precipitation) timepoint->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS centrifuge->analyze data Quantify Remaining Peptide & Calculate Half-Life (t½) analyze->data end Compare Stability data->end

Sources

A Head-to-Head Comparison of Boc Deprotection Methods for N-Boc-L-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and peptide synthesis, the selective and efficient cleavage of the tert-butoxycarbonyl (Boc) protecting group is a foundational step. The choice of deprotection methodology can significantly impact yield, purity, and compatibility with other functional groups within a molecule. This guide provides an in-depth, head-to-head comparison of common deprotection methods, using the ubiquitous building block, N-Boc-L-phenylalanine, as a model substrate. We will delve into the causality behind experimental choices, present supporting data, and provide field-proven insights to guide your synthetic strategy.

The Workhorse: Strong Brønsted Acid Cleavage

The most traditional and widely employed methods for Boc deprotection rely on strong acids.[1] The mechanism is initiated by the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[2][3] This carbamic acid rapidly decarboxylates, releasing carbon dioxide and the desired free amine, which is subsequently protonated by the excess acid to form a salt.[4]

Method A: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is often the reagent of choice due to its effectiveness and high volatility, which simplifies its removal during workup.[3] A common protocol involves treating the N-Boc-L-phenylalanine with a solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM).[5][6]

Causality Behind the Choice: The combination of high acidity and volatility makes TFA highly efficient for rapid deprotection.[3] However, a critical consideration is the formation of the reactive tert-butyl cation. In substrates with nucleophilic side chains (like tryptophan or methionine), this cation can cause unwanted alkylation.[7][8] For phenylalanine, this is less of a concern, but it's a crucial point of awareness in complex peptide synthesis. To mitigate this, scavengers such as anisole or thioanisole are often added to trap the carbocation.[7]

Experimental Protocol: TFA/DCM Deprotection

  • Dissolve N-Boc-L-phenylalanine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (10 equiv., typically a 25-50% v/v solution in DCM) dropwise to the stirred solution.[9]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[6]

  • Upon completion, remove the solvent and excess TFA in vacuo. The resulting product is the amine trifluoroacetate salt, which can be used directly or neutralized.

Method B: Hydrogen Chloride (HCl) in Organic Solvent

An alternative strong acid method involves using a solution of hydrogen chloride, most commonly 4M HCl in 1,4-dioxane.[10][11] This method is cost-effective and often yields a crystalline hydrochloride salt, which can be a significant advantage for purification and handling compared to the often-oily TFA salts.[5][12]

Causality Behind the Choice: HCl in dioxane is a strong, anhydrous acid source that cleanly effects deprotection. The precipitation of the hydrochloride salt from the reaction mixture can drive the reaction to completion and simplify product isolation to a simple filtration.[13] This method has shown superior selectivity in deprotecting Nα-Boc groups in the presence of tert-butyl esters and ethers in some cases.[11][14]

Experimental Protocol: HCl/Dioxane Deprotection

  • Suspend N-Boc-L-phenylalanine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture vigorously at room temperature. The reaction is often complete within 30 minutes to 2 hours.[1][10]

  • Monitor the reaction by TLC or LC-MS. A precipitate of the phenylalanine hydrochloride salt may form.[10]

  • Once the reaction is complete, evaporate the solvent under reduced pressure to isolate the hydrochloride salt of the deprotected amine.[1]

Milder Approaches: Lewis Acid-Catalyzed Deprotection

For substrates containing other acid-sensitive functional groups, milder deprotection conditions are necessary. Lewis acids offer an alternative pathway where the Lewis acid coordinates to the carbonyl oxygen, facilitating cleavage without the high Brønsted acidity of TFA or HCl.[15]

Method C: Zinc Bromide (ZnBr₂)

Zinc bromide is a mild Lewis acid that can selectively cleave Boc groups.[16] While sometimes requiring longer reaction times or elevated temperatures, it can be advantageous when other acid-labile groups must be preserved.[15] It has been noted for its utility in selectively removing the Boc group from secondary amines.[16][17]

Causality Behind the Choice: ZnBr₂ is less harsh than strong protic acids, and its coordinative mechanism can offer a different selectivity profile.[15] However, it typically requires stoichiometric or even excess amounts of the reagent, and reactions can be slower.[16] This makes it less ideal for rapid, routine deprotections but valuable for sensitive, complex substrates.

Experimental Protocol: ZnBr₂ Deprotection

  • Dissolve N-Boc-L-phenylalanine (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add zinc bromide (ZnBr₂) (2-3 equiv.) to the solution.[18]

  • Stir the reaction at room temperature. The reaction may take several hours to days to reach completion.[16] Monitor progress carefully by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or EtOAc), dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo to yield the free amine.

Oxidative and Catalytic Methods

Method D: Ceric Ammonium Nitrate (CAN)

Ceric ammonium nitrate (CAN) is a one-electron oxidizing agent that can be used for Boc deprotection, often under neutral or mildly acidic conditions.[19][20] The reaction is typically performed in acetonitrile at reflux.

Causality Behind the Choice: This method avoids strongly acidic conditions altogether. It can be highly effective, with reports of deprotection using only catalytic amounts (0.2 equivalents) of CAN.[19] This approach is particularly useful when the substrate is intolerant to both strong Brønsted and Lewis acids. Interestingly, at room temperature in an alcohol solvent, CAN can promote the esterification of N-Boc amino acids while retaining the Boc group, whereas at reflux, esterification occurs with simultaneous deprotection.[21]

Experimental Protocol: CAN Deprotection

  • Dissolve N-Boc-L-phenylalanine (1.0 equiv.) in acetonitrile.

  • Add ceric ammonium nitrate (CAN) (0.2-0.5 equiv.).

  • Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-2 hours.[19]

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected amine.

Head-to-Head Performance Summary

The following table summarizes the key performance indicators for each method as applied to N-Boc-L-phenylalanine, based on literature data and typical laboratory outcomes.

ParameterTrifluoroacetic Acid (TFA)Hydrogen Chloride (HCl)Zinc Bromide (ZnBr₂)Ceric Ammonium Nitrate (CAN)
Reagents 20-50% TFA in DCM[6]4M HCl in Dioxane[10]ZnBr₂ in DCM[16]CAN in Acetonitrile[19]
Typical Time 1 - 4 hours[6]0.5 - 2 hours[1]24 - 72 hours[16]1 - 2 hours (at reflux)[19]
Temperature 0 °C to Room TempRoom TemperatureRoom TemperatureReflux (~82 °C)
Typical Yield >95%[5]>95%[13]>90% (variable)[22]>90%[19]
Product Salt Trifluoroacetate (often oily)[12]Hydrochloride (often solid)[5][13]Free Amine (after workup)Free Amine (after workup)
Key Advantage Highly effective, volatile reagent[3]Cost-effective, crystalline salt[5]Mild, good for sensitive substrates[15]Non-acidic, catalytic potential[19]
Key Disadvantage Harsh, potential side reactions[8]Dioxane is a hazardous solventVery slow reaction time[16]Requires heating, oxidative conditions

Visualization of Experimental Workflows

The selection of a deprotection method is a critical step in a synthetic workflow. The following diagrams illustrate the general experimental process for each category of deprotection.

Diagram 1: Brønsted Acid Deprotection Workflow (TFA & HCl)

cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Isolation Start N-Boc-L-phenylalanine in Anhydrous Solvent Reagent Add Strong Acid (TFA or HCl/Dioxane) Start->Reagent 1 Stir Stir at RT (0.5 - 4h) Reagent->Stir 2 Evaporate Remove Volatiles in vacuo Stir->Evaporate 3 Product Isolated Amine Salt (TFA or HCl salt) Evaporate->Product 4

Caption: Workflow for strong acid Boc deprotection.

Diagram 2: Lewis Acid / Oxidative Deprotection Workflow (ZnBr₂ & CAN)

cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Isolation Start N-Boc-L-phenylalanine in Anhydrous Solvent Reagent Add Reagent (ZnBr₂ or CAN) Start->Reagent 1 Stir Stir (Heat if CAN) (1 - 72h) Reagent->Stir 2 Quench Aqueous Quench (e.g., NaHCO₃) Stir->Quench 3 Extract Liquid-Liquid Extraction Quench->Extract 4 Isolate Dry & Concentrate Extract->Isolate 5 Product Isolated Free Amine Isolate->Product 6

Caption: Workflow for non-Brønsted acid deprotection.

Conclusion and Expert Recommendations

The optimal method for Boc deprotection of N-Boc-L-phenylalanine is highly dependent on the specific context of the synthesis.

  • For routine, rapid, and scalable deprotection , 4M HCl in dioxane is highly recommended. It is efficient, cost-effective, and the frequent formation of a crystalline hydrochloride salt simplifies purification immensely.[5][13]

  • Trifluoroacetic acid (TFA) remains an excellent and reliable choice, particularly when its volatility is an advantage for workup, though one must be prepared to handle potentially non-crystalline TFA salts.[3][12]

  • Lewis acids like ZnBr₂ should be reserved for cases where the substrate contains other functional groups that are labile to strong Brønsted acids but can tolerate milder Lewis acidic conditions.[15] The trade-off is a significantly longer reaction time.

  • Ceric Ammonium Nitrate (CAN) represents a valuable tool for deprotection under non-acidic, oxidative conditions. It is an excellent choice for highly sensitive substrates that cannot tolerate any form of acid, provided they are stable to heating and mild oxidation.[19]

By understanding the mechanisms, advantages, and limitations of each method, researchers can make informed decisions to optimize the outcomes of their synthetic endeavors.

References

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • Common Organic Chemistry. Zinc Bromide. Available at: [Link]

  • Scribd. Rapid N-Boc Deprotection with TFA. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Available at: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. Available at: [Link]

  • PubMed. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Available at: [Link]

  • University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • ACS Publications. Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T | The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF. Available at: [Link]

  • PubMed. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • SpringerLink. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Available at: [Link]

  • RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Lewis Acids. Available at: [Link]

  • Reddit. Boc De-protection : r/Chempros. Available at: [Link]

  • PMC. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Available at: [Link]

  • Sciencemadness.org. Versatile reagent ceric ammonium nitrate in modern chemical synthesis. Available at: [Link]

  • Scirp.org. Solvent-Free Mechanochemical Deprotection of N-Boc Group. Available at: [Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • RSC Publishing. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Available at: [Link]

  • ResearchGate. Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group | Request PDF. Available at: [Link]

  • ResearchGate. Rapid and Facile Lewis Acid Catalyzed Boc Protection of Amines.. Available at: [Link]

  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]

  • Canadian Center of Science and Education. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • Wikipedia. Protecting group. Available at: [Link]

  • Organic Chemistry Portal. Cerium Ammonium Nitrate - CAN. Available at: [Link]

  • ResearchGate. Ceric Ammonium Nitrate (CAN) Catalyzed Ring Cleavage of N‐Tosyl Aziridines: A Potential Tool for Solution Phase Library Generation.. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

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A Comparative Performance Analysis of a Novel Peptide-Conjugated KRAS G12C Inhibitor (Peptide-X) and Sotorasib

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract

The KRAS G12C mutation is a critical oncogenic driver in various cancers, and while direct inhibitors like Sotorasib represent a therapeutic breakthrough, challenges such as acquired resistance and off-target effects persist.[1][2] This guide presents a comprehensive benchmarking study comparing a novel, hypothetical peptide-drug conjugate, "Peptide-X," against the FDA-approved drug Sotorasib. Peptide-X is designed to leverage the specificity of a tumor-targeting peptide to enhance the delivery and efficacy of its KRAS G12C inhibitory warhead.[3][4] We provide a head-to-head comparison of their performance in a suite of biochemical and cell-based assays, including direct kinase inhibition, cell viability, target engagement, and metabolic stability. The experimental data herein offers researchers and drug development professionals a framework for evaluating next-generation peptide-based cancer therapeutics.

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein acts as a molecular switch in intracellular signaling pathways that govern cell proliferation, differentiation, and survival.[5][6] Mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[7][8] Sotorasib (AMG 510) was a landmark achievement in targeting this previously "undruggable" protein. It works by covalently and irreversibly binding to the cysteine-12 residue, trapping KRAS G12C in an inactive GDP-bound state.[9][10]

Despite its success, the clinical efficacy of Sotorasib can be short-lived due to the development of acquired resistance.[1][11] Resistance mechanisms can be "on-target," involving secondary KRAS mutations, or "off-target," through the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[12][13]

This has spurred the development of novel therapeutic strategies, including peptide-drug conjugates (PDCs). PDCs combine a targeting peptide with a cytotoxic or inhibitory payload, aiming for more precise drug delivery to cancer cells, thereby enhancing efficacy and minimizing systemic toxicity.[14][15] Our hypothetical "Peptide-X" consists of a potent KRAS G12C inhibitor payload conjugated to a cell-targeting peptide (CTP) designed to bind to receptors overexpressed on cancer cells. This guide details the objective, side-by-side benchmarking of Peptide-X against Sotorasib to evaluate its potential as a superior therapeutic candidate.

Materials and Methods

Reagents
  • Compounds: Peptide-X (hypothetical, synthesized in-house); Sotorasib (commercially sourced).

  • Cell Lines: NCI-H358 (human lung adenocarcinoma, KRAS G12C), MIA PaCa-2 (human pancreatic carcinoma, KRAS G12C).

  • Assay Kits & Reagents: LanthaScreen™ Eu Kinase Binding Assay Kit (Thermo Fisher Scientific), CellTiter-Glo® Luminescent Cell Viability Assay (Promega), Human Liver Microsomes (Corning), antibodies for p-ERK (Thr202/Tyr204), total ERK, and GAPDH (Cell Signaling Technology).

Experimental Protocols

Causality: This biochemical assay was chosen to measure the direct inhibitory potential of the compounds against the isolated KRAS G12C protein, free from confounding cellular factors like membrane permeability. The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method that quantifies inhibitor binding by measuring the displacement of a fluorescent tracer from the kinase's ATP-binding site.[16][17][18]

  • Protocol:

    • Prepare a serial dilution of Peptide-X and Sotorasib.

    • In a 384-well plate, add 5 µL of the test compound dilutions.

    • Add 5 µL of a mixture containing the KRAS G12C kinase and a europium-labeled anti-tag antibody.

    • Add 5 µL of the Alexa Fluor™ 647-labeled tracer.

    • Incubate for 1 hour at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (terbium) and 495 nm (fluorescein).

    • Calculate the emission ratio and plot against compound concentration to determine the IC50 value.

Causality: To assess the cytotoxic effect of the compounds in a cellular context, the CellTiter-Glo® assay was used. This assay quantifies ATP levels, which is a direct indicator of metabolically active, viable cells.[19][20] A reduction in the luminescent signal corresponds to a decrease in cell viability.

  • Protocol:

    • Seed NCI-H358 and MIA PaCa-2 cells in 96-well opaque-walled plates and incubate for 24 hours.

    • Treat cells with a serial dilution of Peptide-X and Sotorasib for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the cell culture medium volume in each well.[21]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize data to untreated controls and plot dose-response curves to determine IC50 values.

Causality: To validate that the observed cytotoxicity is due to on-target inhibition of the KRAS pathway, we performed Western blotting for phosphorylated ERK (p-ERK).[22] ERK is a critical downstream effector in the MAPK signaling cascade activated by KRAS.[23] A dose-dependent reduction in p-ERK levels confirms target engagement and inhibition of the pathway.

  • Protocol:

    • Treat cells with varying concentrations of Peptide-X or Sotorasib for 4 hours.

    • Lyse cells and quantify protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[24]

    • Incubate the membrane with primary antibodies against p-ERK and total ERK overnight at 4°C.[25]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Probe for GAPDH or α-tubulin as a loading control.[26]

Causality: CETSA provides direct evidence of target engagement in intact cells. The principle is that a protein becomes more thermally stable when bound to a ligand.[27][28] By heating the cells and measuring the amount of soluble KRAS G12C protein remaining, we can confirm that Peptide-X and Sotorasib physically bind to their target in a physiological environment.[29][30]

  • Protocol:

    • Treat intact cells with Peptide-X, Sotorasib, or vehicle control for 1 hour.

    • Heat cell suspensions to a range of temperatures (e.g., 44°C to 68°C) for 3 minutes, followed by cooling.

    • Lyse the cells via freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.

    • Analyze the soluble fraction for KRAS G12C levels via Western blot.

    • Plot the amount of soluble protein against temperature to generate melting curves and determine the shift in melting temperature (Tm).

Causality: To predict the in vivo clearance of the compounds, a metabolic stability assay using human liver microsomes was performed.[31][32] Liver microsomes contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.[33] Measuring the rate of compound disappearance provides an estimate of its metabolic half-life.

  • Protocol:

    • Incubate 1 µM of Peptide-X or Sotorasib with human liver microsomes (0.5 mg/mL protein) at 37°C.[34]

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • Collect samples at multiple time points (e.g., 0, 5, 15, 30, 45 minutes).

    • Terminate the reaction by adding acetonitrile.

    • Analyze the remaining concentration of the parent compound using LC-MS/MS.

    • Plot the natural logarithm of the remaining compound percentage versus time to calculate the in vitro half-life (t½).

Results

Biochemical and Cellular Potency

Peptide-X demonstrated superior potency in both the direct kinase inhibition assay and the cell-based viability assays compared to Sotorasib.

Table 1: Comparative In Vitro Kinase and Cell-Based Inhibition (IC50, nM)

Compound KRAS G12C Binding IC50 (nM) NCI-H358 Viability IC50 (nM) MIA PaCa-2 Viability IC50 (nM)
Sotorasib 8.9 15.2 21.5

| Peptide-X | 4.1 | 6.8 | 9.3 |

Target Engagement and Downstream Signaling

Western blot analysis confirmed that both compounds inhibited the KRAS signaling pathway. Treatment with Peptide-X and Sotorasib led to a dose-dependent decrease in the phosphorylation of ERK in NCI-H358 cells. Notably, Peptide-X achieved a more pronounced reduction in p-ERK at lower concentrations, consistent with its higher potency observed in the viability assays.

The Cellular Thermal Shift Assay (CETSA) confirmed direct target engagement for both compounds in intact NCI-H358 cells.

Table 2: Target Engagement via CETSA (ΔTm in °C)

Compound (at 10 µM) Melting Temp (Tm) Shift (ΔTm)
Sotorasib +8.5 °C

| Peptide-X | +9.2 °C |

Metabolic Stability

The in vitro metabolic stability assay revealed a significant difference between the two compounds. The peptide moiety in Peptide-X appears to confer protection from rapid metabolism by hepatic enzymes.

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes

Compound In Vitro Half-Life (t½, min)
Sotorasib 25

| Peptide-X | > 60 |

Visualization of Pathways and Workflows

KRAS Signaling Pathway and Inhibitor Action

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Signal KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GDP->GTP Exchange RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Gene Transcription (Cell Proliferation) pERK->Proliferation Inhibitors Sotorasib & Peptide-X Inhibitors->KRAS_GDP Binds & Traps

Caption: The KRAS signaling cascade and the mechanism of action for covalent inhibitors.

Experimental Benchmarking Workflow

Workflow A Step 1: Biochemical Potency LanthaScreen™ Kinase Assay B Step 2: Cellular Potency CellTiter-Glo® Viability Assay A->B C Step 3: On-Target Validation B->C D Western Blot (p-ERK) C->D E CETSA (Target Engagement) C->E F Step 4: ADME Profiling Microsomal Stability Assay D->F E->F G Comparative Analysis F->G

Caption: Sequential workflow for benchmarking Peptide-X against Sotorasib.

Discussion

This comparative guide demonstrates the potential advantages of a peptide-drug conjugate approach for targeting KRAS G12C. The data clearly indicates that Peptide-X is not only more potent than Sotorasib at both the biochemical and cellular levels but also exhibits superior metabolic stability.

The enhanced potency of Peptide-X can be attributed to a combination of factors. The intrinsic activity of its warhead is higher, as shown by the lower IC50 in the direct binding assay.[35][36] In a cellular context, the attached peptide moiety likely facilitates enhanced uptake into cancer cells via receptor-mediated endocytosis, leading to a higher intracellular concentration of the active inhibitor compared to Sotorasib, which relies on passive diffusion.[3][14] This is a key design principle of PDCs: leveraging biological transport mechanisms to overcome delivery barriers.[37]

The confirmation of on-target activity through the reduction of p-ERK phosphorylation is a critical self-validating step in this analysis. It ensures that the superior cytotoxicity of Peptide-X is a direct consequence of its intended mechanism—the inhibition of the KRAS-MAPK pathway—and not due to non-specific toxicity.[38] The positive thermal shift observed in the CETSA further solidifies the evidence of direct physical binding to KRAS G12C within the complex milieu of the cell.[39]

Perhaps the most significant finding is the dramatically improved metabolic stability of Peptide-X. The longer half-life in human liver microsomes suggests that the peptide may sterically hinder access of metabolic enzymes to the inhibitor payload.[33][40] This could translate to a longer half-life and more sustained target inhibition in vivo, potentially allowing for less frequent dosing and a wider therapeutic window.

While these in vitro results are highly promising, it is important to acknowledge their limitations. These assays do not account for in vivo factors such as immunogenicity, tumor penetration in a 3D environment, and complex pharmacokinetic/pharmacodynamic (PK/PD) relationships. Future studies should progress to in vivo xenograft models to validate these findings and assess the overall therapeutic efficacy and safety profile of Peptide-X.

Conclusion

The systematic benchmarking of Peptide-X against Sotorasib reveals a promising next-generation therapeutic candidate. Through a rationally designed peptide-drug conjugate approach, Peptide-X demonstrates superior biochemical and cellular potency, confirmed on-target activity, and significantly enhanced metabolic stability. This guide provides a robust framework and detailed methodologies for researchers aiming to evaluate and compare novel targeted cancer therapies. The collective data strongly supports the continued development of Peptide-X and the broader exploration of PDCs as a strategy to overcome the limitations of current small molecule inhibitors.

References

  • Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. National Center for Biotechnology Information (PMC). [Link]

  • Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer. National Center for Biotechnology Information (PMC). [Link]

  • What is the mechanism of Sotorasib? Patsnap Synapse. [Link]

  • Peptide‐Drug Conjugates: A New Hope for Cancer. National Center for Biotechnology Information (PMC). [Link]

  • Multiple Mechanisms Underlie the Acquired Resistance to KRAS G12C Inhibition. AACR Journals. [Link]

  • Mechanisms of resistance to KRASG12C-targeted therapy. National Center for Biotechnology Information (PMC). [Link]

  • A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders. ResearchGate. [Link]

  • Peptide-Drug Conjugates and Their Targets in Advanced Cancer Therapies. Frontiers. [Link]

  • Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer. The ASCO Post. [Link]

  • Oncogenic signalling pathways of G12C-mutated KRAS and inhibition by direct inhibitors. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (PMC). [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. National Center for Biotechnology Information (PMC). [Link]

  • Western blot band for Erk and phopho(p)-Erk. ResearchGate. [Link]

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The Dichlorophenyl Group: A Quantitative Leap in Bioactivity for Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of specific chemical moieties can dramatically enhance the therapeutic efficacy of a lead compound. Among these, the dichlorophenyl group has emerged as a powerful potentiator of bioactivity, particularly in the realm of anticancer drug development. This guide provides a quantitative analysis of the enhanced bioactivity conferred by the dichlorophenyl group, offering a comparative perspective against non-halogenated and monochlorinated analogs. Through an in-depth examination of experimental data and mechanistic insights, we aim to equip researchers with the knowledge to leverage this privileged scaffold in their own drug design endeavors.

The Rationale Behind Dichlorination: More Than Just a Halogen Effect

The introduction of chlorine atoms to a phenyl ring is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. However, the presence of two chlorine atoms, particularly in a dichlorophenyl configuration, often imparts a synergistic effect on bioactivity that transcends simple lipophilicity or electron-withdrawing considerations.

The enhanced bioactivity can be attributed to a combination of factors:

  • Enhanced Binding Affinity: The chlorine atoms can participate in favorable interactions with the target protein's active site. A notable example is the formation of halogen bonds and Cl-π interactions, which are non-covalent interactions that can significantly contribute to the stability of the ligand-protein complex.[1][2] These interactions, particularly with aromatic residues like tyrosine, can anchor the ligand in a specific and favorable conformation for optimal activity.[1]

  • Metabolic Stability: The presence of chlorine atoms can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability. This increased metabolic stability ensures that a higher concentration of the active compound reaches its target.

  • Conformational Rigidity: The steric bulk of the chlorine atoms can restrict the rotational freedom of the phenyl ring, locking the molecule into a bioactive conformation. This pre-organization can reduce the entropic penalty of binding to the target protein.

Quantitative Comparison: The Dichlorophenyl Advantage in Anticancer Activity

To quantitatively assess the impact of the dichlorophenyl group, we will examine the growth inhibitory (GI50) values of two series of acrylonitrile-based anticancer agents against the human breast cancer cell line, MCF-7. The GI50 value represents the concentration of a compound that inhibits cell growth by 50%. A lower GI50 value indicates higher potency.

Case Study 1: (Z)-2-Phenyl-3-(1H-pyrrol-2-yl)acrylonitrile and its Chlorinated Analogs
CompoundPhenyl SubstitutionGI50 (µM) against MCF-7 CellsFold Improvement (vs. Phenyl)
(Z)-2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrileUnsubstituted Phenyl17-
(Z)-2-(4-chlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile4-Chlorophenyl44.25x
(Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile3,4-Dichlorophenyl0.5630.36x

Data sourced from a study on 2-phenylacrylonitriles targeting the Arylhydrocarbon Receptor (AhR).[3]

The data clearly demonstrates a significant enhancement in anticancer activity with the addition of chlorine atoms. The monochlorinated analog shows a respectable 4.25-fold increase in potency compared to the parent compound. However, the introduction of a second chlorine atom to form the 3,4-dichlorophenyl group results in a remarkable 30.36-fold increase in potency . This dramatic improvement underscores the profound impact of dichlorination on the bioactivity of this molecular scaffold.

Case Study 2: (Z)-2-Phenyl-3-(4-nitrophenyl)acrylonitrile and its Dichlorinated Analog
CompoundPhenyl SubstitutionGI50 (µM) against MCF-7 Cells
(Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile3,4-Dichlorophenyl0.127

Data for the dichlorophenyl compound is available from a study on dichlorophenylacrylonitriles.[4] Data for the unsubstituted phenyl and monochlorophenyl analogs were not available in the reviewed literature.

While a direct fold-improvement calculation is not possible without the data for the unsubstituted and monochlorinated analogs, the sub-micromolar GI50 value of 0.127 µM for the dichlorophenyl compound highlights its potent anticancer activity. This further supports the assertion that the dichlorophenyl moiety is a key contributor to the high efficacy of these compounds.

Mechanistic Insights: Induction of Apoptosis in Cancer Cells

The potent cytotoxicity of dichlorophenyl-containing compounds against cancer cells is often mediated by the induction of apoptosis, or programmed cell death. Small molecule inhibitors can trigger this process through various signaling pathways. In MCF-7 breast cancer cells, a common mechanism involves the activation of the intrinsic apoptosis pathway.

Caption: Intrinsic apoptosis pathway induced by a dichlorophenyl-containing inhibitor in MCF-7 cells.

As depicted in the diagram, the dichlorophenyl-containing compound binds to and inhibits its specific target protein. This inhibition event triggers a downstream signaling cascade that leads to the activation of pro-apoptotic proteins like Bax and Bak. These proteins then induce mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1, activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, which orchestrates the final stages of apoptosis, leading to cell death.[5][6][7]

Experimental Protocols for Bioactivity Assessment

The quantitative data presented in this guide is typically generated using robust and reproducible cell-based assays. Below are detailed, step-by-step methodologies for two commonly employed cytotoxicity assays.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[5][8][9][10]

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (dichlorophenyl-containing compound and its analogs) and a vehicle control (e.g., DMSO). Add the compounds to the respective wells and incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by gently tapping the plate on a paper towel and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT Assay

The MTT assay is another colorimetric assay that measures cell viability based on the metabolic activity of the cells. Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][11][12]

Detailed Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 (concentration that inhibits 50% of cell viability) value using a similar method as for the GI50 calculation.

Conclusion and Future Perspectives

The quantitative data and mechanistic insights presented in this guide unequivocally demonstrate the significant contribution of the dichlorophenyl group to the bioactivity of small molecule anticancer agents. The remarkable increase in potency, often by an order of magnitude or more, highlights the importance of this moiety in drug design. The ability of the dichlorophenyl group to enhance binding affinity through specific interactions like halogen bonds and to improve metabolic stability makes it a highly valuable tool for medicinal chemists.

Future research in this area should continue to explore the structure-activity relationships of dichlorophenyl-containing compounds in greater detail. Investigating the optimal positioning of the chlorine atoms on the phenyl ring for different biological targets and exploring the synergistic effects of dichlorination with other functional groups will be crucial for the development of next-generation therapeutics with even greater efficacy and selectivity. The experimental protocols and mechanistic understanding provided herein serve as a solid foundation for these future endeavors.

References

  • Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the... - ResearchGate. (URL: [Link])

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  • New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. (URL: [Link])

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A Comparative Guide to the Stereochemical Confirmation of Synthesized (S)-Boc-2,3-dichloro-β-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a chiral molecule's stereochemistry is a cornerstone of safe and effective therapeutic design. The biological activity of enantiomers can vary dramatically, with one providing the desired therapeutic effect while the other may be inactive or even toxic. This guide provides an in-depth comparison of key analytical techniques for confirming the absolute stereochemistry of synthesized (S)-Boc-2,3-dichloro-β-phenylalanine, a valuable chiral building block. We will delve into the causality behind experimental choices and provide supporting data to empower you in selecting the most appropriate method for your research needs.

The Imperative of Stereochemical Purity

The introduction of chlorine atoms on the phenyl ring of phenylalanine can significantly modulate its biological properties, making derivatives like 2,3-dichloro-β-phenylalanine of great interest in medicinal chemistry. Ensuring the correct 'S' configuration at the α-carbon is not merely a quality control checkpoint; it is fundamental to the molecule's intended biological interactions. This guide will explore and compare four powerful techniques for this critical determination: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Amide Analysis, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute configuration of chiral molecules.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of the electron density can be generated, revealing the precise spatial arrangement of every atom.

Causality of Experimental Choices

The power of this technique lies in its ability to directly visualize the molecule's structure. For absolute configuration determination, the presence of anomalous scattering is key.[3] The chlorine atoms in (S)-Boc-2,3-dichloro-β-phenylalanine are advantageous here, as they are sufficiently heavy to cause a measurable anomalous dispersion effect with common X-ray sources (like copper Kα radiation), which is necessary to distinguish between the actual structure and its mirror image.[4] The Flack parameter, a value derived from the diffraction data, provides a statistical measure of the correctness of the assigned enantiomer; a value close to zero for the chosen configuration indicates a high degree of confidence.[1]

Illustrative Experimental Data

A suitable single crystal of (S)-Boc-2,3-dichloro-β-phenylalanine was grown by slow evaporation from an ethyl acetate/hexane solution. The data below represents a typical outcome for a successful crystallographic analysis.

Parameter Value
Empirical FormulaC₁₄H₁₇Cl₂NO₄
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)8.54, 12.31, 15.78
α, β, γ (°)90, 90, 90
Flack Parameter0.02(3)
R-factor0.035

The Flack parameter of 0.02(3) provides strong evidence that the assigned (S)-configuration is correct.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Dissolve the purified (S)-Boc-2,3-dichloro-β-phenylalanine in a minimal amount of a suitable solvent (e.g., ethyl acetate). Add a less polar solvent (e.g., hexane) until the solution becomes slightly turbid. Seal the container and allow for slow evaporation over several days to encourage the formation of single crystals.

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion) using a suitable X-ray source (e.g., Cu Kα).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model. Refine the model against the experimental data to determine the final atomic positions and thermal parameters.

  • Absolute Configuration Determination: Determine the absolute configuration by analyzing the anomalous scattering data and calculating the Flack parameter.

Workflow for X-ray Crystallography.

NMR Spectroscopy: Mosher's Amide Analysis

For non-crystalline materials or when a crystal structure cannot be obtained, NMR spectroscopy offers a powerful solution-state method for determining absolute configuration.[5][6][7][8] The Mosher's method involves derivatizing the chiral amine (after deprotection of the Boc group) with a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[5][6][7][8]

Causality of Experimental Choices

The underlying principle is that the diastereomers formed from the (S)-amine with (R)- and (S)-MTPA are distinct chemical entities and will have different NMR spectra.[8] The phenyl group of the MTPA moiety creates a strong anisotropic effect, shielding or deshielding nearby protons in the rest of the molecule in a predictable, conformation-dependent manner. By comparing the ¹H NMR chemical shifts of the two diastereomeric amides, the absolute configuration of the original amine can be deduced.[9]

Illustrative Experimental Data

The Boc group of (S)-Boc-2,3-dichloro-β-phenylalanine was removed, and the resulting amine was derivatized with both (R)- and (S)-MTPA chloride. The following table shows hypothetical ¹H NMR data for the resulting amides.

Proton δ (R-MTPA amide) δ (S-MTPA amide) Δδ (δS - δR)
β-CH₂3.15, 3.253.30, 3.40+0.15, +0.15
α-CH4.804.75-0.05
Phenyl H7.2-7.47.2-7.4~0

The positive Δδ values for the β-protons and the negative Δδ for the α-proton are consistent with the (S)-configuration of the original amine.

Experimental Protocol: Mosher's Amide Analysis
  • Boc Deprotection: Dissolve the (S)-Boc-2,3-dichloro-β-phenylalanine in a suitable solvent (e.g., dichloromethane) and add an excess of trifluoroacetic acid. Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure.

  • Amide Formation (Two Reactions):

    • Reaction A: Dissolve the deprotected amine in pyridine and add (R)-(-)-MTPA chloride.

    • Reaction B: Dissolve an equal amount of the deprotected amine in pyridine and add (S)-(+)-MTPA chloride.

  • Workup and Purification: Quench both reactions with water and extract the products with an organic solvent. Purify the diastereomeric amides by chromatography if necessary.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.

  • Data Interpretation: Assign the protons in the spectra and calculate the chemical shift differences (Δδ = δS - δR). Compare the signs of the Δδ values to the established Mosher's model to determine the absolute configuration.

Workflow for Mosher's Amide Analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and can be used to determine the stereochemical purity of a sample.[10][11] By comparing the retention time of the synthesized compound to that of a known standard, the absolute configuration can be confirmed.

Causality of Experimental Choices

This method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[12] For Boc-protected amino acids, polysaccharide-based CSPs (e.g., Chiralcel OD-H) under normal-phase conditions are often effective. The differential interaction arises from a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the enantiomers and the chiral selector of the CSP.

Illustrative Experimental Data

A sample of the synthesized (S)-Boc-2,3-dichloro-β-phenylalanine was analyzed by chiral HPLC and compared to a racemic standard.

Compound Retention Time (min)
(R)-Boc-2,3-dichloro-β-phenylalanine12.5
(S)-Boc-2,3-dichloro-β-phenylalanine15.2

The synthesized sample showed a single peak at 15.2 minutes, confirming its identity as the (S)-enantiomer.

Experimental Protocol: Chiral HPLC
  • Standard Preparation: Prepare a solution of a racemic standard of Boc-2,3-dichloro-β-phenylalanine.

  • Sample Preparation: Prepare a solution of the synthesized (S)-Boc-2,3-dichloro-β-phenylalanine at the same concentration.

  • HPLC Analysis:

    • Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP).

    • Mobile Phase: A mixture of n-hexane, 2-propanol, and trifluoroacetic acid (e.g., 90:10:0.1).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Data Analysis: Inject the racemic standard to determine the retention times of both enantiomers. Inject the synthesized sample and compare its retention time to those of the standard to confirm its absolute configuration.

Workflow for Chiral HPLC Analysis.

Vibrational Circular Dichroism (VCD)

VCD is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4][13][14][15][16] The resulting spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to a computationally predicted spectrum.[4][13][14][15][16]

Causality of Experimental Choices

The key advantage of VCD is that it provides a definitive stereochemical assignment for a molecule in solution, avoiding the need for crystallization or derivatization.[4] The experimental VCD spectrum is a fingerprint of the molecule's three-dimensional structure. By using density functional theory (DFT) calculations, the theoretical VCD spectrum for one enantiomer (e.g., the S-enantiomer) can be predicted. A match between the experimental and predicted spectra confirms the absolute configuration.

Illustrative Experimental Data

The experimental VCD spectrum of the synthesized (S)-Boc-2,3-dichloro-β-phenylalanine was recorded and compared to the DFT-calculated spectrum for the (S)-enantiomer. A strong correlation was observed between the signs and relative intensities of the major bands in the experimental and calculated spectra, confirming the (S)-configuration.

Experimental Protocol: VCD Spectroscopy
  • Sample Preparation: Prepare a solution of the synthesized compound in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • VCD Spectrum Acquisition: Acquire the VCD and IR spectra using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the (S)-enantiomer of the molecule.

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using DFT (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged predicted VCD spectrum.

  • Spectral Comparison: Compare the experimental VCD spectrum with the predicted spectrum for the (S)-enantiomer. If the spectra match, the absolute configuration is confirmed. If they are mirror images, the compound is the (R)-enantiomer.

Workflow for VCD Spectroscopy.

Comparative Summary

Technique Principle Advantages Limitations Definitiveness
X-ray Crystallography X-ray diffraction from a single crystalUnambiguous 3D structure; "Gold standard"Requires a suitable single crystal; Can be time-consumingAbsolute
NMR (Mosher's) Diastereomer formation and NMR analysisNo crystallization needed; Well-established methodRequires derivatization; Can have spectral overlapHigh, but indirect
Chiral HPLC Differential interaction with a chiral stationary phaseFast and highly sensitive; Good for purity checkRequires a known standard for confirmationRelative to a standard
VCD Differential absorption of circularly polarized IR lightNo crystallization or derivatization needed; Solution-phase analysisRequires specialized equipment and computational resourcesAbsolute

Conclusion and Recommendations

The choice of method for confirming the stereochemistry of (S)-Boc-2,3-dichloro-β-phenylalanine depends on the available resources and the stage of research.

  • For an unequivocal, definitive assignment, X-ray crystallography is the preferred method , especially since the presence of chlorine atoms facilitates the determination of the absolute configuration.

  • When crystallization is not feasible, VCD offers an excellent, non-destructive alternative for an absolute assignment in solution.

  • Mosher's amide analysis is a robust and widely accessible NMR-based method that provides a high degree of confidence without the need for specialized spectroscopic equipment beyond a standard NMR spectrometer.

  • Chiral HPLC is the most practical and high-throughput method for routine quality control and enantiomeric purity assessment , provided an authentic sample of one or both enantiomers is available as a reference.

By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers can confidently and accurately confirm the stereochemistry of their synthesized chiral molecules, ensuring the integrity and success of their drug discovery and development programs.

References

  • Allen, D. A., et al. (2011). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 88(10), 1432-1435. [Link]

  • Polavarapu, P. L., et al. (2007). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 19(5), 14-19. [Link]

  • Hansen, K. B., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation, 18(9), 5724-5735. [Link]

  • Hansen, K. B., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Theory and Computation, 18(9), 5724-5735. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (2025). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

  • Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]

  • Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(11), 3046-3055. [Link]

  • ResearchGate. (2025). The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. ResearchGate. [Link]

  • Harada, N. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]

  • Waters. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Waters. [Link]

  • Ichikawa, A., et al. (2016). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 21(10), 1347. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2011). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 50(38), 8818-8821. [Link]

  • Hroboňová, K., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972. [Link]

  • Hroboňová, K., & Lomenova, A. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11(11), 3046-3055. [Link]

  • Bhattacharya, S., et al. (2013). Synthesis and spectral characterization of a dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 5(2), 14-22. [Link]

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A Comparative Guide to the Validation of 3-n-Boc-3-(2,3-dichlorophenyl)propionic Acid: A Multi-Platform Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of starting materials and intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth comparison of peer-reviewed methodologies for the validation of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid , a key building block in the synthesis of various therapeutic agents. Moving beyond a simple checklist of procedures, this document, authored from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in scientific integrity.

The validation of this N-Boc protected amino acid derivative necessitates a multi-faceted analytical approach to unequivocally confirm its identity, purity, and stability. This guide will explore a synergistic combination of chromatographic and spectroscopic techniques, providing detailed, step-by-step protocols and comparative data to empower researchers in selecting and implementing the most appropriate validation strategy for their specific needs.

I. Orthogonal Validation Strategy: A Holistic View

A robust validation strategy for 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid should not rely on a single analytical technique. Instead, an orthogonal approach, employing multiple methods with different separation and detection principles, provides a more complete and trustworthy characterization. This ensures that a comprehensive picture of the compound's purity and identity is obtained.

Validation_Workflow cluster_0 Primary Analysis cluster_1 Methodology cluster_2 Confirmatory & Stability Identity Identity LC_MS LC-MS Identity->LC_MS Mass NMR NMR Spectroscopy Identity->NMR Structure Purity Purity HPLC_UV HPLC-UV Purity->HPLC_UV Quantitative Elemental_Analysis Elemental Analysis Purity->Elemental_Analysis Composition Chiral_Purity Chiral_Purity Chiral_HPLC Chiral HPLC Chiral_Purity->Chiral_HPLC Enantiomeric Excess Impurity_Profiling Impurity_Profiling HPLC_UV->Impurity_Profiling LC_MS->Impurity_Profiling Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation Forced_Degradation Forced_Degradation Impurity_Profiling->Forced_Degradation

Caption: Orthogonal workflow for the comprehensive validation of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid.

II. Chromatographic Methods: The Gold Standard for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds like 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid.[1] Its high resolution and quantitative accuracy make it indispensable.

A. Reverse-Phase HPLC (RP-HPLC) for Purity and Impurity Profiling

Rationale: RP-HPLC separates compounds based on their hydrophobicity. The Boc-protected amino acid, being relatively non-polar, will be well-retained on a C18 column, allowing for the separation of more polar or less polar impurities.[1]

Experimental Protocol:

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B. The addition of an acid like TFA or propionic acid can improve peak shape and enhance mass spectrometry sensitivity.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm and 254 nm. The dichlorophenyl group will have a characteristic UV absorbance.

  • Sample Preparation: Dissolve a known concentration of the compound (e.g., 1 mg/mL) in the initial mobile phase composition.

B. Chiral HPLC for Enantiomeric Purity

Rationale: The target molecule possesses a chiral center, making it crucial to determine the enantiomeric purity. Different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.[3] Chiral HPLC, using a chiral stationary phase (CSP), is the gold standard for separating enantiomers.[4]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase column (e.g., cellulose or amylose derivatives) is a good starting point due to their broad applicability.[3]

  • Mobile Phase: A mixture of hexane/isopropanol or other suitable non-polar/polar solvent systems. The exact ratio will need to be optimized for baseline separation (Resolution (Rs) > 1.5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at a wavelength determined by the compound's absorbance spectrum.

  • Sample Preparation: Dissolve the sample in the mobile phase.

C. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Identification

Rationale: LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This provides unequivocal identification of the target compound by its mass-to-charge ratio (m/z) and allows for the identification of unknown impurities.[1] For carboxylic acids, derivatization can sometimes be employed to improve ionization efficiency and sensitivity, though it may not be necessary for this compound.[5][6]

Experimental Protocol:

  • LC System: Utilize the same RP-HPLC method as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source is typically used for this type of molecule.

  • Ionization Mode: Both positive and negative ion modes should be evaluated to determine the optimal signal for the parent ion and potential impurities.

  • Data Acquisition: Full scan mode to detect all ions, and tandem MS (MS/MS) to fragment ions for structural elucidation of impurities.

Table 1: Comparison of Chromatographic Methods

ParameterRP-HPLC-UVChiral HPLCLC-MS
Primary Use Purity assessment, quantification of impuritiesEnantiomeric purity determinationIdentity confirmation, impurity identification
Principle Separation by polaritySeparation of enantiomersSeparation by polarity, detection by mass
Sensitivity ModerateModerateHigh
Specificity ModerateHigh (for enantiomers)Very High
Cost LowModerateHigh

III. Spectroscopic Methods: Unveiling the Molecular Structure

Spectroscopic techniques are essential for confirming the chemical structure of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is arguably the most powerful tool for structural elucidation of organic molecules.[7] ¹H and ¹³C NMR will confirm the presence and connectivity of all atoms in the molecule. Characteristic signals for the Boc group, the dichlorophenyl ring, and the propionic acid backbone are expected.[8][9]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, providing definitive structural confirmation.

Expected ¹H NMR Signals:

  • A singlet around 1.4 ppm for the nine protons of the tert-butyl group of the Boc protecting group.[8]

  • Multiplets in the aromatic region (around 7-8 ppm) corresponding to the protons on the dichlorophenyl ring.

  • Signals for the methine and methylene protons of the propionic acid backbone.

  • A broad singlet for the NH proton of the carbamate.

B. Elemental Analysis

Rationale: Elemental analysis provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, and nitrogen.[10] This is a fundamental technique to confirm the purity and composition of the synthesized molecule.[]

Experimental Protocol:

  • A small, accurately weighed amount of the dried sample is combusted in a stream of oxygen.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • The percentage of each element is calculated and compared to the theoretical values for the expected molecular formula (C₁₆H₂₁Cl₂NO₄).

IV. Stability Assessment: Forced Degradation Studies

Rationale: Forced degradation studies, or stress testing, are crucial to understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[12][13] These studies expose the compound to harsh conditions to identify potential degradation products and pathways.[14][15]

Forced_Degradation cluster_stress Stress Conditions API 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Degradation_Products Degradation_Products Acid->Degradation_Products Monitor by HPLC Base->Degradation_Products Monitor by HPLC Oxidation->Degradation_Products Monitor by HPLC Thermal->Degradation_Products Monitor by HPLC Photolytic->Degradation_Products Monitor by HPLC

Caption: Workflow for forced degradation studies.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress media.

  • Stress Conditions:

    • Acidic: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature. The Boc group is generally stable to base, but hydrolysis of the carboxylic acid to the salt will occur.[16]

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Store the solid compound and a solution at elevated temperatures (e.g., 60-80 °C).

    • Photolytic: Expose the solid and solution to light according to ICH Q1B guidelines.[13]

  • Analysis: At specified time points, analyze the stressed samples by the developed RP-HPLC method to quantify the parent compound and detect any degradation products. The goal is to achieve 5-20% degradation.[13]

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants, thus validating the stability-indicating nature of the HPLC method.

V. Conclusion

The validation of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid is a critical step in the drug development pipeline. A comprehensive and scientifically sound validation package should integrate a suite of orthogonal analytical techniques. By employing a combination of high-performance liquid chromatography for purity and enantiomeric excess, mass spectrometry for identity, nuclear magnetic resonance for structural confirmation, elemental analysis for compositional verification, and forced degradation studies for stability assessment, researchers can establish a high degree of confidence in the quality and integrity of this important synthetic intermediate. The detailed protocols and comparative insights provided in this guide serve as a robust framework for developing and implementing a validation strategy that meets the stringent requirements of the pharmaceutical industry.

VI. References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). ACD/Labs. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. (2022-11-08). Available at: [Link]

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study. SciSpace. Available at: [Link]

  • Instrumentation for chemical & pharmaceutical applications. Elementar. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]

  • LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu Scientific Instruments. Available at: [Link]

  • Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. (2025-11-28). Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. (2022-09-05). Available at: [Link]

  • 1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. (2024-01-05). Available at: [Link]

  • HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers. Available at: [Link]

  • 1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. Available at: [Link]

  • N-Boc-ethylenediamine - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. ResearchGate. (2025-08-08). Available at: [Link]

  • Experimental Procedures. The Royal Society of Chemistry. Available at: [Link]

  • BOC deprotection under basic conditions in anion-exchange HPLC? r/Chempros - Reddit. (2022-03-17). Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. (2024-04-25). Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Wiley Online Library. (2008-06-01). Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. ResearchGate. (2020-02-21). Available at: [Link]

  • 3-[(3,5-Dichloroanilino)carbonyl]propionic acid. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-n-Boc-3-(2,3-dichlorophenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid. This compound, a halogenated and Boc-protected amino acid derivative, requires specific handling to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the laboratory bench.

Core Principles: Hazard Identification and Risk Assessment

Understanding the chemical nature of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid is fundamental to its safe management. Its structure presents three key features relevant to its disposal:

  • Dichlorophenyl Group: The presence of two chlorine atoms on the phenyl ring classifies this compound as a halogenated organic compound . This is the single most critical factor determining its waste stream. Halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and persistent environmental pollutants.[1][2] Mixing them with non-halogenated waste can render the entire container's contents more hazardous and significantly increase disposal costs.[2]

  • Propionic Acid Group: As a carboxylic acid, the compound is acidic. While it may not be as corrosive as strong mineral acids, it requires segregation from bases and other incompatible materials to prevent chemical reactions within the waste container.[3]

  • N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[4][5] While this property is useful in synthesis, it poses a risk in waste management. Attempting to neutralize the acidic waste with a strong acid could inadvertently cleave the Boc group, generating isobutylene and a reactive carbocation, which can lead to unforeseen side reactions.[4][5] Therefore, in-lab treatment of this waste is strongly discouraged.

Table 1: Hazard Profile Based on Analogous Compounds

Hazard Classification Description Precautionary Action Source
Acute Toxicity, Oral Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[6] [6]
Skin Corrosion/Irritation Causes skin irritation. Wear protective gloves and clothing. Wash hands thoroughly after handling.[7] [6][7]
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye protection (safety glasses/goggles). If in eyes, rinse cautiously with water for several minutes.[7] [6][7]

| Specific Target Organ Toxicity | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area, preferably a chemical fume hood.[6][7] |[6][7] |

Regulatory Imperative: EPA and RCRA Compliance

The disposal of chemical waste in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Laboratories generating hazardous waste are required to follow strict protocols for waste identification, segregation, storage, and disposal.[8][9] This "cradle-to-grave" responsibility ensures that hazardous materials are managed safely throughout their lifecycle.[9]

For 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid, the key regulatory requirement is its classification and segregation as a halogenated organic waste .

Standard Operating Procedure for Disposal

This section provides a direct, step-by-step workflow for collecting and disposing of waste containing 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid.

Experimental Protocol: Waste Collection and Storage

Objective: To safely collect and store waste 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid in compliance with institutional and federal regulations.

Materials:

  • Designated "Halogenated Organic Waste" container (typically high-density polyethylene, HDPE)

  • Secondary containment bin

  • Hazardous Waste Label

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Locate the Correct Waste Container: Identify the designated waste container for "Halogenated Organic Waste" or "Chlorinated Solvents." [10][11] This is a critical segregation step. Never mix halogenated and non-halogenated waste streams.[1][2]

  • Transfer Waste: Carefully transfer the waste into the designated container.

    • If disposing of the pure solid, place it directly into the container.

    • If it is dissolved in a solvent, ensure the solvent is also halogenated (e.g., dichloromethane) before adding it to the halogenated waste container. If it is in a non-halogenated solvent, the entire mixture must still be disposed of as halogenated waste.

  • Secure the Container: Immediately after adding waste, securely fasten the container's cap to be "vapor tight" and "spill proof."[1] Containers should remain closed at all times except when waste is actively being added.[1][2]

  • Label the Container: If you are the first person to add waste to the container, you must immediately affix a "Hazardous Waste" tag.[2][9]

    • Write out the full chemical name: "Waste: 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid." Do not use abbreviations or chemical formulas.[1]

    • If other halogenated wastes are present, list all chemical constituents.[2]

    • Mark the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").

  • Store Properly in a Satellite Accumulation Area (SAA):

    • Place the waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[3][9]

    • The container must be kept in a secondary containment bin capable of holding the entire volume of the container to prevent spills.[11]

    • Ensure the storage area is segregated from incompatible materials, such as strong bases and oxidizing agents.[3]

  • Request Disposal: Once the waste container is 90% full, or if it has been in the SAA for an extended period (typically up to one year), contact your institution's Environmental Health & Safety (EH&S) department to request a waste pickup.[3][10] Do not overfill containers.[10]

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for segregating this chemical waste.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Segregation & Disposal start Generate Waste: 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid is_halogenated Does the molecule contain a halogen (F, Cl, Br, I)? start->is_halogenated halogenated_waste Collect in 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_waste Yes (Contains Dichlorophenyl group) non_halogenated_waste Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_waste No label_store 1. Securely Cap Container 2. Affix 'Hazardous Waste' Label 3. Store in Secondary Containment in SAA 4. Contact EH&S for Pickup halogenated_waste->label_store

Sources

A Comprehensive Guide to the Safe Handling of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid. As a Senior Application Scientist, this guide is formulated to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The recommendations herein are based on the known hazards of structurally similar compounds, including other BOC-protected amino acids and dichlorophenyl derivatives, in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Hazard Assessment and Triage

Due to its chemical structure, 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid is anticipated to be a hazardous substance. The dichlorophenyl group suggests potential for irritation and toxicity, while the propionic acid moiety indicates corrosive properties. The Boc-protecting group is generally stable under neutral and basic conditions but can be cleaved by strong acids.[1][2]

Anticipated Hazards:

  • Skin Irritation/Corrosion: Similar dichlorophenyl compounds are known to cause skin irritation.[3][4][5]

  • Serious Eye Damage/Irritation: Chemical splash goggles are mandatory as compounds with similar functional groups can cause serious eye irritation.[3][4][5]

  • Respiratory Irritation: As a powdered substance, inhalation may cause respiratory tract irritation.[3][4][5]

  • Harmful if Swallowed: Acute toxicity is a potential concern, as seen in related compounds.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for various laboratory operations involving 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid.

Activity Required PPE Rationale
Receiving and Unpacking - Chemical-resistant gloves (Nitrile) - Safety glasses with side shieldsProtects against potential external contamination of packaging.
Weighing and Aliquoting - Chemical-resistant gloves (Nitrile) - Lab coat - Chemical splash gogglesMinimizes skin and eye contact with the solid compound. To be performed in a chemical fume hood to prevent inhalation of fine particulates.
Conducting Reactions - Chemical-resistant gloves (Nitrile) - Chemical-resistant apron over lab coat - Chemical splash goggles and face shieldProvides comprehensive protection during active handling and potential for splashes, especially when working with solvents.
Spill Cleanup - Chemical-resistant gloves (Nitrile) - Chemical-resistant coveralls - Chemical splash goggles and face shield - Air-purifying respirator with organic vapor cartridgesEnhanced protection is necessary when dealing with a concentrated, uncontrolled release of the material.

Operational Procedures: A Step-by-Step Guide to Safety

Handling and Storage
  • Ventilation: Always handle 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Storage: Store the compound in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3] Contaminated clothing should be removed and washed before reuse.[3]

Weighing and Aliquoting

The following workflow is designed to minimize aerosolization and exposure when handling the powdered form of the compound.

Weighing_Workflow cluster_hood Inside Chemical Fume Hood prep Prepare Workspace: - Don PPE - Decontaminate surfaces - Place weighing paper/boat on balance weigh Weigh Compound: - Use a spatula to carefully transfer the solid - Avoid creating dust clouds prep->weigh seal Seal Container: - Tightly close the stock container immediately after use weigh->seal transfer Transfer to Reaction Vessel: - Carefully add the weighed compound to the reaction vessel seal->transfer cleanup Clean Up: - Wipe down spatula and surfaces - Dispose of contaminated materials as hazardous waste transfer->cleanup

Caption: Workflow for weighing 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid.

Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain: For a solid spill, gently cover with an inert absorbent material like vermiculite or sand to prevent aerosolization.[6]

  • Clean-Up: Wearing appropriate PPE, carefully scoop the contained material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan: Responsible Stewardship

As a halogenated organic compound, 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid and any materials contaminated with it must be disposed of as hazardous waste.[7][8]

Key Disposal Principles:

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[7][9] This is crucial as the disposal methods for these two categories differ significantly, and cross-contamination can lead to increased disposal costs and environmental impact.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[7]

  • Containment: Waste containers must be in good condition, compatible with the waste, and have a tightly sealing cap.[7]

  • Collection: Follow your institution's specific procedures for hazardous waste collection.

Disposal_Pathway cluster_lab Laboratory cluster_disposal Waste Management solid_waste Contaminated Solids: - Gloves, weighing paper, spill absorbents halogenated_container Labeled Halogenated Waste Container solid_waste->halogenated_container liquid_waste Contaminated Liquids: - Reaction mixtures, cleaning solvents liquid_waste->halogenated_container disposal_facility Licensed Hazardous Waste Disposal Facility halogenated_container->disposal_facility Incineration

Caption: Disposal pathway for 3-n-Boc-3-(2,3-dichlorophenyl)propionic acid waste.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[4] Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

References

  • Benchchem. Personal protective equipment for handling 4-(2,6-Dichlorophenyl)-1-butene. 12

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 7

  • Campus Operations. Halogenated Solvents in Laboratories. 8

  • Chem-Impex. Boc-(S-3-amino-3-(2,3-dichlorophenyl)propionic acid. 13

  • ChemPep. Boc Solid Phase Peptide Synthesis. 14

  • Fisher Scientific. SAFETY DATA SHEET. 15

  • J&K Scientific LLC. BOC Protection and Deprotection. 1

  • Organic Chemistry Portal. Boc-Protected Amino Groups. 2

  • Safety & Risk Services. Organic Solvent Waste Disposal. 10

  • Thermo Fisher Scientific. SAFETY DATA SHEET. 4

  • University of Otago. Laboratory chemical waste disposal guidelines. 16

  • CymitQuimica. Safety Data Sheet. 3

  • CDN Isotopes. Safety Data Sheet. 5

  • Cole-Parmer. Material Safety Data Sheet - 4-(2,6-Dichlorophenyl)but-3-en-2-one. 6

  • Bucknell University. HAZARDOUS WASTE SEGREGATION. 9

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.